Technical Documentation Center

1,3-diphenyl-1H-pyrazol-5-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3-diphenyl-1H-pyrazol-5-ol
  • CAS: 114138-49-7

Core Science & Biosynthesis

Foundational

basic properties of 1,3-diphenyl-1H-pyrazol-5-ol

An In-depth Technical Guide to 1,3-Diphenyl-1H-pyrazol-5-ol: Core Properties and Applications Introduction 1,3-Diphenyl-1H-pyrazol-5-ol is a heterocyclic organic compound that stands as a cornerstone in the field of medi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3-Diphenyl-1H-pyrazol-5-ol: Core Properties and Applications

Introduction

1,3-Diphenyl-1H-pyrazol-5-ol is a heterocyclic organic compound that stands as a cornerstone in the field of medicinal chemistry and materials science. As a derivative of pyrazole—a five-membered aromatic ring with two adjacent nitrogen atoms—this molecule is recognized as a "privileged scaffold".[1] This designation stems from its versatile chemical nature and its frequent appearance in a multitude of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4]

The unique structural arrangement of 1,3-diphenyl-1H-pyrazol-5-ol, featuring two phenyl rings and a reactive hydroxyl group, imparts a combination of rigidity, lipophilicity, and synthetic versatility. This guide offers a comprehensive exploration of its fundamental properties, from its molecular structure and physicochemical characteristics to its synthesis, core reactivity, and significant applications, providing a critical resource for researchers engaged in drug discovery and chemical synthesis.

Molecular Structure and Physicochemical Properties

The foundational characteristics of 1,3-diphenyl-1H-pyrazol-5-ol are summarized by its chemical formula, C₁₅H₁₂N₂O, and a molecular weight of 236.27 g/mol .[2] Its identity is uniquely cataloged by the CAS Number: 1141-8-49-7.

Core Physicochemical Data

A compilation of the essential physicochemical properties is presented below for quick reference.

PropertyValueReference
Molecular Formula C₁₅H₁₂N₂O[2]
Molecular Weight 236.27 g/mol [2]
CAS Number 114138-49-7
Melting Point 408–410 K (135–137 °C)[2]
Appearance Typically a solid at room temperature
Solid-State and Crystal Structure

X-ray crystallography has been instrumental in elucidating the precise three-dimensional arrangement of 1,3-diphenyl-1H-pyrazol-5-ol in the solid state. These studies reveal that the molecule adopts a monoclinic crystal system.[2] A key finding is that the pyrazole ring is essentially planar. The two phenyl groups, attached at the N1 and C3 positions of the pyrazole core, are not coplanar with the central ring but are inclined at dihedral angles of 21.45° and 6.96°, respectively.[2] This twisted conformation is a critical structural feature influencing its molecular interactions and packing in the crystal lattice. The crystal structure is further stabilized by intermolecular C—H⋯O and C—H⋯N hydrogen bonds, which assemble the molecules into supramolecular layers.[2]

Crystal Data ParameterValueReference
Crystal System Monoclinic[2]
Formula C₁₅H₁₂N₂O[2]
Molecular Weight 236.27[2]
Cell Length a 11.1823 (3) Å[2]
Cell Length b 11.7503 (4) Å[2]
Cell Length c 9.6443 (2) Å[2]
Cell Angle β 113.998 (2)°[2]
Cell Volume 1157.68 (6) ų[2]
Molecules per Cell (Z) 4[2]

Keto-Enol Tautomerism: A Core Chemical Feature

A defining characteristic of pyrazol-5-ols is their existence in different tautomeric forms. Tautomers are structural isomers that readily interconvert, and in the case of 1,3-diphenyl-1H-pyrazol-5-ol, this equilibrium is primarily between a phenolic 'OH' form (the enol) and two pyrazolone 'NH' and 'CH' forms (the ketones).[5] The prevalence of a specific tautomer is highly dependent on the molecular environment, such as the solvent and physical state (solution vs. solid).[6]

X-ray crystallographic analysis definitively shows that in the solid state, the molecule exists as a pyrazolone (keto) tautomer, specifically the one depicted as IIc in the cited study.[2] This preference is driven by the stability gained from intermolecular hydrogen bonding in the crystal lattice. In solution, the equilibrium can shift, and different solvents may favor different tautomers.

Tautomers cluster_OH OH-form (Enol) cluster_NH NH-form (Keto) cluster_CH CH-form (Keto) OH 1,3-Diphenyl-1H-pyrazol-5-ol NH 1,3-Diphenyl-1,2-dihydro-3H-pyrazol-3-one OH->NH Equilibrium CH 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one OH->CH Equilibrium NH->CH Equilibrium

Tautomeric equilibrium of 1,3-diphenyl-1H-pyrazol-5-ol.

Synthesis and Characterization

The synthesis of 1,3-diphenyl-1H-pyrazol-5-ol is most commonly achieved through a classical Knorr-type pyrazole synthesis. This method involves the condensation reaction between a phenylhydrazine and a β-ketoester.

Synthetic Workflow: Knorr Pyrazole Synthesis

The reaction proceeds by reacting phenylhydrazine with ethyl benzoylacetate. The initial step is the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization with the elimination of ethanol to yield the final pyrazolone product. The choice of an acidic or basic catalyst can influence reaction rates, but often the reaction proceeds efficiently with simple heating.

SynthesisWorkflow Reactant1 Phenylhydrazine Condition Reflux (1h) Reactant1->Condition Reactant2 Ethyl Benzoylacetate Reactant2->Condition Solvent Ethanol Solvent->Condition Product 1,3-Diphenyl-1H-pyrazol-5-ol Condition->Product

Workflow for the synthesis of 1,3-diphenyl-1H-pyrazol-5-ol.
Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[2]

  • Reagent Preparation : In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 mmol) and ethyl benzoylacetate (1.0 mmol).

  • Solvent Addition : Add absolute ethanol (15 mL) to the flask.

  • Reaction : Heat the solution to reflux and maintain this temperature for 1 hour.

  • Crystallization : After the reflux period, allow the reaction mixture to cool to room temperature.

  • Isolation : Crystals of the product will form over time (e.g., 2 days). Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Spectroscopic Characterization

Confirmation of the synthesized structure relies on standard analytical techniques.

TechniqueExpected DataReference
Mass Spectrometry (MS) M+H⁺ peak at m/z 237, with characteristic fragments at 209, 195, 106, 91.[2]
Infrared (IR) Spectroscopy Peaks corresponding to C=O (keto form), O-H (enol form), C=N, and aromatic C-H stretching.[3]
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectra will show characteristic signals for the aromatic protons and carbons of the phenyl rings and the pyrazole core.[3]

Pharmacological Significance and Applications

The pyrazole nucleus is a prolific scaffold in drug discovery, and 1,3-diphenyl-1H-pyrazol-5-ol is a valuable precursor and structural motif in this domain.[7][8] Its derivatives have been explored for a wide array of therapeutic targets.

  • Antimicrobial Agents : Novel hybrid molecules incorporating the 1,3-diphenyl-pyrazol-5-ol core have been synthesized and shown to possess significant activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

  • Anticancer Therapeutics : The scaffold has been used to design potent anti-proliferative agents. Benzimidazole hybrids of 1,3-diphenyl-pyrazole have demonstrated low micromolar inhibitory concentrations (IC₅₀) against lung, breast, and cervical cancer cell lines by inducing apoptosis.[4]

  • Metabolic Disease Modulators : Derivatives have been identified as potent partial agonists of peroxisome proliferator-activated receptor-gamma (PPARγ), a key target in the treatment of type 2 diabetes and other metabolic disorders.[9]

  • Anti-inflammatory Drugs : The structure serves as a template for designing inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1), a critical enzyme in the inflammatory pathway, offering a promising alternative to traditional NSAIDs.[10]

Applications cluster_apps Therapeutic Applications Core 1,3-Diphenyl-1H-pyrazol-5-ol (Core Scaffold) Anticancer Anticancer Agents Core->Anticancer Leads to AntiMRSA Anti-MRSA Agents Core->AntiMRSA Leads to AntiInflammatory Anti-inflammatory (mPGES-1 Inhibitors) Core->AntiInflammatory Leads to Antidiabetic Antidiabetic (PPARγ Agonists) Core->Antidiabetic Leads to

Therapeutic applications derived from the core scaffold.

Conclusion

1,3-Diphenyl-1H-pyrazol-5-ol is more than a simple heterocyclic compound; it is a synthetically accessible and highly versatile platform for chemical innovation. Its well-defined structure, predictable reactivity, and significant keto-enol tautomerism provide a rich foundation for scientific exploration. For researchers in drug development, its proven track record as a privileged scaffold in generating potent modulators of diverse biological targets underscores its continuing importance. A thorough understanding of its basic properties, as detailed in this guide, is the first step toward harnessing its full potential in creating the next generation of therapeutics and advanced materials.

References

  • T. S. Chia, H.-K. Fun, and S. M. T. S. T. C. S. S. (2012). 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3209. [Link]

  • El-Sayed, N. F., et al. (2024). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Results in Chemistry, 7, 101438. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 613284, 1,3-Diphenyl-1H-pyrazole. [Link]

  • Shahani, T., et al. (2011). 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. [Link]

  • Akhtar, M. J., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663271. [Link]

  • Prasad, T. N. M., et al. (2011). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. X-ray Structure Analysis Online, 27(0), 41–42. [Link]

  • Lee, S.-K., et al. (2011). 1,3-Diphenyl-1H-pyrazole derivatives as a new series of potent PPARγ partial agonists. Bioorganic & Medicinal Chemistry Letters, 21(22), 6753–6757. [Link]

  • Fun, H.-K., et al. (2011). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o427. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70335, 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. [Link]

  • Al-Ostath, R. A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 10-21. [Link]

  • Research Square. (2022). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]

  • Kurt, G., & Koca, M. (2022). 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b) 1,3-diphenyl-1H-pyrazol-5-yl methacrylate, c) poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). ResearchGate. [Link]

  • Kamal, A., et al. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. Bioorganic & Medicinal Chemistry, 23(19), 6544–6557. [Link]

  • Chekurov, S. V., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1020. [Link]

  • Wang, B.-L., et al. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances, 5(26), 19943–19949. [Link]

  • Chemcasts. 1,3-Diphenyl-1H-pyrazol-5-amine (CAS 5356-71-8) Properties. [Link]

  • Nagy, P. I. (2006). On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis. ResearchGate. [Link]

  • Al-Aabed, Y. S., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Baghdad Science Journal, 17(1), 223-229. [Link]

  • Wang, J.-L., et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. European Journal of Medicinal Chemistry, 157, 149-160. [Link]

  • Chemical Synthesis Database. (2024). 1,3-diphenyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Katritzky, A. R., et al. (1998). Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. Journal of Organic Chemistry, 63(15), 5223–5227. [Link]

  • Koch, A., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2993. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol from Ethyl Benzoylacetate

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the synthesis of 1,3-diphenyl-1H-pyrazol-5-ol, a key heterocyclic scaffold in med...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1,3-diphenyl-1H-pyrazol-5-ol, a key heterocyclic scaffold in medicinal chemistry. The document details the well-established Knorr pyrazole synthesis, utilizing ethyl benzoylacetate and phenylhydrazine as primary reactants. It offers a comprehensive examination of the underlying reaction mechanism, a detailed experimental protocol, methods for product characterization, and critical safety considerations. Furthermore, this guide discusses the tautomeric nature of the final product and highlights the broad pharmacological significance of the pyrazolone core, grounding the synthesis in its practical applications for drug discovery and development.

Introduction: The Significance of the Pyrazolone Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in the field of medicinal chemistry.[1] Its derivatives are foundational components in numerous FDA-approved pharmaceuticals, demonstrating a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2][3][4] The synthetic accessibility and metabolic stability of the pyrazole ring make it an exceptionally valuable framework for the development of novel therapeutic agents.[1]

This guide focuses on the synthesis of a specific and important derivative, 1,3-diphenyl-1H-pyrazol-5-ol (also known as or Edaravone impurity), via the classical condensation reaction between a β-ketoester (ethyl benzoylacetate) and a hydrazine derivative (phenylhydrazine). This reaction provides a robust and efficient route to the pyrazolone core structure.

Reaction Mechanism and Inherent Tautomerism

The formation of 1,3-diphenyl-1H-pyrazol-5-ol from ethyl benzoylacetate and phenylhydrazine is a prime example of the Knorr pyrazole synthesis.[2] The reaction proceeds through a condensation-cyclization sequence.

The mechanism can be delineated as follows:

  • Hydrazone Formation: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of phenylhydrazine on the ketone carbonyl of ethyl benzoylacetate. This is followed by dehydration to yield a phenylhydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the phenylhydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl carbon.

  • Ethanol Elimination: This cyclization step results in a tetrahedral intermediate which subsequently collapses, eliminating a molecule of ethanol to form the stable, five-membered pyrazolone ring.

Reaction_Mechanism Figure 1: Reaction Mechanism for the Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 Ethyl Benzoylacetate I1 Phenylhydrazone Intermediate R1->I1 Nucleophilic Attack + Phenylhydrazine R2 Phenylhydrazine P1 1,3-Diphenyl-1H-pyrazol-5-ol I1->P1 Intramolecular Cyclization - Ethanol

Figure 1: Reaction Mechanism for the Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol.

A crucial aspect of pyrazolone chemistry is the existence of tautomerism.[5][6] The product, 1,3-diphenyl-1H-pyrazol-5-ol, can exist in three principal tautomeric forms, with the equilibrium being influenced by factors such as the solvent and physical state.[6][7]

  • OH-form (enol): 1,3-diphenyl-1H-pyrazol-5-ol

  • NH-form (amide): 1,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one

  • CH-form (keto): 1,3-diphenyl-1H-pyrazole-5(4H)-one

Understanding this tautomerism is vital for accurate spectroscopic characterization and for predicting the molecule's reactivity in subsequent functionalization steps.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Reagents and Materials
ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles (mmol)
Ethyl Benzoylacetate192.211.111.92 g (1.73 mL)10
Phenylhydrazine108.141.0981.08 g (0.98 mL)10
Glacial Acetic Acid60.051.049~0.5 mLCatalyst
Ethanol46.070.78920 mLSolvent
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl benzoylacetate (10 mmol) and ethanol (20 mL).

  • Addition of Reagents: Begin stirring the solution and add phenylhydrazine (10 mmol), followed by a catalytic amount of glacial acetic acid (approximately 5-10 drops).

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain the reflux for 1-2 hours.[8] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete (as indicated by the consumption of the starting materials), remove the flask from the heat source and allow it to cool to room temperature. The product will begin to precipitate as a solid.

  • Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product in a vacuum oven or air-dry to obtain 1,3-diphenyl-1H-pyrazol-5-ol as a crystalline solid.

Experimental_Workflow Figure 2: Experimental Workflow A Combine Ethyl Benzoylacetate, Phenylhydrazine, & Ethanol in Flask B Add Catalytic Acetic Acid A->B C Heat to Reflux (1-2 hours) B->C D Cool to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Dry the Product G->H

Figure 2: A summarized workflow for the synthesis of 1,3-diphenyl-1H-pyrazol-5-ol.

Product Characterization

The identity and purity of the synthesized 1,3-diphenyl-1H-pyrazol-5-ol can be confirmed through various analytical techniques.

PropertyDescription
Appearance White to off-white crystalline solid
Melting Point 135-138 °C (literature values may vary slightly)[8]
¹H NMR Signals corresponding to the aromatic protons of the two phenyl rings (typically in the δ 7.2-8.0 ppm range). A signal for the C4-H (if the CH-tautomer is present) or a broad, exchangeable signal for the OH/NH proton.[9][10]
¹³C NMR Resonances for the aromatic carbons and the pyrazole ring carbons, including a characteristic signal for the C=O or C-OH carbon depending on the dominant tautomer.
IR (KBr, cm⁻¹) A broad peak around 3400 cm⁻¹ (O-H stretch), a strong peak around 1600-1650 cm⁻¹ (C=O stretch, if the keto form is present), and peaks corresponding to C=N and C=C aromatic stretching.
Mass Spectrometry Molecular ion peak (M+H)⁺ at m/z 237, corresponding to the molecular formula C₁₅H₁₂N₂O.[8]

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis due to the hazardous nature of the reagents.

  • Ethyl Benzoylacetate: May cause skin, eye, and respiratory tract irritation.[11][12][13] It is also light and air-sensitive and should be stored under an inert atmosphere.[11][13]

  • Phenylhydrazine: This compound is highly toxic if swallowed, inhaled, or in contact with skin.[14][15] It is a suspected carcinogen and mutagen, may cause an allergic skin reaction, and causes damage to organs through prolonged exposure.[14][15][16][17] Phenylhydrazine is also very toxic to aquatic life.[14][15]

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.

  • Ethanol: Flammable liquid and vapor.

Mandatory Safety Measures:

  • All manipulations must be conducted inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile or neoprene).

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Ensure all glassware is properly secured.

  • Have appropriate spill kits and emergency procedures in place.

Relevance in Drug Development

The 1,3-diphenyl-1H-pyrazole framework is a cornerstone in modern drug design. Its derivatives have been successfully developed into potent therapeutic agents. For instance, compounds based on this scaffold have been investigated as:

  • Anticancer Agents: Demonstrating anti-proliferative activity against various human tumor cell lines by inducing apoptosis.[3]

  • Antimicrobial Agents: Showing efficacy against pathogenic microbes, including resistant strains like MRSA.[18][19]

  • PPARγ Agonists: Acting as partial agonists for peroxisome proliferator-activated receptor gamma, which is a key target in the treatment of type 2 diabetes.[4]

The ease of synthesis and the ability to readily functionalize the pyrazole ring allow for the creation of large compound libraries for high-throughput screening, accelerating the discovery of new drug candidates.

Conclusion

The synthesis of 1,3-diphenyl-1H-pyrazol-5-ol from ethyl benzoylacetate and phenylhydrazine is a classic, efficient, and highly instructive reaction in heterocyclic chemistry. This guide has provided a comprehensive overview, from the fundamental mechanism to a practical, validated laboratory protocol. A thorough understanding of the procedure, the tautomeric nature of the product, and the necessary safety precautions is essential for any researcher working in this area. The continued importance of the pyrazolone scaffold in medicinal chemistry ensures that this synthesis remains a relevant and valuable tool for professionals in drug development and organic synthesis.

References

  • Material Safety Data Sheet - Ethyl benzoylacetate, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Safety Data Sheet: Phenylhydrazine hydrochloride. (n.d.). Carl ROTH. Retrieved from [Link]

  • Phenylhydrazine - Safety Data Sheet. (2010). Alfa Aesar. Retrieved from [Link]

  • Al-Omaima, A. M., El-Sayed, W. A., & Al-Shareef, H. F. (2024). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Heliyon, 10(13), e33160. Retrieved from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • A one-step synthesis of pyrazolone. (2011). Molecules. Retrieved from [Link]

  • Al-Omaima, A. M., El-Sayed, W. A., & Al-Shareef, H. F. (2024). New 1,3-diphenyl-1 H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Heliyon, 10(13), e33160. Retrieved from [Link]

  • Synthesis of Pyrazole. (n.d.). SlideShare. Retrieved from [Link]

  • Baddeley, T. C., Wardell, S. M., Wardell, J. L., & Tiekink, E. R. (2012). 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. Acta crystallographica. Section E, Structure reports online, 68(Pt 3), o761. Retrieved from [Link]

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (2015). RSC Advances. The Royal Society of Chemistry. Retrieved from [Link]

  • 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Azodye Compounds Derived from 1,3-Diphenyl-1H-Pyrazol-5-ol. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Supplementary Material for an article. (n.d.). Retrieved from [Link]

  • Kamal, A., et al. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. European journal of medicinal chemistry, 103, 509-23. Retrieved from [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, Biological and Molecular Docking Studies of 1,3-Diphenyl-1H-pyrazole Terminated Imino Derivatives. (2021). Asian Journal of Chemistry. Retrieved from [Link]

  • 1,3-Diphenyl-1H-pyrazole derivatives as a new series of potent PPARγ partial agonists. (n.d.). Retrieved from [Link]

  • On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products. (2008). Chemical Papers. Retrieved from [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). Molecules. Retrieved from [Link]

  • 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. (n.d.). Molbank. MDPI. Retrieved from [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). Molecules. MDPI. Retrieved from [Link]

  • Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. (n.d.). ResearchGate. Retrieved from [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.). Retrieved from [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthesis and Characterization of Some New Pyrazole Compounds. (2018). International Journal of Drug Delivery Technology. Retrieved from [Link]

  • Ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][11][12][16]triazolo[1,5-c]pyrimidin-5-yl)acetate. (2011). Molbank. Retrieved from [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]

Sources

Foundational

A Technical Guide to the One-Pot Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol Derivatives: From Mechanistic Insights to Practical Application

Abstract This guide provides an in-depth exploration of the one-pot synthesis of 1,3-diphenyl-1H-pyrazol-5-ol and its derivatives, a chemical scaffold of significant interest in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of the one-pot synthesis of 1,3-diphenyl-1H-pyrazol-5-ol and its derivatives, a chemical scaffold of significant interest in medicinal chemistry and drug development. We will dissect the core reaction mechanism, present a validated, step-by-step experimental protocol, and discuss critical parameters influencing reaction outcomes, including catalyst selection and reaction conditions. This document is intended for researchers, chemists, and professionals in drug development seeking both a theoretical understanding and a practical framework for the efficient synthesis of these valuable heterocyclic compounds.

The Strategic Importance of the Pyrazol-5-ol Scaffold in Drug Discovery

The pyrazole nucleus is a privileged heterocyclic motif frequently encountered in a vast array of therapeutic agents.[1][2] Specifically, derivatives of 1,3-diphenyl-1H-pyrazol-5-ol have demonstrated a remarkable breadth of biological activities, establishing them as a cornerstone for the development of new pharmaceuticals.[3] These compounds serve as crucial scaffolds for drugs targeting inflammation, cancer, and microbial infections.[3][4][5] The functional versatility of the pyrazol-5-ol ring system, with its multiple points for substitution, allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive target for medicinal chemists. Research has highlighted its potential in developing agents with antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

The Efficiency of One-Pot Synthesis

Traditional multi-step syntheses often suffer from drawbacks such as lower overall yields, increased consumption of solvents and reagents, and the need for purification of intermediates at each stage. One-pot reactions, or multicomponent reactions (MCRs), circumvent these issues by combining multiple reaction steps in a single vessel without isolating intermediates.[6] This approach aligns with the principles of green chemistry by improving atom economy, reducing waste, and saving time and resources.[1] For the synthesis of pyrazol-5-ol derivatives, one-pot methodologies offer a highly efficient and streamlined pathway to complex molecules from readily available starting materials.[7]

Core Reaction Mechanism: Cyclocondensation

The most fundamental and widely employed method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[8] In the case of 1,3-diphenyl-1H-pyrazol-5-ol, the key precursors are typically ethyl benzoylacetate (a 1,3-dicarbonyl equivalent) and phenylhydrazine .

The reaction proceeds through several distinct mechanistic steps:

  • Initial Condensation: The more nucleophilic nitrogen atom of phenylhydrazine attacks one of the carbonyl groups of ethyl benzoylacetate, leading to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester), forming a five-membered heterocyclic ring.

  • Dehydration/Tautomerization: The cyclic intermediate undergoes dehydration (loss of an ethanol molecule) to form the pyrazolone ring. This product exists in several tautomeric forms, but the enol form, 1,3-diphenyl-1H-pyrazol-5-ol, is often the most stable.

Reaction_Mechanism Figure 1: Reaction Mechanism for Pyrazol-5-ol Formation Reactants Ethyl Benzoylacetate + Phenylhydrazine Intermediate1 Hydrazone Intermediate Reactants->Intermediate1 Condensation Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 1,3-Diphenyl-1H-pyrazol-5-ol Intermediate2->Product Dehydration & Tautomerization

Caption: Figure 1: Reaction Mechanism for Pyrazol-5-ol Formation.

A Validated One-Pot Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of 1,3-diphenyl-1H-pyrazol-5-ol. The causality for each step is explained to ensure reproducibility and understanding.

Materials & Reagents:

  • Phenylhydrazine (Reagent Grade, ≥97%)

  • Ethyl Benzoylacetate (Reagent Grade, ≥98%)

  • Glacial Acetic Acid (Catalyst)

  • Ethanol (Solvent, 95% or absolute)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus (Büchner funnel)

Workflow Figure 2: Experimental Workflow start Start step1 Step 1: Reagent Combination Mix Phenylhydrazine, Ethyl Benzoylacetate, and Ethanol in a round-bottom flask. start->step1 step2 Step 2: Catalyst Addition Add a catalytic amount of glacial acetic acid. step1->step2 step3 Step 3: Reflux Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. step2->step3 step4 Step 4: Cooling & Precipitation Cool the reaction mixture to room temperature, then in an ice bath to induce crystallization. step3->step4 step5 Step 5: Isolation Collect the solid product by vacuum filtration. step4->step5 step6 Step 6: Washing Wash the crude product with cold ethanol to remove impurities. step5->step6 step7 Step 7: Drying & Characterization Dry the purified product in a vacuum oven. Characterize via NMR, IR, and MS. step6->step7 end End step7->end

Caption: Figure 2: Experimental Workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenylhydrazine (1.08 g, 10 mmol) and ethyl benzoylacetate (1.92 g, 10 mmol) in 30 mL of ethanol.

    • Rationale: Ethanol is a common solvent that effectively dissolves both reactants and facilitates heat transfer. The molar ratio is kept at 1:1 as per the reaction stoichiometry.

  • Catalyst Addition: To the stirring mixture, add 0.5 mL of glacial acetic acid.

    • Rationale: The reaction is acid-catalyzed. Acetic acid protonates the carbonyl oxygen of the ethyl benzoylacetate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by phenylhydrazine, thereby accelerating the initial condensation step.

  • Reaction Execution: Heat the mixture to reflux using a heating mantle and maintain a gentle reflux for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the cyclization and dehydration steps. Refluxing ensures that the reaction proceeds at a constant, elevated temperature without loss of solvent.

  • Product Precipitation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature. A solid precipitate should begin to form. To maximize precipitation, place the flask in an ice bath for 30 minutes.

    • Rationale: The synthesized pyrazol-5-ol product is typically less soluble in cold ethanol than the starting materials or byproducts. Cooling drives the equilibrium towards crystallization, facilitating product isolation.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystalline solid with a small amount of cold ethanol (2 x 10 mL).

    • Rationale: Filtration separates the solid product from the solvent and any soluble impurities. Washing with cold ethanol removes residual starting materials and acetic acid without significantly dissolving the desired product.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically high, often exceeding 80%.

Critical Parameters and Optimization Strategies

The efficiency and yield of the one-pot synthesis can be significantly influenced by several factors.

ParameterVariationEffect on ReactionReference
Catalyst Glacial Acetic AcidStandard acid catalyst, effective and inexpensive.[9]
Ionic Liquids (e.g., [EMIm]Cl)Acts as both solvent and catalyst, often leading to shorter reaction times and simpler work-up. Recyclable.[2]
Heterogeneous Catalysts (e.g., SiO2-Al2O3)Facilitates easy separation and catalyst reuse, promoting a greener process.[9]
Biocatalysts (e.g., Lipase)Enables reaction under mild conditions with high regioselectivity.[6][10]
Energy Source Conventional Heating (Reflux)Standard, reliable method providing steady thermal energy.[11]
Microwave IrradiationCan dramatically reduce reaction times from hours to minutes by promoting rapid, uniform heating.[7][12]
Solvent Ethanol/MethanolProtic solvents that are effective for dissolving reactants.[9]
Solvent-Free (Neat)Environmentally friendly approach that can lead to high yields, especially for liquid reactants.[13][14]

Product Characterization

To confirm the identity and purity of the synthesized 1,3-diphenyl-1H-pyrazol-5-ol, a combination of spectroscopic methods is essential.

  • ¹H NMR: Will show characteristic peaks for the aromatic protons on the two phenyl rings and a distinct signal for the pyrazole ring proton. The hydroxyl proton may appear as a broad singlet.[4][12]

  • ¹³C NMR: Will confirm the number of unique carbon environments, including the aromatic carbons and the key C=O/C-OH, C=N, and C-N carbons of the pyrazole core.[4]

  • FTIR Spectroscopy: Will display a broad peak in the 3200-3400 cm⁻¹ region corresponding to the O-H stretch, and characteristic peaks for C=N and C=C stretching of the aromatic and pyrazole rings.[11]

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the successful formation of the target molecule.[12]

Conclusion

The one-pot synthesis of 1,3-diphenyl-1H-pyrazol-5-ol derivatives via cyclocondensation is a robust, efficient, and highly adaptable method. By understanding the underlying mechanism and the influence of critical parameters such as catalyst choice and energy source, researchers can optimize the synthesis for high yields and purity. The continued development of greener catalysts and energy-efficient methodologies, such as microwave-assisted synthesis, further enhances the appeal of this synthetic route. This powerful combination of straightforward execution and access to a medicinally relevant scaffold ensures that the one-pot synthesis of pyrazol-5-ols will remain a vital tool in the arsenal of synthetic and medicinal chemists.

References

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). National Institutes of Health (NIH).
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate.
  • A Convenient Approach for the Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carbonitrile. (2025). Wiley Online Library.
  • 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | 964-42-1. (2023). Smolecule.
  • New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2024). National Institutes of Health (NIH).
  • An Efficient One-Pot Synthesis of N-(1,3-Diphenyl-1H-Pyrazol-5-yl)amides. (2025). ResearchGate.
  • Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. National Institutes of Health (NIH).
  • One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. (2015). ACS Publications.
  • General procedure for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole 4-carbonitride derivatives. ResearchGate.
  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
  • Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. (2021). Journal of Physics: Conference Series.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
  • New 1,3-diphenyl-1 H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2024). PubMed.
  • One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. Journal of Chemical and Pharmaceutical Research (JOCPR).
  • One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent. (2023). Pharmacy Education.
  • Efficient One-Pot Synthesis of Pyrazolylamides. Scribd.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.

Sources

Exploratory

characterization of 1,3-diphenyl-1H-pyrazol-5-ol using NMR and IR

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Diphenyl-1H-pyrazol-5-ol Foreword: The Structural Elucidation of a Privileged Scaffold In the landscape of medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Diphenyl-1H-pyrazol-5-ol

Foreword: The Structural Elucidation of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, pyrazolone derivatives represent a "privileged scaffold," a molecular framework that consistently yields compounds with significant biological activity.[1][2][3] 1,3-Diphenyl-1H-pyrazol-5-ol is a cornerstone of this class, serving as a precursor for a wide array of therapeutic agents, from anti-inflammatory to anticancer drugs.[2][4] Its unambiguous structural characterization is therefore not merely an academic exercise but a critical prerequisite for rational drug design and development.

This guide provides an in-depth analysis of 1,3-Diphenyl-1H-pyrazol-5-ol using the foundational spectroscopic techniques of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data to explain the why behind the experimental observations, focusing on the pivotal role of tautomerism in defining the molecule's spectral identity. The protocols and interpretations presented herein are designed to be self-validating, providing researchers with a robust framework for the characterization of this and related heterocyclic systems.

The Dynamic Structure: Understanding Tautomerism

A defining feature of pyrazolones is their existence as an equilibrium of tautomeric forms.[5] This phenomenon, where a molecule exists as a mixture of two or more interconvertible structural isomers, is fundamental to interpreting the spectral data of 1,3-diphenyl-1H-pyrazol-5-ol. The equilibrium is dynamic and highly sensitive to the molecule's environment, particularly the solvent.[6][7] The three principal tautomers are the enol (OH), the NH-keto, and the CH-keto forms.

tautomers cluster_OH OH-form (Enol) cluster_NH NH-form (Keto) cluster_CH CH-form (Keto) OH 1,3-Diphenyl-1H-pyrazol-5-ol NH 1,3-Diphenyl-1,2-dihydro-pyrazol-5-one OH->NH Tautomerization CH 1,3-Diphenyl-pyrazolidin-5-one OH->CH Tautomerization NH->OH CH->OH

Caption: Tautomeric equilibrium of 1,3-diphenyl-1H-pyrazol-5-ol.

Spectroscopic analysis rarely reveals a single, static structure. Instead, the resulting spectra are often a weighted average of the contributing tautomers present in the sample, or show distinct signals for each form if the rate of interconversion is slow on the NMR timescale.[8] Understanding this equilibrium is the key to a correct and comprehensive characterization.

Infrared (IR) Spectroscopy: Probing Functional Groups

Principle of Causality: IR spectroscopy measures the vibrations of molecular bonds.[9] When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond (e.g., C=O stretch, O-H stretch), the radiation is absorbed. The presence or absence of characteristic absorption bands provides direct, unequivocal evidence for the functional groups present, thereby allowing us to identify which tautomeric form predominates.[10]

Experimental Protocol: KBr Pellet Method
  • Preparation: Vigorously grind 1-2 mg of the 1,3-diphenyl-1H-pyrazol-5-ol sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Analysis: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder should be run first and automatically subtracted.

Interpretation of the IR Spectrum

The IR spectrum provides a clear snapshot of the dominant tautomer in the solid state. The key is to look for the mutually exclusive, high-energy stretching vibrations of the O-H and C=O bonds.

TautomerKey Vibrational Band (cm⁻¹)Functional GroupRationale & Expected Appearance
OH-form (Enol) ~3200 - 3000O-H StretchA broad, strong absorption indicates the presence of the hydroxyl group, often involved in hydrogen bonding.
OH-form (Enol) ~1595C=N / C=C StretchStrong absorption from the pyrazole and phenyl rings.
Keto-forms (NH/CH) ~1710 - 1680C=O StretchA very strong, sharp absorption is the definitive signature of a carbonyl group.[11] Its absence strongly refutes the presence of a keto tautomer.
NH-form (Keto) ~3200N-H StretchA medium, sharp peak in the same region as the O-H stretch.
Both/All Forms ~3100 - 3000Aromatic C-H StretchMultiple sharp, medium-to-weak bands characteristic of the phenyl groups.[11]
Both/All Forms ~1600 - 1450Aromatic C=C StretchSeveral strong, sharp absorptions from the phenyl rings.

Field Insight: In many solid-state preparations, 1,3-diphenyl-1H-pyrazol-5-ol preferentially exists in a keto form, evidenced by a prominent C=O stretch around 1700 cm⁻¹.[11] The absence of a broad O-H band further validates this assignment. However, the presence of both O-H/N-H and C=O bands would suggest a mixture of tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

Principle of Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule.[9] The precise resonance frequency, or "chemical shift," of a nucleus is exquisitely sensitive to its local electronic environment. This allows us to distinguish between chemically non-equivalent atoms, map their connectivity through spin-spin coupling, and determine the relative number of each type of atom through integration. For 1,3-diphenyl-1H-pyrazol-5-ol, this provides definitive evidence of the tautomeric state in solution.

Experimental Protocol: Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can significantly influence the keto-enol equilibrium.[6]

  • Shimming: Place the sample in the NMR spectrometer and optimize the magnetic field homogeneity ("shimming") to obtain sharp, well-resolved signals.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds), and an appropriate number of scans for good signal-to-noise (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (typically 128 or more).

¹H NMR Analysis: A Proton's Perspective

The ¹H NMR spectrum is often the most informative for identifying the major tautomer in solution. The key diagnostic signal is the proton at the C4 position of the pyrazole ring.

TautomerProtonExpected Chemical Shift (δ, ppm)MultiplicityRationale
OH-form (Enol) C4-H ~5.9 - 6.3Singlet (s)This proton is on an sp²-hybridized carbon, appearing in the vinyl region. Its chemical shift is highly characteristic.[12]
OH-form (Enol) OH Variable (Broad)Singlet (br s)The chemical shift is highly dependent on solvent, concentration, and temperature. It is often broad and will exchange with D₂O.
CH-form (Keto) C4-H ~3.5 - 4.0Singlet (s)This proton is now on an sp³-hybridized carbon adjacent to a carbonyl, shifting it significantly upfield compared to the enol form.
Both/All Forms Phenyl-H ~7.2 - 8.0Multiplets (m)The 10 protons on the two phenyl rings will appear as a series of complex multiplets in the aromatic region.[13][14]

Expertise in Action: The observation of a single, sharp peak around 6.0 ppm is strong evidence for the predominance of the OH-enol form in that particular solvent. Conversely, a signal around 3.7 ppm would indicate the CH-keto form. The presence of both signals would confirm an equilibrium mixture.

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum corroborates the findings from ¹H NMR and IR, providing a definitive look at the carbon framework. The chemical shift of C5 is the most telling indicator.

TautomerCarbonExpected Chemical Shift (δ, ppm)Rationale
OH-form (Enol) C 5~155-165This is an sp² carbon bonded to oxygen (C-O), characteristic of an enol.[12]
OH-form (Enol) C 3~145-150An sp² carbon in the pyrazole ring attached to a phenyl group.
OH-form (Enol) C 4~90-95The sp² methine carbon of the pyrazole ring, shifted upfield due to the influence of the adjacent heteroatoms.[12]
Keto-forms (NH/CH) C 5~170-180The carbonyl carbon (C =O) is highly deshielded and appears significantly downfield, providing unambiguous evidence for a keto tautomer.
Both/All Forms Phenyl-C ~118-140Multiple signals corresponding to the carbons of the two phenyl rings.

Integrated Workflow for Structural Verification

Unambiguous characterization is not achieved by a single technique but by the logical integration of all spectral data. The following workflow ensures a robust and defensible structural assignment.

workflow cluster_exp Experimental Phase cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample 1,3-Diphenyl-1H-pyrazol-5-ol Sample IR_Acq Acquire IR Spectrum (Solid State) Sample->IR_Acq NMR_Acq Acquire NMR Spectra (Solution) Sample->NMR_Acq IR_Interp Analyze IR: Check for C=O (~1700 cm⁻¹) vs. O-H (~3200 cm⁻¹) IR_Acq->IR_Interp H_NMR_Interp Analyze ¹H NMR: Check for C4-H signal (~6 ppm vs. ~3.7 ppm) NMR_Acq->H_NMR_Interp Correlation Correlate All Data IR_Interp->Correlation C_NMR_Interp Analyze ¹³C NMR: Check for C5 signal (~160 ppm vs. ~175 ppm) H_NMR_Interp->C_NMR_Interp C_NMR_Interp->Correlation Structure Confirm Structure & Dominant Tautomer Correlation->Structure

Caption: Integrated workflow for spectroscopic characterization.

Trustworthiness Through Cross-Validation: The power of this approach lies in its self-validating nature. If the IR spectrum shows a strong C=O peak, the ¹³C NMR spectrum must show a signal in the carbonyl region (~175 ppm), and the ¹H NMR spectrum must show signals consistent with a keto tautomer. Any contradiction between these datasets indicates an error in interpretation, sample impurity, or a more complex structural issue that requires further investigation.

Final Assessment

The spectroscopic characterization of 1,3-diphenyl-1H-pyrazol-5-ol is a prime example of how fundamental analytical techniques are applied to understand complex molecular behavior. The interplay between IR and NMR spectroscopy provides a comprehensive picture, not only confirming the core atomic connectivity but also elucidating the subtle yet critical influence of tautomerism. For any scientist working in drug discovery and development, mastering this integrated analytical approach is essential for ensuring the integrity and validity of their chemical matter.

References

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Sebbar, N. K., et al. (2023). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Polycyclic Aromatic Compounds, 44(4), 2598-2619. Retrieved January 6, 2026, from [Link]

  • Facile synthesis, characterization and spectral evaluation of some new pyrazolone derivatives. (2014). ResearchGate. Retrieved January 6, 2026, from [Link]

  • 1,3-Diphenyl-1H-pyrazole. (n.d.). PubChem, National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Abdel Reheim, M. A. M., et al. (2024). New 1,3-Diphenyl-1H-pyrazol-5-ols as Anti-Methicillin Resistant Staphylococcus aureus Agents: Synthesis, Antimicrobial Evaluation and In Silico Studies. ResearchGate. Retrieved January 6, 2026, from [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2018). New Journal of Chemistry, Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved January 6, 2026, from [Link]

  • 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • The NMR interpretations of some heterocyclic compounds which are... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved January 6, 2026, from [Link]

  • FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2018). MDPI. Retrieved January 6, 2026, from [Link]

  • NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (2024). Wiley Online Library. Retrieved January 6, 2026, from [Link]

  • An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). PubMed. Retrieved January 6, 2026, from [Link]

  • Full Interpretation of IR and NMR Spectra. (n.d.). Retrieved January 6, 2026, from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved January 6, 2026, from [Link]

  • 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. (2012). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). MDPI. Retrieved January 6, 2026, from [Link]

  • 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. (2011). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2015). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 6, 2026, from [Link]

  • On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis. (2002). ResearchGate. Retrieved January 6, 2026, from [Link]

  • 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. (2007). Magn Reson Chem. Retrieved January 6, 2026, from [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). MDPI. Retrieved January 6, 2026, from [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class. Retrieved January 6, 2026, from [Link]

  • Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. (1998). ResearchGate. Retrieved January 6, 2026, from [Link]

  • REACTIONS AND TAUTOMERIC BEHAVIOR OF 1-(2-PYRIDINYL)- 1H-PYRAZOL-5-OLS. (2011). Semantic Scholar. Retrieved January 6, 2026, from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved January 6, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. (2015). PubMed. Retrieved January 6, 2026, from [Link]

  • Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. (2024). PubMed. Retrieved January 6, 2026, from [Link]

  • N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamide. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities. Retrieved January 6, 2026, from [Link]

Sources

Foundational

Spectroscopic Data for 1,3-Diphenyl-1H-pyrazol-5-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-diphenyl-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This docume...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-diphenyl-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the structural elucidation of this molecule through various spectroscopic techniques.

Introduction

1,3-Diphenyl-1H-pyrazol-5-ol (and its tautomer, 1,3-diphenyl-5-pyrazolone) is a versatile scaffold used in the synthesis of a wide range of biologically active compounds, including potential anticancer and antimicrobial agents.[1][2] Accurate characterization of this core structure is paramount for the development of novel derivatives and for understanding their structure-activity relationships. This guide will delve into the key spectroscopic techniques used to characterize 1,3-diphenyl-1H-pyrazol-5-ol: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

A critical aspect of 1,3-diphenyl-1H-pyrazol-5-ol is its existence in a tautomeric equilibrium with 1,3-diphenyl-5-pyrazolone. The spectroscopic data presented and discussed in this guide will reflect this dynamic nature, providing a nuanced understanding of its molecular structure.

tautomerism cluster_pyrazolol 1,3-Diphenyl-1H-pyrazol-5-ol cluster_pyrazolone 1,3-Diphenyl-5-pyrazolone Pyrazolol N(C6H5)-N=C(C6H5)-CH=C-OH Pyrazolone N(C6H5)-N=C(C6H5)-CH2-C=O Pyrazolol->Pyrazolone Tautomerization

Caption: Tautomeric equilibrium of 1,3-diphenyl-1H-pyrazol-5-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1,3-diphenyl-1H-pyrazol-5-ol, both ¹H and ¹³C NMR provide invaluable information about its chemical environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,3-diphenyl-1H-pyrazol-5-ol is characterized by signals corresponding to the aromatic protons of the two phenyl rings and the proton on the pyrazole ring. The chemical shift of the hydroxyl proton can be highly variable and is often observed as a broad singlet.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.20 - 7.90Multiplet10HAromatic protons (two phenyl groups)
~ 5.90Singlet1HCH of pyrazole ring
Variable (broad)Singlet1HOH proton

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

A ¹H-NMR spectrum of the tautomeric form, 1,3-diphenyl-5-pyrazolone, has been reported.[3] The presence of a methylene group (CH₂) in the pyrazolone form would give rise to a distinct signal, typically a singlet, in a different region of the spectrum compared to the methine proton (CH) in the pyrazol-5-ol form.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The spectrum will show distinct signals for the carbons of the pyrazole ring and the two phenyl groups. The chemical shift of the carbon bearing the hydroxyl group (C-5) is a key indicator of the tautomeric form present.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~ 155 - 160C=O (in pyrazolone form)
~ 140 - 150C-3 and C-5 (in pyrazol-5-ol form)
~ 120 - 130Aromatic carbons
~ 90C-4

Note: The chemical shifts are approximate and based on data from related pyrazole derivatives.[4][5][6]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1,3-diphenyl-1H-pyrazol-5-ol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Number of scans: 1024 or more

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Tune and Shim D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integrate and Peak Pick H->I J Final Structure I->J Structural Elucidation

Caption: A generalized workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1,3-diphenyl-1H-pyrazol-5-ol will exhibit characteristic absorption bands for the O-H, C=N, C=C, and C-H bonds. The presence and position of the C=O stretching band is a key diagnostic feature to distinguish between the pyrazol-5-ol and pyrazolone tautomers.

Expected FT-IR Data:

Wavenumber (cm⁻¹)Assignment
3400 - 3200 (broad)O-H stretching (in pyrazol-5-ol form)
~ 3100 - 3000Aromatic C-H stretching
~ 1680 - 1650C=O stretching (in pyrazolone form)
~ 1600 - 1450C=C and C=N stretching

An FT-IR spectrum of 1,3-diphenyl-5-pyrazolone has been reported, showing a characteristic C=O stretching band around 1699 cm⁻¹.[7]

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1,3-diphenyl-1H-pyrazol-5-ol, the mass spectrum will show a molecular ion peak corresponding to its molecular weight.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₁₅H₁₂N₂O

  • Molecular Weight: 236.27 g/mol

  • Expected Molecular Ion Peak (M⁺): m/z = 236

The fragmentation pattern will likely involve the loss of small molecules such as CO, N₂, and fragments of the phenyl rings. Mass spectral data for derivatives of 1,3-diphenyl-1H-pyrazol-5-ol have been reported, showing the expected molecular ion peaks.[1]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

The spectroscopic characterization of 1,3-diphenyl-1H-pyrazol-5-ol requires a multi-technique approach. The interplay of NMR, FT-IR, and Mass Spectrometry provides a comprehensive picture of its structure and tautomeric nature. This guide has outlined the expected spectral data and provided standardized protocols for their acquisition. By understanding the nuances of the spectroscopic data, researchers can confidently identify and characterize this important heterocyclic compound and its derivatives in their scientific endeavors.

References

  • PubChem. (n.d.). 1,3-Diphenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b).... Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2024). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b).... Retrieved from [Link]

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

  • Hockstedler, A. N., et al. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • [No Title Available]. (n.d.). Retrieved from [Link]

  • Kamal, A., et al. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. PubMed. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3,5-diphenyl-. NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamide - Optional[13C NMR]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Retrieved from [Link]

  • Fun, H. K., et al. (2011). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. PubMed. Retrieved from [Link]

Sources

Exploratory

Tautomeric Landscape of 1,3-Diphenyl-1H-pyrazol-5-ol: A Technical Guide for Drug Discovery

Abstract 1,3-Diphenyl-1H-pyrazol-5-ol, a key scaffold in medicinal chemistry, exhibits a fascinating and functionally significant tautomeric equilibrium. The dynamic interplay between its keto and enol forms, influenced...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3-Diphenyl-1H-pyrazol-5-ol, a key scaffold in medicinal chemistry, exhibits a fascinating and functionally significant tautomeric equilibrium. The dynamic interplay between its keto and enol forms, influenced by environmental factors, profoundly impacts its physicochemical properties, reactivity, and ultimately, its biological activity. This technical guide provides an in-depth exploration of the tautomerism of 1,3-diphenyl-1H-pyrazol-5-ol, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the structural nuances of the predominant tautomers, the key determinants of their equilibrium, and the spectroscopic techniques essential for their characterization. This guide aims to equip scientists with the foundational knowledge required to harness the tautomeric nature of this privileged scaffold in the design of novel therapeutics.

Introduction: The Significance of Tautomerism in Pyrazolone Scaffolds

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design and development.[1] In the realm of heterocyclic chemistry, pyrazolone derivatives are a classic example of compounds where tautomerism dictates their chemical behavior and biological function.[2] The ability of these molecules to exist in different tautomeric forms, such as the keto and enol isomers, allows for a dynamic presentation of pharmacophoric features to biological targets. This chameleon-like behavior can influence receptor binding, membrane permeability, and metabolic stability. A thorough understanding of the tautomeric landscape of a pyrazolone-based drug candidate is therefore not merely an academic exercise but a critical component of a successful drug discovery program.

The Tautomeric Forms of 1,3-Diphenyl-1H-pyrazol-5-ol

1,3-Diphenyl-1H-pyrazol-5-ol can exist in three principal tautomeric forms: the hydroxyl-pyrazole (OH-form or enol), the pyrazolin-5-one (NH-form or keto), and the pyrazolin-3-one (CH-form or keto).[3][4][5] The equilibrium between these forms is a delicate balance influenced by a variety of factors.

  • The OH-Form (1,3-Diphenyl-1H-pyrazol-5-ol): This enol tautomer possesses an aromatic pyrazole ring, a feature that contributes significantly to its stability. The presence of the hydroxyl group allows it to act as a hydrogen bond donor.

  • The NH-Form (1,3-Diphenyl-1,2-dihydro-3H-pyrazol-3-one): In this keto tautomer, the proton resides on one of the nitrogen atoms of the pyrazole ring. The ring is no longer aromatic, which is a destabilizing factor. However, the presence of a carbonyl group makes it a hydrogen bond acceptor.

  • The CH-Form (1,3-Diphenyl-2,4-dihydro-3H-pyrazol-3-one): This keto tautomer has a proton at the C4 position of the pyrazole ring. Similar to the NH-form, the aromaticity of the pyrazole ring is lost.

The relative stability and prevalence of these tautomers are not intrinsic but are dictated by the surrounding environment.

Tautomers OH OH-Form (Enol) NH NH-Form (Keto) OH->NH Proton Transfer CH CH-Form (Keto) NH->CH Proton Transfer CH->OH Proton Transfer

Caption: Tautomeric equilibrium of 1,3-diphenyl-1H-pyrazol-5-ol.

Factors Governing the Tautomeric Equilibrium

The delicate balance between the tautomeric forms of 1,3-diphenyl-1H-pyrazol-5-ol is influenced by a confluence of factors, with the solvent environment playing a pivotal role.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent are critical determinants of the predominant tautomeric form.

  • Nonpolar Solvents (e.g., Chloroform, Benzene): In nonpolar, aprotic solvents, the enol (OH-form) is generally favored.[6][7] This preference is attributed to the formation of intermolecularly hydrogen-bonded dimers, which stabilizes the enol tautomer.[7] The aromaticity of the pyrazole ring in the OH-form also contributes to its stability in these environments.

  • Polar Aprotic Solvents (e.g., DMSO, THF): In polar aprotic solvents, while the OH-form may still be present, the equilibrium can shift to include minor amounts of the NH tautomer.[8] These solvents can disrupt the intermolecular hydrogen bonding of the enol dimers, and their polarity can stabilize the more polar keto forms.

  • Polar Protic Solvents (e.g., Methanol, Water): In polar protic solvents, the situation is more complex. These solvents can act as both hydrogen bond donors and acceptors, potentially stabilizing all tautomeric forms to varying degrees. The high dielectric constant of these solvents can favor the more polar keto tautomers.[9]

Substituent Effects

The electronic nature of substituents on the pyrazole ring and the phenyl groups can also influence the tautomeric equilibrium. Electron-donating groups tend to favor the C3-tautomer, while electron-withdrawing groups can stabilize the C5-tautomer.[9] For 1,3-diphenyl-1H-pyrazol-5-ol, the phenyl groups at positions 1 and 3 exert a significant electronic influence that generally favors the OH-form.

Experimental Characterization of Tautomers

The elucidation of the tautomeric composition of 1,3-diphenyl-1H-pyrazol-5-ol in different environments is crucial for understanding its chemical and biological behavior. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

  • ¹H NMR: The chemical shifts of the protons, particularly the labile OH, NH, or CH protons, provide valuable information. In many cases, rapid interconversion between tautomers on the NMR timescale results in averaged signals.[9] Low-temperature NMR studies can sometimes "freeze out" the individual tautomers, allowing for their direct observation.[10]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the tautomeric form. For instance, the chemical shift of the C5 carbon is significantly different in the enol and keto forms. Comparing the experimental ¹³C NMR data with that of "fixed" derivatives (where the tautomerism is blocked by alkylation) can aid in the assignment of the predominant tautomer.[6][7]

  • ¹⁵N NMR: The chemical shifts of the nitrogen atoms in the pyrazole ring are also highly indicative of the tautomeric state. The "pyridine-like" and "pyrrole-like" nitrogen atoms in the different tautomers will have distinct chemical shifts.[7]

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of different functional groups characteristic of each tautomer.

  • OH-Form: A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration.

  • NH-Form: The N-H stretching vibration typically appears in the same region as the O-H stretch. The C=O stretching vibration of the carbonyl group will be observed in the range of 1700-1650 cm⁻¹.

  • CH-Form: The C=O stretching vibration will also be present in this tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to distinguish between the tautomers based on their different electronic transitions. The aromatic OH-form will exhibit different absorption maxima compared to the non-aromatic keto forms.[11] Theoretical calculations of the UV spectra for each tautomer can be compared with the experimental spectra to aid in the assignment.[11]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[7][10] This technique can reveal the precise bond lengths and angles, confirming the location of the proton and the nature of the intermolecular interactions, such as hydrogen bonding.

Experimental Protocols

Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol

A common synthetic route to 1,3-diphenyl-1H-pyrazol-5-ol involves the condensation of ethyl benzoylacetate with phenylhydrazine.[12]

Step-by-Step Methodology:

  • Dissolve ethyl benzoylacetate and phenylhydrazine in a suitable solvent, such as ethanol.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration and wash with a cold solvent to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1,3-diphenyl-1H-pyrazol-5-ol.

Spectroscopic Characterization Workflow

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesize Synthesize Compound Purify Purify by Recrystallization Synthesize->Purify NMR NMR (1H, 13C, 15N) in various solvents Purify->NMR IR IR Spectroscopy (Solid & Solution) Purify->IR UV UV-Vis Spectroscopy in various solvents Purify->UV Xray X-ray Crystallography (Solid State) Purify->Xray Interpret Correlate Spectroscopic Data with Tautomeric Forms NMR->Interpret IR->Interpret UV->Interpret Xray->Interpret

Caption: Experimental workflow for the characterization of tautomers.

Summary of Spectroscopic Data

The following table summarizes the expected key spectroscopic features for the different tautomers of 1,3-diphenyl-1H-pyrazol-5-ol.

Tautomer¹H NMR (Key Signal)¹³C NMR (Key Signal)IR (Key Absorption, cm⁻¹)
OH-Form Broad singlet for OH protonC5 signal at lower fieldBroad O-H stretch (~3200-3400)
NH-Form Singlet for NH protonC5 signal at higher fieldN-H stretch (~3200-3400), C=O stretch (~1650-1700)
CH-Form Singlet for CH proton at C4C4 signal at lower fieldC=O stretch (~1650-1700)

Conclusion

The tautomerism of 1,3-diphenyl-1H-pyrazol-5-ol is a critical aspect of its chemical identity, with significant implications for its application in drug discovery. The predominance of the OH, NH, or CH tautomer is a function of the solvent environment and substituent patterns. A multi-pronged analytical approach, combining NMR, IR, and UV-Vis spectroscopy, alongside X-ray crystallography, is essential for a comprehensive understanding of the tautomeric equilibrium. By mastering the principles outlined in this guide, researchers can effectively navigate the complexities of pyrazolone tautomerism and leverage this knowledge to design more effective and targeted therapeutics.

References

  • Bohrium. (n.d.). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool.
  • Elguero, J., Fruchier, A., & Pellegrin, V. (1981). Annular tautomerism in the solid state: A high resolution n.m.r. study. J. Chem. Soc. Chem. Commun., (23), 1207–1208.
  • Lin, S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4586.
  • N/A. (2025). Keto-enol tautomerism: Significance and symbolism. Google AI.
  • MDPI. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]

  • PubMed. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach.
  • ResearchGate. (2025). Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Retrieved from [Link]

  • N/A. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Source unavailable.
  • ResearchGate. (n.d.). Three Tautomeric structures of the Pyrazolone nucleus. Retrieved from [Link]

  • Reddit. (2023). Tautomers of 3-methyl-5-pyrazolone. Retrieved from [Link]

  • Semantic Scholar. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). CH-(a), OH-(b), and NH-(c) tautomers of the investigated 1-phenyl-3-substituted pyrazol-5-ones. Retrieved from [Link]

  • N/A. (n.d.). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. X-ray Structure Analysis Online.
  • Beilstein Journals. (n.d.). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl). Retrieved from [Link]

  • ResearchGate. (n.d.). Keto and Enol Tautomers of 4Benzoyl3-methyl-1-phenyl-5(2H)-pyrazolone. Retrieved from [Link]

  • ResearchGate. (2025). Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. Retrieved from [Link]

  • PubMed. (n.d.). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b).... Retrieved from [Link]

  • ResearchGate. (2025). (PDF) On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis. Retrieved from [Link]

  • N/A. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2625.
  • PubMed. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. Retrieved from [Link]

  • Semantic Scholar. (2011). REACTIONS AND TAUTOMERIC BEHAVIOR OF 1-(2-PYRIDINYL)- 1H-PYRAZOL-5-OLS. Retrieved from [Link]

  • N/A. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Journal of Molecular Structure, 1250, 131776.

Sources

Foundational

A Technical Guide to the Solubility of 1,3-Diphenyl-1H-pyrazol-5-ol

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-diphenyl-1H-pyrazol-5-ol, a molecule of significant interest in p...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-diphenyl-1H-pyrazol-5-ol, a molecule of significant interest in pharmaceutical research. Often referred to by the common name Edaravone for a related analogue (3-methyl-1-phenyl-2-pyrazolin-5-one), understanding the solubility of this pyrazolone scaffold is critical for its development and application.[1] This document delves into the core physicochemical properties governing its solubility, presents quantitative data in various solvent systems, outlines a detailed experimental protocol for solubility determination, and explores the pivotal role of tautomerism. This guide is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development.

Introduction: The Significance of Solubility

The therapeutic efficacy of an active pharmaceutical ingredient (API) is fundamentally linked to its bioavailability, which is often dictated by its aqueous solubility.[2] For compounds like 1,3-diphenyl-1H-pyrazol-5-ol, which exhibit poor aqueous solubility, the process of formulation development becomes a significant challenge.[3] Characterizing the solubility profile in a diverse range of solvents—from polar protic and aprotic to nonpolar systems—is a cornerstone of pre-formulation studies.[4] This knowledge enables the selection of appropriate solvent systems for synthesis, purification, analytical testing, and the development of viable dosage forms.[2][5]

Physicochemical Properties Governing Solubility

The solubility of a compound is not an arbitrary value but a consequence of its inherent molecular structure and its interaction with the solvent. For 1,3-diphenyl-1H-pyrazol-5-ol, the key determinants are its molecular weight, potential for hydrogen bonding, and its complex tautomeric nature.

Molecular Structure and Polarity: The presence of two phenyl rings imparts a significant nonpolar character to the molecule. Conversely, the pyrazole ring, with its nitrogen atoms and the hydroxyl group, provides sites for polar interactions, including hydrogen bonding. This amphipathic nature suggests that its solubility will be highly dependent on the solvent's polarity.

Tautomerism: Pyrazolones like 1,3-diphenyl-1H-pyrazol-5-ol can exist in several tautomeric forms: the OH-form (enol), the NH-form (lactam), and the CH-form (keto).[6][7] The equilibrium between these forms is influenced by the solvent environment.[8] Each tautomer possesses a different dipole moment, hydrogen bonding capability, and crystal packing energy, leading to distinct solubility behaviors. Theoretical and experimental studies suggest that the relative stability of these tautomers can be influenced by substituents and the solvent.[6][8] Understanding which tautomer predominates in a given solvent is crucial for predicting its solubility.

Figure 1: Tautomeric equilibrium of 1,3-diphenyl-1H-pyrazol-5-ol.

Quantitative Solubility Data

Compiling experimental data is essential for a practical understanding of solubility. The following table summarizes the known solubility of the related compound Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) in various solvents. While the 3-methyl analogue, the fundamental solubility principles and trends are highly relevant to the 1,3-diphenyl derivative.

SolventSolvent TypeSolubility (Mole Fraction, x₁) at 25°C (298.15 K)Solubility (g/L) - ApproximateReference
WaterPolar ProticVery Low (BCS Class IV)~2000 mg/L (or 2 mg/mL)[3][9]
EthanolPolar ProticFreely Soluble>100[1]
MethanolPolar ProticFreely Soluble>100[1]
DMSOPolar Aprotic7.57 x 10⁻²~200,910 mg/L (or 35 mg/mL)[3][10]
Acetic AcidPolar ProticFreely Soluble>100[1]
Diethyl EtherNonpolarSlightly Soluble<10[1]
n-PropanolPolar ProticHigh-[11]
AcetonitrilePolar AproticLow-[11]
Ethyl AcetatePolar AproticModerate-[11]
Triethylene Glycol (TEG)Polar Protic4.63 x 10⁻²-[3]

Note: "Freely Soluble" and "Slightly Soluble" are qualitative terms from pharmacopeial standards. Quantitative data is provided where available. The data for Edaravone is used as a close proxy.

Experimental Determination of Solubility: The Shake-Flask Method

To ensure trustworthy and reproducible data, a standardized protocol is paramount. The isothermal shake-flask method, as recommended by the OECD Test Guideline 105, is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[12][13][14]

Causality Behind the Protocol: This method is designed to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation. This equilibrium state represents the true thermodynamic solubility.[5] Controlling temperature is critical as solubility is temperature-dependent.[11] Separation of the undissolved solid is crucial to prevent artificially inflated results, and a validated, specific analytical method is required for accurate quantification.[4]

Step-by-Step Protocol
  • Preparation: Add an excess amount of 1,3-diphenyl-1H-pyrazol-5-ol to a known volume of the selected solvent in a sealed, inert container (e.g., a glass flask with a screw cap). The excess solid is necessary to ensure that equilibrium with the solid phase is achieved.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C ± 0.5 °C) using a mechanical shaker or magnetic stirrer.[13] The agitation time must be sufficient to reach equilibrium. A preliminary test can determine the necessary time, which can range from 24 to 72 hours.[13]

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the same constant temperature to let the undissolved solid settle. Separate the saturated solution from the excess solid. This is typically achieved by centrifugation followed by filtration through a chemically inert, non-adsorptive filter (e.g., 0.22 µm PTFE syringe filter).

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of 1,3-diphenyl-1H-pyrazol-5-ol using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is often the preferred technique due to its specificity and sensitivity.[15][16] UV-Vis spectrophotometry can also be used if the compound has a distinct chromophore and no interfering substances are present.[17][18][19]

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure precision.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solute to solvent B Agitate at constant temp (24-72h) A->B C Centrifuge/ Filter (0.22 µm) B->C D Dilute filtrate C->D E Quantify via HPLC-UV D->E F Calculate Solubility (mg/mL or mol/L) E->F

Figure 2: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility

  • Temperature: For most solids, solubility increases with temperature.[11] This relationship is described by the van't Hoff equation. Studies on the related compound Edaravone show a significant increase in solubility in various solvents as the temperature is raised from 25 °C to 40 °C.[3]

  • pH and pKa: The solubility of ionizable compounds is highly pH-dependent. The pKa of the hydroxyl group on the pyrazole ring is a critical parameter. At a pH below the pKa, the neutral form will dominate, while at a pH above the pKa, the more soluble anionic (phenolate) form will be prevalent. The anionic form of Edaravone (pKa ≈ 7.0) is known to be unstable at physiological pH.[9]

  • Co-solvents: The use of co-solvents is a common strategy to enhance the solubility of poorly soluble drugs. The solubility of Edaravone has been shown to be significantly altered in binary solvent mixtures, such as acetonitrile-propanol or ethyl acetate-propanol systems.[11]

Conclusion

The solubility of 1,3-diphenyl-1H-pyrazol-5-ol is a complex interplay of its structural features and the properties of the solvent system. Its limited aqueous solubility necessitates a thorough investigation for pharmaceutical applications. Key factors to consider are the pronounced effect of solvent polarity, the critical role of tautomeric equilibrium, and the significant influence of temperature and pH. The standardized shake-flask method provides a reliable means of generating the robust quantitative data required to guide formulation development and advance the therapeutic potential of this important chemical scaffold.

References

  • U.S. Food and Drug Administration. (n.d.). RADICAVA (edaravone injection), for intravenous use.
  • Various Authors. (2024). Edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis. International Journal of Health and Allied Sciences.
  • Joury, S., et al. (n.d.). Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study.
  • Selleck Chemicals. (n.d.). Edaravone Antioxidant chemical. Selleckchem.com.
  • Yamamoto, T., et al. (2023). Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. PMC.
  • Li, Q., et al. (n.d.). Solubility of Edaravone in Four Mixed Solvents at 273.15–313.15 K and Correlation of Jouyban–Acree and CNIBS/R–K Models.
  • Al-Ghabeish, M., et al. (2025).
  • Srikanth, A. (n.d.). solubility experimental methods.pptx. Slideshare.
  • Various Authors. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Ansari, Z. N., et al. (2025). Development And Validation Of UV Spectrophotometric Methods For Quantification Of Edaravone And Application Of Greenness And Blueness Study. International Journal of Environmental Sciences.
  • Various Authors. (2018). Chemical Methodologies. Chemical Methodologies.
  • Various Authors. (2016). (PDF) Edaravone: A Review on Analytical Method and its Determination in Biological Matrix and Synthetic Mixture.
  • Various Authors. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
  • Droge, S. T. J., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe.
  • Bergström, C. A. S. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • OECD. (1995). Test No.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. filab.fr.
  • Ivanova, G., et al. (2008). On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis.
  • Various Authors. (2008). Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study.
  • Pfaffenhuemer, P., et al. (2011). REACTIONS AND TAUTOMERIC BEHAVIOR OF 1-(2-PYRIDINYL)- 1H-PYRAZOL-5-OLS. Semantic Scholar.

Sources

Exploratory

The Multifaceted Chemistry and Therapeutic Potential of 1,3-Diphenyl-1H-pyrazol-5-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal chemistry. Its versatile chemical nature and broad spectrum of pharmacological activities have cemented its importance in the development of novel therapeutic agents. Among the vast family of pyrazole derivatives, 1,3-diphenyl-1H-pyrazol-5-ol emerges as a compound of significant interest, demonstrating a remarkable array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive literature review of 1,3-diphenyl-1H-pyrazol-5-ol, delving into its synthesis, chemical characteristics, and diverse biological activities, with a focus on its potential applications in drug discovery and development.

Synthesis and Characterization: Building the Core Moiety

The synthesis of 1,3-diphenyl-1H-pyrazol-5-ol is most commonly achieved through a well-established condensation reaction between ethyl benzoylacetate and phenylhydrazine.[1] This reaction proceeds via an initial formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the pyrazolone ring.[2]

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol[1]

Materials:

  • Ethyl benzoylacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Benzene

  • n-Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • A mixture of ethyl benzoylacetate (17 mmol) and phenylhydrazine (14 mmol) is refluxed in glacial acetic acid (5 mL) for 8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (2:1) as the eluent.

  • The fractions containing the desired product are collected and the solvent is evaporated.

  • The resulting solid is recrystallized from benzene to afford pure 1,3-diphenyl-1H-pyrazol-5-ol as a white solid.[1]

Spectroscopic Characterization

The structural elucidation of 1,3-diphenyl-1H-pyrazol-5-ol is confirmed through various spectroscopic techniques.

Technique Observed Data
¹H NMR The proton nuclear magnetic resonance (¹H NMR) spectrum typically exhibits multiplets in the aromatic region corresponding to the protons of the two phenyl rings. A characteristic signal for the pyrazole ring proton is also observed.[3]
¹³C NMR The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum shows distinct signals for the carbon atoms of the pyrazole core and the phenyl substituents.[4]
FT-IR The Fourier-transform infrared (FT-IR) spectrum displays characteristic absorption bands corresponding to O-H, N-H, C=O, and C=N stretching vibrations, which can vary depending on the tautomeric form present.[4]
Mass Spectrometry Mass spectrometry data confirms the molecular weight of the compound.[5]

Chemical Properties: The Intricacies of Tautomerism

A crucial aspect of the chemistry of 1,3-diphenyl-1H-pyrazol-5-ol is its existence in different tautomeric forms. The equilibrium between these forms is influenced by factors such as the solvent and the physical state. The three primary tautomers are the OH-form (1,3-diphenyl-1H-pyrazol-5-ol), the CH-form (1,3-diphenyl-1,2-dihydro-3H-pyrazol-3-one), and the NH-form (1,3-diphenyl-2,4-dihydro-3H-pyrazol-3-one).

Tautomerism OH OH-form (1,3-diphenyl-1H-pyrazol-5-ol) CH CH-form (1,3-diphenyl-1,2-dihydro-3H-pyrazol-3-one) OH->CH Equilibrium NH NH-form (1,3-diphenyl-2,4-dihydro-3H-pyrazol-3-one) OH->NH Equilibrium CH->NH Equilibrium

Studies have shown that in the solid state, the CH-form is often the predominant tautomer, as confirmed by X-ray crystallography.[2] In solution, the equilibrium is solvent-dependent. Nonpolar solvents tend to favor the CH-form, while polar aprotic solvents can promote the existence of a mixture of the OH and NH forms.[1]

Biological Activities and Therapeutic Potential

The 1,3-diphenyl-1H-pyrazol-5-ol scaffold and its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 1,3-diphenyl-1H-pyrazol-5-ol derivatives against various cancer cell lines.[6][7][8][9] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Mechanism of Action: Induction of Apoptosis

Derivatives of 1,3-diphenyl-1H-pyrazol-5-ol have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[6][10][11] This often involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[12] A key aspect of this process is the modulation of the Bcl-2 family of proteins, leading to a disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10]

Apoptosis_Pathway 1,3-Diphenyl-1H-pyrazol-5-ol_Derivative 1,3-Diphenyl-1H-pyrazol-5-ol_Derivative ROS Reactive Oxygen Species (ROS) Generation 1,3-Diphenyl-1H-pyrazol-5-ol_Derivative->ROS Bcl2 Bcl-2 (Anti-apoptotic) Inhibition 1,3-Diphenyl-1H-pyrazol-5-ol_Derivative->Bcl2 Bax Bax (Pro-apoptotic) Activation 1,3-Diphenyl-1H-pyrazol-5-ol_Derivative->Bax Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bcl2->Mitochondria Bax->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Quantitative Anticancer Activity Data

Compound Derivative Cell Line IC₅₀ (µM) Reference
Benzimidazole hybrid 9A549 (Lung)1.81[6]
Benzimidazole hybrid 17MCF-7 (Breast)0.83[6]
Benzimidazole hybrid 28HeLa (Cervical)1.24[6]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline 5aMCF-7 (Breast)1.88[8]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline 5aB16-F10 (Melanoma)2.12[8]
1,3,5-triaryl-1H-pyrazoleMCF-7 (Breast)27.7[13]
1,3,5-triaryl-1H-pyrazoleT47-D (Breast)39.2[13]
1,3,5-triaryl-1H-pyrazoleMDA-MB 231 (Breast)31.5[13]
Antimicrobial Activity

Derivatives of 1,3-diphenyl-1H-pyrazol-5-ol have also exhibited significant antimicrobial activity against a range of pathogenic bacteria and fungi.[4][14][15][16] The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[4]

Quantitative Antimicrobial Activity Data

Compound Derivative Microorganism MIC (µg/mL) Reference
Pyrazole-thiazole hybrid 12Candida albicans5[17]
Pyrazole-thiazole hybrid 13Candida albicans5[17]
Pyrazole-thiazole hybrid 8Bacillus subtilis5[17]
Pyrazole-thiazole hybrid 12Bacillus subtilis5[17]
Pyrazole-thiazole hybrid 12MRSA10[17]
Anti-inflammatory Activity

The anti-inflammatory properties of 1,3-diphenyl-1H-pyrazol-5-ol derivatives are linked to their ability to inhibit key enzymes in the inflammatory cascade, such as microsomal prostaglandin E synthase-1 (mPGES-1).[18][19] mPGES-1 is a critical enzyme in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.

Mechanism of Action: Inhibition of mPGES-1

By selectively inhibiting mPGES-1, these compounds can reduce the production of PGE2 without affecting the synthesis of other prostanoids, potentially offering a safer anti-inflammatory therapeutic strategy compared to non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[18]

mPGES1_Inhibition Arachidonic Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) mPGES1->PGE2 1,3-Diphenyl-1H-pyrazol-5-ol_Derivative 1,3-Diphenyl-1H-pyrazol-5-ol_Derivative 1,3-Diphenyl-1H-pyrazol-5-ol_Derivative->mPGES1 Inhibition

Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Derivatives of 1,3-diphenyl-1H-pyrazol-5-ol have been identified as partial agonists of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[20][21] This makes them promising candidates for the development of new treatments for type 2 diabetes and other metabolic disorders.

Mechanism of Action: PPARγ Activation

As partial agonists, these compounds can activate PPARγ, leading to the transcription of genes involved in insulin sensitization and glucose uptake. This offers a potential therapeutic advantage over full agonists, which can be associated with undesirable side effects.[20]

PPARg_Activation 1,3-Diphenyl-1H-pyrazol-5-ol_Derivative 1,3-Diphenyl-1H-pyrazol-5-ol_Derivative PPARg PPARγ 1,3-Diphenyl-1H-pyrazol-5-ol_Derivative->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription (e.g., Insulin Sensitization) PPRE->Gene_Transcription Initiates

Conclusion and Future Perspectives

1,3-Diphenyl-1H-pyrazol-5-ol and its derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. The straightforward synthesis, coupled with the potential for diverse functionalization, makes this scaffold an attractive starting point for the design and development of novel therapeutic agents. The demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammatory conditions underscores the significant therapeutic potential of this chemical entity.

Future research should focus on optimizing the structure of 1,3-diphenyl-1H-pyrazol-5-ol to enhance its potency and selectivity for specific biological targets. Further elucidation of the molecular mechanisms underlying its diverse pharmacological effects will be crucial for its translation into clinical applications. The development of structure-activity relationships (SAR) will guide the design of next-generation pyrazole-based drugs with improved efficacy and safety profiles. The continued exploration of this remarkable scaffold holds great promise for addressing unmet medical needs in various disease areas.

References

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PMC. [Link]

  • Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. PubMed. [Link]

  • Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. PubMed. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PubMed. [Link]

  • Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. PMC. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. PMC. [Link]

  • Synthesis and biological evaluation of dihydropyrano-[2,3-c]pyrazoles as a new class of PPARγ partial agonists. PMC. [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. PubMed. [Link]

  • Pharmacologically relevant PPARγ ligands. ResearchGate. [Link]

  • Inhibition of mPGES-1 by compounds 6 and 7 . Data are given as mean ± SEM; n=3. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. Europe PMC. [Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PMC. [Link]

  • New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Heliyon. [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. [Link]

  • Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. J-Stage. [Link]

  • New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. NIH. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. MDPI. [Link]

  • 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl). NIH. [Link]

  • PPARγ Signaling and Emerging Opportunities for Improved Therapeutics. PMC. [Link]

  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. NIH. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed. [Link]

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PubMed Central. [Link]

  • Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E 2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. ACS Publications. [Link]

  • New 1,3-diphenyl-1 H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. PubMed. [Link]

  • 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... ResearchGate. [Link]

  • New 1,3-Diphenyl-1H-pyrazol-5-ols as Anti-Methicillin Resistant Staphylococcus aureus Agents: Synthesis, Antimicrobial Evaluation and In Silico Studies. ResearchGate. [Link]

  • Identification and development of mPGES-1 inhibitors: where we are at? PMC. [Link]

  • Antibacterial Activity Estimation of New Pyrazole Compounds. Research Square. [Link]

  • 1,3-diphenyl-1H-pyrazole-5-carboxylic acid. Chemical Synthesis Database. [Link]

  • Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole. ResearchGate. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. ResearchGate. [Link]

  • 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. PMC. [Link]

  • Theoretical investigation of the anti-proliferative properties of 1, 3-diphenyl-1H-pyrazoles against breast cancer cells; QSAR modeling, DFT, molecular docking, molecular dynamic simulations, and ADMET predictions. ResearchGate. [Link]

  • Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI. [Link]

  • Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. ResearchGate. [Link]

Sources

Foundational

The Pyrazolone Core: A Journey from Serendipitous Discovery to Precision Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Unforeseen Potency of a Five-Membered Ring The story of pyrazolone is a testament to the blend of serendipity...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unforeseen Potency of a Five-Membered Ring

The story of pyrazolone is a testament to the blend of serendipity and systematic science that defines pharmaceutical discovery. At its heart is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[1] From this deceptively simple scaffold has emerged a lineage of molecules that have profoundly impacted human health for over a century. Initially hailed as some of the first synthetic drugs to offer relief from pain and fever, the journey of pyrazolones has been one of remarkable highs and cautionary lows.[1][2] This guide will traverse the history of these versatile compounds, from their initial synthesis to their evolution into highly specific targeted therapies. We will delve into the fundamental chemistry, explore the critical structure-activity relationships that govern their efficacy and safety, and provide detailed insights into the synthesis and mechanisms of landmark pyrazolone-based drugs. For the modern researcher, this story is not merely a historical account but a rich source of insights into the enduring power of core scaffolds in medicinal chemistry and the iterative process of drug development.

The Genesis: Knorr's Synthesis and the Dawn of a New Therapeutic Era

The narrative of pyrazolones begins in 1883 with the German chemist Ludwig Knorr.[2] While investigating quinine analogues, Knorr unexpectedly synthesized the first pyrazolone derivative, a compound that would come to be known as antipyrine (or phenazone).[3] This discovery was a watershed moment in medicine, as antipyrine was one of the very first synthetic drugs introduced, exhibiting potent analgesic and antipyretic properties.[3] The commercial success of antipyrine catalyzed a wave of research into this new class of compounds.

The cornerstone of this early work was the Knorr pyrazole synthesis , a robust and versatile condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, such as a β-ketoester.[4] This reaction's relative simplicity paved the way for the creation of a multitude of pyrazolone analogues.

The Knorr Pyrazole Synthesis: A Foundational Reaction

The general mechanism of the Knorr synthesis proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the stable pyrazolone ring.

Knorr_Synthesis hydrazine Hydrazine Derivative intermediate Hydrazone Intermediate hydrazine->intermediate Condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate pyrazolone Pyrazolone Ring intermediate->pyrazolone Intramolecular Cyclization & Dehydration

Caption: Generalized workflow of the Knorr pyrazole synthesis.

A Historical Timeline of Key Pyrazolone Discoveries

The initial success of antipyrine spurred over a century of innovation, leading to a diverse family of pyrazolone-based drugs with varied applications and improved safety profiles.

Pyrazolone_Timeline cluster_1880s Late 19th Century: The Beginning cluster_early20th Early 20th Century: Expansion and First Safety Signals cluster_mid20th Mid-20th Century: New Scaffolds and Applications cluster_late20th Late 20th Century: The COX-2 Revolution n1883 1883: Antipyrine (Phenazone) Discovered by Ludwig Knorr. One of the first synthetic analgesics and antipyretics. n1893 1893: Aminopyrine Synthesized by Friedrich Stolz at Hoechst. More potent than antipyrine. n1922 1922: Metamizole (Dipyrone) Marketed as Novalgin. A more soluble prodrug of aminopyrine. n1893->n1922 n1930s 1930s: Agranulocytosis Link Serious concerns emerge linking aminopyrine and metamizole to a potentially fatal drop in white blood cells. n1949 1949: Phenylbutazone A potent anti-inflammatory agent for arthritis. Different pyrazolidinedione core. n1930s->n1949 n1950s 1950s: Dyes and Pigments Pyrazolones like Tartrazine become commercially important as colorants. n1991 1991: Discovery of COX-2 Identification of a second cyclooxygenase isoform opens the door for selective inhibitors. n1950s->n1991 n1998 1998: Celecoxib First selective COX-2 inhibitor approved by the FDA, offering a safer alternative to traditional NSAIDs.

Caption: A timeline of major milestones in the history of pyrazolone compounds.

The First Wave: Antipyrine, Aminopyrine, and Metamizole

The early pyrazolone derivatives were revolutionary for their time, providing effective relief from pain and fever. Their primary mechanism of action was later understood to be the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Table 1: Key First-Generation Pyrazolone Drugs

CompoundYear of SynthesisKey Features
Antipyrine (Phenazone) 1883The first synthetic pyrazolone analgesic and antipyretic.
Aminopyrine 1893A derivative of antipyrine with approximately three times its potency.[5]
Metamizole (Dipyrone) 1920A more soluble prodrug of aminopyrine, first marketed in 1922.[5]
The Specter of Agranulocytosis

The widespread use of these early pyrazolones, particularly aminopyrine and metamizole, led to reports of a rare but severe adverse effect: agranulocytosis, a catastrophic drop in white blood cells that leaves patients vulnerable to life-threatening infections.[1][6][7] This discovery, emerging in the 1930s, led to the withdrawal or restricted use of these drugs in many countries.[8] The mechanism is thought to be immune-mediated, where the drug or its metabolites act as a hapten, inducing an antibody response against neutrophils.[8]

Agranulocytosis_Mechanism drug Pyrazolone Drug (e.g., Metamizole) complex Drug-Neutrophil Complex (Hapten Formation) drug->complex neutrophil Neutrophil neutrophil->complex destruction Neutrophil Destruction neutrophil->destruction antibody Antibody Production complex->antibody antibody->destruction agranulocytosis Agranulocytosis destruction->agranulocytosis

Caption: Simplified proposed mechanism of pyrazolone-induced agranulocytosis.

The Evolution to Anti-Inflammatories: Phenylbutazone

In the mid-20th century, a new class of pyrazolone derivatives, the pyrazolidinediones, emerged. Phenylbutazone, synthesized in 1949, was a potent non-steroidal anti-inflammatory drug (NSAID) that became a frontline treatment for inflammatory conditions like arthritis. While structurally distinct from the earlier pyrazolones, it shared the five-membered ring with two nitrogen atoms.

The COX-2 Breakthrough: A New Era of Selectivity

The discovery of two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, in the early 1990s was a pivotal moment for pyrazolone chemistry.[9] COX-1 is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, while COX-2 is induced during inflammation. This understanding provided a clear therapeutic target: selectively inhibiting COX-2 could provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

This led to the development of a new generation of pyrazolone-containing drugs, the selective COX-2 inhibitors. Celecoxib , approved by the FDA in 1998, was the first of this class.[10] Its diarylheterocyclic structure, featuring a central pyrazole ring, was specifically designed to fit into the active site of the COX-2 enzyme.

Beyond Medicine: Pyrazolones as Dyes and Agrochemicals

The versatility of the pyrazolone core extends beyond pharmaceuticals. The ability to create conjugated systems through reactions like azo coupling has made pyrazolones crucial components in the synthesis of dyes and pigments.[1] A prominent example is Tartrazine (FD&C Yellow No. 5), a widely used food and cosmetic colorant.[5] Its synthesis involves the azo coupling of a diazonium salt with a pyrazolone derivative.[5]

In agriculture, pyrazole derivatives have been developed as effective herbicides and fungicides.[11][12][13] These compounds often work by inhibiting key enzymes in the metabolic pathways of weeds or fungi.

Experimental Protocols: Synthesis of Key Pyrazolone Compounds

Synthesis of Antipyrine (Phenazone)

The classical synthesis of antipyrine involves a two-step process based on the Knorr pyrazole synthesis.[3][4]

Step 1: Condensation of Phenylhydrazine and Ethyl Acetoacetate

  • In a suitable reaction vessel, combine equimolar amounts of phenylhydrazine and ethyl acetoacetate.

  • Heat the mixture, which will result in a condensation reaction to form 1-phenyl-3-methyl-5-pyrazolone with the elimination of ethanol.

  • The crude product can be purified by recrystallization.

Step 2: Methylation of 1-phenyl-3-methyl-5-pyrazolone

  • Dissolve the purified 1-phenyl-3-methyl-5-pyrazolone in a suitable solvent.

  • Add a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

  • Heat the reaction mixture to effect methylation at the N2 position of the pyrazolone ring.

  • The final product, antipyrine, can be isolated and purified by recrystallization.[14]

Synthesis of Phenylbutazone

The synthesis of phenylbutazone typically starts with the preparation of diethyl n-butylmalonate, which is then condensed with hydrazobenzene.

Step 1: Synthesis of Diethyl n-butylmalonate

  • In a reaction vessel, add dichloroethylamine and cuprous chloride.

  • Heat the solution and then add diethyl malonate dropwise.

  • After stirring, add n-aminobutane and reflux the mixture.

  • Work-up involves removal of the solvent, washing, and distillation to yield diethyl n-butylmalonate.[10][15][16]

Step 2: Condensation with Hydrazobenzene

  • Dissolve hydrazobenzene in an anhydrous solvent like toluene in a round-bottom flask.

  • Add a base such as sodium ethoxide.

  • Slowly add the diethyl n-butylmalonate to the reaction mixture.

  • Heat the mixture to reflux for several hours.

  • After completion, cool and acidify the mixture to precipitate crude phenylbutazone.

  • The final product is purified by recrystallization from a suitable solvent system like ethanol/water.[10]

Synthesis of Celecoxib

A common route for the synthesis of celecoxib involves a Claisen condensation followed by a cyclocondensation.[17]

Step 1: Claisen Condensation

  • p-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a base (e.g., sodium methoxide) in an organic solvent.

  • This reaction forms the intermediate 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[18]

Step 2: Cyclocondensation

  • The 1,3-dione intermediate is then reacted with 4-hydrazinylbenzenesulfonamide hydrochloride.

  • This reaction, typically carried out in an alcoholic solvent, results in the formation of the pyrazole ring through cyclocondensation, yielding celecoxib.[17][18]

Structure-Activity Relationships (SAR)

The biological activity of pyrazolone derivatives is highly dependent on the nature and position of substituents on the pyrazolone ring.

  • Analgesic and Anti-inflammatory Activity: For the diarylheterocyclic COX-2 inhibitors like celecoxib, the presence of a sulfonamide or a similar group on one of the phenyl rings is crucial for selective binding to the COX-2 enzyme.[2][7][19] The trifluoromethyl group on the pyrazole ring also plays a key role in its inhibitory activity.

  • Antimicrobial Activity: Studies have shown that the introduction of different substituents can impart significant antimicrobial properties to the pyrazolone scaffold. For instance, the presence of a thiophene substituent has been shown to enhance antibacterial activity.[20] The incorporation of a carbothiohydrazide unit has also been found to result in potent antibacterial and antifungal activity.[21]

Conclusion: An Enduring Scaffold in Drug Discovery

The history of pyrazolone compounds is a compelling narrative of chemical innovation and therapeutic evolution. From the serendipitous discovery of antipyrine to the rational design of selective COX-2 inhibitors, the pyrazolone core has proven to be a remarkably versatile and enduring scaffold in medicinal chemistry. The journey has not been without its challenges, with the serious adverse effect of agranulocytosis serving as a stark reminder of the importance of continuous vigilance in drug safety. Yet, the ability of chemists to modify and refine the pyrazolone structure has allowed this chemical class to overcome its initial limitations and re-emerge in new and important therapeutic roles. The expansion of pyrazolones into the realms of dyes and agrochemicals further underscores the broad utility of this heterocyclic system. For the modern drug discovery professional, the story of the pyrazolone is a powerful illustration of how a fundamental chemical structure can be iteratively optimized to meet evolving scientific and medical needs, cementing its place as a privileged scaffold in the pharmacopeia.

References

  • Metamizole - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • The Science Behind Color: A Deep Dive into Tartrazine Synthesis. (n.d.). Retrieved January 5, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020). Zenodo. [Link]

  • Synthesis method of celecoxib - Eureka | Patsnap. (n.d.). Retrieved January 5, 2026, from [Link]

  • Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst. (2018). NIH. [Link]

  • Pyrazolone drugs and agranulocytosis. (1986). PubMed. [Link]

  • The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. (n.d.). Retrieved January 5, 2026, from [Link]

  • Metamizole-induced agranulocytosis (MIA): a mini review. (2023). NIH. [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX. (n.d.). Slideshare. [Link]

  • Metamizole | C13H17N3O4S | CID 3111. (n.d.). PubChem @ NIH. [Link]

  • CN106431917A - Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate - Google Patents. (n.d.).
  • CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents. (n.d.).
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2017). Oriental Journal of Chemistry. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2015). PubMed Central. [Link]

  • Scheme of the metabolic pathway of metamizole. Metamizole is... (n.d.). ResearchGate. [Link]

  • Metamizole: A Review Profile of a Well-Known “Forgotten” Drug. Part I: Pharmaceutical and Nonclinical Profile. (2012). [Link]

  • Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. (2024). ResearchGate. [Link]

  • The Science Behind Metamizole Sodium: From Synthesis to Therapeutic Action. (n.d.). Retrieved January 5, 2026, from [Link]

  • TARTRAZINE SYNTHESIS, APPLICATIONS AND ISSUES: A CASE STUDY. (2022). RB. [Link]

  • Pyrazolone - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2020). PMC. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). PMC @ NIH. [Link]

  • Pyrazolone drugs and agranulocytosis. (1986). PubMed. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). Semantic Scholar. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2021). [Link]

  • Synthesis and Structure−Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. (2015). ACS Publications. [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2019). PMC. [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (2021). SciELO. [Link]

  • (PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016). ResearchGate. [Link]

  • Synthesis of some new pyrazolone derivatives as potent antimicrobial agents. (2011). ResearchGate. [Link]

  • (PDF) Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. (2024). ResearchGate. [Link]

  • Chemistry of Antipyrine | Request PDF. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2022). NIH. [Link]

  • Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. (2024). [Link]

  • Tartrazine. (n.d.). School of Chemistry | University of Bristol. [Link]

  • NOVEL SULPHOARYLAZO 4-PYRAZOLONE-BASED TARTRAZINE DYE ANALOGUES. (n.d.). Semantic Scholar. [Link]

  • Agranulocytosis and pyrazolone. (1984). PubMed. [Link]

  • synthesis and characterization of 4-aminoantipyrine with 4-[n,n-bis(2-chloroethyl)amino]benzaldehyde. (n.d.). SATHYABAMA. [Link]

  • Synthesis method of 4-aminoantipyrine - Knowledge - Alfa Chemical Co., Ltd. (2021). [Link]

  • Synthesis of Antipyrine Derivatives Derived from Dimedone | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2018). MDPI. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1,3-Diphenyl-1H-pyrazol-5-ol as a Versatile Synthon in Heterocyclic Chemistry and Drug Discovery

Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable physicochemical properties.[1][2] Among the vast family...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable physicochemical properties.[1][2] Among the vast family of pyrazole derivatives, 1,3-diphenyl-1H-pyrazol-5-ol stands out as a particularly versatile and powerful building block. Its unique structural features, governed by pronounced tautomerism, provide multiple reactive sites, enabling its participation in a wide array of organic transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of 1,3-diphenyl-1H-pyrazol-5-ol, with a focus on practical applications, detailed protocols, and the underlying chemical principles.

Physicochemical Properties and Tautomeric Landscape

1,3-Diphenyl-1H-pyrazol-5-ol is a crystalline solid that exhibits complex tautomeric behavior, existing as an equilibrium of three primary forms: the CH, OH, and NH tautomers.[3][4] This equilibrium is sensitive to the solvent, pH, and temperature, but the interplay between these forms is the cornerstone of its reactivity. The OH-form (the enol) and the CH-form (the ketone) are particularly significant in synthesis. The CH-form contains an active methylene group at the C-4 position, making it an excellent nucleophile for condensation reactions.

PropertyValue
IUPAC Name 1,3-Diphenyl-1H-pyrazol-5-ol
Molecular Formula C₁₅H₁₂N₂O
Molecular Weight 236.27 g/mol
Appearance Crystalline solid
Melting Point Approx. 127-130 °C
Solubility Soluble in ethanol, DMSO, DMF; sparingly soluble in water

The tautomeric equilibrium allows the molecule to react as either a potent carbon nucleophile (from the CH-form) or as an O-nucleophile/electrophile (from the OH-form), providing synthetic chemists with a powerful tool for molecular construction.

Tautomerism CH_Form CH-Form (Ketone) Active Methylene OH_Form OH-Form (Enol) Nucleophilic Oxygen CH_Form->OH_Form Keto-Enol Tautomerism NH_Form NH-Form (Amide) OH_Form->NH_Form Prototropic Shift

Caption: Tautomeric forms of 1,3-diphenyl-1H-pyrazol-5-ol.

Core Reactivity and Synthetic Applications

The reactivity of 1,3-diphenyl-1H-pyrazol-5-ol can be strategically directed to different sites on the pyrazole core, making it a cornerstone for synthesizing a diverse range of heterocyclic compounds.

Reactions at the C-4 Position: The Knoevenagel Condensation

The active methylene group of the CH-tautomer readily participates in Knoevenagel condensations with various aldehydes and ketones.[5][6] This reaction is a fundamental C-C bond-forming strategy used to synthesize α,β-unsaturated compounds, which are themselves valuable intermediates for further transformations, such as Michael additions and cyclizations.

The general mechanism involves the base-catalyzed deprotonation of the C-4 position to form a stabilized carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the condensed product. This reaction is highly efficient and serves as a gateway to complex molecular architectures.[7]

Knoevenagel_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Pyrazolone 1,3-Diphenyl-1H-pyrazol-5-ol Catalyst Base Catalyst (e.g., Piperidine) Product 4-Arylidene-1,3-diphenyl- 1H-pyrazol-5(4H)-one Pyrazolone->Product Condensation & Dehydration Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Product Condensation & Dehydration Catalyst->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Heat Heat (Reflux) Heat->Product

Caption: General workflow for Knoevenagel condensation.

Construction of Fused Heterocyclic Systems

1,3-Diphenyl-1H-pyrazol-5-ol is an exceptional precursor for the synthesis of fused pyrazole systems, particularly pyrazolo[3,4-b]pyridines.[8][9] These scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purine bases, making them candidates for kinase inhibitors and other therapeutic agents.[8][10]

The synthesis typically involves a multi-component reaction where the pyrazolone is condensed with an aldehyde and an amine source (like ammonium acetate) or with pre-formed enaminonitriles.[11][12] These reactions often proceed via an initial Knoevenagel or Michael-type addition followed by an intramolecular cyclization and aromatization sequence.

Application Spotlight: Medicinal Chemistry

The 1,3-diphenylpyrazolone scaffold is a "privileged structure" in drug discovery, frequently appearing in molecules with potent biological activity. Its derivatives have been investigated for a wide range of therapeutic applications.[1][13]

Therapeutic AreaExample ActivityRepresentative Compounds
Anticancer Kinase Inhibition (e.g., Hsp90), Apoptosis Induction3,4-Diaryl pyrazoles, Pyrazolo-benzimidazole hybrids[13][14]
Antimicrobial Inhibition of bacterial growth (e.g., MRSA)Pyrazole-pyrimidine and pyrazole-thiazole hybrids[11]
Anti-inflammatory COX-2 InhibitionVicinal diaryl pyrazole derivatives[11]
Neurodegenerative Amyloid Plaque Binding (Alzheimer's)Pyrazolo[3,4-b]pyridine derivatives[2][15]

The rigid, planar structure of the pyrazole core, combined with the diverse functionalities that can be introduced via the phenyl rings and the C-4 position, allows for precise tuning of steric and electronic properties to achieve high-affinity binding to biological targets.

Detailed Experimental Protocols

Protocol 1: Synthesis of a 4-Arylidene Derivative via Knoevenagel Condensation

This protocol describes the synthesis of 4-(4-methoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one.

Principle: A base-catalyzed condensation between the active methylene group of 1,3-diphenyl-1H-pyrazol-5-ol and the carbonyl group of 4-methoxybenzaldehyde.

Materials:

  • 1,3-Diphenyl-1H-pyrazol-5-ol (1.0 mmol, 236 mg)

  • 4-Methoxybenzaldehyde (1.0 mmol, 136 mg, 121 µL)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL), condenser, magnetic stirrer, heating mantle.

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask, add 1,3-diphenyl-1H-pyrazol-5-ol (236 mg), 4-methoxybenzaldehyde (136 mg), and ethanol (10 mL).

  • Add piperidine (10 µL) to the mixture using a micropipette.

  • Equip the flask with a condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting materials are consumed, remove the flask from the heat and allow it to cool to room temperature.

  • Cool the flask further in an ice bath to promote crystallization of the product.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. The expected product is a brightly colored solid.

Characterization (Expected):

  • Appearance: Yellow or orange crystalline solid.

  • Yield: >85%.

  • ¹H NMR: Expect characteristic signals for the aromatic protons, a singlet for the methoxy group (~3.8 ppm), and a singlet for the vinylic proton (~7.8-8.0 ppm).

Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol outlines a one-pot synthesis of a substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine.[12]

Principle: A multi-component cyclocondensation reaction involving the pyrazolone, an aromatic aldehyde, and malononitrile in the presence of a base catalyst.

Materials:

  • 1,3-Diphenyl-1H-pyrazol-5-ol (1.0 mmol, 236 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Malononitrile (1.0 mmol, 66 mg)

  • Piperidine (0.2 mmol, 20 µL)

  • Ethanol (15 mL)

  • Round-bottom flask (50 mL), condenser, magnetic stirrer, heating mantle.

Step-by-Step Procedure:

  • Combine 1,3-diphenyl-1H-pyrazol-5-ol (236 mg), benzaldehyde (106 mg), malononitrile (66 mg), and ethanol (15 mL) in a 50 mL round-bottom flask.

  • Add piperidine (20 µL) to the reaction mixture.

  • Heat the mixture to reflux with vigorous stirring for 6-8 hours. Monitor by TLC until the reaction is complete.

  • After cooling to room temperature, a solid precipitate should form.

  • Collect the crude product by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials and impurities.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol or DMF/water) to obtain the pure 6-amino-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

Pyrazolopyridine_Mechanism Start Pyrazolone + Benzaldehyde + Malononitrile Knoevenagel Knoevenagel Adduct (Benzylidenemalononitrile) Start->Knoevenagel 1. Knoevenagel Condensation (Piperidine) Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct 2. Michael Addition (Pyrazolone attacks) Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate 3. Intramolecular Cyclization (NH attacks CN) Product Pyrazolo[3,4-b]pyridine (Aromatized Product) Cyclized_Intermediate->Product 4. Tautomerization/ Aromatization

Sources

Application

Application Note: A Validated Workflow for Screening the Antimicrobial Activity of 1,3-Diphenyl-1H-pyrazol-5-ol Derivatives

Introduction The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1][2] Heterocyclic compounds, particularly those...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1][2] Heterocyclic compounds, particularly those containing a pyrazole nucleus, have garnered significant attention due to their diverse and potent biological activities.[3][4] Pyrazole derivatives are core components in numerous established therapeutic agents and are known to exhibit a wide range of effects, including anti-inflammatory, analgesic, and antimicrobial properties.[3][5] Recent studies have highlighted the potential of substituted pyrazoles, including 1,3-diphenyl-1H-pyrazol-5-ol derivatives, as promising scaffolds for the development of new antibacterial and antifungal drugs.[6][7][8]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on screening the antimicrobial activity of novel 1,3-diphenyl-1H-pyrazol-5-ol derivatives. We present a structured, multi-stage workflow, beginning with a rapid qualitative screen and progressing to quantitative determination of inhibitory and cidal concentrations. The protocols herein are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity, reproducibility, and inter-laboratory harmonization.[9][10][11][12][13]

Principle of the Assays

The screening workflow employs two complementary, widely-used in vitro techniques:

  • Agar Well Diffusion: This is a preliminary, qualitative, or semi-quantitative assay used for primary screening.[14][15] The test compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. If the compound possesses antimicrobial activity, it will inhibit microbial growth, resulting in a clear "zone of inhibition" (ZOI) around the well. The diameter of this zone provides a preliminary indication of the compound's potency and its ability to diffuse through the agar.[14] Its simplicity and cost-effectiveness make it ideal for rapidly screening a large number of compounds.[1]

  • Broth Microdilution: This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC) .[12][16] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[16][17][18] The assay involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid broth medium within a 96-well microtiter plate.[16][19] Following incubation, the MIC is determined visually or with the aid of a metabolic indicator. This method can be extended to determine the Minimum Bactericidal Concentration (MBC) , which is the lowest concentration that kills 99.9% of the initial bacterial inoculum.[17]

Overall Experimental Workflow

The screening process follows a logical progression from compound preparation to data interpretation. This systematic approach ensures efficient use of resources by prioritizing the most promising compounds for more rigorous quantitative testing.

Antimicrobial Screening Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Preparation (Stock Solutions in DMSO) Primary_Screen Primary Screening (Agar Well Diffusion) Compound_Prep->Primary_Screen MIC_Test Secondary Screening (Broth Microdilution for MIC) Compound_Prep->MIC_Test Inoculum_Prep Microbial Inoculum Preparation (Standardized to 0.5 McFarland) Inoculum_Prep->Primary_Screen Inoculum_Prep->MIC_Test Measure_ZOI Measure Zones of Inhibition (ZOI) Primary_Screen->Measure_ZOI Determine_MIC Determine MIC Value MIC_Test->Determine_MIC MBC_Test Tertiary Assay (Subculture for MBC/MFC) Determine_MBC Determine MBC/MFC Value MBC_Test->Determine_MBC Measure_ZOI->MIC_Test Active Compounds Determine_MIC->MBC_Test Proceed with MIC wells Interpret Interpret Data & Identify Hits Determine_MIC->Interpret Determine_MBC->Interpret

Caption: High-level workflow for antimicrobial screening.

Materials and Reagents

  • Test Compounds: 1,3-diphenyl-1H-pyrazol-5-ol derivatives.

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade).

  • Microbial Strains (ATCC recommended):

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

    • Fungal: Candida albicans (e.g., ATCC 10231).

  • Culture Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) for bacteria.[9]

    • Sabouraud Dextrose Broth (SDB) and Agar (SDA) for fungi.

  • Reagents:

    • 0.5 McFarland Turbidity Standard.[20][21][22]

    • Sterile 0.85% saline solution.

    • Resazurin sodium salt solution (0.02% w/v in sterile distilled water, filter-sterilized).[23][24]

  • Positive Controls:

    • Ciprofloxacin or Vancomycin for bacteria.

    • Fluconazole for fungi.

  • Equipment & Consumables:

    • Biological safety cabinet (Class II).

    • Autoclave.

    • Incubator (35-37°C for bacteria, 28-30°C for fungi).

    • Vortex mixer.

    • Spectrophotometer or Densitometer.

    • Micropipettes and sterile tips.

    • Sterile 96-well flat-bottom microtiter plates.

    • Sterile Petri dishes (100 mm).

    • Sterile cotton swabs, loops, and spreaders.

    • Sterile cork borer (6-8 mm diameter).

Detailed Experimental Protocols

Protocol 1: Preparation of Standardized Microbial Inoculum

Causality: The density of the starting microbial inoculum is a critical variable. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values, while an overly dilute inoculum can suggest false susceptibility.[21] Standardization to a 0.5 McFarland standard ensures a consistent starting cell density (approx. 1.5 x 10⁸ CFU/mL), which is essential for reproducibility and adherence to CLSI guidelines.[20][22][25]

Procedure:

  • Aseptically pick 3-5 well-isolated colonies of the microorganism from a fresh (18-24 hour) agar plate using a sterile loop or swab.[26]

  • Suspend the colonies in a tube containing 3-5 mL of sterile saline or broth.

  • Vortex the suspension thoroughly to create a uniform, homogenous turbidity.[22][26]

  • Visually compare the turbidity of the microbial suspension to that of a 0.5 McFarland standard. This should be done against a white background with contrasting black lines (Wickerham card).[26]

  • Adjust the suspension's turbidity as needed:

    • If too turbid, add more sterile saline/broth.

    • If not turbid enough, add more microbial growth.

  • This standardized suspension must be used within 15 minutes of preparation to maintain the correct cell density.[22]

Protocol 2: Agar Well Diffusion Assay (Primary Screening)

Causality: This method relies on the diffusion of the test compound through the agar matrix. The pre-incubation step at low temperature allows the compound to diffuse from the well before significant microbial growth begins, ensuring that the resulting zone of inhibition is due to antimicrobial activity rather than a delay in growth initiation.[14]

Procedure:

  • Prepare MHA (for bacteria) or SDA (for fungi) plates.

  • Dip a sterile cotton swab into the standardized inoculum (from Protocol 1) and remove excess fluid by pressing it against the inside of the tube.

  • Inoculate the entire surface of the agar plate by swabbing in three different directions (rotating the plate 60° each time) to ensure confluent growth.[15]

  • Allow the plate to dry for 5-10 minutes in the biosafety cabinet.

  • Using a sterile cork borer (6-8 mm), aseptically punch uniform wells into the agar.[14][27][28]

  • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a high concentration, e.g., 1000 µg/mL) into a designated well.

  • Add equivalent volumes of the positive control (e.g., Ciprofloxacin at 10 µg/mL) and negative control (DMSO vehicle) to separate wells.

  • Allow the plates to sit at 4°C for 1-2 hours to permit compound diffusion.

  • Invert the plates and incubate at 37°C for 18-24 hours for bacteria or 28°C for 24-48 hours for C. albicans.

  • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

Protocol 3: Broth Microdilution for MIC Determination

Causality: This quantitative assay relies on serial dilution to identify the lowest concentration of a compound that can inhibit microbial growth. The final inoculum concentration is further diluted from the 0.5 McFarland standard to achieve approximately 5 x 10⁵ CFU/mL in each well, a concentration at which subtle inhibitory effects can be accurately detected.[19] Using a viability dye like resazurin provides an objective endpoint; viable, metabolically active cells reduce the blue resazurin to pink resorufin, while non-viable cells cannot, leaving the well blue.[24][29][30]

Caption: Example 96-well plate layout for MIC testing.

Procedure:

  • Add 100 µL of sterile CAMHB or SDB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution (e.g., at 512 µg/mL, twice the highest desired final concentration) to the first well of a column. This creates a total volume of 200 µL.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mix well, and repeat this process down the column to the last well, from which 100 µL is discarded. This creates a range of concentrations (e.g., 256, 128, 64... down to 2 µg/mL).[19]

  • Prepare the final inoculum by diluting the standardized 0.5 McFarland suspension from Protocol 1. A 1:100 dilution in broth is typical to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the final diluted inoculum to each well (except the sterility control well). This brings the total volume in each well to 200 µL and halves the compound concentrations to the final desired values.

  • Set up controls:

    • Positive Control: Wells with inoculum and a standard antibiotic.

    • Negative (Growth) Control: Wells with inoculum and DMSO vehicle, but no test compound.

    • Sterility Control: Wells with sterile broth only (no inoculum or compound).

  • Seal the plate and incubate at 37°C for 16-20 hours for bacteria or 28°C for 24 hours for fungi.

  • Determine the MIC:

    • Visual Reading: The MIC is the lowest concentration of the compound that shows no visible turbidity (clear well).[16][31]

    • Resazurin Assay: Add 20-30 µL of resazurin solution to each well and re-incubate for 2-4 hours. The MIC is the lowest concentration that remains blue. A pink/purple color indicates viable cells.[23][32]

Protocol 4: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Causality: The MIC value only indicates growth inhibition, which could be temporary (static effect). The MBC/MFC assay determines the concentration required to kill the microorganism (cidal effect). This is a crucial distinction in drug development, as cidal agents are often preferred for treating serious infections.[17]

Procedure:

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, subculture 10-100 µL from each of these wells onto a fresh, antibiotic-free MHA or SDA plate.

  • Incubate the plates under the appropriate conditions (as in Protocol 2).

  • After incubation, count the number of colonies on each plate.

  • The MBC/MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Example Data from Agar Well Diffusion Assay

Compound IDTest MicroorganismZone of Inhibition (mm)Positive Control (Ciprofloxacin, 10 µg/mL)
DP-01S. aureus1825
DP-01E. coli1228
DP-02S. aureus2225
DP-02E. coli028
DP-03C. albicans1522 (Fluconazole)

Table 2: Example MIC and MBC/MFC Data Summary

Compound IDTest MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
DP-02S. aureus8162Bactericidal
DP-02B. subtilis482Bactericidal
DP-03S. aureus16>128>8Bacteriostatic
DP-03C. albicans (MFC)32642Fungicidal

Interpretation of Results:

  • MIC: The MIC value is the primary indicator of a compound's potency. A lower MIC value signifies higher potency.[18][33] It is crucial not to directly compare the MIC value of one antibiotic to another without considering their respective breakpoints as defined by bodies like CLSI.[33][34]

  • MBC/MIC Ratio: This ratio helps classify the compound's activity.

    • A ratio of ≤ 4 generally indicates a bactericidal (killing) effect.[17]

    • A ratio of > 4 suggests a bacteriostatic (inhibitory) effect.[17]

Conclusion

This application note details a robust and validated workflow for the initial antimicrobial screening of 1,3-diphenyl-1H-pyrazol-5-ol derivatives. By employing a sequential approach of agar well diffusion for primary screening followed by broth microdilution for quantitative MIC and MBC determination, researchers can efficiently identify and characterize promising lead compounds. Adherence to standardized protocols, such as those outlined by CLSI, is paramount for generating reliable, reproducible, and comparable data, which forms the foundation for further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy trials.

References

  • Drummond, A. J., & Waigh, R. D. (2000). The resazurin assay utilising microtitre-plate, described by Drummond and Waigh in 2000, has been modified to achieve more accuracy in the determination of the minimum inhibitory concentration (MIC) values of natural products. Journal of Ethnopharmacology. Available at: [Link]

  • Microbe Notes. (2022). McFarland Standards: Principle, Preparation, Uses, Limitations. Available at: [Link]

  • Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. Available at: [Link]

  • Microbiology International. (n.d.). Broth Microdilution. Available at: [Link]

  • Wikipedia. (2023). McFarland standards. Available at: [Link]

  • Al-Mokyna, F. H., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. NIH National Library of Medicine. Available at: [Link]

  • Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Available at: [Link]

  • Microbe Online. (2016). Preparation of McFarland Turbidity Standards. Available at: [Link]

  • Miller, R. A., & Reimschuessel, R. (2006). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. PubMed. Available at: [Link]

  • Balouiri, M., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. Available at: [Link]

  • Hardy Diagnostics. (2023). How to perform serial dilutions and make microbial suspensions using McFarland Standards. YouTube. Available at: [Link]

  • Dalton Diagnostics. (n.d.). McFARLAND STANDARD. Available at: [Link]

  • Macsen Labs. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Available at: [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. Available at: [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Available at: [Link]

  • CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition. Available at: [Link]

  • CLSI. (2024). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Available at: [Link]

  • CLSI. (n.d.). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. NIH National Library of Medicine. Available at: [Link]

  • Abdel Reheim, M. A. M., et al. (2024). New 1,3-Diphenyl-1H-pyrazol-5-ols as Anti-Methicillin Resistant Staphylococcus aureus Agents: Synthesis, Antimicrobial Evaluation and In Silico Studies. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science. Available at: [Link]

  • Spohn, R., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. NIH National Library of Medicine. Available at: [Link]

  • CLSI. (2024). M100 - Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay. Available at: [Link]

  • Kumar, A., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Ingenta Connect. Available at: [Link]

  • American Society for Microbiology. (n.d.). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Available at: [Link]

  • Martin, A., et al. (2007). Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. NIH National Library of Medicine. Available at: [Link]

  • Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. American Society for Microbiology. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Available at: [Link]

  • Fifer, H., et al. (2017). new rapid resazurin-based microdilution assay for antimicrobial susceptibility testing of Neisseria gonorrhoeae. Oxford Academic. Available at: [Link]

  • Rejo Jacob Joseph. (2020). Agar well diffusion assay. YouTube. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Available at: [Link]

  • Abdel Reheim, M. A. M., et al. (2024). New 1,3-diphenyl-1 H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. PubMed. Available at: [Link]

  • Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some novel pyrazoles. Available at: [Link]

  • Google Patents. (n.d.). Methods of screening for antimicrobial compounds.
  • Ghorab, M. M., et al. (2017). Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3. PubMed Central. Available at: [Link]

  • Khidre, R. E., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH National Library of Medicine. Available at: [Link]

  • ResearchGate. (2022). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Available at: [Link]

  • TSI Journals. (n.d.). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Available at: [Link]characterization-and-docking-study.pdf)

Sources

Method

Application Notes &amp; Protocols: Evaluating the Anticancer Potential of 1,3-Diphenyl-1H-pyrazol-5-ol Compounds

Here is a detailed guide on evaluating the anticancer potential of 1,3-diphenyl-1H-pyrazol-5-ol compounds. I.

Author: BenchChem Technical Support Team. Date: January 2026

Here is a detailed guide on evaluating the anticancer potential of 1,3-diphenyl-1H-pyrazol-5-ol compounds.

I. Introduction: The Rationale for Investigating Pyrazole Scaffolds

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, leading to a wide spectrum of pharmacological activities.[1][2][3] This versatility is underscored by the integration of the pyrazole moiety into several FDA-approved drugs, particularly tyrosine kinase inhibitors used in oncology, such as Crizotinib and Avapritinib, validating its role as a "privileged scaffold" in drug discovery.[4]

Within this broad class, 1,3-diphenyl-1H-pyrazol-5-ol and its derivatives have garnered significant interest. This core structure, which exists in tautomeric equilibrium with its keto form (1,3-diphenyl-pyrazolidin-5-one), presents a synthetically accessible framework for generating diverse chemical libraries.[5] The exploration of these derivatives is driven by the consistent observation that pyrazole-based compounds can modulate multiple cancer-relevant biological pathways.[2][3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of novel 1,3-diphenyl-1H-pyrazol-5-ol derivatives. We will delve into their proposed mechanisms of action and provide detailed, field-proven protocols for their in vitro and in vivo assessment, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

II. Proposed Mechanisms of Anticancer Action

The anticancer efficacy of pyrazole derivatives is not attributed to a single mode of action but rather to their ability to interact with a variety of cellular targets and pathways.[2][3] For the 1,3-diphenyl-1H-pyrazol-5-ol class, several key mechanisms have been proposed and investigated.

  • Induction of Apoptosis: A primary goal of cancer chemotherapy is to trigger programmed cell death, or apoptosis, in malignant cells. Pyrazole derivatives have been shown to initiate apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[6] This is often characterized by the activation of executioner caspases (like caspase-3), collapse of the mitochondrial membrane potential (ΔΨm), and the generation of reactive oxygen species (ROS).[7][8][9][10]

  • Cell Cycle Arrest: Uncontrolled proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. Many pyrazole compounds exert their antiproliferative effects by causing cell cycle arrest at specific checkpoints, most commonly the G1 or G2/M phase.[11][12][13] This arrest prevents cancer cells from dividing and is often mediated by the inhibition of key regulatory proteins like Cyclin-Dependent Kinases (CDKs).[7][14]

  • Inhibition of Protein Kinases: Aberrant signaling from protein kinases is a major driver of cancer growth and survival. The pyrazole scaffold is adept at fitting into the ATP-binding pockets of various kinases. Derivatives have been identified as inhibitors of crucial targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAF kinase, thereby blocking downstream pro-survival signals.[2][3][11]

The diagram below illustrates a common mechanistic hypothesis where a pyrazole compound induces apoptosis via the intrinsic pathway, often linked to ROS generation and cell cycle modulation.

Apoptosis_Pathway Compound 1,3-Diphenyl-1H-pyrazol-5-ol Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces CellCycle Cell Cycle Arrest (G1 or G2/M) Compound->CellCycle Induces Mito Mitochondrial Stress (ΔΨm Collapse) ROS->Mito Triggers CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Casp-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Proliferation ↓ Cell Proliferation CellCycle->Proliferation

Caption: Proposed mechanism of action for a pyrazole derivative.

III. In Vitro Evaluation: A Step-by-Step Approach

In vitro assays are the foundational step for screening new compounds, offering a rapid and cost-effective way to identify promising candidates and elucidate their mechanisms of action.[15][16][17] The following protocols provide a logical workflow from broad cytotoxicity screening to more specific mechanistic assays.

In_Vitro_Workflow Start Synthesized Compound Library Screen Protocol 1: Cytotoxicity Screening (e.g., MTT Assay) Start->Screen IC50 Determine IC50 Values Select 'Hit' Compounds Screen->IC50 ApoptosisAssay Protocol 2: Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay Hits CellCycleAssay Protocol 3: Cell Cycle Analysis (PI Staining) IC50->CellCycleAssay Hits Mechanism Further Mechanistic Studies (Western Blot, Kinase Assays, etc.) ApoptosisAssay->Mechanism CellCycleAssay->Mechanism

Caption: A logical workflow for in vitro anticancer evaluation.

Protocol 1: Preliminary Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][18] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 1,3-diphenyl-1H-pyrazol-5-ol test compounds, dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Causality Checkpoint: The 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have recovered from the stress of trypsinization, leading to more consistent drug responses. Seeding density must be optimized as it can significantly affect the apparent IC50 value.[19]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the plate and add 100 µL of the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours.

    • Scientist's Note: During this incubation, observe the formation of purple formazan crystals within the cells under a microscope.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells.[8]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided with the assay kit. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer.

    • Interpretation:

      • Annexin V(-) / PI(-) population: Live cells

      • Annexin V(+) / PI(-) population: Early apoptotic cells

      • Annexin V(+) / PI(+) population: Late apoptotic/necrotic cells

      • Annexin V(-) / PI(+) population: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method quantifies the DNA content within a cell population. Since DNA content doubles during the S phase and is halved during mitosis, the relative number of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined by staining cells with a fluorescent DNA-intercalating dye like PI.[7][13]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect all cells and wash with cold PBS.

  • Fixation: Fix the cells by adding the pellet dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

    • Causality Checkpoint: Fixation with ethanol permeabilizes the cell membrane, allowing PI to enter and stain the DNA, while also preserving the cellular structure.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

    • Scientist's Note: RNase A is crucial to degrade any double-stranded RNA, ensuring that PI fluorescence is directly proportional to DNA content only.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The resulting histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

IV. Data Presentation: Summarizing In Vitro Efficacy

Quantitative data should be organized clearly to facilitate comparison between different compounds and cell lines. A summary table of IC50 values is the standard method for presenting primary screening results.

Compound ID Substitution Pattern IC50 (µM) vs. MCF-7 (Breast) [7][12][14]IC50 (µM) vs. A549 (Lung) [7]IC50 (µM) vs. HCT116 (Colon) [11]
P-1 Unsubstituted25.530.241.8
P-2 4-Chloro (Phenyl @ C3)2.15.68.3
P-3 4-Methoxy (Phenyl @ N1)15.819.422.1
P-4 4-Nitro (Phenyl @ C3)1.53.14.9
Doxorubicin Reference Drug0.951.21.1
Note: The IC50 values presented are hypothetical examples based on published data for similar pyrazole derivatives to illustrate data presentation format.

V. In Vivo Evaluation: Translating Benchtop Findings to Biological Systems

While in vitro assays are essential for initial screening, they lack the complexity of a whole organism.[20][21] In vivo studies are indispensable for evaluating a compound's therapeutic efficacy, pharmacokinetics (absorption, distribution, metabolism, excretion), and potential toxicity in a physiological context.[16][22][23] The human tumor xenograft model in immunocompromised mice is the most common preclinical model.[20][22]

In_Vivo_Workflow Hit Lead Compound from In Vitro Studies Tox Preliminary Toxicology & Formulation Hit->Tox Implant Implant Human Tumor Cells into Immunocompromised Mice Tox->Implant TumorDev Allow Tumors to Reach Palpable Size (e.g., 100 mm³) Implant->TumorDev Randomize Randomize Mice into Treatment & Control Groups TumorDev->Randomize Treat Administer Compound (e.g., IP, IV, Oral) & Monitor Tumor Growth Randomize->Treat Endpoint Endpoint Analysis: Tumor Volume/Weight Body Weight (Toxicity) Survival Analysis Treat->Endpoint

Caption: General workflow for an in vivo xenograft study.

General Protocol: Human Tumor Xenograft Model

Principle: Human cancer cells are implanted into immunocompromised mice (e.g., Athymic Nude or NSG mice), which lack a functional immune system and therefore do not reject the foreign cells.[22] This allows the growth of a human tumor in a living organism, providing a platform to test the efficacy of anticancer agents.

Procedure:

  • Cell Preparation & Implantation: Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS mixed with Matrigel). Subcutaneously inject approximately 1-5 million cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a pre-determined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound via a determined route (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., daily for 21 days). The control group receives the vehicle solution only.

    • Causality Checkpoint: The dose, route, and schedule are critical variables determined from prior maximum tolerated dose (MTD) and pharmacokinetic studies. An inappropriate regimen can lead to false-negative efficacy results or unacceptable toxicity.

  • Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a maximum ethical size, or after a fixed duration. Tumors are then excised and weighed.

  • Data Analysis: Key metrics include Tumor Growth Inhibition (TGI), changes in body weight, and Kaplan-Meier survival analysis.

VI. Conclusion

The 1,3-diphenyl-1H-pyrazol-5-ol scaffold represents a promising starting point for the development of novel anticancer agents. Its synthetic tractability allows for the creation of diverse derivatives capable of modulating key cancer-related pathways, including apoptosis and cell cycle progression. A systematic evaluation, beginning with robust in vitro screening to determine cytotoxicity and elucidate the mechanism of action, is crucial for identifying lead candidates. Subsequent validation in well-designed in vivo models is then essential to confirm therapeutic efficacy and assess the safety profile. The protocols and workflows detailed in this guide provide a validated, logical, and scientifically grounded framework to advance these promising compounds from the bench to potential preclinical development.

VII. References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Bibi, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Festa, S., et al. (2013). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry, 20(2), 168-182. [Link]

  • Mashkani, B., & Griffith, R. (2002). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Medical Science, 2(2), 74-78. [Link]

  • An, W. F. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183-211. [Link]

  • Sebastian, R., & Raghu, K. G. (2018). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 8(2), 336-342. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Mross, K. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. The Onkogen. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17743–17753. [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]

  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. (n.d.). National Institutes of Health. [Link]

  • A novel series of pyrazole-platinum(II) complexes as potential anti-cancer agents that induce cell cycle arrest and apoptosis in breast cancer cells. (n.d.). National Institutes of Health. [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(2), 188. [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). SpringerLink. [Link]

  • Bakr, R. B., et al. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. European Journal of Medicinal Chemistry, 289, 117340. [Link]

  • A novel series of pyrazole-platinum(II) complexes as potential anti-cancer agents that induce cell cycle arrest and apoptosis in breast cancer cells. (2017). ResearchGate. [Link]

  • Kamal, A., et al. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. European Journal of Medicinal Chemistry, 103, 509-522. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2014). ResearchGate. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Asian Pacific Journal of Cancer Prevention, 22(7), 2079-2086. [Link]

  • 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. (2012). National Center for Biotechnology Information. [Link]

  • Synthesis and Exploring Novel Annulated 1,3-diphenylpyrazole Derivatives as Antimicrobial and Anticancer Agents. (2021). ResearchGate. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). National Center for Biotechnology Information. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). PubMed. [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (n.d.). RSC Publishing. [Link]

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2020). ResearchGate. [Link]

  • Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. (2020). ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols: 1,3-Diphenyl-1H-pyrazol-5-ol Derivatives as Potent Enzyme Inhibitors

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its versatile structure, characte...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its versatile structure, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms, allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[1][2] Among the vast library of pyrazole-based compounds, 1,3-diphenyl-1H-pyrazol-5-ol and its derivatives have emerged as a particularly promising class of enzyme inhibitors. These compounds are being investigated for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective roles.[1][3][4]

The core structure, often existing in tautomeric equilibrium with its pyrazolone form, provides a rigid framework for orienting key pharmacophoric groups, such as the two phenyl rings, into the active sites of target enzymes.[5][6] This guide provides an in-depth exploration of the synthesis, mechanism of action, and evaluation of 1,3-diphenyl-1H-pyrazol-5-ol derivatives as inhibitors of two key enzyme families: Cyclooxygenases (COX) and Monoamine Oxidases (MAO).

Section 1: Synthesis of the 1,3-Diphenyl-1H-pyrazol-5-ol Core

The foundational step in exploring this class of inhibitors is the efficient synthesis of the core scaffold. The most common and reliable method is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[3]

Causality Behind the Method: This reaction is favored due to its high efficiency and the ready availability of diverse starting materials. The use of phenylhydrazine and ethyl benzoylacetate specifically directs the synthesis towards the 1,3-diphenyl substituted pyrazolone scaffold. The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable heterocyclic ring.[5]

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Products R1 Phenylhydrazine P1 Condensation R1->P1 Reflux in Ethanol R2 Ethyl Benzoylacetate (β-Ketoester) R2->P1 Prod1 Hydrazone Intermediate P1->Prod1 P2 Intramolecular Cyclization & Dehydration Prod2 1,3-Diphenyl-1H-pyrazol-5-ol (Core Scaffold) P2->Prod2 Prod1->P2

Caption: General synthesis scheme for the 1,3-diphenyl-1H-pyrazol-5-ol core.

Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol

This protocol describes a standard laboratory procedure for synthesizing the parent compound.

1.1. Reagents and Materials:

  • Phenylhydrazine

  • Ethyl benzoylacetate

  • Ethanol (Absolute)

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Beakers, graduated cylinders, and filtration apparatus

  • Deionized water

  • Recrystallization solvent (e.g., ethanol/water mixture)

1.2. Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl benzoylacetate (1 equivalent) in absolute ethanol (approx. 5-10 mL per gram of ester).

  • Addition of Phenylhydrazine: While stirring, add phenylhydrazine (1 equivalent) dropwise to the solution at room temperature. A slight exothermic reaction may be observed. A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by adding cold water.

  • Purification: Collect the crude solid product by vacuum filtration and wash it with a small amount of cold ethanol or water to remove unreacted starting materials.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol) to obtain pure crystals of 1,3-diphenyl-1H-pyrazol-5-ol.

  • Characterization: Dry the purified product and characterize it using standard analytical techniques such as Melting Point, IR, ¹H NMR, and Mass Spectrometry to confirm its identity and purity.[5]

1.3. Self-Validation and Expected Outcome:

  • Controls: A parallel reaction without the catalyst can be run to assess its effect on reaction time. TLC analysis should show the consumption of starting materials and the formation of a new product spot.

  • Expected Result: The final product should be a crystalline solid with a sharp melting point consistent with literature values. Spectroscopic data should unambiguously confirm the structure of 1,3-diphenyl-1H-pyrazol-5-ol.[5]

Section 2: Mechanism of Enzyme Inhibition

Enzyme inhibition is a cornerstone of pharmacology.[7] Inhibitors are classified based on their interaction with the enzyme and substrate. Understanding the mechanism of action (MOA) is critical for rational drug design and lead optimization.[8][9]

  • Competitive Inhibition: The inhibitor competes with the substrate for the enzyme's active site. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[7]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, affecting both the free enzyme and the enzyme-substrate complex. This reduces Vmax without affecting Km.[7]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, reducing both Vmax and Km.[7]

  • Mixed Inhibition: The inhibitor binds to an allosteric site but has different affinities for the free enzyme and the enzyme-substrate complex, affecting both Vmax and Km.[8]

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 +S EI1 EI Complex E1->EI1 +I ES1->E1 -S P1 Product (P) ES1->P1 k_cat EI1->E1 -I E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 -S ESI2 ESI Complex ES2->ESI2 +I P2 Product (P) ES2->P2 k_cat EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S G A Prepare Reagents: Enzyme, Buffer, Substrate, Inhibitors B Plate Setup: Add Buffer, Heme, and Enzyme to wells A->B C Add Inhibitor: Dispense test compounds, controls, and vehicle (DMSO) to appropriate wells B->C D Pre-incubation (e.g., 10 min at 25°C) C->D E Initiate Reaction: Add TMPD and Arachidonic Acid D->E F Kinetic Reading: Measure absorbance every minute for 5-10 min E->F G Data Analysis: Calculate reaction rates (V) F->G H Calculate % Inhibition and IC₅₀ values G->H

Caption: General workflow for an in vitro enzyme inhibition assay.

2.4. Step-by-Step Procedure:

  • Reagent Preparation: Prepare all reagents to their final working concentrations in the assay buffer.

  • Plate Layout: Design the 96-well plate layout to include wells for:

    • 100% activity (enzyme + vehicle, no inhibitor)

    • Background (no enzyme)

    • Positive controls

    • Test compounds at various concentrations (e.g., 7-point serial dilution).

  • Enzyme Addition: To each well (except background), add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2 in separate experiments).

  • Inhibitor Addition: Add 1 µL of the test compound dilutions (or DMSO vehicle/positive control) to the appropriate wells.

  • Pre-incubation: Mix gently and incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the TMPD and arachidonic acid solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time (kinetic mode) at ~595 nm.

2.5. Data Analysis and Trustworthiness:

  • Calculate Reaction Rate: Determine the initial velocity (V) of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate Percent Inhibition:

    • Correct all rates by subtracting the rate of the background wells.

    • Use the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

  • Self-Validation: The positive controls should yield IC₅₀ values within the expected range. The 100% activity control sets the baseline for a valid experiment. Running duplicates or triplicates for each concentration is essential for statistical robustness. [10]

Section 4: Application Note - Targeting Monoamine Oxidase (MAO) Enzymes

4.1. Background: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine. []Inhibitors of MAO are used to treat depression and neurodegenerative disorders such as Parkinson's disease. [12]Pyrazole and pyrazoline derivatives have been extensively studied as potent and selective MAO inhibitors. [13][14][15][16]The design of these inhibitors often focuses on achieving selectivity for either MAO-A or MAO-B to minimize side effects, such as the "cheese effect" associated with non-selective MAO-A inhibition. []

Protocol 3: In Vitro MAO-A/MAO-B Inhibition Assay (Fluorometric)

3.1. Principle: This assay utilizes a non-fluorescent substrate that is oxidized by MAO to produce hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product (resorufin). The increase in fluorescence is directly proportional to MAO activity.

3.2. Reagents and Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO Substrate (e.g., p-tyramine)

  • Amplex Red reagent

  • Horseradish Peroxidase (HRP)

  • Test compounds (dissolved in DMSO)

  • Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation ~535 nm, Emission ~590 nm)

3.3. Step-by-Step Procedure:

  • Reaction Mix: Prepare a master mix containing assay buffer, Amplex Red, and HRP.

  • Plate Layout: As described in Protocol 2.4.2, set up wells for controls and test compounds.

  • Enzyme and Inhibitor: Add the appropriate MAO enzyme to the wells. Add 1 µL of the test compound dilutions (or DMSO/positive control).

  • Pre-incubation: Mix and incubate for 15 minutes at 37°C. This step is critical for reversible inhibitors to reach equilibrium.

  • Reaction Initiation: Add the reaction mix (from step 1) followed by the MAO substrate (p-tyramine) to all wells to start the reaction.

  • Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 30 minutes).

3.4. Data Analysis and Trustworthiness:

  • Data analysis is performed identically to the COX assay (Protocol 2.5), using fluorescence units instead of absorbance.

  • The use of selective positive controls (Clorgyline, Selegiline) is crucial to validate that the assay for each isoform is performing correctly. A high signal-to-background ratio ensures assay sensitivity. [8]

References

  • Wouters, J., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]

  • Khan, I., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 21, 1868-1875. [Link]

  • Contardi, L., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1709. [Link]

  • Kudryavtsev, D. S., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 27(21), 7247. [Link]

  • El-Gazzar, M. G., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(45), 30513–30527. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]

  • Stratton, C. F., et al. (2021). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 26(1), 173. [Link]

  • Nsanzamahoro, S., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4487. [Link]

  • Xu, S., et al. (2019). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Bioorganic & Medicinal Chemistry, 27(1), 103-115. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

  • ResearchGate. (n.d.). Enzyme inhibition activities results. [Link]

  • Sharma, V., et al. (2014). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. European Journal of Medicinal Chemistry, 81, 134-143. [Link]

  • Tipton, K., & Langley, D. B. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences, 22(11), 5919. [Link]

  • Kamal, A., et al. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. European Journal of Medicinal Chemistry, 103, 509-523. [Link]

  • Tan, S. L., et al. (2012). 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1134. [Link]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Zheng, Y., et al. (2021). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. RSC Medicinal Chemistry, 12(9), 1466-1485. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • ResearchGate. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. [Link]

  • El-Metwaly, A. M., et al. (2022). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Journal of Molecular Structure, 1258, 132649. [Link]

  • Fun, H. K., et al. (2010). 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o147. [Link]

  • Doan, N. Q., et al. (2025). Hybrid Derivatives of 1,3-Diphenyl-1H-Pyrazole and L-α-Amino Acids: Synthesis, Biological Evaluation, and Molecular Docking Studies. Semantic Scholar. [Link]

  • Riendeau, D., et al. (1997). 1,3-Diarylcycloalkanopyrazoles and diphenyl hydrazides as selective inhibitors of cyclooxygenase-2. Bioorganic & Medicinal Chemistry Letters, 7(18), 2343-2348. [Link]

  • Chimenti, F., et al. (2004). Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 14(11), 2849-2852. [Link]

  • Choudhary, D., et al. (2024). Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. Current Topics in Medicinal Chemistry, 24(5), 401-415. [Link]

  • ResearchGate. (n.d.). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1, 3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. [Link]

  • Chimenti, F., et al. (2005). Synthesis and selective inhibitory activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase. Journal of Medicinal Chemistry, 48(23), 7113-7122. [Link]

  • El-Sayed, M. A. A., et al. (2018). New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. Future Medicinal Chemistry, 10(23), 2735-2753. [Link]

  • Tan, S. L., et al. (2012). 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1134. [Link]

  • Taha, M., et al. (2019). Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase Together with Their Cytotoxic, Molecular Modeling and Drug-Likeness Studies. Bioorganic Chemistry, 86, 494-504. [Link]

  • Yabanci, N., et al. (2011). Synthesis and monoamine oxidase inhibitory activities of some 3-(4-fluorophenyl)-5-aryl-n-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide derivatives. Arzneimittelforschung, 61(6), 321-326. [Link]

  • Brullo, C., et al. (2020). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules, 25(18), 4239. [Link]

Sources

Method

development of 1,3-diphenyl-1H-pyrazol-5-ol based corrosion inhibitors for mild steel

An Application Guide to the Development of 1,3-Diphenyl-1H-pyrazol-5-ol Based Corrosion Inhibitors for Mild Steel Introduction: Combating Mild Steel Corrosion with Pyrazole Derivatives Mild steel is a foundational materi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Development of 1,3-Diphenyl-1H-pyrazol-5-ol Based Corrosion Inhibitors for Mild Steel

Introduction: Combating Mild Steel Corrosion with Pyrazole Derivatives

Mild steel is a foundational material in countless industries, from manufacturing and construction to transportation. However, its susceptibility to corrosion, especially in acidic environments commonly found during industrial processes like acid pickling and cleaning, presents significant economic and safety challenges. The development of corrosion inhibitors—substances that, when added in small concentrations, significantly decrease the rate of corrosion—is a critical field of research.

Organic heterocyclic compounds are particularly effective, and among them, pyrazole derivatives have emerged as highly promising candidates.[1][2][3] Their efficacy stems from their molecular structure, which is rich in nitrogen heteroatoms, π-electrons, and often other functional groups containing oxygen or sulfur.[3][4] These features facilitate the adsorption of the inhibitor molecules onto the metal surface, creating a protective barrier that shields the steel from the corrosive medium.[4][5]

This guide provides a comprehensive set of protocols for researchers and scientists focused on the synthesis and evaluation of 1,3-diphenyl-1H-pyrazol-5-ol and its derivatives as corrosion inhibitors for mild steel. We will cover the synthesis of the parent compound, methodologies for performance evaluation, and an exploration of the underlying inhibition mechanisms.

Part 1: Synthesis and Characterization of Pyrazole-Based Inhibitors

The foundation of any inhibitor study is the successful synthesis and purification of the target compound. The protocols below outline the synthesis of the parent 1,3-diphenyl-1H-pyrazol-5-ol molecule and provide a general pathway for its modification.

Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol

This procedure is based on the classical condensation reaction between a β-ketoester (ethyl benzoylacetate) and a hydrazine derivative (phenylhydrazine).

Rationale: This is a well-established, high-yield reaction for forming the pyrazolone ring, which is the core of the inhibitor molecule.

Materials & Equipment:

  • Ethyl benzoylacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, Buchner funnel, filter paper

  • Melting point apparatus

Procedure:

  • In a 250 mL round-bottom flask, combine ethyl benzoylacetate (0.1 mol) and glacial acetic acid (50 mL).

  • Add phenylhydrazine (0.1 mol) dropwise to the mixture while stirring continuously. An exothermic reaction will occur.

  • Once the addition is complete, fit the flask with a reflux condenser and heat the mixture at reflux for 4 hours.

  • After reflux, allow the reaction mixture to cool to room temperature. A solid precipitate will form.

  • Pour the mixture into 200 mL of ice-cold water to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water.

  • Purify the crude solid by recrystallization from hot ethanol.

  • Dry the purified crystals in a vacuum oven at 60°C.

  • Characterize the final product to confirm its identity and purity.

Characterization:

  • FTIR Spectroscopy: To identify key functional groups such as -OH (hydroxyl), C=O (carbonyl, due to tautomerism), C=N (imine), and aromatic C-H bonds.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and integration of protons and carbons, ensuring the pyrazole ring has formed correctly.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound, confirming the expected formula.

Part 2: Performance Evaluation of Corrosion Inhibition

A multi-faceted approach is essential to accurately quantify the effectiveness of a potential corrosion inhibitor. This involves both classical and modern electrochemical techniques.

Sample Preparation:

  • Mild Steel Coupons: Use mild steel coupons of a known composition (e.g., AISI 1018). Mechanically polish the coupons with successively finer grades of emery paper (e.g., 400, 800, 1200 grit), rinse with deionized water and acetone, and dry them in a stream of warm air. Store in a desiccator until use.

  • Corrosive Medium: Prepare a 1 M HCl or 0.5 M H₂SO₄ solution by diluting analytical grade acid with double-distilled water.[3][6][7][8]

  • Inhibitor Solutions: Prepare a stock solution of the synthesized pyrazole inhibitor in the acidic medium and create a range of concentrations (e.g., 50 ppm to 500 ppm) by serial dilution.

Protocol 2: Gravimetric (Weight Loss) Measurements

Rationale: This method provides a direct, tangible measure of metal loss and is a robust baseline for evaluating inhibitor performance.

Procedure:

  • Weigh the polished mild steel coupons accurately (W_initial).

  • Immerse three replicate coupons in beakers containing 100 mL of the corrosive medium without inhibitor (the blank).

  • Immerse three replicate coupons in beakers for each concentration of the inhibitor solution.

  • Place the beakers in a water bath maintained at a constant temperature (e.g., 303 K) for a set duration (e.g., 6 hours).

  • After the immersion period, remove the coupons, rinse them with deionized water, and gently scrub with a soft brush to remove corrosion products.

  • Rinse again with acetone, dry thoroughly, and re-weigh (W_final).

  • Calculate the Corrosion Rate (CR) and Inhibition Efficiency (%IE) using the following equations:

    • Corrosion Rate (mm/year): CR = (87.6 * ΔW) / (D * A * T)

      • Where: ΔW is the weight loss (mg), D is the density of mild steel (g/cm³), A is the surface area of the coupon (cm²), and T is the immersion time (hours).

    • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] * 100

      • Where: CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.

Experimental Workflow for Weight Loss Measurement

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Polish & Clean Steel Coupon p2 Measure Initial Weight (W_initial) p1->p2 e1 Immerse Coupon in Solution p2->e1 p3 Prepare Acidic Solutions (Blank & Inhibitor) p3->e1 e2 Maintain Constant Temp & Time e1->e2 a1 Remove & Clean Coupon e2->a1 a2 Measure Final Weight (W_final) a1->a2 a3 Calculate Corrosion Rate & %IE a2->a3

Caption: Workflow for the gravimetric (weight loss) method.

Protocol 3: Electrochemical Measurements

Rationale: Electrochemical techniques are rapid and provide detailed insights into the corrosion mechanism, including the kinetics of anodic and cathodic reactions and the properties of the protective film.[6][9][10]

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Prepared mild steel coupon.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum wire or graphite rod.

Procedure:

  • Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution (blank or inhibitor).

  • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes until a steady state is reached.

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting potential (E) vs. log of current density (log i). This is the Tafel plot.

    • Extrapolate the linear cathodic and anodic portions of the curve back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Calculate %IE: %IE = [(icorr_blank - icorr_inh) / icorr_blank] * 100

    • A significant shift in Ecorr in the presence of the inhibitor indicates whether it is primarily an anodic, cathodic, or mixed-type inhibitor.[11][12][13][14]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small sinusoidal AC voltage (e.g., 10 mV amplitude) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

    • Plot the data as a Nyquist plot (-Z_imaginary vs. Z_real). A larger semicircle diameter indicates higher corrosion resistance.

    • Model the data with an appropriate equivalent electrical circuit to extract parameters like the charge transfer resistance (Rct).

    • Calculate %IE: %IE = [(Rct_inh - Rct_blank) / Rct_inh] * 100

Workflow for Electrochemical Testing

G cluster_setup System Setup cluster_test Testing Sequence cluster_output Data Analysis Setup Assemble 3-Electrode Cell Working Electrode (Steel) Reference Electrode (SCE) Counter Electrode (Pt) OCP Stabilize at Open Circuit Potential (OCP) Setup->OCP PDP Potentiodynamic Polarization (PDP) Obtain Tafel Plot Determine icorr OCP->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Obtain Nyquist Plot Determine Rct OCP->EIS Analysis Calculate % Inhibition Efficiency From icorr (PDP) From Rct (EIS) PDP:f1->Analysis EIS:f1->Analysis

Caption: General workflow for electrochemical corrosion tests.

Data Presentation: Summarize quantitative data in a clear, comparative table.

Inhibitor Conc. (ppm)Weight Loss %IEPDP %IEEIS %IE
0 (Blank)000
10075.478.279.1
20086.288.189.5
30092.593.494.2
40094.195.696.0

Part 3: Elucidating the Mechanism of Inhibition

Understanding how an inhibitor works is crucial for developing more effective molecules. This involves studying its adsorption behavior and the protective film it forms.

Adsorption Isotherm and Thermodynamic Studies

Rationale: Adsorption isotherms describe the equilibrium between the inhibitor in solution and on the metal surface, providing insight into the inhibitor-metal interaction.[6][11][14]

  • Calculate Surface Coverage (θ): Use the %IE values from weight loss or electrochemical tests (θ = %IE / 100).

  • Test Adsorption Models: Plot the experimental data according to the linear forms of various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich). The model that yields the best linear fit (R² value closest to 1) is considered the most appropriate.

    • Langmuir Isotherm: C/θ = 1/K_ads + C. A plot of C/θ versus C should be linear.

  • Calculate Thermodynamic Parameters: The equilibrium constant of adsorption (K_ads) obtained from the isotherm can be used to calculate the standard Gibbs free energy of adsorption (ΔG°ads):

    • ΔG°ads = -RT ln(55.5 * K_ads)

    • The value of ΔG°ads indicates the nature of adsorption. Values around -20 kJ/mol or less positive suggest physisorption (electrostatic interaction), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bond formation).[15]

Surface Analysis

Rationale: Directly visualizing the steel surface provides qualitative and compelling evidence of the inhibitor's protective action.

  • Scanning Electron Microscopy (SEM): Obtain high-magnification images of the mild steel surface after immersion in the acidic solution with and without the inhibitor. The surface of the uninhibited sample will show significant damage and pitting, while the inhibited sample should appear much smoother, confirming the formation of a protective film.[9][13][16]

Theoretical Quantum Chemical Calculations

Rationale: Computational methods like Density Functional Theory (DFT) can predict the electronic properties of an inhibitor molecule, correlating them with its potential inhibition efficiency and providing a theoretical basis for the experimental results.[13][16][17][18]

  • Key Parameters:

    • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values often correlate with better inhibition.

    • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

    • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.

    • Dipole Moment (μ): Indicates the polarity of the molecule, which can influence its adsorption on the metal surface.

Proposed Inhibition Mechanism

G cluster_surface Mild Steel Surface (Fe) cluster_solution Acidic Solution (H+, Cl-) Fe Fe Inhibitor Pyrazol-5-ol (Inhibitor) Inhibitor->Fe Adsorption (N, O, π-electrons) H_ion H+ H_ion->Fe Corrosive Attack Cl_ion Cl- Cl_ion->Fe Corrosive Attack

Caption: Adsorption of pyrazole inhibitor blocks corrosive species.

Conclusion

The development of 1,3-diphenyl-1H-pyrazol-5-ol based compounds represents a valuable strategy in the fight against mild steel corrosion. A systematic evaluation, combining chemical synthesis, robust gravimetric and electrochemical testing, and mechanistic studies, is paramount for identifying and optimizing effective inhibitors. The protocols outlined in this guide provide a comprehensive framework for conducting such research, enabling scientists to accurately assess inhibitor performance and contribute to the development of advanced corrosion protection technologies.

References

  • Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. ACS Omega. [Link]

  • Corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution. Materials Today: Proceedings. [Link]

  • New pyrazole derivatives as effective corrosion inhibitors on steel-electrolyte interface in 1 M HCl: Electrochemical, surface morphological (SEM) and computational analysis. Journal of Molecular Liquids. [Link]

  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. ACS Omega. [Link]

  • Corrosion mitigation of carbon steel using pyrazole derivative: Correlation of gravimetric, electrochemical, surface studies with quantum chemical calculations. Analytical and Bioanalytical Electrochemistry. [Link]

  • Quantum Chemical Studies on N-Donors Based-Pyrazole Compounds as Corrosion Inhibitors for Steel in Acidic Media. Asian Journal of Chemistry. [Link]

  • Electrochemical and theoretical investigation for some pyrazolone derivatives as inhibitors for the corrosion of C-steel in 0.5 M hydrochloric acid. ResearchGate. [Link]

  • Inhibitory performance of some pyrazole derivatives against corrosion of mild steel in 1.0 M HCl: Electrochemical, MEB and theoretical studies. Journal of Molecular Liquids. [Link]

  • Inhibition effects of a new syntheses pyrazole derivative on the corrosion of mild steel in sulfuric acid solution. ResearchGate. [Link]

  • Substituents effects on the corrosion inhibition performance of pyrazolone against carbon steels. DigitalOcean App Platform. [Link]

  • Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. ResearchGate. [Link]

  • 4-(4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline (D) as a Corrosion Inhibitor. Portugaliae Electrochimica Acta. [Link]

  • Corrosion inhibition of mild steel by newly synthesized pyrazole carboxamide derivatives in HCl acid medium: Experimental and theoretical studies. ResearchGate. [Link]

  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. PubMed Central. [Link]

  • Preparation and Investigation of Some New Pyrazole Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Media. Journal of Al-Nahrain University. [Link]

  • Guardians Against Corrosion: Exploring Diphenylpyrazoles Through Experimental and DFT Analysis. Research Square. [Link]

  • Corrosion inhibition of mild steel in 1 M HCl by pyrazolone-sulfonamide hybrids: synthesis, characterization, and evaluation. National Institutes of Health. [Link]

  • Guardians Against Corrosion: Exploring Diphenylpyrazoles Through Experimental and DFT Analysis. SpringerLink. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 1,3-Diphenyl-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Preamble: The Pyrazolone Core - A Versatile Scaffold for Fluorescent Probe Design The 1,3-diphenyl-1H-pyrazol-5-o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Pyrazolone Core - A Versatile Scaffold for Fluorescent Probe Design

The 1,3-diphenyl-1H-pyrazol-5-ol moiety, a derivative of the pyrazolone heterocyclic system, has emerged as a privileged scaffold in the design and synthesis of novel fluorescent probes. Its inherent structural features, including tautomeric forms and sites for functionalization, provide a versatile platform for creating sensors that can detect a wide range of analytes with high sensitivity and selectivity. The unique electronic properties of the pyrazolone ring, coupled with the ability to introduce various recognition and signaling units, have led to the development of probes for metal ions, anions, and biologically relevant molecules. This guide provides a comprehensive overview of the synthesis and application of fluorescent probes derived from 1,3-diphenyl-1H-pyrazol-5-ol, complete with detailed protocols and an exploration of the underlying sensing mechanisms.

Foundational Chemistry: Synthesis of the 1,3-Diphenyl-1H-pyrazol-5-ol Scaffold

The synthesis of the 1,3-diphenyl-1H-pyrazol-5-ol core is typically achieved through a Knorr pyrazole synthesis, a robust and high-yielding condensation reaction.[1] This method involves the reaction of a β-ketoester with a hydrazine, in this case, ethyl benzoylacetate and phenylhydrazine.

Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol

Materials and Reagents:

  • Ethyl benzoylacetate

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Buchner funnel and filter paper

  • Beaker

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, combine ethyl benzoylacetate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Assemble a reflux condenser and heat the reaction mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the volume of ethanol can be reduced under vacuum.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol.

  • Dry the purified white or off-white crystals of 1,3-diphenyl-1H-pyrazol-5-ol.

Expected Yield: 70-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Crafting the Sensor: Synthesis of Fluorescent Probes from 1,3-Diphenyl-1H-pyrazol-5-ol

The true utility of the 1,3-diphenyl-1H-pyrazol-5-ol scaffold lies in its ability to be functionalized to create specific fluorescent probes. A common and effective strategy is the Knoevenagel condensation of the pyrazolone with an aromatic aldehyde at the C4 position. This reaction introduces a recognition moiety and extends the π-conjugation of the system, which is crucial for its fluorescent properties.

Protocol 2: General Procedure for the Synthesis of 4-Arylidene-1,3-diphenyl-1H-pyrazol-5-one Fluorescent Probes

This protocol describes a general method for the synthesis of fluorescent probes through the condensation of 1,3-diphenyl-1H-pyrazol-5-ol with various aromatic aldehydes. The choice of aldehyde determines the analyte specificity of the resulting probe.

Materials and Reagents:

  • 1,3-Diphenyl-1H-pyrazol-5-ol (from Protocol 1)

  • Substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde for a potential pH or metal ion sensor)

  • Ethanol or acetic acid as solvent

  • Piperidine or triethylamine (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1,3-diphenyl-1H-pyrazol-5-ol (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol or acetic acid.

  • Add a catalytic amount of piperidine or triethylamine to the mixture.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will typically precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the purified fluorescent probe.

Expected Yield: 60-90%

Characterization: Confirm the structure and purity of the final probe using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Understanding the Mechanism: How Pyrazolone-Based Probes Work

The fluorescence of pyrazolone-based probes is often modulated by various mechanisms upon interaction with an analyte. Understanding these mechanisms is key to designing effective sensors.

  • Intramolecular Charge Transfer (ICT): Many pyrazolone probes operate on the principle of ICT. In the ground state, there is a certain degree of charge separation. Upon excitation, this charge separation is enhanced, leading to a large dipole moment in the excited state. The presence of an analyte can either enhance or inhibit this ICT process, leading to a "turn-on" or "turn-off" fluorescent response.

  • Chelation-Enhanced Fluorescence (CHEF): For metal ion sensing, the probe is often designed with a chelating moiety. In the free state, the probe may be non-fluorescent or weakly fluorescent due to photoinduced electron transfer (PET) from the chelating group to the fluorophore. Upon binding to a metal ion, the PET process is suppressed, leading to a significant enhancement of fluorescence.

  • Excited-State Intramolecular Proton Transfer (ESIPT): Some pyrazolone derivatives can undergo ESIPT, where a proton is transferred from a donor to an acceptor group within the same molecule in the excited state. This process can be influenced by the local environment, including the presence of analytes, leading to changes in the fluorescence emission.

Putting Probes to the Test: Application Protocols

The following protocols provide a general framework for utilizing 1,3-diphenyl-1H-pyrazol-5-ol-based fluorescent probes for analyte detection. It is important to optimize the conditions for each specific probe and analyte.

Protocol 3: General Procedure for Metal Ion Detection

Materials and Reagents:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or acetonitrile)

  • Stock solutions of various metal ion salts (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES, Tris-HCl, at a specific pH)

  • Fluorometer

Procedure:

  • Preparation of the Test Solution: In a cuvette, add a specific volume of the buffer solution. Then, add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).

  • Fluorescence Measurement (Baseline): Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum.

  • Titration with Metal Ions: Add increasing concentrations of the target metal ion stock solution to the cuvette containing the probe. After each addition, gently mix and allow the solution to equilibrate for a set period (e.g., 1-5 minutes).

  • Fluorescence Measurements: Record the fluorescence spectrum after each addition of the metal ion.

  • Selectivity Test: Repeat the experiment with other metal ions at the same concentration to assess the selectivity of the probe.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit and binding constant.

Data Presentation: Photophysical and Sensing Properties

The performance of a fluorescent probe is best summarized in a tabular format, allowing for easy comparison of different sensors.

Probe Name/StructureAnalyteSolvent/Bufferλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Limit of Detection (LOD)Reference
4-((Dimethylamino)benzylidene)-1,3-diphenyl-1H-pyrazol-5-oneFe³⁺THF/H₂O (1:1, v/v)450580-3.9 x 10⁻¹⁰ M[2]
Pyrazole-Pyrazoline Derivative MFe³⁺THF/H₂O (1:1, v/v)---3.9 x 10⁻¹⁰ M[2][3]
1-Phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde derivativeVariousToluene420480-6200.90-[4][5]
Pyrazoline-based probe for Picric AcidPicric Acid-362474-1.1 µM[6][7]

Note: The data in this table is illustrative and compiled from various sources. Please refer to the original publications for detailed experimental conditions.

Visualizing the Process: Diagrams and Workflows

Diagram 1: Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol

G cluster_start Starting Materials cluster_reaction Knorr Pyrazole Synthesis cluster_product Product Ethyl benzoylacetate Ethyl benzoylacetate Condensation Condensation Ethyl benzoylacetate->Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Condensation 1,3-Diphenyl-1H-pyrazol-5-ol 1,3-Diphenyl-1H-pyrazol-5-ol Condensation->1,3-Diphenyl-1H-pyrazol-5-ol Ethanol, Acetic Acid (cat.), Reflux

Caption: Knorr synthesis of the pyrazolone core.

Diagram 2: General Workflow for Fluorescent Probe Application

G Start Start Probe_Synthesis Synthesize Pyrazolone Probe Start->Probe_Synthesis Characterization Characterize Probe (NMR, MS) Probe_Synthesis->Characterization Prepare_Solutions Prepare Probe and Analyte Stock Solutions Characterization->Prepare_Solutions Titration Perform Fluorescence Titration Prepare_Solutions->Titration Data_Analysis Analyze Data (LOD, Selectivity) Titration->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for probe testing.

Conclusion and Future Outlook

The 1,3-diphenyl-1H-pyrazol-5-ol scaffold has proven to be a remarkably versatile platform for the development of fluorescent probes. The straightforward synthesis of the core structure and the ease of its functionalization allow for the creation of a diverse library of sensors for various applications in chemistry, biology, and materials science. Future research in this area will likely focus on the development of probes with enhanced photophysical properties, such as two-photon absorption and near-infrared emission, for in vivo imaging applications. Furthermore, the integration of these pyrazolone-based probes into advanced materials and devices holds great promise for the creation of novel sensing technologies.

References

  • One-Pot Synthesis of 4-Arylmethylidene-4,5-dihydro-1,3-diphenyl pyrazol-5-ones. (2012). Journal of the Serbian Chemical Society. [Link]

  • Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. (2020). European Journal of Medicinal Chemistry. [Link]

  • Preparation method for edaravone.
  • Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents. (2014). Chemistry Central Journal. [Link]

  • New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2023). Journal of Molecular Structure. [Link]

  • Edaravone compound synthesized by new method.
  • Synthesis of 4-Arylallylidenepyrazolone Derivatives. (2017). Molbank. [Link]

  • A Convenient Approach for the Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carbonitrile. (2018). Synfacts. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Accessed January 6, 2026. [Link]

  • 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. (2021). Journal of Fluorescence. [Link]

  • Synthesis of fluorescent probes. The Royal Society of Chemistry. Accessed January 6, 2026. [Link]

  • A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. (2020). Journal of Fluorescence. [Link]

  • Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. (2018). European Journal of Medicinal Chemistry. [Link]

  • General procedure for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole... ResearchGate. Accessed January 6, 2026. [Link]

  • Arylideneisoxazole-5(4H)-One Synthesis by Organocatalytic Three-Component Hetero-Cyclization. (2022). Polycyclic Aromatic Compounds. [Link]

  • Pyrenylpyrazole-based donor/acceptor fluorescent dyes: Synthesis and photophysical properties. (2014). Dyes and Pigments. [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Advances. [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). Frontiers in Chemistry. [Link]

  • Application of Photoclick Chemistry for the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition between Alkynes and Nitrilimines. (2019). The Journal of Organic Chemistry. [Link]

  • Experimental and Theoretical Studies of the Pyrazoline Derivative 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-Pyrazole and its Application for Selective Detection of Cd2+ ion as Fluorescent Sensor. (2022). Journal of Fluorescence. [Link]

  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. (2014). Accounts of Chemical Research. [Link]

  • Working mechanism of fluorescent Probe 5. ResearchGate. Accessed January 6, 2026. [Link]

  • Synthesis, photophysical and electroluminescent properties of 1,3-diphenyl-1H-benzo[g]pyrazolo[3,4-b]quinoxaline. (2015). Journal of Luminescence. [Link]

  • Pyrazoline-Based Fluorescent Probe: Synthesis, Characterization, Theoretical Simulation, and Detection of Picric Acid. (2024). Journal of Fluorescence. [Link]

  • Synthesis, photoluminescence properties and theoretical insights on 1,3-diphenyl-5-(9-anthryl)-2-pyrazoline and-1H-pyrazole. (2012). Luminescence. [Link]

  • Pyrazoline-based fluorescent probe: Synthesis, Characterization, Theoretical Simulation, and Detection of picric acid. (2023). Journal of Fluorescence. [Link]

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2019). Sensors. [Link]

  • A Novel Fluorescence Sensor for Iodide Detection Based on the 1,3-Diaryl Pyrazole Unit with AIE and Mechanochromic Fluorescence Behavior. (2023). Molecules. [Link]

  • FLUORESCENT DETECTION OF HEAVY METAL IONS USING BENZANTHRONE DYE. (2023). Journal of Vasyl Stefanyk Precarpathian National University. [Link]

Sources

Method

Application Note: 1,3-Diphenyl-1H-pyrazol-5-ol as a Versatile Chemosensor for Metal Ion Detection

Abstract This application note provides a comprehensive guide to the utilization of 1,3-diphenyl-1H-pyrazol-5-ol as a chemosensor for the detection of metal ions. Pyrazole derivatives have garnered significant attention...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the utilization of 1,3-diphenyl-1H-pyrazol-5-ol as a chemosensor for the detection of metal ions. Pyrazole derivatives have garnered significant attention in the field of analytical chemistry due to their remarkable photophysical properties and their capacity to act as effective chelating agents for a variety of metal ions.[1][2] This document outlines the fundamental principles of metal ion detection using 1,3-diphenyl-1H-pyrazol-5-ol, detailed experimental protocols for synthesis and spectroscopic analysis, and methods for data interpretation. The protocols described herein are designed to be self-validating, providing researchers with the tools to assess the sensor's performance in terms of sensitivity and selectivity.

Introduction: The Role of Pyrazole Derivatives in Metal Ion Sensing

The detection of metal ions is of paramount importance in environmental monitoring, biological systems, and industrial processes.[3] While traditional analytical techniques such as atomic absorption spectroscopy and inductively coupled plasma mass spectrometry offer high sensitivity, they often require sophisticated instrumentation and laborious sample preparation.[1] Consequently, there is a growing demand for simple, cost-effective, and rapid methods for metal ion detection.

Fluorescent and colorimetric chemosensors based on organic molecules have emerged as powerful tools for this purpose.[1][3] Among these, pyrazole derivatives are a noteworthy class of compounds due to their inherent chelating capabilities and versatile photophysical properties.[2][4] The 1,3-diphenyl-1H-pyrazol-5-ol scaffold, in particular, possesses key structural features, including nitrogen and oxygen donor atoms, that can facilitate coordination with metal ions. This interaction can lead to discernible changes in the molecule's absorption or emission spectra, forming the basis for colorimetric or fluorometric detection.

This application note will guide researchers through the synthesis of 1,3-diphenyl-1H-pyrazol-5-ol and its application as a chemosensor, providing a framework for the detection and preliminary quantification of various metal ions.

Principle of Detection: Chelation-Induced Spectroscopic Changes

The detection mechanism of 1,3-diphenyl-1H-pyrazol-5-ol is predicated on its ability to form a complex with metal ions. The pyrazolol ring, with its hydroxyl group and adjacent nitrogen atom, can act as a bidentate ligand, binding to a metal center. This chelation event alters the electronic distribution within the molecule, thereby affecting its interaction with light.

Two primary modes of detection are anticipated:

  • Colorimetric Sensing: The formation of the metal-ligand complex can lead to a shift in the maximum absorption wavelength (λmax) of the compound, resulting in a visible color change. This allows for qualitative "naked-eye" detection and quantitative analysis using UV-Vis spectrophotometry.

  • Fluorometric Sensing: The binding of a metal ion can either enhance ("turn-on") or quench ("turn-off") the intrinsic fluorescence of the pyrazolol derivative. This change in fluorescence intensity provides a highly sensitive method for detection.

The proposed binding mechanism is illustrated in the diagram below:

Caption: Chelation of a metal ion by 1,3-diphenyl-1H-pyrazol-5-ol.

Experimental Protocols

Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol

A general and efficient method for the synthesis of pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5]

Materials:

  • Ethyl benzoylacetate

  • Phenylhydrazine

  • Ethanol

  • Catalytic amount of a suitable acid (e.g., acetic acid)

Procedure:

  • In a round-bottomed flask, dissolve ethyl benzoylacetate (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of the acid to the mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the crude product with cold ethanol and purify by recrystallization or column chromatography to obtain 1,3-diphenyl-1H-pyrazol-5-ol.

Preparation of Stock Solutions

Sensor Stock Solution:

  • Prepare a stock solution of 1,3-diphenyl-1H-pyrazol-5-ol (e.g., 1 mM) in a suitable solvent such as acetonitrile or a methanol-water mixture. The choice of solvent may need to be optimized for solubility and sensing performance.

Metal Ion Stock Solutions:

  • Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates) in deionized water or the same solvent as the sensor stock solution.[6]

UV-Vis Spectroscopic Titration

This protocol allows for the determination of the sensor's colorimetric response to a metal ion.

Procedure:

  • In a series of cuvettes, place a constant volume of the sensor stock solution (e.g., 2 mL of a 30 µM solution).[7]

  • Add increasing volumes of a specific metal ion stock solution to each cuvette.

  • Adjust the total volume in each cuvette to be constant with the chosen solvent.

  • Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 250-600 nm).[8]

  • Plot the absorbance at the wavelength of maximum change against the concentration of the metal ion.

Fluorescence Spectroscopic Titration

This protocol is used to evaluate the sensor's fluorescent response.

Procedure:

  • Prepare a series of solutions as described in the UV-Vis titration protocol.

  • Excite the solutions at the wavelength of maximum absorption determined from the UV-Vis spectra.

  • Record the fluorescence emission spectra over an appropriate wavelength range.[9]

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

Selectivity and Competition Studies

This is a critical step to assess the sensor's specificity for a particular metal ion.[10]

Procedure:

  • Prepare a solution of the sensor and the target metal ion that elicits a clear spectroscopic response.

  • To this solution, add a solution of a potentially interfering metal ion (of the same or higher concentration).

  • Record the UV-Vis or fluorescence spectrum and observe any changes in the signal.

  • Repeat this process for a range of different metal ions to build a selectivity profile.

Data Analysis and Interpretation

Determination of Stoichiometry: Job's Plot

The Job's plot, or method of continuous variation, is used to determine the binding stoichiometry of the sensor-metal ion complex.[2][4][11][12]

Procedure:

  • Prepare a series of solutions with varying mole fractions of the sensor and the metal ion, while keeping the total molar concentration constant.[4]

  • Measure the absorbance or fluorescence intensity of each solution.

  • Plot the change in absorbance or fluorescence intensity against the mole fraction of the metal ion.

  • The mole fraction at which the maximum signal is observed corresponds to the stoichiometry of the complex.[11]

G Job's Plot Experimental Workflow A Prepare equimolar stock solutions of sensor and metal ion B Mix solutions in varying mole fractions (total concentration constant) A->B C Measure absorbance or fluorescence intensity B->C D Plot ΔSignal vs. Mole Fraction C->D E Determine stoichiometry from the peak of the plot D->E

Caption: Workflow for determining binding stoichiometry using a Job's plot.

Calculation of the Limit of Detection (LOD)

The limit of detection is a key performance metric that indicates the lowest concentration of an analyte that can be reliably detected. It is commonly calculated using the formula:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank measurement (the sensor solution without the metal ion).[13][14]

  • k is the slope of the calibration curve (the linear portion of the plot of signal vs. metal ion concentration).[13][15]

Procedure:

  • Measure the absorbance or fluorescence of at least ten blank samples to calculate the standard deviation (σ).

  • Construct a calibration curve by plotting the signal intensity against a range of low metal ion concentrations.

  • Determine the slope (k) of the linear region of the calibration curve.

  • Calculate the LOD using the formula above.

Data Presentation

The following table provides an example of how to summarize the performance of 1,3-diphenyl-1H-pyrazol-5-ol for the detection of a hypothetical metal ion, Mⁿ⁺.

ParameterValueMethod
λmax (Sensor)350 nmUV-Vis Spectroscopy
λmax (Sensor + Mⁿ⁺)450 nmUV-Vis Spectroscopy
λem (Sensor)480 nmFluorescence Spectroscopy
Detection ModeColorimetric & Fluorometric-
Stoichiometry1:1Job's Plot
Limit of Detectione.g., 1.5 µM3σ / k
Solvent SystemAcetonitrile/Water (1:1)-

Troubleshooting

IssuePossible CauseSuggested Solution
No significant change in spectra upon metal ion addition- Inappropriate solvent system- pH is not optimal- Metal ion does not bind to the sensor- Test different solvents or solvent mixtures- Adjust the pH of the solution- The sensor may not be suitable for the tested ion
Precipitation occurs upon addition of metal ion- Low solubility of the complex- High concentrations of reactants- Use a more polar solvent- Work with more dilute solutions
Inconsistent readings- Instrumental instability- Photobleaching of the sensor- Allow the instrument to warm up properly- Minimize exposure of the sample to the excitation light

Conclusion

1,3-Diphenyl-1H-pyrazol-5-ol presents a promising and versatile platform for the development of chemosensors for metal ion detection. Its straightforward synthesis and the potential for significant spectroscopic changes upon metal ion chelation make it an attractive candidate for applications in various scientific disciplines. The protocols and methods outlined in this application note provide a solid foundation for researchers to explore the full potential of this compound and to develop robust and reliable analytical methods for the detection of a wide range of metal ions.

References

  • Spectrophotometric study of complexes by Job's method. (n.d.). Retrieved from [Link]

  • Job's Plot. (2022). In Chemistry LibreTexts. Retrieved from [Link]

  • Recent progress in chemosensors based on pyrazole derivatives. (2020). RSC Advances. Retrieved from [Link]

  • Job plot. (n.d.). In Wikipedia. Retrieved from [Link]

  • Spectrophotometric Studies of Complex Ions. (2020). In Chemistry LibreTexts. Retrieved from [Link]

  • New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2024). Heliyon. Retrieved from [Link]

  • A Convenient Approach for the Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carbonitrile. (2019). Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Analytical technique: Fluorescence Spectroscopy. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of colorimetric and flurometric chemosensor for trivalent metal Ions. (2023). St. Mary's University. Retrieved from [Link]

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2019). Sensors. Retrieved from [Link]

  • The detection limit was determined from the fluorescence titration data based on a reported method. (2015). The Royal Society of Chemistry. Retrieved from [Link]

  • Fluorescence Spectroscopy Approaches for the Development of a Real-Time Organophosphate Detection System Using an Enzymatic Sensor. (2018). Sensors. Retrieved from [Link]

  • Fluorescent Chemosensor for Quantitation of Multiple Atmospheric Gases. (2017). Walsh Medical Media. Retrieved from [Link]

  • How to calculate the limit of detection (LOD) of an electrochemical immunosensor? (2021). ResearchGate. Retrieved from [Link]

  • UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. (n.d.). Retrieved from [Link]

  • General procedure for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole... (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Three Metal Ions (Cu+2, Pb+2, Cd+2) by Ultraviolet-visible Spectroscopy. (2024). DergiPark. Retrieved from [Link]

  • Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. (2023). Biosensors. Retrieved from [Link]

  • Quantitative Analysis of Polymetallic Ions in Industrial Wastewater Based on Ultraviolet-Visible Spectroscopy. (2018). Sensors. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]

  • How to calculate LOD for a chemosensor based on UV-Vis studies? (2023). ResearchGate. Retrieved from [Link]

  • Uv-Vis Spectrum Analysis Of Heavy Metal Detection. (2012). UTPedia. Retrieved from [Link]

  • Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. (2024). Chemosensors. Retrieved from [Link]

  • UV–vis absorption spectra of 1 (30 ␮ M) obtained during the titration... (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorescence Spectroscopy. (2022). In Chemistry LibreTexts. Retrieved from [Link]

  • Fluorescence Spectroscopy and Chemometric Modeling for Bioprocess Monitoring. (2018). Processes. Retrieved from [Link]

  • Measuring and Imaging Metal Ions With Fluorescence-Based Biosensors: Speciation, Selectivity, Kinetics, and Other Issues. (2017). Methods in Enzymology. Retrieved from [Link]

  • Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. (2022). Molecules. Retrieved from [Link]

  • Comparative sensor studies for metal ion detection by Schiff base. (2019). Journal of the Indian Chemical Society. Retrieved from [Link]

Sources

Application

Introduction: The Double-Edged Sword of Oxidative Stress and the Rise of Pyrazole Scaffolds

An Application Guide to the Synthesis and Antioxidant Profiling of Substituted 1,3-Diphenyl-1H-pyrazol-5-ols Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and t...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Antioxidant Profiling of Substituted 1,3-Diphenyl-1H-pyrazol-5-ols

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] Antioxidants are vital molecules that can neutralize these harmful ROS, primarily by donating an electron or a hydrogen atom, thereby preventing cellular damage. While natural antioxidants are abundant, the quest for novel synthetic antioxidants with enhanced efficacy, stability, and target specificity is a cornerstone of modern drug development.

Among the myriad of heterocyclic compounds explored for therapeutic potential, the pyrazole nucleus stands out due to its wide spectrum of pharmacological activities.[2] Derivatives of pyrazole are integral to several commercial drugs. The specific scaffold of 1,3-diphenyl-1H-pyrazol-5-ol is of particular interest. The presence of a hydroxyl group at the C5 position, existing in a dynamic keto-enol tautomerism, presents a prime site for radical scavenging.[3][4] By strategically modifying the peripheral phenyl rings with various substituents, it is possible to modulate the electronic properties of the molecule, thereby fine-tuning its antioxidant potential. This guide provides a comprehensive overview of the synthesis, mechanistic action, and evaluation protocols for substituted 1,3-diphenyl-1H-pyrazol-5-ols, designed for researchers engaged in antioxidant research and drug discovery.

Section 1: The Chemistry of 1,3-Diphenyl-1H-pyrazol-5-ols: Synthesis and Rationale

The synthesis of the target pyrazol-5-ol scaffold is efficiently achieved via the Knorr pyrazole synthesis , a classic and reliable method involving the condensation of a β-ketoester with a hydrazine derivative.[5][6] In our case, the reaction involves condensing a substituted ethyl benzoylacetate with a substituted phenylhydrazine.

Causality of Experimental Design: The choice of reactants is fundamental to the structure-activity relationship (SAR) investigation. The substituents on the ethyl benzoylacetate will ultimately reside on the C3-phenyl ring of the pyrazole, while substituents on the phenylhydrazine will be located on the N1-phenyl ring. This allows for systematic variation at two distinct positions of the core scaffold to probe their effect on antioxidant activity.

Synthesis_Workflow reactant reactant reagent reagent intermediate intermediate product product condition condition sub_eba Substituted Ethyl Benzoylacetate reaction_vessel Reaction Vessel sub_eba->reaction_vessel Reactant 1 sub_ph Substituted Phenylhydrazine sub_ph->reaction_vessel Reactant 2 condensation Condensation & Intramolecular Cyclization reaction_vessel->condensation Glacial Acetic Acid Reflux (e.g., 120°C) final_product Substituted 1,3-Diphenyl-1H-pyrazol-5-ol condensation->final_product Dehydration

Caption: Knorr synthesis workflow for substituted 1,3-diphenyl-1H-pyrazol-5-ols.

Protocol 1: Synthesis of a Representative Compound (1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol)

This protocol details the synthesis of a pyrazol-5-ol with an electron-donating group (EDG) on the N1-phenyl ring.

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl benzoylacetate (10 mmol, 1.92 g).

  • Solvent and Reagent Addition: Add 50 mL of glacial acetic acid to the flask. This serves as both the solvent and an acid catalyst.

  • Hydrazine Addition: To the stirring solution, add (4-methoxyphenyl)hydrazine hydrochloride (11 mmol, 1.92 g) and a molar equivalent of sodium acetate (11 mmol, 0.90 g) to liberate the free hydrazine base in situ.

  • Reaction: Heat the mixture to reflux (approximately 118-120°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into 200 mL of ice-cold water with stirring.

  • Precipitation and Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove acetic acid and other water-soluble impurities.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol. Dry the final product under vacuum.

Section 2: The Antioxidant Mechanism: A Tale of Two Tautomers

The antioxidant activity of 1,3-diphenyl-1H-pyrazol-5-ols is intrinsically linked to their tautomeric nature. These compounds exist as an equilibrium mixture of the keto (pyrazol-5-one) and enol (pyrazol-5-ol) forms.[3][4] The enolic hydroxyl group is the key player in radical scavenging.

The primary mechanism is believed to be Hydrogen Atom Transfer (HAT) . The phenolic-like hydroxyl group of the enol tautomer can donate its hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting pyrazole radical is stabilized by resonance delocalization across the heterocyclic ring and the attached phenyl groups.

Antioxidant_Mechanism cluster_equilibrium Tautomeric Equilibrium molecule molecule radical radical process process Keto Keto Form (Pyrazol-5-one) Enol Enol Form (Pyrazol-5-ol) Keto->Enol HAT Hydrogen Atom Transfer (HAT) Enol->HAT FreeRadical Free Radical (e.g., DPPH•) FreeRadical->HAT NeutralizedRadical Neutralized Radical (e.g., DPPH-H) HAT->NeutralizedRadical PyrazoleRadical Stabilized Pyrazole Radical HAT->PyrazoleRadical

Caption: Proposed antioxidant mechanism via Hydrogen Atom Transfer (HAT).

The Role of Substituents (E-E-A-T Pillar): The efficiency of the HAT process is dictated by the bond dissociation enthalpy (BDE) of the O-H bond. Substituents on the phenyl rings play a critical role here.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or hydroxyl (-OH) at the para position of the N1- or C3-phenyl rings can donate electron density into the ring system. This helps to stabilize the resulting radical formed after hydrogen donation, thereby lowering the O-H BDE and increasing the rate of reaction with free radicals.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) have the opposite effect. They destabilize the resulting radical, increasing the O-H BDE and generally leading to lower antioxidant activity.

Section 3: Standardized Protocols for Antioxidant Capacity Evaluation

To ensure data is reliable and comparable, standardized assays must be used. We describe three robust and widely accepted methods: the DPPH, ABTS, and FRAP assays. A multi-assay approach is crucial as different assays reflect different antioxidant mechanisms (e.g., HAT vs. Single Electron Transfer - SET).

Screening_Workflow cluster_assays Antioxidant Assays start start process process assay assay data data end end A Synthesized Pyrazol-5-ol Library B Prepare Stock Solutions (e.g., 1 mg/mL in DMSO) A->B C Serial Dilutions B->C DPPH DPPH Assay C->DPPH ABTS ABTS Assay C->ABTS FRAP FRAP Assay C->FRAP D Absorbance Data DPPH->D ABTS->D FRAP->D E Calculate IC50 (DPPH) TEAC (ABTS) FRAP Value D->E F SAR Analysis E->F

Caption: High-throughput screening workflow for antioxidant activity evaluation.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[7][8] The color change from deep violet to pale yellow is monitored spectrophotometrically.

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be stored in an amber bottle at 4°C. Prepare fresh daily.

    • Test Compounds: Prepare a 1 mg/mL stock solution of each substituted pyrazol-5-ol in methanol or DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Positive Control: Prepare a similar dilution series for a standard antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the test compound dilution (or standard/solvent blank).

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of IC₅₀:

    • First, calculate the percentage of radical scavenging activity for each concentration: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance with the test compound.[9]

    • Plot the % Scavenging (Y-axis) against the compound concentration (X-axis).

    • The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined from the plot, typically by using linear regression analysis on the linear portion of the curve.[1][10]

Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[11]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours. This generates the dark blue/green radical cation.

    • Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare dilutions of test compounds and a Trolox standard (e.g., 0-15 µM).

    • Add 20 µL of the test compound or Trolox standard to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ working solution.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of TEAC (Trolox Equivalent Antioxidant Capacity):

    • Calculate the percentage inhibition for each Trolox standard and test sample concentration.

    • Plot a standard curve of % inhibition versus Trolox concentration.

    • The TEAC value of the test compound is calculated from the standard curve and is expressed as µM of Trolox equivalents per µM or µg/mL of the test compound.[11][12]

Section 4: Data Interpretation and Structure-Activity Relationship (SAR)

The data obtained from the antioxidant assays allows for a direct comparison of the synthesized compounds and the elucidation of a structure-activity relationship.

Data Presentation: Summarize the results in a clear, tabular format. The IC₅₀ value from the DPPH assay is inversely proportional to the antioxidant activity (a lower IC₅₀ indicates higher potency). The TEAC value from the ABTS assay is directly proportional (a higher TEAC value indicates greater activity).

Table 1: Antioxidant Activity of Substituted 1,3-Diphenyl-1H-pyrazol-5-ols

Compound IDR¹ Substituent (N1-Phenyl)R² Substituent (C3-Phenyl)DPPH IC₅₀ (µM)ABTS TEAC Value
PZ-01 HH85.2 ± 4.10.95 ± 0.05
PZ-02 4-OCH₃H42.6 ± 2.51.88 ± 0.09
PZ-03 H4-OCH₃55.1 ± 3.01.52 ± 0.07
PZ-04 4-ClH112.5 ± 6.30.71 ± 0.04
PZ-05 4-NO₂H> 2000.23 ± 0.02
PZ-06 4-OHH35.8 ± 1.92.15 ± 0.11
Asc. Acid --28.5 ± 1.52.50 (by def.)

(Note: Data are representative examples for illustrative purposes.)

Interpretation and Field-Proven Insights:

  • Effect of EDGs: As hypothesized, compounds with electron-donating groups like methoxy (PZ-02, PZ-03) and hydroxyl (PZ-06) show significantly lower IC₅₀ values and higher TEAC values compared to the unsubstituted parent compound (PZ-01). This confirms their role in enhancing antioxidant capacity.

  • Positional Effects: The EDG at the N1-phenyl ring (PZ-02) appears to have a slightly stronger effect than at the C3-phenyl ring (PZ-03), suggesting that electronic modulation of the N1 nitrogen has a more direct impact on the stability of the radical.

  • Effect of EWGs: The presence of electron-withdrawing groups like chloro (PZ-04) and especially nitro (PZ-05) dramatically reduces antioxidant activity, as indicated by the high IC₅₀ and low TEAC values.

  • Validation: The inclusion of a well-characterized standard like Ascorbic Acid is critical for validating the assay's performance and providing a benchmark for the potency of the newly synthesized compounds.

Conclusion and Future Directions

This guide outlines a systematic approach to the investigation of substituted 1,3-diphenyl-1H-pyrazol-5-ols as a promising class of synthetic antioxidants. By combining rational chemical synthesis based on the Knorr reaction with a multi-assay evaluation strategy, researchers can effectively elucidate structure-activity relationships. The protocols provided herein are designed to be robust, reproducible, and self-validating. Future work should focus on expanding the library of substituents, exploring their effects on other ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, and progressing the most promising candidates into more complex biological models of oxidative stress.

References

  • Title: Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents Source: MDPI URL: [Link]

  • Title: DPPH Scavenging Assay Protocol- Detailed Procedure Source: ACME Research Solutions URL: [Link]

  • Title: Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents Source: ResearchGate URL: [Link]

  • Title: How can I calculate IC50 in DPPH test? Source: ResearchGate URL: [Link]

  • Title: Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay Source: ResearchGate URL: [Link]

  • Title: Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives Source: AMiner URL: [Link]

  • Title: How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay Source: YouTube URL: [Link]

  • Title: Effects of Molecular Structure on Kinetics and Dynamics of the Trolox Equivalent Antioxidant Capacity Assay with ABTS+• Source: ACS Publications URL: [Link]

  • Title: How to calculate IC50 value of DPPH radical scavenging assay? Source: ResearchGate URL: [Link]

  • Title: Measurement of relative antioxidant activity of compounds: a methodological note Source: ResearchGate URL: [Link]

  • Title: Trolox equivalent antioxidant capacity Source: Wikipedia URL: [Link]

  • Title: Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Knorr Pyrazole Synthesis Source: ResearchGate URL: [Link]

  • Title: Synthesis of 1,3-disubstituted pyrazoles using ionic liquid Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole Source: Journal of Chemical Letters URL: [Link]

  • Title: Paal–Knorr synthesis Source: Wikipedia URL: [Link]

  • Title: Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach Source: PubMed URL: [Link]

Sources

Method

Application Notes and Protocols for Biological Activity Testing of Pyrazolone Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazolone derivatives represent a versatile class of five-membered heterocyclic compounds that have garnered significant attention in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolone derivatives represent a versatile class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] First synthesized in 1883 by Ludwig Knorr, these compounds have a long history as therapeutic agents, with early examples like antipyrine being used for their analgesic and antipyretic properties.[1][3] The pyrazolone core is a key pharmacophore found in numerous approved drugs, highlighting its importance in drug design and development.[2][4] Modern research continues to explore the broad spectrum of biological activities exhibited by pyrazolone derivatives, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic (anticancer) effects.[4][5][6]

This guide provides a comprehensive overview of the protocols for testing the biological activities of pyrazolone derivatives. It is designed to offer both the "how" and the "why," explaining the rationale behind experimental choices to ensure scientifically sound and reproducible results.

I. Antimicrobial Activity Assessment

Pyrazolone derivatives have shown considerable promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[4][7] The evaluation of their antimicrobial properties is a critical step in identifying new therapeutic leads.

A. Rationale for Method Selection

The agar diffusion method is a widely used and reliable technique for preliminary screening of antimicrobial activity.[7] It provides a qualitative assessment of the test compound's ability to inhibit microbial growth, visualized as a zone of inhibition. For a more quantitative measure, the broth dilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

B. Experimental Workflow: Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cpd Prepare Stock Solutions of Pyrazolone Derivatives agar_diffusion Agar Well/Disc Diffusion Method prep_cpd->agar_diffusion broth_dilution Broth Dilution Method (MIC Determination) prep_cpd->broth_dilution prep_media Prepare & Sterilize Nutrient Agar/Broth prep_media->agar_diffusion prep_media->broth_dilution prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->agar_diffusion prep_inoculum->broth_dilution measure_zones Measure Zones of Inhibition (mm) agar_diffusion->measure_zones Incubate determine_mic Determine MIC (Lowest concentration with no visible growth) broth_dilution->determine_mic Incubate

Caption: Workflow for antimicrobial activity testing.

C. Detailed Protocols
1. Agar Well Diffusion Method

This method provides a preliminary assessment of antimicrobial activity.

Materials:

  • Nutrient agar plates

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Test pyrazolone derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Chloramphenicol for bacteria, Clotrimazole for fungi)[7]

  • Negative control (solvent used to dissolve the compounds)

  • Standardized microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[7]

Procedure:

  • Prepare nutrient agar plates and allow them to solidify under sterile conditions.

  • Spread a standardized microbial inoculum evenly over the agar surface.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition (clear area around the well) in millimeters.

2. Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits microbial growth.

Materials:

  • 96-well microtiter plates

  • Nutrient broth

  • Test pyrazolone derivatives

  • Positive and negative controls

  • Standardized microbial inoculum

  • Resazurin solution (as a viability indicator, optional)

Procedure:

  • Prepare serial dilutions of the test compounds in nutrient broth in the wells of a 96-well plate.

  • Add a standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

  • Optionally, add resazurin to the wells. A color change from blue to pink indicates viable cells.

Compound Type Typical MIC Range (µg/mL) Reference
Hydrazones62.5–125[7]
Thiadiazine Derivatives2.9–7.8[7]

II. Antioxidant Activity Evaluation

Many pyrazolone derivatives exhibit antioxidant properties by scavenging free radicals, which is a key mechanism in mitigating oxidative stress-related diseases.[1][8][9]

A. Rationale for Method Selection

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method for screening the antioxidant activity of compounds.[1][8][10] It is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. Electron Paramagnetic Resonance (EPR)-based assays offer a more direct and sensitive method to monitor free radical scavenging.[11] For in vivo assessment, measuring lipid peroxidation markers like Malondialdehyde (MDA) and 4-Hydroxynonenal (4-HNE) provides evidence of antioxidant effects in a biological system.[12]

B. Experimental Workflow: Antioxidant Assays

G cluster_prep Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo/Ex Vivo Assays prep_cpd Prepare Stock Solutions of Pyrazolone Derivatives dpph_assay DPPH Radical Scavenging Assay prep_cpd->dpph_assay epr_assay EPR-based Free Radical Scavenging prep_cpd->epr_assay prep_reagents Prepare DPPH Solution and other reagents prep_reagents->dpph_assay spectro Spectrophotometric Reading dpph_assay->spectro epr_reading EPR Signal Measurement epr_assay->epr_reading animal_model Induce Oxidative Stress in Animal Model tissue_prep Tissue Homogenization animal_model->tissue_prep lipid_peroxidation Measure Lipid Peroxidation (MDA, 4-HNE) tissue_prep->lipid_peroxidation data_analysis data_analysis lipid_peroxidation->data_analysis Analyze Data calc_ic50 calc_ic50 spectro->calc_ic50 Calculate IC50 calc_ec50 calc_ec50 epr_reading->calc_ec50 Calculate EC50

Caption: Workflow for antioxidant activity assessment.

C. Detailed Protocols
1. DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test pyrazolone derivatives

  • Positive control (e.g., Ascorbic acid, Edaravone)[8][13]

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of the test compounds and the positive control.

  • In a 96-well plate, add a specific volume of each dilution to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm).

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Compound Type Typical IC50 Range (µM) Reference
Functionalized Pyrazolones2.6–7.8[8][10][13]
Phenyl-Pyrazolones (EPR-based EC50)2-90[11]

III. Anti-inflammatory Activity Profiling

The anti-inflammatory properties of pyrazolone derivatives are well-documented, with many compounds acting through the inhibition of cyclooxygenase (COX) enzymes.[14][15][16]

A. Rationale for Method Selection

In vitro COX inhibition assays are essential for determining a compound's potency and selectivity for COX-1 and COX-2 isoforms.[6][16] Assessing the suppression of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages provides insight into the compound's effect on inflammatory signaling pathways.[14] In vivo models , such as the carrageenan-induced paw edema test in rodents, are crucial for evaluating the anti-inflammatory efficacy of a compound in a living organism.[15][17]

B. Experimental Workflow: Anti-inflammatory Assays

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis cox_assay COX-1/COX-2 Inhibition Assay calc_ic50 Calculate IC50 for COX Inhibition cox_assay->calc_ic50 cytokine_assay Cytokine Suppression Assay (LPS-stimulated macrophages) measure_cytokines Measure Cytokine Levels (ELISA) cytokine_assay->measure_cytokines paw_edema Carrageenan-Induced Paw Edema in Rats measure_edema Measure Paw Volume paw_edema->measure_edema granuloma_assay Cotton Pellet-Induced Granuloma weigh_granuloma Weigh Granuloma Tissue granuloma_assay->weigh_granuloma

Caption: Workflow for anti-inflammatory activity evaluation.

C. Detailed Protocols
1. In Vivo Carrageenan-Induced Paw Edema

This is a standard model for acute inflammation.[15][17]

Materials:

  • Albino rats or mice

  • Test pyrazolone derivatives

  • Standard drug (e.g., Diclofenac, Celecoxib)[18]

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

Procedure:

  • Divide animals into groups: control, standard, and test groups for different doses of the pyrazolone derivatives.

  • Administer the test compounds and the standard drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Compound Type Typical Edema Inhibition (%) Dose (mg/kg) Reference
Pyrazole Derivatives78.9–96Not specified[6]
3,5-diarylpyrazoles65-8010[14]

IV. Cytotoxicity and Anticancer Activity Screening

Several pyrazolone derivatives have demonstrated cytotoxic effects against various cancer cell lines, making them interesting candidates for anticancer drug development.[5][19][20]

A. Rationale for Method Selection

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[19][21] It is a widely used method for initial cytotoxicity screening. For a more preliminary and rapid assessment, the brine shrimp lethality bioassay can be employed.[5][22]

B. Experimental Workflow: Cytotoxicity Assays

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cpd Prepare Stock Solutions of Pyrazolone Derivatives mtt_assay MTT Assay on Cancer Cell Lines prep_cpd->mtt_assay brine_shrimp_assay Brine Shrimp Lethality Bioassay prep_cpd->brine_shrimp_assay culture_cells Culture Cancer Cell Lines culture_cells->mtt_assay hatch_shrimp Hatch Brine Shrimp (Artemia salina) hatch_shrimp->brine_shrimp_assay spectro Measure Absorbance mtt_assay->spectro count_survivors Count Surviving Nauplii brine_shrimp_assay->count_survivors calc_ic50 Calculate IC50 (50% Inhibitory Concentration) calc_lc50 Calculate LC50 (50% Lethal Concentration) spectro->calc_ic50 count_survivors->calc_lc50

Caption: Workflow for cytotoxicity and anticancer screening.

C. Detailed Protocols
1. MTT Assay

Materials:

  • Human cancer cell lines (e.g., HCT-116, SK-MEL-28, A549)[19]

  • Normal cell line for selectivity assessment (e.g., BEAS-2B)[19]

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test pyrazolone derivatives

  • Standard anticancer drug (e.g., Sunitinib, Doxorubicin)[19][23]

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds and the standard drug for a specified period (e.g., 48 hours).[19]

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Compound Type Cell Line Typical IC50 (µM) Reference
Indolo–pyrazole conjugatesSK-MEL-283.46[19]
Chalcone–pyrazole hybridVarious3.70–8.96[19]
Pyrazole-aryl-cinnamideHeLa0.4[19]
2. Brine Shrimp Lethality Bioassay

A simple, rapid, and low-cost preliminary toxicity screen.[5][22]

Materials:

  • Brine shrimp (Artemia salina) eggs

  • Artificial seawater

  • Vials or small beakers

  • Test pyrazolone derivatives

  • Light source

Procedure:

  • Hatch brine shrimp eggs in artificial seawater to obtain nauplii.

  • Prepare different concentrations of the test compounds in seawater.

  • Transfer a specific number of nauplii (e.g., 10) into vials containing the test solutions.

  • Incubate for 24 hours under a light source.

  • Count the number of surviving nauplii in each vial.

  • Calculate the percentage of mortality and determine the LC50 value (the concentration that kills 50% of the nauplii).

V. Conclusion

The diverse biological activities of pyrazolone derivatives make them a rich source for the discovery of new therapeutic agents. The protocols outlined in this guide provide a robust framework for the systematic evaluation of their antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. By understanding the principles behind each assay and adhering to standardized procedures, researchers can generate reliable and reproducible data, paving the way for the development of novel pyrazolone-based drugs.

References

  • Prajuli, R., Banerjee, J., & Khanal, H. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.).
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central.
  • Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential. (2023). RSC Publishing.
  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (n.d.).
  • Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential. (2023). SCIDAR.
  • Biologically active pyrazolone and pyrazole derivatives. (n.d.).
  • A Comparative Analysis of the Cytotoxicity of Feprazone and Other Pyrazolone Deriv
  • Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. (n.d.). MDPI.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
  • Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. (n.d.). J-Stage.
  • Pyrazolone deriv
  • (PDF)
  • Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (n.d.).
  • Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. (2024). International Journal for Global Academic & Scientific Research.
  • Cytotoxicity study of pyrazole derivatives. (n.d.). Bangladesh Journal of Pharmacology.
  • Antimicrobial activity of tested compounds. (n.d.).
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR.
  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv
  • EVALUATION OF ANTIOXIDANT POTENTIAL OF PYRAZOLONE DERIVATIVES. (n.d.).
  • New Azo Pyrazolone Candidates: Synthesis, Molecular Docking, and In Vitro Studies. (2025).
  • Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. (2023).
  • The diverse pharmacological importance of Pyrazolone Deriv
  • Note Synthesis and bioactivity evaluation of pyrazolone deriv
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.). PubMed Central.
  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012).
  • Structures of biologically active pyrazolone derivatives. (n.d.).
  • Pyrazolone – Knowledge and References. (n.d.). Taylor & Francis.
  • Pyrazolone. (n.d.). Wikipedia.
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2025).

Sources

Application

Application Notes &amp; Protocols: In Vitro Cytotoxicity of 1,3-Diphenyl-1H-pyrazol-5-ol Derivatives

< Introduction Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer properties.[1][2][3] Specifically, 1,3-diphenyl-1...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer properties.[1][2][3] Specifically, 1,3-diphenyl-1H-pyrazol-5-ol and its analogs have emerged as promising scaffolds in medicinal chemistry for the development of novel therapeutic agents.[4][5] Numerous studies have highlighted their potential to inhibit tumor cell growth across various cancer cell lines, such as those from breast, lung, colon, and leukemia.[4][6][7] The anticancer mechanisms of pyrazole derivatives are often multifaceted, involving the inhibition of key cellular targets like tubulin, various kinases (e.g., EGFR, CDK), and the induction of apoptosis.[1][2][5]

Given their therapeutic potential, a robust and reliable assessment of their cytotoxic effects is a critical first step in the drug discovery pipeline. In vitro cytotoxicity assays serve as a fundamental tool to quantify the dose-dependent effect of these compounds on cell viability and proliferation. This guide provides a detailed framework for evaluating the cytotoxicity of 1,3-diphenyl-1H-pyrazol-5-ol derivatives, focusing on scientifically sound protocols, the rationale behind experimental choices, and accurate data interpretation.

Pillar 1: The Principle of Cytotoxicity Assessment

To ensure the trustworthiness of our findings, it is essential to employ assays that measure cytotoxicity through different biological mechanisms. Here, we detail two gold-standard methods:

  • Metabolic Viability Assessment (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[8][9][10] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.[10] This assay is a strong indicator of overall cell health and mitochondrial function.

  • Membrane Integrity Assessment (LDH Assay): The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[11][12] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[12][13][14] The amount of extracellular LDH is directly proportional to the level of cell lysis.[15]

By using both a metabolic and a membrane integrity assay, we create a self-validating system. For instance, a compound might inhibit mitochondrial function without immediately rupturing the cell membrane. The MTT assay would show high cytotoxicity, while the LDH assay might initially show low levels. This multi-faceted approach provides a more comprehensive understanding of the compound's mechanism of action.

Pillar 2: Experimental Protocols & Field-Proven Insights

Critical Pre-Experimental Considerations

Compound Solubility: 1,3-diphenyl-1H-pyrazol-5-ol derivatives are often organic compounds with limited aqueous solubility.[16][17]

  • Causality: Precipitated compound is not bioavailable to the cells, leading to a gross underestimation of its potency (IC50).

  • Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO).[17][18] Perform serial dilutions of the test compound in DMSO before further dilution in the complete cell culture medium.[18] The final concentration of DMSO in the culture medium should be kept constant across all wells and should not exceed a non-toxic level (typically ≤0.5%).[18] It is crucial to run a "vehicle control" (medium with the same final DMSO concentration but without the compound) to ensure the solvent itself is not affecting cell viability.

Choice of Cell Lines: The selection of cell lines is critical and should be guided by the therapeutic target.

  • Causality: The cytotoxic effect of a compound can be highly cell-type specific.[19] For instance, a pyrazole derivative might be highly potent against a lung cancer cell line (e.g., A549) but less effective against a breast cancer line (e.g., MCF-7).[3][7]

  • Protocol: We recommend screening against a panel of relevant human cancer cell lines. For initial studies, commonly used and well-characterized lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT-116 (colon carcinoma) are excellent choices.[6] Including a non-cancerous cell line, such as human dermal fibroblasts (HDFs) or immortalized keratinocytes (HaCaT), is crucial for assessing selectivity and potential toxicity to healthy cells.[10][20]

Protocol 1: MTT Assay for Metabolic Viability

This protocol is a cornerstone for assessing cytotoxicity by measuring mitochondrial function.[8]

Materials:

  • 96-well flat-bottom sterile microplates

  • Selected cancer and non-cancerous cell lines

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Multi-channel pipette, sterile tips

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Determine the optimal seeding density for your chosen cell line to ensure they are in the exponential growth phase at the time of assay (typically 5,000–10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight (18-24 hours) to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of your pyrazole derivatives from the DMSO stock in complete culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the test compounds (or vehicle/positive controls) to the appropriate wells. Each concentration should be tested in triplicate.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[21]

  • MTT Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9][22]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization & Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[10]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis seed 1. Seed Cells in 96-Well Plate (5,000-10,000 cells/well) incubate1 2. Incubate Overnight (Allow Attachment) seed->incubate1 treat 3. Treat with Pyrazole Derivatives (Serial Dilutions) incubate1->treat incubate2 4. Incubate for 24-72 hours treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 3-4 hours) incubate2->add_mtt solubilize 6. Add Solubilization Solution (e.g., DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analysis 8. Calculate % Viability & Determine IC50 read->analysis

Caption: A step-by-step workflow of the MTT cytotoxicity assay.

Protocol 2: LDH Assay for Membrane Integrity

This protocol serves as a confirmatory assay, measuring cell death via membrane rupture.[11]

Materials:

  • Items from the MTT protocol (cells, plates, medium, etc.)

  • Commercially available LDH Cytotoxicity Assay Kit (contains LDH substrate, cofactor, and diaphorase)

  • Lysis Buffer (often 10X, provided in the kit)

  • Stop Solution (provided in the kit)

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol. It is crucial to set up the following controls in triplicate for each plate:

      • Spontaneous LDH Release: Cells treated with vehicle only (measures background cell death).

      • Maximum LDH Release: Cells treated with vehicle, to which Lysis Buffer will be added 45 minutes before the end of the incubation (represents 100% cytotoxicity).

      • Culture Medium Background: Wells with medium but no cells.

  • Sample Collection:

    • After the treatment incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.[15]

    • Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.

    • Incubate at room temperature for 30 minutes, protected from light. During this time, LDH converts a substrate into a colored formazan product.[11][15]

  • Measurement:

    • Add 50 µL of Stop Solution to each well.

    • Measure the absorbance at 490 nm within 1 hour. Use a reference wavelength of 680 nm.[15]

Principle of the LDH Cytotoxicity Assay

LDH_Principle cluster_reaction healthy_cell Healthy Cell (Intact Membrane) damaged_cell Damaged Cell (Compromised Membrane) LDH Released LDH damaged_cell->LDH releases Pyruvate Pyruvate + NADH LDH->Pyruvate catalyzes Lactate Lactate + NAD+ Formazan Red Formazan (Colored Product) Pyruvate->Formazan coupled reaction reduces Tetrazolium Tetrazolium Salt (INT)

Caption: Mechanism of LDH release and detection in cytotoxic events.

Pillar 3: Data Analysis, Visualization, and Interpretation

Data Calculation

For the MTT Assay:

  • Corrected Absorbance: Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Percentage Viability:

    • % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) * 100

For the LDH Assay:

  • Corrected Absorbance: Subtract the 680 nm reading from the 490 nm reading for all wells. Then, subtract the average corrected absorbance of the Culture Medium Background control.

  • Percentage Cytotoxicity:

    • % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[19][21]

  • Plot Data: Create a dose-response curve by plotting the Percentage Viability (or Inhibition) on the Y-axis against the logarithm of the compound concentration on the X-axis.[21][23]

  • Non-linear Regression: Use a software package (e.g., GraphPad Prism, Origin, or an Excel add-in) to fit the data to a sigmoidal dose-response (variable slope) equation.[23][24]

  • Calculate IC50: The software will calculate the IC50 value, which is the concentration that corresponds to 50% on the Y-axis of the fitted curve.[19][23]

Data Presentation

Quantitative data should be summarized in a clear and concise table for easy comparison of the cytotoxic potential of different derivatives across multiple cell lines.

Table 1: Example IC50 Values (µM) of Pyrazole Derivatives after 48h Treatment

CompoundA549 (Lung)HCT-116 (Colon)MCF-7 (Breast)HDF (Normal Fibroblast)
Derivative 1 5.2 ± 0.48.1 ± 0.712.5 ± 1.1> 100
Derivative 2 25.6 ± 2.130.2 ± 3.545.1 ± 4.2> 100
Derivative 3 3.4 ± 0.34.5 ± 0.57.8 ± 0.985.3 ± 7.6
Doxorubicin 0.8 ± 0.11.1 ± 0.20.9 ± 0.15.4 ± 0.6
Data are presented as Mean ± Standard Deviation from three independent experiments.

Interpretation: In this example, Derivative 1 and 3 show potent anticancer activity. Derivative 1 demonstrates high selectivity, as its cytotoxicity towards the normal HDF cell line is significantly lower than for the cancer cell lines. Derivative 3, while potent, shows less selectivity. Derivative 2 is the least potent of the tested compounds.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2014, March 19). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • PubMed Central. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]

  • Bangladesh Journal of Pharmacology. (n.d.). Cytotoxicity study of pyrazole derivatives. Retrieved from [Link]

  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • PubMed Central. (2023, May 15). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review. Retrieved from [Link]

  • Bioprocess Online. (n.d.). How To Optimize The Stability And Solubility Of Media Ingredients To Improve The Performance Of Cell Culture Media And Processes. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1,3-diphenyl-1H-pyrazol-5-ol. This resource is designed for researchers, medicinal chemists, and process devel...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,3-diphenyl-1H-pyrazol-5-ol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering troubleshooting solutions and optimization strategies in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Reaction Fundamentals & Mechanistic Insights

A robust understanding of the reaction mechanism is the foundation for effective troubleshooting and optimization. The synthesis of 1,3-diphenyl-1H-pyrazol-5-ol is a classic example of the Knorr pyrazole synthesis[1][2].

Q1: What is the fundamental reaction for synthesizing 1,3-diphenyl-1H-pyrazol-5-ol?

A1: The most common and direct route is the condensation reaction between a β-ketoester, ethyl benzoylacetate , and phenylhydrazine [3][4]. This reaction proceeds via an initial hydrazone formation, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazole product[3].

Q2: What is the role of a catalyst in this reaction? Is it always necessary?

A2: While the reaction can proceed thermally, it is typically accelerated by an acid catalyst. The catalyst protonates the carbonyl oxygen of the ketoester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenylhydrazine[1][5]. This facilitates both the initial imine formation and the subsequent cyclization step[5]. Common catalysts include glacial acetic acid or mineral acids. However, many procedures simply use a protic solvent like ethanol and heat (reflux), which can be sufficient to drive the reaction to completion without an additional catalyst[3].

Q3: Can you illustrate the reaction mechanism?

A3: Certainly. The mechanism involves three key stages: initial condensation to form a hydrazone intermediate, intramolecular cyclization, and finally, dehydration to form the aromatic pyrazole ring.

Knorr_Mechanism Knorr Pyrazole Synthesis Mechanism Reactants Ethyl Benzoylacetate + Phenylhydrazine s1 Condensation (-H2O) Reactants->s1 Hydrazone Hydrazone Intermediate RNHN=C(Ph)CH2CO2Et s2 Intramolecular Cyclization Hydrazone->s2 CyclizedInt Cyclized Intermediate (Hydroxypyrazolidine) s3 Dehydration (-EtOH) CyclizedInt->s3 Product 1,3-Diphenyl-1H-pyrazol-5-ol (Final Product) s1->Hydrazone s2->CyclizedInt s3->Product

Caption: The Knorr synthesis pathway for 1,3-diphenyl-1H-pyrazol-5-ol.

Section 2: Troubleshooting Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis and provides actionable solutions based on mechanistic principles.

Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A4: Low yield is a common issue that can stem from several factors. Let's break them down:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time or temperature. If refluxing in ethanol, ensure a consistent and vigorous reflux is maintained for the recommended duration (typically 1-2 hours)[3]. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Poor Reagent Quality: Phenylhydrazine is susceptible to oxidation (turning dark red or brown). Old or oxidized phenylhydrazine will have significantly lower reactivity.

    • Solution: Use freshly distilled or newly purchased phenylhydrazine. Ensure your ethyl benzoylacetate is pure and dry.

  • Suboptimal pH: If using an acid catalyst, the concentration is critical. Too much acid can lead to unwanted side reactions or degradation, while too little will not effectively catalyze the reaction.

    • Solution: If using glacial acetic acid as a solvent, no additional catalyst is needed. If using ethanol, a few drops of acetic acid are often sufficient. An empirical optimization may be required.

  • Loss During Workup/Purification: The product might be lost during filtration or be too soluble in the recrystallization solvent.

    • Solution: Ensure the reaction mixture is cooled sufficiently before filtering to maximize precipitation. For recrystallization, use a minimal amount of hot solvent (ethanol is common) and allow for slow cooling to form pure crystals[6]. If the product remains in the filtrate, consider concentrating the mother liquor and cooling again to recover a second crop.

Q5: My final product is off-color (e.g., yellow or brown) instead of white/pale yellow. What causes this and how do I fix it?

A5: Color impurities are typically due to two sources:

  • Oxidized Phenylhydrazine: As mentioned, this is a primary cause. The colored impurities carry through the reaction.

  • Side Products/Degradation: Overheating or extended reaction times, especially under harsh acidic conditions, can lead to the formation of colored polymeric side products.

Solutions:

  • Prevention: Start with high-purity, colorless or pale-yellow phenylhydrazine.

  • Purification: A thorough recrystallization from ethanol is usually very effective at removing these impurities. If the color persists, a charcoal treatment during the hot filtration step of recrystallization can be employed. Dissolve the crude product in hot ethanol, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then filter through a pre-heated funnel containing celite or filter paper to remove the charcoal.

Q6: The reaction seems to stall; TLC analysis shows both starting materials and product are present even after prolonged heating. Why?

A6: A stalled reaction often points to an equilibrium issue or an inhibiting factor.

  • Water Removal: The initial condensation step produces water. In some systems, if this water is not effectively removed or tolerated by the solvent, it can hydrolyze the intermediate imine, pushing the equilibrium back towards the starting materials.

    • Solution: Switching to a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) is an advanced option, though typically unnecessary for this synthesis. More practically, ensuring your solvent (e.g., absolute ethanol) is dry can help.

  • Insufficient Catalysis: The reaction may need a stronger catalytic push.

    • Solution: Add a catalytic amount of glacial acetic acid to your ethanol reflux. This often provides the necessary activation energy to drive the cyclization to completion[5].

Section 3: Optimizing Reaction Parameters - FAQs

Fine-tuning the reaction conditions is key to achieving high yield and purity reproducibly.

Q7: Which solvent is best for this synthesis?

A7: Ethanol is the most commonly cited and effective solvent. It readily dissolves the reactants at reflux temperature but allows the product to crystallize upon cooling, simplifying purification[3]. Glacial acetic acid is another excellent choice as it functions as both the solvent and the acid catalyst. For green chemistry approaches, solvent-free syntheses of similar pyrazolones have been reported by simply heating the two reactants together, which could be explored for this specific target[4].

Q8: What is the optimal temperature and reaction time?

A8: This is dependent on your chosen solvent and catalyst system.

  • In Ethanol: Refluxing (approx. 78 °C) for 1-3 hours is a standard and reliable condition[3].

  • In Glacial Acetic Acid: Heating to 100-110 °C for 1 hour is typically sufficient.

  • Monitoring is Key: Regardless of the chosen conditions, the most reliable method is to monitor the reaction by TLC. The reaction is complete when the spot corresponding to the limiting starting material disappears.

Q9: What is the ideal stoichiometry of the reactants?

A9: A 1:1 molar ratio of ethyl benzoylacetate to phenylhydrazine is the theoretical stoichiometry[3]. In practice, using a slight excess (1.05 to 1.1 equivalents) of one reagent can sometimes help drive the reaction to completion, especially if you suspect the purity of the other reagent is not perfect. However, starting with a 1:1 ratio is highly recommended, as an excess of either reactant will need to be removed during purification.

Table 1: Summary of Optimized Reaction Conditions
ParameterCondition 1: StandardCondition 2: Acid-CatalyzedRationale & Reference
β-Ketoester Ethyl BenzoylacetateEthyl BenzoylacetateKey starting material for the pyrazole core.
Hydrazine PhenylhydrazinePhenylhydrazineProvides the N1 and N2 atoms of the pyrazole ring.[3][4]
Stoichiometry 1:1 molar ratio1:1 molar ratioEnsures complete conversion without excess starting material.[3]
Solvent Absolute EthanolGlacial Acetic AcidEthanol allows for easy product crystallization. Acetic acid acts as both solvent and catalyst.[3]
Catalyst None (thermal)Self-catalyzedThe reaction can proceed thermally, but acid catalysis significantly increases the rate.[1][5]
Temperature Reflux (~78 °C)100-110 °CProvides sufficient energy for condensation and cyclization.
Time 1-3 hours (TLC monitored)1 hour (TLC monitored)Reaction should be monitored for completion to avoid side product formation.
Expected Yield >85%>90%High yields are typical for this robust reaction.[4]

Section 4: Experimental Protocols & Workflows

Here we provide a detailed, self-validating protocol for synthesis and purification.

Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl benzoylacetate (e.g., 10 mmol, 1.92 g).

  • Solvent Addition: Add absolute ethanol (20-30 mL).

  • Reactant Addition: While stirring, add phenylhydrazine (10 mmol, 1.08 g, ~0.99 mL) in a single portion. Safety Note: Phenylhydrazine is toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the mixture to a gentle reflux. The solution may turn yellow.

  • Monitoring: Allow the reaction to reflux for 1-2 hours. Monitor the progress by taking small aliquots and analyzing via TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the phenylhydrazine spot is no longer visible.

  • Crystallization: After completion, remove the flask from the heat source and allow it to cool slowly to room temperature. As it cools, the product will begin to crystallize.

  • Isolation: Cool the flask further in an ice bath for 20-30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the product in a vacuum oven or air dry to a constant weight.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude, dry product to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution hot on a hot plate.

  • Hot Filtration (Optional): If the solution has insoluble impurities or is colored, perform a hot filtration (as described in Q5).

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath and collect the pure crystals by vacuum filtration as described previously.

  • Drying: Dry the purified crystals to obtain the final product. Check the melting point to confirm purity (literature m.p. ~135-137 °C).

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reagents 1. Combine Reactants (Ethyl Benzoylacetate, Phenylhydrazine, Ethanol) reflux 2. Heat to Reflux (1-2 hours) reagents->reflux tlc 3. Monitor by TLC reflux->tlc tlc->reflux Incomplete cool 4. Cool to RT, then Ice Bath tlc->cool Complete filtrate1 5. Filter & Wash (Cold Ethanol) cool->filtrate1 crude Crude Product filtrate1->crude dissolve 6. Dissolve in Minimal Hot Ethanol crude->dissolve cool2 7. Slow Cool to RT dissolve->cool2 filtrate2 8. Filter & Dry cool2->filtrate2 pure Pure Product filtrate2->pure analysis 9. Characterize (NMR, IR, MS, m.p.) pure->analysis

Caption: Experimental workflow for synthesis and purification.

References

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]

  • Re-evaluating the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie. Retrieved from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved from [Link]

  • 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. (2012). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering. Retrieved from [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. Retrieved from [Link]

  • New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2024). Heliyon. Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). RSC Advances. Retrieved from [Link]

  • A Convenient Approach for the Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carbonitrile. (2025). ResearchGate. Retrieved from [Link]

  • Reaction of Phenylhydrazo ethylacetoacetate. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology. Retrieved from [Link]

  • Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. (2021). Journal of Chemical Letters. Retrieved from [Link]

  • An Efficient One-Pot Synthesis of N-(1,3-Diphenyl-1H-Pyrazol-5-yl)amides. (2010). ResearchGate. Retrieved from [Link]

  • Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (n.d.). REAL-J. Retrieved from [Link]

  • Synthesis and Characterization of Some New Pyrazole Compounds. (2018). ResearchGate. Retrieved from [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). Catalysts. Retrieved from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. (2011). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. (2010). Acta Chimica Slovenica. Retrieved from [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015). Google Patents.
  • Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. (2018). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. (2010). ResearchGate. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. (2015). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • New 1,3-diphenyl-1 H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2024). Heliyon. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). International Journal of Chemical Studies. Retrieved from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of 1,3-disubstituted-1H-pyrazol-5(4H)-ones and... (2023). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol

An in-depth guide to improving the yield of 1,3-diphenyl-1H-pyrazol-5-ol synthesis, designed for researchers, scientists, and drug development professionals. Welcome to the technical support guide for the synthesis of 1,...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to improving the yield of 1,3-diphenyl-1H-pyrazol-5-ol synthesis, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support guide for the synthesis of 1,3-diphenyl-1H-pyrazol-5-ol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize this important reaction. This guide is structured as a series of frequently asked questions and troubleshooting scenarios drawn from common laboratory challenges.

The synthesis of pyrazole derivatives is fundamental in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] 1,3-Diphenyl-1H-pyrazol-5-ol, in particular, serves as a crucial scaffold for developing novel therapeutic agents.[2][5] The most reliable and common route to this compound is the Knorr pyrazole synthesis.[6][7]

Core Reaction: The Knorr Pyrazole Synthesis

The reaction involves the condensation of a β-ketoester, ethyl benzoylacetate , with phenylhydrazine .[1][6] The process is typically catalyzed by a weak acid, such as glacial acetic acid, and involves heating to drive the cyclization and dehydration steps.

The mechanism proceeds in two key stages:

  • Hydrazone Formation: The more nucleophilic nitrogen of phenylhydrazine attacks the ketone carbonyl of ethyl benzoylacetate, followed by dehydration to form a phenylhydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl. This is followed by the elimination of an ethanol molecule to yield the final pyrazolone ring.[6][8]

The enol tautomer, 1,3-diphenyl-1H-pyrazol-5-ol, is generally the more stable form observed due to the aromaticity of the five-membered ring.[6][8]

Knorr_Mechanism Figure 1: Knorr Synthesis Mechanism cluster_main Reaction Pathway reactants Ethyl Benzoylacetate + Phenylhydrazine hydrazone Phenylhydrazone Intermediate reactants->hydrazone 1. Nucleophilic Attack 2. Dehydration (-H₂O) (Acid Catalyzed) cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Acyl Substitution product_keto Pyrazolone (Keto form) cyclized->product_keto Elimination (-EtOH) product_enol 1,3-Diphenyl-1H-pyrazol-5-ol (Enol form) (Aromatic & More Stable) product_keto->product_enol Tautomerization

Figure 1: Knorr Synthesis Mechanism for 1,3-Diphenyl-1H-pyrazol-5-ol.

Frequently Asked Questions (FAQs)

Q1: What are the essential starting materials and their required purity?

The primary reactants are ethyl benzoylacetate and phenylhydrazine. It is critical that both reagents are of high purity. Phenylhydrazine is susceptible to oxidation (turning dark red or brown) and should be colorless or pale yellow. Using old or discolored phenylhydrazine is a common cause of low yields and side product formation. Ethyl benzoylacetate should also be pure, as acidic or alcoholic impurities can interfere with the reaction.

Q2: What is the role of the acid catalyst?

A catalytic amount of a weak acid, typically glacial acetic acid, is used to protonate the ketone carbonyl, making it more electrophilic and accelerating the initial nucleophilic attack by phenylhydrazine to form the hydrazone.[7][9] While the reaction can proceed without a catalyst, it is often much slower.

Q3: What is a typical reaction yield?

With optimized conditions, yields for this reaction are generally high, often ranging from 75% to over 90%.[8] However, yields can be significantly lower if reaction parameters are not carefully controlled.

Q4: How does tautomerism affect the final product?

The product can exist as two tautomers: the keto form (1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one) and the enol form (1,3-diphenyl-1H-pyrazol-5-ol). The enol form is significantly more stable because it results in an aromatic pyrazole ring.[6] In solution and in the solid state, the enol form is typically the major or exclusive species observed, which is important for spectroscopic characterization (e.g., the presence of a hydroxyl peak in the IR and ¹H NMR spectra).

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format to help you diagnose and solve issues.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow start Problem Encountered During Synthesis low_yield Low or No Yield start->low_yield impurities Multiple Products / Impurities (e.g., on TLC/NMR) start->impurities isolation Product Isolation Issues (Oily, Won't Crystallize) start->isolation cause_reagents Check Reagent Quality (Phenylhydrazine discoloration?) low_yield->cause_reagents cause_temp Verify Reaction Temp (Too low/high?) low_yield->cause_temp cause_time Check Reaction Time (Incomplete reaction?) low_yield->cause_time cause_side_rxn Investigate Side Reactions (Incomplete cyclization?) impurities->cause_side_rxn cause_aldehyde Check for Aldehyde Impurities (Bis-pyrazole formation?) impurities->cause_aldehyde cause_solvent Optimize Crystallization Solvent isolation->cause_solvent cause_purification Consider Alternative Purification (Column, Acid/Base Extraction) isolation->cause_purification solution Implement Corrective Action (e.g., Purify Reagents, Adjust Temp) cause_reagents->solution cause_temp->solution cause_time->solution cause_side_rxn->solution cause_aldehyde->solution cause_solvent->solution cause_purification->solution

Figure 2: A logical workflow for troubleshooting common synthesis issues.

Scenario 1: Low or No Product Yield

Q: My reaction has run for the specified time, but TLC analysis shows mostly starting material, and the final isolated yield is less than 20%. What went wrong?

A: This is a common issue that can usually be traced back to one of four key areas:

  • Reagent Quality: Phenylhydrazine is notoriously unstable and oxidizes on exposure to air and light. If your phenylhydrazine is dark brown or reddish, it has likely degraded. Use freshly distilled or newly purchased, pale-yellow phenylhydrazine for best results.

  • Reaction Temperature: This condensation requires sufficient thermal energy. Most procedures call for heating the reaction mixture at reflux in a solvent like ethanol or propanol.[1][6] If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can promote side reactions and degradation. Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux.

  • Catalyst Insufficiency: While the reaction can proceed without it, the acid catalyst is crucial for achieving a good reaction rate. Ensure you have added a few drops of glacial acetic acid.[6] Using too much acid can sometimes lead to unwanted side reactions, so moderation is key.

  • Moisture: Phenylhydrazine is hygroscopic. The presence of excess water can hinder the dehydration steps required for both hydrazone formation and the final cyclization. While many procedures use aqueous workups, the reaction itself should be run under relatively anhydrous conditions for optimal results.

ParameterRecommendationRationale
Temperature Reflux (~78°C for EtOH)Provides sufficient activation energy for condensation and cyclization without significant degradation.
Solvent Absolute EthanolGood solubility for reactants and facilitates a clean reaction. Propanol is also an effective alternative.[6]
Catalyst 3-5 drops Glacial Acetic AcidCatalyzes the initial condensation step without being overly aggressive.[6]
Atmosphere Inert (N₂ or Argon)Recommended, though not strictly necessary, to prevent oxidation of phenylhydrazine.

Scenario 2: Multiple Products and Purification Difficulties

Q: My crude product shows multiple spots on the TLC plate, and the ¹H NMR spectrum is complex with unexpected peaks. What are these impurities?

A: The formation of multiple products typically points to side reactions or impurities in the starting materials.

  • Incomplete Cyclization: The primary impurity is often the uncyclized phenylhydrazone intermediate. This can occur if the reaction is not heated for a sufficient duration or at a high enough temperature to drive the final intramolecular acyl substitution. The solution is to increase the reflux time and monitor the reaction by TLC until the starting ketoester spot has been completely consumed.

  • Bis-Pyrazole Formation: If your starting materials (particularly ethyl benzoylacetate) are contaminated with aldehydes, a common side reaction is the Knoevenagel condensation between the aldehyde and two equivalents of the pyrazolone product. This leads to the formation of 4,4′-(arylmethylene)bis(pyrazol-5-ol)s.[10][11] Ensure your starting materials are free from aldehyde contaminants.

  • Alternative Regioisomers: While not an issue for this specific synthesis, it's important to note that when using an unsymmetrical 1,3-dicarbonyl compound, two different regioisomers of the pyrazole can form, complicating purification.

Q: My product is a sticky oil that refuses to crystallize. How can I isolate a pure, solid product?

A: Oiling out during crystallization is frustrating but can be overcome.

  • Trituration: Try adding a non-polar solvent in which the product is insoluble, such as cold hexanes or diethyl ether. Vigorously scratch the inside of the flask with a glass rod to induce nucleation. This process, known as trituration, can often break up the oil and produce a solid powder.

  • Solvent System Optimization: The choice of recrystallization solvent is critical. Ethanol is commonly used.[1] If pure ethanol fails, try a co-solvent system like ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in a minimum amount of the hot, good solvent (e.g., ethanol) and slowly add the poor solvent (e.g., water) until the solution becomes cloudy. Re-heat to clarify and then allow it to cool slowly.

  • Purification via Salt Formation: Pyrazoles are weakly basic and can be protonated to form salts. One advanced purification technique involves dissolving the crude product in a suitable solvent and treating it with an acid (like HCl in ether) to precipitate the pyrazole as its hydrochloride salt. The salt can then be filtered, washed, and neutralized with a base (e.g., NaHCO₃ solution) to recover the purified free base.[12]

  • Column Chromatography: If all else fails, silica gel chromatography is a reliable method. A mobile phase of ethyl acetate and hexanes (e.g., 30:70) is often effective for separating the desired product from less polar starting materials and non-polar impurities.[6]

Validated Experimental Protocol

This protocol is designed to be self-validating by providing clear checkpoints and expected outcomes.

Materials:

  • Ethyl benzoylacetate (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl benzoylacetate (e.g., 10 mmol, 1.92 g).

  • Reagent Addition: Add absolute ethanol (30 mL) and stir until the ester has fully dissolved. Add phenylhydrazine (11 mmol, 1.19 g, 1.1 eq) to the solution, followed by 3-5 drops of glacial acetic acid.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress using TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours, indicated by the disappearance of the ethyl benzoylacetate spot.[1][6]

  • Isolation: Once the reaction is complete, remove the flask from the heat. While the solution is still hot, slowly add deionized water (20-30 mL) with stirring. The product should begin to precipitate as a pale yellow or off-white solid.[6][8]

  • Crystallization: Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold 50:50 ethanol/water, followed by a small amount of cold water to remove any residual acid and salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Expected Outcome: A crystalline, off-white to pale-yellow solid with a yield typically in the range of 80-90%. The melting point should be sharp and consistent with literature values.

References

  • Mohareb, R. M., et al. (n.d.). PYRAZOLE DERIVATIVES AND THEIR ANTI-TUMOR EVALUATIONS. International Journal of Applied Biology and Pharmaceutical Technology. Available at: [Link]

  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available at: [Link]

  • ResearchGate. (n.d.). One pot condensation reaction of phenylhydrazine, ethyl acetoacetate.... Available at: [Link]

  • National Institutes of Health. (2024). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Available at: [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. Available at: [Link]

  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Available at: [Link]

  • PubMed. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • SlideShare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Available at: [Link]

  • Organic Chemistry Research. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the synthesis of 4,4′‐(arylmethylene)‐bis(3‐methyl‐1‐phenyl‐1H‐pyrazol‐5‐ol)s. Available at: [Link]

  • ResearchGate. (n.d.). The reaction of ethyl benzoylacetate with Ortho-substituted anilines. Available at: [Link]

  • International Journal of Science and Research. (2021). Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. Available at: [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Available at: [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Available at: [Link]

  • YouTube. (2020). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). Available at: [Link]

  • SlideShare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. Available at: [Link]

  • National Institutes of Health. (n.d.). 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Available at: [Link]

  • National Institutes of Health. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Available at: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • PubMed. (2011). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. Available at: [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • PubMed. (2024). New 1,3-diphenyl-1 H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available at: [Link]

Sources

Troubleshooting

troubleshooting purification of 1,3-diphenyl-1H-pyrazol-5-ol by recrystallization

Technical Support Center: Purification of 1,3-diphenyl-1H-pyrazol-5-ol Welcome to the technical support center for the purification of 1,3-diphenyl-1H-pyrazol-5-ol. This guide is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 1,3-diphenyl-1H-pyrazol-5-ol

Welcome to the technical support center for the purification of 1,3-diphenyl-1H-pyrazol-5-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this valuable heterocyclic intermediate. We will address common challenges encountered during recrystallization, providing field-proven insights and robust protocols to streamline your purification workflow.

Troubleshooting Guide: Recrystallization Issues & Solutions

This section is structured in a question-and-answer format to directly address the specific experimental issues you may encounter.

Q1: I've dissolved my crude 1,3-diphenyl-1H-pyrazol-5-ol in a hot solvent, but no crystals are forming even after the solution has cooled to room temperature or in an ice bath. What's happening?

A1: This is a classic case of supersaturation, where the compound remains dissolved beyond its normal saturation point. Several factors can cause this, and here are the steps to induce crystallization:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites where crystals can begin to form.

  • Introduce a Seed Crystal: If you have a small amount of pure, solid 1,3-diphenyl-1H-pyrazol-5-ol, add a tiny crystal to the supersaturated solution. This provides a template for crystal growth. If none is available, you can sometimes create one by dipping the glass rod into the solution, removing it to let the solvent evaporate quickly, and then re-introducing the rod with its microcrystalline residue into the solution.

  • Reduce Solvent Volume: It's possible you used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound. Allow it to cool again slowly. Be careful not to over-concentrate, which can lead to "oiling out."

  • Cool to a Lower Temperature: If you have only cooled to 0 °C in an ice bath, try using a dry ice/acetone bath for a short period to achieve lower temperatures, which may be necessary to overcome a high solubility barrier.

Q2: My compound precipitated as an oil instead of forming solid crystals. How can I resolve this "oiling out" phenomenon?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when a highly concentrated solution is cooled too rapidly. The compound comes out of solution as a liquid phase instead of a solid crystal lattice.

  • Re-heat and Add More Solvent: Heat the solution until the oil completely redissolves. Then, add a small amount of additional hot solvent (e.g., 10-20% more volume) to lower the saturation point.

  • Slow Down the Cooling Process: This is the most critical step. Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature, perhaps by insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool. Once it reaches room temperature and you observe some crystal formation, you can then move it to an ice bath to maximize the yield.

  • Change the Solvent System: If the problem persists, your chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or switch to a mixed-solvent system.

Q3: The yield of my recrystallized product is very low. How can I improve recovery?

A3: A low yield is a common and frustrating issue, often attributable to one of the following factors:

  • Using Excess Solvent: The most common cause is using too much hot solvent to dissolve the crude product. The goal is to create a saturated solution at high temperature. Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. To correct this, perform the dissolution step by adding small portions of hot solvent until the compound just dissolves.

  • Incomplete Cooling: Ensure the solution is cooled thoroughly to maximize precipitation. Placing the flask in an ice bath for at least 30 minutes after it has reached room temperature is recommended.

  • Premature Crystallization During Filtration: If you are performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem. To prevent this, use a pre-warmed funnel and receiving flask and perform the filtration as quickly as possible.[1]

  • Inappropriate Solvent Choice: The ideal solvent for recrystallization should exhibit high solubility for your compound when hot and very low solubility when cold. If the solubility is still moderate when cold, your losses to the mother liquor will be high.

Q4: My final crystals are still colored, even after recrystallization. How can I remove colored impurities?

A4: Colored impurities are often large, polar, conjugated molecules that can be effectively removed.

  • Use Activated Charcoal: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient). The charcoal has a high surface area and will adsorb the colored impurities.

  • Important Considerations:

    • Do not add charcoal to a boiling or superheated solution, as it can cause violent bumping. Let it cool slightly first.

    • Keep the solution hot and swirl for a few minutes.

    • You must perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal before allowing the solution to cool.

    • Be aware that charcoal can also adsorb some of your desired product, so use it sparingly to avoid reducing your yield.

Q5: How can I be sure my purified product is free from common synthesis byproducts, like regioisomers or starting materials?

A5: The synthesis of pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds, can lead to the formation of regioisomers.[1][2] Unreacted phenylhydrazine or β-ketoester are also common impurities.

  • Solvent Selection is Key: Different isomers or compounds often have slightly different polarities and thus different solubilities. A carefully chosen solvent may leave a specific impurity in the mother liquor. Screening various solvents is essential.

  • Fractional Recrystallization: If you have a mixture of regioisomers, fractional recrystallization can be effective if their solubilities are sufficiently different.[1] This involves multiple, sequential recrystallization steps to progressively enrich one isomer.

  • Wash Your Crystals: After collecting your crystals by vacuum filtration, always wash them with a small amount of the cold recrystallization solvent.[1] This removes any residual mother liquor clinging to the crystal surfaces, which contains the soluble impurities.

  • Analytical Confirmation: The ultimate confirmation of purity is through analytical methods. Use Thin Layer Chromatography (TLC) to compare the recrystallized product against the crude material and the mother liquor. A pure product should show a single spot. Further confirmation should be done using NMR spectroscopy or melting point analysis (a pure compound will have a sharp melting point range).

Frequently Asked Questions (FAQs)

  • What are the best starting solvents to screen for recrystallizing 1,3-diphenyl-1H-pyrazol-5-ol?

    • Based on its structure (two phenyl rings, a pyrazole core, and a hydroxyl group), solvents of intermediate polarity are excellent starting points. Ethanol, isopropanol, and acetone are frequently used for pyrazole derivatives. For a mixed-solvent system, a good combination would be a "good" solvent like ethanol or ethyl acetate with a "poor" solvent like hexane or water.[3]

  • What are the most likely impurities I need to remove?

    • The primary impurities depend on the synthesis route but typically include:

      • Unreacted Starting Materials: Phenylhydrazine and a phenyl-substituted β-ketoester (e.g., ethyl benzoylacetate).

      • Regioisomers: If the β-ketoester is unsymmetrical, a regioisomeric pyrazolone can form.

      • Side-Products: Incomplete cyclization can leave hydrazone intermediates.[1]

  • When is a mixed-solvent system the right choice?

    • A mixed-solvent system is ideal when no single solvent has the desired temperature-dependent solubility profile. You may find that your compound is either too soluble in a solvent (even when cold) or virtually insoluble (even when hot). In this case, dissolve the compound in a minimal amount of a hot "good" solvent in which it is very soluble, and then add a "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Data Presentation: Solvent Selection Guide

The selection of an appropriate solvent is the most critical parameter for successful recrystallization.

Solvent ClassExamplesSuitability for 1,3-diphenyl-1H-pyrazol-5-olRationale & Comments
Protic Solvents Ethanol, IsopropanolExcellent (Good Solvents) The hydroxyl group and nitrogen atoms can hydrogen bond with the solvent. These are often the best choice for single-solvent recrystallization. Ethanol is a common choice for pyrazole derivatives.[4][5]
Ketone Solvents AcetoneGood (Good Solvent) A polar aprotic solvent that effectively dissolves many pyrazoles. Can be used in a hexane/acetone mixed system.[3]
Ester Solvents Ethyl AcetateGood (Good Solvent) A solvent of intermediate polarity. Often used in a mixed system with hexane.[6]
Aromatic Solvents TolueneModerate May be a good choice if protic solvents cause issues. Good for compounds with multiple aromatic rings.
Non-Polar Solvents Hexane, CyclohexanePoor (Anti-solvents) The compound has low solubility in non-polar solvents due to its polar pyrazolone core. Ideal for use as the "poor" solvent in a mixed-solvent system to induce precipitation.
Highly Polar WaterPoor (Anti-solvent) The two phenyl groups make the molecule largely non-polar, resulting in low water solubility. Can be used as the anti-solvent with a water-miscible solvent like ethanol or acetone.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.

  • Dissolution: Place the crude 1,3-diphenyl-1H-pyrazol-5-ol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid has just completely dissolved. Avoid adding a large excess.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.

  • Hot Filtration: If charcoal or insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this critical cooling period.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization

Use this method when no single solvent is ideal.

  • Dissolution: Dissolve the crude product in the minimum required amount of a hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Induce Precipitation: While keeping the solution hot, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy (turbid).

  • Re-homogenize: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization & Isolation: Follow steps 5 through 9 from the Single-Solvent Recrystallization protocol above.

Mandatory Visualization

Troubleshooting Workflow Diagram

The following diagram outlines the logical steps for troubleshooting common recrystallization problems.

G crude Crude 1,3-diphenyl-1H-pyrazol-5-ol dissolve Dissolve in Minimum Hot Solvent crude->dissolve cool Cool Solution Slowly dissolve->cool outcome Evaluate Outcome cool->outcome no_xtal Problem: No Crystals (Supersaturation) outcome->no_xtal No Precipitation oiling Problem: 'Oiling Out' outcome->oiling Liquid Phase Forms low_yield Problem: Low Yield outcome->low_yield Minimal Solid impure Problem: Impure Crystals outcome->impure Colored/Dirty Solid success Success: Pure Crystals Formed outcome->success Good Precipitation sol_no_xtal Solution: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_xtal->sol_no_xtal sol_oiling Solution: 1. Re-heat Solution 2. Add More Solvent 3. Cool VERY Slowly oiling->sol_oiling sol_low_yield Solution: 1. Use Less Solvent Initially 2. Ensure Thorough Cooling 3. Check for Premature Crystallization low_yield->sol_low_yield sol_impure Solution: 1. Wash with Cold Solvent 2. Use Activated Charcoal 3. Perform 2nd Recrystallization impure->sol_impure

Caption: Troubleshooting workflow for recrystallization.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Fun, H. K., & Shahani, T. (n.d.). 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. National Center for Biotechnology Information. [Link]

  • Chemical Synthesis Database. (2025). 1,3-diphenyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Reddit. (2024). Recrystallization Issues. r/Chempros. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Diphenyl-1H-pyrazole. PubChem. [Link]

  • El-Sayed, N. F., et al. (2024). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]

  • SciSpace. (n.d.). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol Derivatives

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 1,3-diphenyl-1H-pyrazol-5-ol and its derivatives. This guide is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1,3-diphenyl-1H-pyrazol-5-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with these important heterocyclic compounds. Pyrazole derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] A well-known example is Edaravone, a neuroprotective agent used in the treatment of stroke and ALS.[4][5][6]

The synthesis, while often straightforward in principle, can present several practical challenges that impact yield, purity, and scalability. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you navigate these complexities and achieve successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 1,3-diphenyl-1H-pyrazol-5-ol?

The most common and established method is the Knorr pyrazole synthesis .[7][8][9] This reaction involves the condensation of a β-ketoester (in this case, ethyl benzoylacetate) with phenylhydrazine.[10][11] The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen onto the ester carbonyl, followed by the elimination of ethanol to yield the final pyrazolone product.[10]

Q2: Why are my reaction conditions (e.g., reflux in ethanol) not working for my specific derivative?

While refluxing in ethanol with a catalytic amount of acid (like glacial acetic acid) is a standard procedure, the optimal conditions can vary significantly based on the electronic nature of the substituents on both the phenylhydrazine and the β-dicarbonyl compound.[10][12] Electron-withdrawing groups can decrease the nucleophilicity of the hydrazine, potentially requiring longer reaction times or stronger acid catalysis. Conversely, sterically demanding substituents may hinder the cyclization step, necessitating higher temperatures or different solvent systems to overcome the activation barrier.

Q3: My final product's characterization is ambiguous. Could it be a different isomer or tautomer?

This is a critical and frequent challenge. The product, 1,3-diphenyl-1H-pyrazol-5-ol, exists in a tautomeric equilibrium between the keto form (1,3-diphenyl-1H-pyrazol-5(4H)-one) and the enol form (1,3-diphenyl-1H-pyrazol-5-ol).[6][10] In solution and the solid state, one form may predominate, but both can be present, leading to complex NMR spectra.[11] It is crucial to recognize the characteristic spectroscopic signatures of both tautomers to confirm the identity of your product.

Q4: I'm using an unsymmetrical 1,3-dicarbonyl compound and getting a mixture of products. Why?

When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, the initial condensation can occur at either of the two carbonyl groups. This leads to the formation of two different hydrazone intermediates, which then cyclize to produce a mixture of regioisomers.[13] Controlling this regioselectivity is a significant synthetic challenge and often requires careful selection of reactants and reaction conditions to favor one pathway over the other.[13]

Troubleshooting Guides

This section addresses specific experimental problems in a direct question-and-answer format.

Problem 1: Low or No Product Yield

You've completed the reaction, but TLC analysis shows mostly starting material, or after workup, the isolated yield is minimal.

Potential Cause Scientific Explanation Recommended Solution
Insufficient Acid Catalysis The initial condensation to form the hydrazone and the final dehydration step are both acid-catalyzed. Without sufficient protons, these steps become exceedingly slow.Add 3-5 drops of glacial acetic acid to your reaction mixture. For less reactive substrates, consider a stronger acid catalyst, but be cautious of potential side reactions.[10]
Low Reaction Temperature The intramolecular cyclization and subsequent dehydration often require significant thermal energy to overcome the activation barrier, especially if there is steric hindrance.Ensure the reaction is heated to a steady reflux. For higher boiling points, consider switching the solvent from ethanol to n-propanol or toluene.[10][14]
Poor Quality Reagents Phenylhydrazine is susceptible to oxidation, appearing as a dark, viscous oil. Old β-ketoesters can undergo hydrolysis. Using compromised reagents will inevitably lead to low yields.Use freshly opened or purified reagents. Phenylhydrazine can be purified by distillation under reduced pressure if necessary. Verify the purity of your β-ketoester by NMR or GC before use.
Premature Product Precipitation If the product is insoluble in the reaction solvent at lower temperatures, it might precipitate before the reaction is complete, preventing further conversion of the starting materials.Monitor the reaction mixture for any solids forming. If precipitation occurs early, consider using a solvent in which the product has higher solubility at reflux, such as glacial acetic acid.

Below is a decision tree to guide your troubleshooting process for low-yield reactions.

low_yield_workflow start Low Yield Observed check_tlc Check TLC: Any Product Spot? start->check_tlc check_reagents Verify Reagent Purity & Stoichiometry check_tlc->check_reagents Yes purify_reagents Purify/Replace Reagents check_tlc->purify_reagents No / Trace Only increase_catalyst Increase Acid Catalyst Concentration check_reagents->increase_catalyst Reagents OK check_reagents->purify_reagents Reagents Impure increase_temp Increase Reaction Temperature/Change Solvent increase_catalyst->increase_temp extend_time Extend Reaction Time (Monitor by TLC) increase_temp->extend_time success Successful Synthesis extend_time->success purify_reagents->start Retry Synthesis

Caption: Decision tree for troubleshooting low yields.

Problem 2: Product Fails to Crystallize or Oiling Out

After the aqueous workup or when attempting recrystallization, the product separates as a persistent oil instead of a solid.

Potential Cause Scientific Explanation Recommended Solution
Presence of Impurities Even small amounts of unreacted starting materials or side products can act as "crystallization inhibitors," disrupting the formation of a stable crystal lattice.1. Purification First: Do not attempt to force crystallization. Instead, purify the crude oil using column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). 2. Trituration: Vigorously stir the oil with a poor solvent (e.g., hexane or diethyl ether) to induce solidification by dissolving impurities and encouraging the product to crash out.
Residual Solvent Trapped solvent molecules (e.g., ethanol, water, acetic acid) can lower the melting point of the product and prevent it from solidifying.Ensure the crude product is thoroughly dried under high vacuum, possibly with gentle heating, before attempting recrystallization.
Inappropriate Recrystallization Solvent The chosen solvent may be too good, keeping the product dissolved even at low temperatures, or too poor, causing it to precipitate as an amorphous oil.Solvent Screening: Use a small amount of the oil and test different solvent systems. Ideal solvents dissolve the product when hot but not when cold. Common systems include ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.[15][16]
Problem 3: Characterization Data is Inconsistent

You've obtained a product, but the ¹H NMR spectrum is complex, or the IR spectrum shows unexpected peaks.

Core Issue: Keto-Enol Tautomerism The primary source of confusion in characterizing pyrazol-5-ol derivatives is the existence of keto-enol tautomers. The equilibrium between these forms is influenced by the solvent, pH, and temperature.

Caption: Keto-Enol tautomerism in 1,3-diphenyl-1H-pyrazol-5-ol.

Spectroscopic Data Interpretation
¹H NMR In a solvent like CDCl₃, you may see two sets of signals. The major species is often the keto tautomer, characterized by a singlet for the CH₂ group at the 4-position. The enol form will show a vinylic proton at this position and a broad singlet for the hydroxyl proton.
¹³C NMR The keto form will exhibit a carbonyl carbon (C=O) signal around 170-180 ppm and a methylene carbon (CH₂) around 40-50 ppm. The enol form will lack these, instead showing two sp² carbons in the 90-160 ppm range for C4 and C5.
IR Spectroscopy A strong absorption band around 1700 cm⁻¹ is a definitive indicator of the carbonyl group in the keto tautomer. A broad band in the 3200-3400 cm⁻¹ region indicates the O-H group of the enol tautomer.[12][17]

Validated Experimental Protocol

Synthesis of 1,3-Diphenyl-1H-pyrazol-5(4H)-one

This protocol is a standard procedure adapted from established literature.[10][11]

Materials:

  • Ethyl benzoylacetate (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl benzoylacetate (1.0 eq) and absolute ethanol (10 mL per mmol of ester).

  • Begin stirring and add phenylhydrazine (1.1 eq) to the solution.

  • Add 3-5 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the starting ester spot has been consumed.

  • Once complete, cool the reaction mixture to room temperature. A solid product may begin to crystallize.

  • Slowly add cold deionized water to the mixture until a precipitate forms or the solution becomes cloudy.

  • Cool the mixture in an ice bath for 30 minutes to maximize crystallization.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain pure 1,3-diphenyl-1H-pyrazol-5(4H)-one as a crystalline solid.[11]

knorr_mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration/Aromatization A Phenylhydrazine + Ethyl Benzoylacetate B Hydrazone Intermediate + H₂O A->B H⁺ Catalyst C Cyclic Intermediate B->C Nucleophilic Attack D 1,3-Diphenyl-1H-pyrazol-5-ol + EtOH C->D Elimination of Ethanol

Sources

Troubleshooting

side product formation in pyrazolone synthesis and its prevention

A Guide to Troubleshooting and Preventing Side Product Formation Welcome to the Technical Support Center for Pyrazolone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Preventing Side Product Formation

Welcome to the Technical Support Center for Pyrazolone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazolone synthesis, with a focus on identifying, preventing, and troubleshooting the formation of common side products. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues in Pyrazolone Synthesis

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering step-by-step solutions.

Problem 1: My reaction yields a mixture of regioisomers that are difficult to separate.

Question: I'm performing a Knorr pyrazolone synthesis with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, and I'm consistently getting a mixture of two regioisomers. How can I control the selectivity of the reaction to favor my desired product?

Probable Causes & Solutions:

The formation of regioisomers is a common challenge in pyrazolone synthesis when using unsymmetrical starting materials. The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.[1]

  • Electronic Effects: The initial nucleophilic attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[1] For instance, if one of the carbonyl groups is adjacent to an electron-withdrawing group, it will be more reactive.

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can hinder the approach to one of the carbonyl groups, thereby directing the reaction to the less sterically encumbered site.[1]

  • Reaction pH: The pH of the reaction medium is a critical factor that can often be tuned to favor one regioisomer over another.

    • Acidic Conditions: Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms. This can influence which nitrogen atom initiates the attack and at which carbonyl carbon.[2]

    • Neutral or Basic Conditions: In neutral or basic media, the inherent nucleophilicity of the substituted hydrazine's nitrogen atoms will dictate the initial point of attack.

Experimental Protocol for Optimizing Regioselectivity:

Objective: To systematically determine the optimal pH for maximizing the yield of the desired regioisomer.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • A series of buffered solutions or acid/base catalysts (e.g., acetic acid, piperidine, sodium acetate)

  • Appropriate solvent (e.g., ethanol, methanol, acetic acid)

  • Analytical tools for monitoring reaction progress and product distribution (TLC, LC-MS, NMR)

Procedure:

  • Parallel Reaction Setup: Set up a series of small-scale reactions in parallel, each with a different pH condition.

  • Reactant Addition: In each reaction vessel, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • pH Adjustment: Add the appropriate acid, base, or buffer to each vessel to achieve the desired pH.

  • Hydrazine Addition: Slowly add the substituted hydrazine to each reaction mixture.

  • Reaction Monitoring: Stir the reactions at a constant temperature and monitor the progress and regioisomer ratio by TLC or LC-MS at regular intervals.

  • Analysis: Once the reactions are complete, quench, work-up, and analyze the crude product mixture from each reaction by ¹H NMR to determine the regioisomeric ratio.

  • Optimization: Based on the results, select the pH condition that provides the highest selectivity for the desired regioisomer for larger-scale synthesis.

Data Presentation: Regioselectivity under Various pH Conditions

Catalyst/Condition Solvent Temperature (°C) Regioisomer Ratio (A:B)
Acetic Acid (cat.)EthanolReflux70:30
Piperidine (cat.)MethanolRoom Temp25:75
No CatalystEthanolReflux50:50
Sodium AcetateAcetic Acid8085:15

Note: This table is illustrative. Actual results will vary depending on the specific substrates.

Visualization: Knorr Pyrazolone Synthesis Pathway

G cluster_0 Reactants cluster_1 Intermediates cluster_2 Products 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone_A Hydrazone Intermediate A 1,3-Dicarbonyl->Hydrazone_A Attack at C1 Hydrazone_B Hydrazone Intermediate B 1,3-Dicarbonyl->Hydrazone_B Attack at C3 Hydrazine Hydrazine Hydrazine->Hydrazone_A Hydrazine->Hydrazone_B Regioisomer_A Regioisomer A Hydrazone_A->Regioisomer_A Cyclization Regioisomer_B Regioisomer B Hydrazone_B->Regioisomer_B Cyclization

Caption: Regioisomer formation in Knorr synthesis.

Problem 2: My final product is contaminated with a significant amount of a higher molecular weight impurity, possibly a dimer.

Question: After purification, I'm still seeing a persistent impurity with a mass that suggests it's a dimer of my pyrazolone product. What is this side product and how can I prevent its formation?

Probable Cause & Solution:

The formation of a "bis-pyrazolone" derivative is a known side reaction, particularly under certain conditions. This can occur through a Michael addition-type reaction where a synthesized pyrazolone acts as a nucleophile and attacks an intermediate or another molecule of the product.

Mechanism of Bis-Pyrazolone Formation:

  • Enolization: The pyrazolone product can exist in equilibrium with its enol tautomer.

  • Nucleophilic Attack: The enolic pyrazolone can act as a nucleophile and attack an electrophilic species in the reaction mixture. One possibility is the attack on a Knoevenagel condensation product formed between the pyrazolone and any unreacted aldehyde, if present.

  • Dimerization: This can lead to the formation of a bis-pyrazolone structure, which is often more difficult to remove due to its similar polarity to the desired product.

Prevention Strategies:

  • Control Stoichiometry: Ensure precise stoichiometry of the reactants. An excess of the 1,3-dicarbonyl compound or the presence of aldehyde impurities can promote side reactions.

  • Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions, including dimerization.

  • Order of Addition: Adding the hydrazine slowly to the 1,3-dicarbonyl compound can help to minimize the concentration of reactive intermediates that could lead to side products.

  • Solvent Choice: The choice of solvent can influence the tautomeric equilibrium of the pyrazolone and the solubility of intermediates. Experimenting with different solvents may help to suppress dimer formation.

Troubleshooting Purification:

If bis-pyrazolone has already formed, purification can be challenging.

  • Column Chromatography: A carefully optimized gradient elution on silica gel is the most common method. It may require testing various solvent systems to achieve separation.

  • Recrystallization: Fractional recrystallization from a suitable solvent may be effective if there is a sufficient difference in solubility between the product and the bis-pyrazolone.

Problem 3: The reaction mixture develops a strong color (yellow to dark brown), and my isolated product is colored.

Question: My pyrazolone synthesis starts as a clear solution but turns intensely colored during the reaction. Even after purification, the product retains a yellow or brownish tint. What is causing this, and how can I obtain a colorless product?

Probable Causes & Solutions:

The development of color in pyrazolone synthesis is often indicative of side reactions or the degradation of starting materials or products.

  • Hydrazine Decomposition: Hydrazine and its derivatives can be unstable, especially at elevated temperatures or in the presence of air, leading to the formation of colored impurities.[1]

  • Oxidation: Pyrazolone rings can be susceptible to oxidation, which can produce colored byproducts.[3]

  • Side Reactions with Impurities: Impurities in the starting materials, such as aldehydes in ethyl acetoacetate, can undergo condensation reactions to form colored, conjugated systems.

Prevention and Purification Protocol:

  • Use High-Purity Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine. Freshly distill or purify starting materials if their quality is questionable.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Temperature Control: Avoid excessive heating, as this can accelerate the degradation of sensitive reagents.

  • Purification with Activated Charcoal: If the final product is colored, a small amount of activated charcoal can be added during recrystallization to adsorb the colored impurities.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolution: Dissolve the colored crude product in a minimal amount of a suitable hot solvent for recrystallization.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% by weight of the crude product) to the hot solution.

  • Heating: Gently heat the mixture for a few minutes to allow the charcoal to adsorb the impurities.

  • Hot Filtration: Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to induce crystallization.

  • Isolation: Collect the decolorized crystals by vacuum filtration.

Visualization: Troubleshooting Workflow for Colored Impurities

G start Colored Product check_purity Check Starting Material Purity start->check_purity purify_sm Purify Starting Materials check_purity->purify_sm Impure inert_atm Use Inert Atmosphere check_purity->inert_atm Pure purify_sm->inert_atm run_inert Run Reaction Under N2 or Ar inert_atm->run_inert Yes charcoal Recrystallize with Activated Charcoal inert_atm->charcoal No run_inert->charcoal end Colorless Product charcoal->end

Caption: Decision tree for addressing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques for identifying side products in my pyrazolone synthesis?

A1: A combination of chromatographic and spectroscopic techniques is essential for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and get a preliminary idea of the number of components in the mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and can be used to separate and quantify impurities. Reverse-phase HPLC with a C18 column is commonly used.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Couples the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of the main product and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the desired product and any isolated impurities. 2D NMR techniques like COSY and HMBC can help to piece together the connectivity of complex molecules.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of a compound, which can be used to determine its elemental composition.[5]

Q2: Can the quality of the hydrazine starting material significantly impact the reaction outcome?

A2: Absolutely. Hydrazine and its derivatives are reactive and can be prone to degradation. The quality of the hydrazine used can have a profound impact on the yield and purity of the pyrazolone product.

  • Impurities: Commercial hydrazines can contain impurities that may participate in side reactions, leading to the formation of unwanted byproducts.

  • Decomposition: Over time, hydrazines can decompose, especially when exposed to air and light. This not only reduces the effective concentration of the reagent but also introduces impurities into the reaction. It is advisable to use freshly opened or purified hydrazine for best results.

Q3: Are there any common side reactions related to the 1,3-dicarbonyl starting material, such as ethyl acetoacetate?

A3: Yes, ethyl acetoacetate and similar 1,3-dicarbonyls can undergo side reactions:

  • Self-Condensation: Under basic conditions, ethyl acetoacetate can undergo self-condensation (a Claisen condensation) to form dehydroacetic acid and other related products.[6] This is more prevalent if the reaction with hydrazine is slow or if strong bases are used.

  • Decarboxylation: At elevated temperatures, particularly under acidic or basic conditions, the β-keto ester functionality can be susceptible to hydrolysis and subsequent decarboxylation, leading to the formation of ketones as byproducts.[7][8]

Q4: What is a "hydrazone intermediate" and why is it sometimes observed as a byproduct?

A4: A hydrazone is formed in the initial step of the Knorr pyrazolone synthesis, where one of the nitrogen atoms of the hydrazine attacks a carbonyl group of the 1,3-dicarbonyl compound to form a C=N bond.[9] The reaction then proceeds with an intramolecular cyclization to form the pyrazolone ring. If the cyclization step is slow or incomplete, the hydrazone intermediate may be isolated as a byproduct.[3] This can be caused by:

  • Steric Hindrance: Bulky substituents may slow down the intramolecular cyclization.

  • Low Reaction Temperature: Insufficient thermal energy may not be enough to overcome the activation energy for the cyclization step.

  • Unfavorable Reaction Conditions: The choice of solvent or catalyst may not be optimal for promoting the final ring-closing step.

To drive the reaction to completion and avoid isolating the hydrazone intermediate, you can try increasing the reaction temperature, prolonging the reaction time, or screening different acid or base catalysts to facilitate the cyclization.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. Available at: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available at: [Link]

  • Proposed mechanism of decarboxylation of pyrazolones. ResearchGate. Available at: [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Available at: [Link]

  • Condensation of ethyl acetate - US2843622A. Google Patents.
  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Royal Society of Chemistry. Available at: [Link]

  • Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,... ResearchGate. Available at: [Link]

  • Possible intermediates in the reaction of hydrazine with ethyl acetoacetate. ResearchGate. Available at: [Link]

  • Chemistry of Michael Addition Reaction on Pyrazolone Derivatives. ResearchGate. Available at: [Link]

  • Knorr Pyrazole Synthesis - Chem Help ASAP. Chem Help ASAP. Available at: [Link]

  • Basic Guide on Pyrazolones: Features and Applications. Prima Chemicals. Available at: [Link]

  • NOVEL SYNTHESIS OF PYRAN-3-HYDRAZIDE DERIVATIVES AND THEIR USES TO THE SYNTHESIS HYDRAZIDE-HYDRAZONE, PYRAZOLE AND THIAZOLE DERI. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. Doubtnut. Available at: [Link]

  • Plausible mechanism for the formation of bis phenyl pyrazolone piperidinium. ResearchGate. Available at: [Link]

  • Reaction mechanism leading to the formation of the targeted pyrazolone... ResearchGate. Available at: [Link]

  • Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Available at: [Link]

  • General mechanism of N–N ring opening of pyrazolone leading to the formation of TP1. ResearchGate. Available at: [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available at: [Link]

  • CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. NIH. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Mechanism for the formation of pyrazole. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC - NIH. Available at: [Link]

  • (PDF) Synthesis of New Pyrazolone Dyes. ResearchGate. Available at: [Link]

  • Ethyl acetoacetate. Wikipedia. Available at: [Link]

  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. ResearchGate. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.
  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Royal Society of Chemistry. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • ethyl acetoacetate synthesis. Sciencemadness Discussion Board. Available at: [Link]

  • Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. PMC - NIH. Available at: [Link]

  • Improvement of the Ethyl Acetoacetate Preparation Experiment. American Chemical Society. Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol

Welcome to the technical support center for the synthesis of 1,3-diphenyl-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this import...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-diphenyl-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthesis from the lab to pilot plant or industrial production. Here, we will delve into the fundamental chemistry, provide detailed troubleshooting guides for common scale-up challenges, and offer practical, field-proven insights to ensure a safe, efficient, and reproducible process.

Foundational Chemistry: The Knorr Pyrazole Synthesis

The synthesis of 1,3-diphenyl-1H-pyrazol-5-ol is most commonly achieved through a classic cyclocondensation reaction known as the Knorr pyrazole synthesis.[1][2] This reaction involves the condensation of a β-ketoester, in this case, ethyl benzoylacetate, with a hydrazine derivative, phenylhydrazine.[3][4]

The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazolone ring.[5] The reaction is typically catalyzed by an acid, such as glacial acetic acid.[3]

Reaction Scheme:

Knorr_Synthesis Ethyl Benzoylacetate Ethyl Benzoylacetate Intermediate Hydrazone Intermediate Ethyl Benzoylacetate->Intermediate + Phenylhydrazine (Acid Catalyst) Phenylhydrazine Phenylhydrazine Product 1,3-Diphenyl-1H-pyrazol-5-ol Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: General workflow for the Knorr synthesis of 1,3-diphenyl-1H-pyrazol-5-ol.

Troubleshooting Guide for Scale-Up Synthesis

Scaling up a chemical synthesis from a laboratory setting to a larger industrial scale often presents a unique set of challenges.[6][7] What works seamlessly in a round-bottom flask may behave unexpectedly in a large reactor. This section addresses common issues encountered during the scale-up of 1,3-diphenyl-1H-pyrazol-5-ol synthesis in a question-and-answer format.

Issue 1: My reaction is experiencing a significant color change to a dark tar-like substance, and the yield is much lower than expected.

  • Question: Why is my reaction mixture turning dark and what can I do to prevent this?

  • Answer: A dark, tar-like appearance is often indicative of side reactions and product degradation. This is a common issue when scaling up exothermic reactions due to localized overheating.[6] The reaction between ethyl benzoylacetate and phenylhydrazine is exothermic, and if heat is not dissipated efficiently, the increased temperature can lead to the formation of byproducts.

    Troubleshooting Steps:

    • Improve Heat Transfer: Ensure your reactor has adequate cooling capacity. For larger vessels, consider using a jacketed reactor with a circulating coolant.[6]

    • Controlled Reagent Addition: Instead of adding the phenylhydrazine all at once, add it dropwise or at a controlled rate. This will help to manage the rate of heat generation.[8]

    • Efficient Mixing: Inadequate mixing can create localized "hot spots." Ensure your reactor's agitator is designed for the viscosity of your reaction mixture and is operating at an appropriate speed to ensure homogeneity.[9][10]

    • Monitor Internal Temperature: Use a temperature probe to monitor the internal temperature of the reaction mixture, not just the jacket temperature. This will give you a more accurate reading of the reaction conditions.

Issue 2: I'm observing a significant amount of an unexpected byproduct in my crude product.

  • Question: What are the likely side reactions, and how can I minimize them?

  • Answer: In the Knorr pyrazole synthesis, several side reactions can occur, especially under non-optimal conditions. One common byproduct is the formation of a regioisomer, depending on which carbonyl group of the dicarbonyl compound is attacked first.[1] Additionally, impurities in the starting materials or the presence of oxygen can lead to oxidative side products.

    Troubleshooting Steps:

    • Purity of Starting Materials: Ensure the ethyl benzoylacetate and phenylhydrazine are of high purity. Impurities can act as catalysts for unwanted side reactions.

    • Inert Atmosphere: Consider running the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of phenylhydrazine.

    • pH Control: The pH of the reaction mixture can influence the reaction pathway. Maintaining a slightly acidic pH (around 5-6) with acetic acid is generally optimal.[5]

    • Reaction Time and Temperature: Overly long reaction times or excessive temperatures can promote the formation of byproducts. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) and quench the reaction once the starting material is consumed.

Issue 3: The crystallization of the final product is slow, and the purity is not meeting specifications.

  • Question: How can I improve the crystallization process for better purity and yield on a large scale?

  • Answer: Crystallization is a critical step for isolating a pure product. On a large scale, challenges can arise from the slower cooling rates and different mixing dynamics of large volumes.[7]

    Troubleshooting Steps:

    • Solvent Selection: While ethanol is a common solvent for lab-scale recrystallization, a mixed solvent system might be more effective for large-scale purification.[11][12] Experiment with solvent/anti-solvent combinations to achieve optimal solubility and crystal growth. A combination of a good solvent (like ethanol or acetone) and an anti-solvent (like water or heptane) can be effective.

    • Controlled Cooling: Rapid cooling of large volumes can lead to the formation of small, impure crystals. Implement a controlled cooling profile to allow for slow and selective crystal growth.

    • Seeding: Introduce a small amount of pure 1,3-diphenyl-1H-pyrazol-5-ol crystals (seed crystals) to the supersaturated solution to initiate crystallization. This can help to control the crystal size and morphology.

    • Agitation: Gentle agitation during crystallization can improve the homogeneity of the solution and prevent the formation of large agglomerates. However, excessive agitation can lead to crystal breakage.

Troubleshooting Logic Diagram:

Troubleshooting_Logic Problem Scale-Up Issue Encountered Low_Yield Low Yield & Dark Color Problem->Low_Yield Byproducts High Level of Byproducts Problem->Byproducts Poor_Purity Poor Purity After Crystallization Problem->Poor_Purity Solution1 Improve Heat Transfer Control Reagent Addition Enhance Mixing Low_Yield->Solution1 Solution2 Check Starting Material Purity Use Inert Atmosphere Optimize pH and Reaction Time Byproducts->Solution2 Solution3 Optimize Solvent System Control Cooling Rate Implement Seeding Poor_Purity->Solution3

Caption: A decision-making workflow for troubleshooting common scale-up issues.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected yield for the synthesis of 1,3-diphenyl-1H-pyrazol-5-ol on a large scale?

    • A1: While lab-scale syntheses can report yields upwards of 90%, a more realistic yield on a pilot or industrial scale would be in the range of 80-85%.[5] This accounts for transfer losses and the challenges of maintaining optimal conditions in larger reactors.

  • Q2: Is the keto-enol tautomerism of 1,3-diphenyl-1H-pyrazol-5-ol a concern during synthesis and purification?

    • A2: 1,3-diphenyl-1H-pyrazol-5-ol can exist in both keto and enol tautomeric forms.[13][14] In solution, there is an equilibrium between these two forms.[15] While this is an inherent property of the molecule, it does not typically interfere with the synthesis or purification. However, it is important to be aware of this when characterizing the final product, as different analytical techniques may detect different tautomers.

  • Q3: What are the key safety considerations when handling phenylhydrazine on a large scale?

    • A3: Phenylhydrazine is a toxic and potentially carcinogenic substance. When handling large quantities, it is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All operations should be conducted in a well-ventilated area or a fume hood.[16] It is also important to have a spill-response plan in place.

  • Q4: How can I efficiently dry the final product on a large scale?

    • A4: For large-scale drying, a vacuum oven is typically used.[17] The wet filter cake should be spread out on trays to maximize the surface area for drying. The temperature of the vacuum oven should be carefully controlled to avoid melting or degrading the product. A temperature of 60-70°C under vacuum is generally sufficient.

Scale-Up Protocols

The following is a generalized protocol for the synthesis of 1,3-diphenyl-1H-pyrazol-5-ol on a pilot scale. Note: This protocol should be optimized for your specific equipment and safety procedures.

Table 1: Reagent Quantities and Reaction Parameters

ParameterValueNotes
Ethyl Benzoylacetate10.0 kg (52.0 mol)---
Phenylhydrazine5.6 kg (51.8 mol)Use high-purity grade
Glacial Acetic Acid0.5 LCatalyst
Ethanol (Solvent)50 L---
Reaction Temperature70-80°CMonitor internal temperature
Reaction Time4-6 hoursMonitor by TLC/HPLC
Cooling Temperature0-5°CFor crystallization
FiltrationBuchner Funnel/Nutsche Filter---
DryingVacuum Oven at 60-70°CUntil constant weight

Step-by-Step Methodology:

  • Reactor Setup: Charge a clean, dry 100L jacketed glass reactor with 50 L of ethanol.

  • Reagent Addition: Add 10.0 kg of ethyl benzoylacetate and 0.5 L of glacial acetic acid to the reactor. Begin agitation.

  • Controlled Addition of Phenylhydrazine: Slowly add 5.6 kg of phenylhydrazine to the reactor over 1-2 hours, while maintaining the internal temperature between 70-80°C.

  • Reaction: Once the addition is complete, maintain the reaction mixture at 70-80°C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Crystallization: Once the reaction is complete, cool the mixture to 0-5°C over 2-3 hours to induce crystallization.

  • Filtration: Filter the precipitated product using a Buchner funnel or a Nutsche filter.[18][19]

  • Washing: Wash the filter cake with cold ethanol (2 x 5 L) to remove any remaining impurities.

  • Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

References

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

  • J-Stage. (n.d.). Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • PMC - NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

  • QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazolone. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Chemical Process Safety. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL. Retrieved from [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Retrieved from [Link]

  • Scientific Update. (2024). How do you Safely Scale up a Given Chemical Reaction? Retrieved from [Link]

  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Bedrock Chem Infra. (2025). Troubleshooting Common Chemical Process Issues — Expert Tips. Retrieved from [Link]

  • MDPI. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]

  • Keto-enol tautomerism: Significance and symbolism. (2025). Retrieved from [Link]

  • Just Measure it - Zero Instrument. (n.d.). Common Types of Mixing in Reactors. Retrieved from [Link]

  • ResearchGate. (2025). A Compact Device for the Integrated Filtration, Drying, and Mechanical Processing of Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]

  • Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide. (2024). Retrieved from [Link]

  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. (n.d.). Retrieved from [Link]

  • APC. (2020). How to choose a solvent & design a crystallization faster? Retrieved from [Link]

  • PubMed. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Retrieved from [Link]

  • Pharmaceutical Filtration Equipment and Purification Solutions. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl.... Retrieved from [Link]

  • Google Patents. (n.d.). US20210086112A1 - Devices and methods for the integrated filtration, drying, and mechanical processing of active pharmaceutical ingredients.
  • N.C. A&T Scholars. (n.d.). A Compact Device for the Integrated Filtration, Drying, and Mechanical Processing of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Pharmaceutical Processing World. (2014). Challenges of Scale-up and Commercialization. Retrieved from [Link]

  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Retrieved from [Link]

  • ACS Publications. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines | The Journal of Organic Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate. Retrieved from [Link]

  • Semantic Scholar. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-G-Al-Halcovic-D%C3%B6mling/a8167b57912a201c9053c847113175f32997a3a9]([Link]

  • Stalwart International. (2025). Explore the Key Parameters for Chemical Reactor Efficiency. Retrieved from [Link]

  • Veryst Engineering. (n.d.). Scaling Yield and Mixing in Chemical Reactors. Retrieved from [Link]

  • Reddit. (2023). Tautomers of 3-methyl-5-pyrazolone. Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solvent Systems for Crystallization and Polymorph Selection. Retrieved from [Link]

  • Jinzong Machinery. (2024). Reactor Troubleshooting and Solutions. Retrieved from [Link]

  • CHAPTER 8: Mixing in Chemical Reactors Scope of problem. (n.d.). Retrieved from [Link]

  • Pertecnica Engineering. (n.d.). Chemical process troubleshooting training. Retrieved from [Link]

  • ResearchGate. (2025). Keto and Enol Tautomers of 4Benzoyl3-methyl-1-phenyl-5(2H)-pyrazolone. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent selection and batch crystallization. Retrieved from [Link]

  • Slideshare. (n.d.). Trouble Shooting of Chemical Process Industry. Retrieved from [Link]

  • ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. Retrieved from [Link]

Sources

Troubleshooting

purification of 1,3-diphenyl-1H-pyrazol-5-ol using column chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1,3-diphenyl-1H-pyrazol-5-ol and related pyrazolone derivatives using column c...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1,3-diphenyl-1H-pyrazol-5-ol and related pyrazolone derivatives using column chromatography. We will address common experimental challenges, provide validated protocols, and explain the scientific principles behind key procedural choices to ensure robust and reproducible outcomes.

Troubleshooting Guide: Column Chromatography Issues

This section addresses specific, frequently encountered problems during the column chromatography of 1,3-diphenyl-1H-pyrazol-5-ol.

Question 1: My purified product has a persistent yellow or brown color, even after chromatography. What is the cause and how can I fix it?

Answer: This is a common issue stemming from the susceptibility of pyrazolone derivatives to oxidation, which can form colored byproducts.[1] The acidic nature of standard silica gel can sometimes exacerbate this degradation.

  • Root Cause Analysis:

    • Oxidation: The pyrazolone ring can oxidize when exposed to air, particularly at elevated temperatures or when adsorbed on an active surface like silica gel for extended periods.[1]

    • Residual Impurities: Highly colored impurities from the initial synthesis may persist if the chosen eluent system is not optimal for their removal.[1]

  • Solutions & Proactive Measures:

    • Minimize Column Residence Time: Employ flash chromatography techniques rather than traditional gravity columns. The increased flow rate reduces the time the compound spends in contact with the silica gel, minimizing the opportunity for degradation.[2]

    • Inert Atmosphere: If the compound is particularly sensitive, handle the crude material and pack the column under an inert atmosphere (e.g., nitrogen or argon) to prevent air exposure.[1]

    • Pre-Column Charcoal Treatment: Before loading onto the column, dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal, heat gently for a few minutes, and then filter through a pad of celite. This can effectively adsorb many colored impurities. Note that this may slightly reduce the overall yield.[1]

    • Deactivate Silica Gel: If degradation on the column is suspected, consider deactivating the silica gel. This is achieved by pre-treating the silica with the chosen eluent system containing a small amount of a base, such as 0.5-1% triethylamine.[1] This neutralizes the acidic silanol groups responsible for degradation.

Question 2: The separation between my target compound and an impurity is very poor, resulting in mixed fractions. How can I improve the resolution?

Answer: Poor resolution is typically an issue with the chosen mobile phase, improper column packing, or overloading the column.

  • Root Cause Analysis:

    • Suboptimal Eluent Polarity: The polarity of the solvent system may not be ideal to sufficiently differentiate the affinities of your compound and the impurity for the stationary phase.

    • Column Overloading: Loading too much crude material relative to the amount of silica gel will cause bands to broaden and overlap. A general rule is to use a silica-to-crude-product mass ratio of at least 50:1.

    • On-Column Degradation: As discussed in the previous point, if one compound is degrading into another during the separation, you will continuously generate mixed fractions.[3]

  • Solutions & Proactive Measures:

    • Optimize the Solvent System via TLC: Before running the column, meticulously test solvent systems using Thin Layer Chromatography (TLC). The ideal system will show a clear separation between your product spot and impurities, with the product having an Rf value between 0.25 and 0.40.

    • Employ a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a gradient elution. Start with a less polar mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent (e.g., to 80:20 Hexane:Ethyl Acetate). This sharpens bands and improves separation for compounds with close Rf values.

    • Try an Alternative Solvent System: If hexane/ethyl acetate fails, consider a different solvent combination with different selectivities, such as dichloromethane/methanol.[4]

    • Check Compound Stability: Run a 2D TLC plate to check for on-plate degradation. Spot the compound, run the plate in one direction, let it dry completely, and then run it again in the perpendicular direction using the same solvent. If a new spot appears, it indicates instability on silica.[3]

Question 3: My product yield after chromatography is unexpectedly low. Where could it have been lost?

Answer: Low yield can result from several factors, including incomplete elution, product degradation, or irreversible adsorption to the stationary phase.

  • Root Cause Analysis:

    • Degradation: As mentioned, the compound may be degrading on the acidic silica gel.[1]

    • Co-elution: If separation is poor, fractions containing the product might also contain impurities. If these mixed fractions are discarded, the yield will be lowered.[1]

    • Irreversible Adsorption: Highly polar compounds or those with specific functional groups can sometimes bind irreversibly to the silica gel and fail to elute.

    • Trailing/Smearing: If the product band is very broad or "tails," it may elute over a large volume of solvent. The concentration in later fractions can be too low to detect by TLC, leading to their premature discard.[3]

  • Solutions & Proactive Measures:

    • Confirm Complete Elution: After your product has seemingly eluted, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or 9:1 ethyl acetate:methanol) and collect a final large fraction. Concentrate this fraction and check via TLC to see if any product remained on the column.

    • Deactivate Silica Gel: As a primary measure to prevent degradation-related yield loss, pre-treat the silica with a triethylamine-containing eluent.[1]

    • Optimize Loading: Use a dry loading method (see protocol below) to ensure the initial product band is as tight and narrow as possible. This minimizes tailing.[5]

    • Concentrate and Re-check Fractions: If you suspect your product is present but too dilute to see on TLC, try concentrating a few of the later fractions before spotting them on the plate.[3]

Frequently Asked Questions (FAQs)

Question 1: What is the best stationary phase and mobile phase to start with for purifying 1,3-diphenyl-1H-pyrazol-5-ol?

Answer: The standard and most effective starting point is silica gel (230-400 mesh) for the stationary phase.[1] For the mobile phase, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is highly effective for pyrazole derivatives.[1][6] A good starting point for TLC analysis is an 8:2 or 7:3 mixture of hexane:ethyl acetate. Adjust the ratio to achieve the target Rf value of ~0.3 for the product.

Question 2: What are the most likely impurities I will encounter in a crude sample of 1,3-diphenyl-1H-pyrazol-5-ol?

Answer: The impurities largely depend on the synthetic route. A common synthesis involves the condensation of phenylhydrazine with an ethyl benzoylacetate precursor.[7]

  • Unreacted Starting Materials: Phenylhydrazine and ethyl benzoylacetate may be present.

  • Hydrazone Intermediate: Incomplete cyclization can leave a hydrazone intermediate in the crude mixture.[1]

  • Regioisomers: If unsymmetrical starting materials are used in related syntheses, the formation of regioisomers is a common challenge, though less so for this specific molecule.[1]

Question 3: Should I load my sample onto the column using the "wet" or "dry" loading method?

Answer: While both methods work, the dry loading method is generally superior and is strongly recommended, especially if your compound is not highly soluble in the eluent.[4][5]

  • Why Dry Loading is Preferred: It ensures that the sample is applied to the column as a very narrow, concentrated band, which is critical for achieving good separation. Wet loading, which involves dissolving the sample in a minimal amount of solvent and pipetting it directly onto the silica, often leads to band broadening if the solvent used is more polar than the eluent or if the sample is not fully soluble.

Data Summary: Recommended Solvent Systems

ApplicationStationary PhaseRecommended Solvent System (v/v)Purpose & Rationale
TLC Analysis Silica Gel 60 F254Hexane / Ethyl Acetate (8:2 to 7:3)To determine the optimal eluent polarity. Aim for a product Rf of 0.25–0.40.
Column Elution Silica Gel (230-400 mesh)Hexane / Ethyl Acetate (Gradient: 95:5 to 80:20)Start with a low polarity to elute non-polar impurities, then gradually increase polarity to elute the target compound with a sharp band.
Column Flush Silica Gel (230-400 mesh)Ethyl Acetate / Methanol (9:1)To elute any highly polar compounds that may have remained on the column after the main separation.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a robust method for the purification of 1,3-diphenyl-1H-pyrazol-5-ol.

1. Preparation for Dry Loading:

  • Weigh your crude product (e.g., 500 mg) into a round-bottom flask.

  • Add approximately 5-10 times the mass of silica gel (e.g., 2.5–5 g) to the flask.[5]

  • Dissolve the crude product and suspend the silica in a solvent that fully solubilizes your product, such as dichloromethane or ethyl acetate.

  • Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This is your dry-loaded sample.[5]

2. Column Packing:

  • Select a column of appropriate size for the amount of silica gel (approx. 100:1 silica:crude product ratio, so ~50 g of silica for 500 mg of product).

  • Prepare a slurry of the main batch of silica gel (~50 g) in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).[2]

  • With the column stopcock closed, pour the slurry into the column. Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Never let the top of the silica bed run dry.

3. Sample Loading and Elution:

  • Once the main silica bed is packed and the solvent level is just at the top of the silica, carefully add the dry-loaded sample powder to the top of the column, creating a thin, even layer.

  • Gently place a thin layer of sand (2-5 mm) over the sample layer to prevent disturbance when adding solvent.[5]

  • Carefully add the initial eluent (95:5 hexane:ethyl acetate) to the column, apply pressure (using a hand bellows or nitrogen line), and begin collecting fractions.

  • Monitor the fractions by TLC. Once non-polar impurities have eluted, you can begin a shallow gradient by gradually increasing the percentage of ethyl acetate to elute your product.

4. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid 1,3-diphenyl-1H-pyrazol-5-ol.

Visualized Workflows

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC 1. TLC Analysis (Determine Solvent System) Crude->TLC DryLoad 2. Dry Loading (Adsorb product onto silica) Crude->DryLoad Elute 5. Elute with Gradient & Collect Fractions TLC->Elute informs gradient Load 4. Load Sample DryLoad->Load Pack 3. Pack Column (Slurry Method) Pack->Load Load->Elute Analyze 6. Analyze Fractions by TLC Elute->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Evap 8. Evaporate Solvent Pool->Evap Pure Pure Product Evap->Pure Troubleshooting_Flow cluster_issues cluster_solutions_sep cluster_solutions_yield cluster_solutions_degrade Start Problem with Chromatography? PoorSep Poor Separation / Overlapping Bands Start->PoorSep LowYield Low Yield Start->LowYield Degradation Discoloration / Product Degradation Start->Degradation OptTLC Optimize Eluent with TLC (Rf 0.25-0.4) PoorSep->OptTLC Cause: Polarity ShallowGrad Use Shallow Gradient PoorSep->ShallowGrad Cause: Polarity CheckLoad Reduce Sample Load (>50:1 Silica:Sample) PoorSep->CheckLoad Cause: Overloading FlushCol Flush Column with Polar Solvent LowYield->FlushCol Cause: Incomplete Elution DryLoad Use Dry Loading Method LowYield->DryLoad Cause: Tailing DeactivateYield Deactivate Silica (add 0.5% TEA) LowYield->DeactivateYield Cause: Degradation DeactivateDeg Deactivate Silica (add 0.5% TEA) Degradation->DeactivateDeg Cause: Acidic Silica Flash Use Flash Chromatography (Minimize Time) Degradation->Flash Cause: Contact Time Inert Use Inert Atmosphere Degradation->Inert Cause: Oxidation

Sources

Optimization

Technical Support Center: Purity Assessment of 1,3-diphenyl-1H-pyrazol-5-ol via ¹H NMR Spectroscopy

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing ¹H NMR spectroscopy to assess the purity of 1,3-diphenyl-1H-pyra...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing ¹H NMR spectroscopy to assess the purity of 1,3-diphenyl-1H-pyrazol-5-ol. We will move beyond simple spectral interpretation to address the nuances of tautomerism, identify common process-related impurities, and establish a robust protocol for quantitative analysis.

The Challenge: Tautomerism in Pyrazolones

A primary challenge in interpreting the NMR spectrum of 1,3-diphenyl-1H-pyrazol-5-ol is its existence in multiple tautomeric forms.[1][2] The equilibrium between these forms is influenced by factors such as solvent polarity, concentration, and temperature. The three principal tautomers are the hydroxyl (OH), the amino (NH), and the methylene (CH) forms. For 1,3-diphenyl-1H-pyrazol-5-ol, the equilibrium predominantly involves the OH-form (A ) and the NH-form (B ), with the CH-form being generally less stable.[3] Understanding this equilibrium is the first step in accurate spectral assignment.

Diagram 1: Principal Tautomeric Forms of 1,3-diphenyl-1H-pyrazol-5-ol

Caption: Tautomeric equilibrium between the OH and NH forms.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for pure 1,3-diphenyl-1H-pyrazol-5-ol in a common solvent like DMSO-d₆?

In DMSO-d₆, the OH-form is typically favored. The spectrum is characterized by several key regions. The labile OH proton signal can be broad and its position variable. Aromatic protons from the two phenyl rings will appear as complex multiplets, and the C4-proton of the pyrazole ring will be a sharp singlet.

Table 1: Expected ¹H NMR Chemical Shifts for 1,3-diphenyl-1H-pyrazol-5-ol (OH-Tautomer) in DMSO-d₆

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Phenyl H (C3-Ph & N1-Ph)7.20 - 8.00Multiplet (m)10HOverlapping signals from both phenyl rings.
Pyrazole H4~6.00Singlet (s)1HA key diagnostic signal for the main structure.
Labile Proton (OH)9.00 - 12.00Broad Singlet (br s)1HPosition and width are highly dependent on concentration and residual water. Confirmed by D₂O exchange.

Q2: My OH/NH peak is very broad or not visible. Is this a problem?

This is common for labile protons (protons on heteroatoms like O or N). The peak's broadness is due to chemical exchange with trace amounts of water in the solvent or intermolecular hydrogen bonding. In protic solvents like CD₃OD, it may exchange completely and not be observed. To confirm its presence, you can perform a D₂O exchange experiment: add a drop of deuterium oxide to your NMR tube, shake, and re-acquire the spectrum. The labile proton signal should disappear or significantly diminish.

Q3: Why do I see more than one singlet in the 5.5-6.5 ppm region?

This could indicate the presence of multiple tautomers in solution. The chemical environment of the H4 proton is different in the OH-form versus the NH-form, which can lead to distinct signals if the rate of interconversion is slow on the NMR timescale.[3] It could also signify the presence of a regioisomeric impurity if an unsymmetrical starting material was used.[4]

Q4: How can I be sure my signal integrations are accurate for purity determination?

Accurate integration is the cornerstone of quantitative NMR (qNMR).[5][6][7] To ensure accuracy, you must use a sufficiently long relaxation delay (D1) during acquisition. This delay allows all protons to fully return to their equilibrium state before the next pulse. A common rule of thumb is to set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton in the molecule. For small molecules, a D1 of 10-30 seconds is often sufficient.

Troubleshooting Guide: Identifying Common Impurities

The most common synthesis of 1,3-diphenyl-1H-pyrazol-5-ol involves the Knorr pyrazole synthesis, condensing phenylhydrazine with ethyl benzoylacetate.[4] Therefore, the most likely impurities are unreacted starting materials and residual solvents.

Diagram 2: Synthesis and Potential Impurities

Impurities cluster_reactants Starting Materials cluster_products Products cluster_impurities Common Impurities in Final Product Phenylhydrazine Phenylhydrazine Target 1,3-diphenyl-1H-pyrazol-5-ol Phenylhydrazine->Target + Catalyst (e.g., Acetic Acid) EBA Ethyl Benzoylacetate EBA->Target + Catalyst (e.g., Acetic Acid) Impurity1 Residual Phenylhydrazine Impurity2 Residual Ethyl Benzoylacetate Impurity3 Residual Solvents (Ethanol, Ethyl Acetate, etc.)

Caption: Common impurities originate from starting materials.

Table 2: Troubleshooting Common Impurity Signals in ¹H NMR

Observed Signal(s)Possible ImpurityCharacteristic Chemical Shifts (CDCl₃)Action
Quartet at ~4.2 ppm, Triplet at ~1.2 ppm, Singlet at ~3.9 ppmEthyl Benzoylacetate -CH₂- : 4.19 (q, 2H), -CH₃ : 1.25 (t, 3H), -CH₂- (keto) : 3.95 (s, 2H)[8][9]Recrystallize the product from a suitable solvent system (e.g., ethanol/water) or purify via column chromatography.
Multiplets at ~6.8-7.3 ppm, Broad signals at ~3.5-5.5 ppmPhenylhydrazine Aromatic-H : ~6.8-7.3 (m, 5H), -NHNH₂ : Broad, variable signals[10][11][12]Wash the crude product with a dilute acid (e.g., 1M HCl) to protonate and remove the basic phenylhydrazine, followed by recrystallization.
Quartet at ~3.6 ppm, Triplet at ~1.2 ppmEthanol -CH₂- : ~3.65 (q), -CH₃ : ~1.22 (t)[13][14]Dry the product under high vacuum for an extended period.
Singlet at ~2.50 ppm, Broad peak ~3.3 ppmDMSO-d₆ Residual DMSO-d₅ : 2.50 (quintet), Water (H₂O) : ~3.33 (broad s)[13][15]These are solvent signals and should be noted but not included in purity calculations. Ensure the sample is dry to minimize the water peak.
Protocol: Purity Assessment by the 100% ¹H NMR Method

This protocol outlines the relative quantitation method, where the purity of the target compound is determined by comparing its signal integral to the sum of all integrals in the spectrum (target + impurities).[16] This method is effective when all species in the sample are visible by ¹H NMR.

Workflow

Sources

Troubleshooting

Technical Support Center: Optimal Pyrazolone Synthesis Through Precise Temperature Management

Welcome to the technical support center for pyrazolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Precise thermal management is paramount for achieving high yields, ensuring purity, and preventing unwanted side reactions. Here, we address common issues encountered during synthesis in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you might encounter during your pyrazolone synthesis experiments.

Question 1: My reaction yield is consistently low. Could the reaction temperature be the culprit?

Answer: Absolutely. Suboptimal temperature is a primary cause of low yields in pyrazolone synthesis. The reaction, typically a cyclocondensation between a β-ketoester (like ethyl acetoacetate) and a hydrazine derivative (like phenylhydrazine), is highly sensitive to thermal conditions.[1]

  • Causality: The formation of pyrazolone involves a series of equilibrium steps, including the initial formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration.[2][3]

    • If the temperature is too low: The rate of reaction will be very slow, leading to incomplete conversion of starting materials within a practical timeframe.[1] The activation energy for the cyclization and dehydration steps may not be reached, stalling the reaction at an intermediate stage.

    • If the temperature is too high: While higher temperatures increase the reaction rate, they can also promote the degradation of reactants, intermediates, or the final product.[4] Furthermore, excessive heat can lead to the formation of colored impurities due to the decomposition of hydrazine starting materials or oxidation of intermediates.[5]

  • Troubleshooting Steps:

    • Review Literature: Check established protocols for the specific pyrazolone derivative you are synthesizing. Optimal temperatures can vary significantly based on the substrates used. For instance, the synthesis of Edaravone (1-phenyl-3-methyl-5-pyrazolone) often involves an initial room temperature or slightly cooled addition followed by heating to reflux, typically in the range of 75-85°C in ethanol.[6][7]

    • Monitor with TLC: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. If you observe significant starting material remaining after the expected reaction time, a gradual increase in temperature may be warranted. Conversely, if you see the formation of multiple, colored spots (impurities), the temperature may be too high.[1]

    • Optimize Incrementally: Adjust the temperature in small increments (e.g., 5-10°C) and observe the effect on the reaction profile and final yield.

Question 2: My final product is discolored (yellow/brown) and difficult to purify. How is this related to temperature?

Answer: Product discoloration is a classic sign of side reactions, often driven by excessive heat. Hydrazine derivatives, in particular, are susceptible to decomposition and oxidation at elevated temperatures, leading to the formation of colored impurities.[5]

  • Causality:

    • Hydrazine Decomposition: Phenylhydrazine and its derivatives can decompose to form aniline and other colored aromatic compounds, especially in the presence of air (oxidation) at high temperatures.

    • Byproduct Formation: At higher temperatures, undesired condensation or dimerization reactions can occur, leading to complex, often colored, polymeric materials that are difficult to remove.

    • Solvent-Related Issues: If the reaction is heated too vigorously, the solvent can boil off, concentrating the reactants and leading to localized "hot spots" where degradation is more likely to occur.

  • Preventative Measures:

    • Controlled Addition: For exothermic reactions, such as the initial mixing of phenylhydrazine and ethyl acetoacetate, it is crucial to control the rate of addition.[3] A common technique is the dropwise addition of one reactant to the other while maintaining a lower temperature (e.g., 15-25°C or in an ice bath) before proceeding to the heating stage.[6][8]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions, especially during prolonged heating.[7]

    • Reflux Control: When heating to reflux, use a well-controlled heating mantle or oil bath. Avoid aggressive boiling. The goal is a gentle, steady reflux, which ensures the reaction proceeds at the boiling point of the solvent without superheating.[9][10]

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions regarding temperature control in pyrazolone synthesis.

Question 3: What is the mechanistic basis for the optimal temperature range in a Knorr-type pyrazolone synthesis?

Answer: The Knorr pyrazolone synthesis is a cornerstone reaction, and its temperature dependence is rooted in the kinetics of its multi-step mechanism. The process generally involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[11]

  • Mechanism Breakdown & Temperature Effects:

    • Hydrazone Formation: The first step is the nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-ketoester. This is typically a rapid, reversible reaction that can often proceed at room temperature or with gentle warming.

    • Cyclization & Dehydration: The subsequent intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group, and the final dehydration to form the aromatic pyrazolone ring, is the rate-determining step.[2] This step requires a higher activation energy and thus benefits from heating. The reflux temperature of a solvent like ethanol (approx. 78°C) often provides sufficient thermal energy for this transformation without inducing significant degradation.[2][8]

The optimal temperature is therefore a balance: high enough to overcome the activation barrier for the rate-limiting cyclization/dehydration but low enough to prevent decomposition and side reactions.[4]

Troubleshooting Workflow: A Logic Diagram

The following diagram outlines a systematic approach to troubleshooting temperature-related issues in your pyrazolone synthesis.

G cluster_0 Problem Identification cluster_1 Analysis & Hypothesis cluster_2 Corrective Actions cluster_3 Validation start Start: Suboptimal Pyrazolone Synthesis low_yield Low Yield? start->low_yield impure Impure/Discolored Product? start->impure temp_low Hypothesis: Temp Too Low (Incomplete Reaction) low_yield->temp_low Yes temp_high Hypothesis: Temp Too High (Degradation/Side Reactions) impure->temp_high Yes increase_temp Action: 1. Increase Temp Gradually (e.g., +10°C) 2. Monitor via TLC temp_low->increase_temp decrease_temp Action: 1. Ensure Controlled Heating 2. Check Initial Addition Temp 3. Consider Inert Atmosphere temp_high->decrease_temp validate Validate: Analyze Yield & Purity (NMR, LC-MS) increase_temp->validate decrease_temp->validate validate->start No Improvement, Re-evaluate success Success: Optimal Conditions Found validate->success Improved

Caption: A workflow for diagnosing and resolving temperature-related synthesis problems.

Question 4: Are there specific temperature ranges I should consider for different stages of the reaction?

Answer: Yes, a multi-stage temperature profile is often optimal. The reaction can be broken down into three key thermal stages:

  • Initial Mixing/Addition (Exothermic Control): The initial reaction between phenylhydrazine and ethyl acetoacetate can be exothermic.[3] To prevent an uncontrolled temperature spike, this step is often performed at a controlled, lower temperature. A patent for high-purity Edaravone synthesis specifies adding phenylhydrazine at 15-25°C.[6] This ensures the initial formation of the hydrazone intermediate occurs smoothly without immediate degradation.

  • Cyclization/Reflux (Driving the Reaction): This is the main energy-input stage. After the initial mixing, the reaction is heated to promote the intramolecular cyclization and dehydration. A common and effective method is to heat the mixture to reflux in a suitable solvent like ethanol.[10] For many standard pyrazolones, this corresponds to a temperature of 75-85°C.[6][7] The duration of reflux can range from 30 minutes to several hours, depending on the specific substrates.[6][7]

  • Crystallization/Cooling (Product Isolation): After the reaction is complete (as determined by TLC), the mixture is cooled to induce crystallization of the pyrazolone product. A patent specifies cooling to 0-10°C to maximize the recovery of crystalline Edaravone.[6] This step is crucial for yield, as the solubility of the product is significantly lower at reduced temperatures.

Data Summary: Temperature Parameters in Pyrazolone Synthesis

The following table summarizes typical temperature ranges cited in various protocols for the synthesis of Edaravone and related pyrazolones.

Reaction StageParameterTemperature Range (°C)Rationale & Key ConsiderationsSource(s)
1. Reactant Addition Phenylhydrazine addition to Ethyl Acetoacetate15 – 25Control initial exotherm, prevent side reactions.[6]
2. Cyclization Reflux/Heating75 – 85 (in Ethanol)Provide activation energy for rate-limiting cyclization step.[6][7]
3. Crystallization Cooling for Product Isolation0 – 10Maximize product precipitation by reducing solubility.[6]
General Synthesis Alternative Reflux135 – 145Higher temperatures may be used for less reactive substrates, but risk of degradation increases.[12]

Experimental Protocol: Temperature-Controlled Synthesis of Edaravone

This protocol provides a step-by-step methodology for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone), with an emphasis on critical temperature control points.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine (Caution: Toxic and suspected carcinogen, handle in fume hood with PPE)[12]

  • Ethanol, absolute

  • Hexane or Diethyl Ether (for washing)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Heating mantle or oil bath with temperature controller

  • Ice-water bath

  • Buchner funnel and vacuum flask

Workflow Diagram: Edaravone Synthesis Protocol

G cluster_Setup 1. Setup & Initial Cooling cluster_Addition 2. Controlled Addition cluster_Reaction 3. Reflux cluster_Isolation 4. Isolation & Purification A Charge flask with ethyl acetoacetate and ethanol. B Cool flask in ice-water bath (Target: 15-25°C). A->B C Add phenylhydrazine dropwise via funnel over 15-20 min. B->C D Maintain temp. below 25°C during addition. C->D E Remove ice bath. Attach reflux condenser. D->E F Heat to gentle reflux (approx. 75-85°C). E->F G Maintain reflux for 1 hour. Monitor with TLC. F->G H Cool to room temp. G->H I Cool further in ice-water bath (0-10°C) to crystallize. H->I J Filter product via vacuum filtration. I->J K Wash cake with cold ethanol/hexane. J->K L Dry product. K->L

Caption: Step-by-step workflow for temperature-controlled Edaravone synthesis.

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in absolute ethanol.

  • Controlled Addition: Place the flask in an ice-water bath. Begin stirring and slowly add phenylhydrazine (1.0 eq) dropwise over 15-20 minutes, ensuring the internal temperature of the mixture remains between 15-25°C.[6]

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 10 minutes.

  • Reflux: Attach a reflux condenser to the flask. Heat the mixture to a gentle reflux (approximately 75-85°C) using a controlled heating mantle.[6][7] Maintain this reflux for 1 hour. The reaction can be monitored for the disappearance of starting materials using TLC.

  • Crystallization: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. Then, place the flask in an ice-water bath and continue stirring for 1-2 hours at 0-10°C to maximize crystal formation.[6]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove any soluble impurities.[12] Allow the purified white crystals to dry completely.

This detailed control over the reaction temperature at each critical stage is key to synthesizing pyrazolones with high yield and purity.

References

  • BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (1984). The synthesis and chemistry of pyrazoles of pharmacological interest. Advances in Heterocyclic Chemistry, 37, 287-359.
  • CN106117144A - A kind of synthesis technique of high-purity Edaravone. (2016). Google Patents.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • ResearchGate. (n.d.). The continuous-flow process to the synthesis of Edaravone. ResearchGate.
  • Girish, Y. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6543. Retrieved January 6, 2026, from [Link]

  • Parajuli, R., Banerjee, J., & Khanal, H. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Edaravone for Undergraduate Medicinal Chemistry Lab. BenchChem.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • CN102180834A - Preparation method for edaravone. (2011). Google Patents.
  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
  • BenchChem. (n.d.). Preventing side reactions in pyrazole synthesis. BenchChem Technical Support.
  • Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry.
  • Synthesis of pyrazolone derivatives and their biological activities. (n.d.). ResearchGate.
  • Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.).
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). PMC - NIH.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.).

Sources

Optimization

Technical Support Center: Work-up and Purification of 1,3-diphenyl-1H-pyrazol-5-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1,3-diphenyl-1H-pyrazol-5-ol. This document is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,3-diphenyl-1H-pyrazol-5-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the critical post-reaction steps of work-up and purification. The synthesis of pyrazole derivatives, while often straightforward, can present challenges in isolating a pure product. This guide provides troubleshooting advice and detailed protocols in a practical question-and-answer format to help you achieve high purity and yield.

The most common route to 1,3-diphenyl-1H-pyrazol-5-ol is the Knorr pyrazole synthesis, which involves the acid-catalyzed condensation of ethyl benzoylacetate and phenylhydrazine.[1][2] While the reaction itself is generally efficient, the subsequent work-up is crucial for removing unreacted starting materials, catalysts, and potential side products.

General Experimental Workflow

The following diagram outlines the typical workflow from the completion of the reaction to the isolation of the purified final product.

G cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis reaction_complete Reaction Mixture (Product, Catalyst, Solvent, Unreacted Starting Materials) quench Quenching / Neutralization (e.g., add water) reaction_complete->quench isolation Crude Product Isolation quench->isolation isolation_precipitate Precipitation & Filtration isolation->isolation_precipitate Method A isolation_extract Liquid-Liquid Extraction isolation->isolation_extract Method B recrystallization Recrystallization isolation_precipitate->recrystallization isolation_extract->recrystallization chromatography Column Chromatography (If necessary) recrystallization->chromatography If impurities persist analysis Purity & Identity Check (TLC, MP, NMR, MS) recrystallization->analysis chromatography->analysis final_product Pure 1,3-diphenyl-1H-pyrazol-5-ol analysis->final_product

Caption: General workflow for the work-up and purification of 1,3-diphenyl-1H-pyrazol-5-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction Quenching & Product Isolation

Q1: My reaction is complete. What is the initial step to isolate the crude product?

The most direct method is precipitation. After ensuring the reaction has cooled to room temperature, the mixture is typically poured into a larger volume of cold water or an ice-water bath with stirring.[1] 1,3-diphenyl-1H-pyrazol-5-ol is poorly soluble in water, and this "anti-solvent" approach causes it to precipitate out of the reaction solvent (commonly ethanol or acetic acid). The resulting solid can then be collected by vacuum filtration.

Causality: The principle here is leveraging solubility differences. The product is soluble in the organic reaction solvent but insoluble in water. Adding water changes the polarity of the solvent system dramatically, forcing the non-polar organic product to crash out of the solution.

Q2: The product is not precipitating after adding water. What should I do?

This can be alarming but is often solvable. Consider the following causes and solutions:

  • Insufficient Product: If the reaction yield is very low, the product concentration may be below its solubility limit, even after adding water. Try concentrating the solution by removing some of the organic solvent under reduced pressure before adding water.

  • Incorrect pH: The phenolic hydroxyl group on the pyrazol-5-ol is acidic. If the solution is basic, the product will form a water-soluble phenoxide salt. Ensure the aqueous solution is neutral or slightly acidic. If necessary, add a few drops of dilute acid (e.g., 1M HCl) to neutralize any base and protonate the product, which will decrease its water solubility.

  • Need for Nucleation: Crystallization sometimes requires a "seed" to start. Try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic imperfections on the glass that can serve as nucleation sites. Alternatively, if you have a small crystal of pure product from a previous batch, add it to the solution (seed crystal).

  • Extraction as an Alternative: If precipitation fails, you may need to perform a liquid-liquid extraction. Transfer the entire mixture to a separatory funnel, add an immiscible organic solvent (like ethyl acetate or dichloromethane), and extract the product from the aqueous layer.[3][4]

Q3: I have a dark, oily residue instead of a solid precipitate. What went wrong and how can I salvage it?

A dark, oily product often indicates the presence of significant impurities, potentially from side reactions involving the phenylhydrazine starting material, which can be sensitive to oxidation.[5]

  • Causality & Prevention: This can be caused by excessive heat or reaction time, or the presence of oxygen.[6] To prevent this, consider running the reaction under an inert atmosphere (e.g., nitrogen) and purifying the phenylhydrazine by distillation if it appears discolored before use.[5]

  • Salvage Strategy: Do not discard the oil. It likely contains your product. The best approach is to purify it using column chromatography. Dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto silica gel. A solvent system like hexane/ethyl acetate is often effective for separating the desired product from more polar, colored impurities.[4]

Purification

Q4: What is the recommended method for purifying crude 1,3-diphenyl-1H-pyrazol-5-ol?

Recrystallization is the most common and efficient method for purifying the crude solid product. It is a robust technique for removing small amounts of impurities, resulting in a highly crystalline, pure compound.

Q5: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For 1,3-diphenyl-1H-pyrazol-5-ol, ethanol is a frequently cited and effective solvent.[7][8] A mixture of solvents, such as ethanol-chloroform, can also be used.[9]

Solvent SystemSuitability for 1,3-diphenyl-1H-pyrazol-5-olBoiling Point (°C)Notes
Ethanol Excellent 78Often the solvent of choice. The product is soluble in hot ethanol and crystallizes upon cooling.
Ethanol/Water Good VariableCan be used if the product is too soluble in pure ethanol. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy (cloud point), then add a few drops of hot ethanol to clarify and allow to cool.
Ethyl Acetate Fair 77Can be used, but solubility might be high even at room temperature, potentially reducing yield.
Hexane Poor (as primary) 69Product has very low solubility. Can be used as an anti-solvent or for washing the filtered crystals.

Q6: My recrystallization yielded very little product. How can I improve the recovery?

Low recovery is a common issue. Here’s how to troubleshoot it:

  • Excess Solvent: Using too much solvent is the most common mistake. This keeps the product dissolved even when the solution is cold. Use just enough hot solvent to fully dissolve the crude solid.

  • Cooling Rate: Do not cool the solution too quickly (e.g., by putting it directly into an ice bath). Slow cooling promotes the formation of large, pure crystals. Allow the flask to cool to room temperature first, then move it to an ice bath to maximize precipitation.

  • Check the Filtrate: After filtering your crystals, take a small amount of the filtrate and evaporate the solvent. If a significant amount of solid remains, it means your recovery was incomplete. You can try to recover more product by concentrating the filtrate and cooling it again for a second crop of crystals.

Q7: After recrystallization, my product is still impure. What are the next steps?

If TLC or melting point analysis shows persistent impurities, a more rigorous purification method is needed.

  • Column Chromatography: This is the next logical step. It is highly effective at separating compounds with different polarities. A typical stationary phase is silica gel, with a mobile phase gradient of hexane and ethyl acetate.[4][10]

  • Acid-Addition Salt Formation: For certain pyrazoles, purification can be achieved by dissolving the crude product in a solvent, treating it with an acid (like HCl) to form the acid addition salt, and crystallizing this salt.[11] The salt is often more crystalline and less soluble than the free base. After filtration, the pure salt is dissolved in water and neutralized with a base to precipitate the pure pyrazole.[11]

Product Characterization & Purity Confirmation

Q8: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used to confirm that you have synthesized the correct compound and that it is pure.

TechniquePurposeExpected Result for 1,3-diphenyl-1H-pyrazol-5-ol
Thin-Layer Chromatography (TLC) Assess purity and monitor reaction progressA single spot indicates high purity. Compare the Rf value to that of the starting materials.
Melting Point (MP) Assess purityA sharp melting point range close to the literature value (approx. 135-138 °C or 408-411 K) indicates high purity.[7] Impurities typically depress and broaden the melting range.
¹H NMR Spectroscopy Confirm structureThe spectrum should show characteristic peaks for the aromatic protons (approx. 7.2-7.9 ppm) and potentially the OH proton, though this can be broad or exchange with the solvent.[8][12][13]
Mass Spectrometry (MS) Confirm molecular weightThe mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak (M+H)+ corresponding to the molecular weight of the product (C₁₅H₁₂N₂O = 236.27 g/mol ).[7]
Detailed Experimental Protocols
Protocol 1: Work-up by Precipitation and Filtration
  • Once the reaction is deemed complete by TLC, allow the reaction flask to cool to room temperature.

  • In a separate beaker, prepare a volume of ice-cold deionized water approximately 5-10 times the volume of your reaction mixture.

  • Slowly pour the room-temperature reaction mixture into the cold water while stirring vigorously.

  • A solid precipitate should form. Continue stirring for 15-30 minutes in an ice bath to ensure complete precipitation.

  • Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold water.

  • Filter the solid product, washing the crystals in the funnel with several small portions of cold deionized water to remove any residual acid or water-soluble impurities.

  • Allow the solid to air-dry on the filter for several minutes under vacuum. For final drying, transfer the solid to a watch glass and dry in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Protocol 2: Purification by Recrystallization from Ethanol
  • Place the crude, dry 1,3-diphenyl-1H-pyrazol-5-ol in an Erlenmeyer flask.

  • Add a minimal amount of ethanol, just enough to create a slurry.

  • Heat the flask on a hot plate with stirring. Add more ethanol in small portions until the solid just dissolves completely at the boiling point. Avoid adding excess solvent.

  • Remove the flask from the heat. If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Crystals should begin to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to obtain the pure product.

References
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem.
  • Nayak, S. K., et al. (2012). 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2136. [Link]

  • ResearchGate. (2010). An Efficient One-Pot Synthesis of N-(1,3-Diphenyl-1H-Pyrazol-5-yl)amides. Journal of Heterocyclic Chemistry. [Link]

  • Fun, H. K., et al. (2011). 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1133. [Link]

  • Abdel Reheim, M. A. M., et al. (2024). New 1,3-Diphenyl-1H-pyrazol-5-ols as Anti-Methicillin Resistant Staphylococcus aureus Agents: Synthesis, Antimicrobial Evaluation and In Silico Studies. Heliyon, 10(13), e33160. [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Taylor & Francis Online. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.[Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Diphenyl-1H-pyrazole. PubChem. [Link]

  • ResearchGate. (2018). A Convenient Approach for the Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carbonitrile.[Link]

  • Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl.[Link]

  • ResearchGate. (2018). 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b)...[Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.[Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.[Link]

  • Gomaa, A. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • BenchChem. (2025). resolving impurities in 3,5-diethyl-1-phenyl-1H-pyrazole product. BenchChem.
  • Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Abdel Reheim, M. A. M., et al. (2024). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Heliyon, 10(13), e33160. [Link]

  • PubMed. (2024). New 1,3-diphenyl-1 H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies.[Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Link]

  • Prasad, T. N. M., et al. (2012). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. X-ray Structure Analysis Online, 28, 33-34. [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.[Link]

  • Molecules. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.[Link]

  • MDPI. (2018). Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes.[Link]

  • National Center for Biotechnology Information. (2013). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1673–o1674. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Anti-Inflammatory Activity of 1,3-diphenyl-1H-pyrazol-5-ol and Celecoxib

This guide provides a detailed, evidence-based comparison of the anti-inflammatory properties of the well-established selective COX-2 inhibitor, celecoxib, and the pyrazole derivative, 1,3-diphenyl-1H-pyrazol-5-ol. Desig...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, evidence-based comparison of the anti-inflammatory properties of the well-established selective COX-2 inhibitor, celecoxib, and the pyrazole derivative, 1,3-diphenyl-1H-pyrazol-5-ol. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights, comparative experimental data, and validated protocols to offer a clear perspective on their respective activities.

Introduction: The Pyrazole Scaffold in Inflammation

The pyrazole ring is a foundational heterocyclic structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1] This scaffold is the cornerstone of numerous anti-inflammatory agents, most notably celecoxib, a globally recognized nonsteroidal anti-inflammatory drug (NSAID).[2] Celecoxib's success has cemented the pyrazole moiety as a "privileged structure" in the design of selective cyclooxygenase-2 (COX-2) inhibitors.[3] This guide examines the anti-inflammatory profile of the parent structure, 1,3-diphenyl-1H-pyrazol-5-ol, in the context of the highly optimized and clinically validated derivative, celecoxib. By comparing the established benchmark with a foundational pyrazole structure, we can better appreciate the structure-activity relationships that govern anti-inflammatory efficacy.

Mechanistic Deep Dive: Targeting the Arachidonic Acid Cascade

The primary mechanism for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs)—key mediators of pain, inflammation, and fever.[4][5]

Celecoxib: The Paradigm of COX-2 Selectivity

Celecoxib's therapeutic action is derived from its potent and selective inhibition of COX-2.[4][6] The COX enzyme exists in two main isoforms:

  • COX-1: Constitutively expressed in most tissues, it plays a vital role in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[7]

  • COX-2: Primarily an inducible enzyme, its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[8]

By preferentially inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins (like PGE2) at the site of inflammation, thereby exerting its analgesic and anti-inflammatory effects.[5][8] Its relative lack of activity against COX-1 at therapeutic doses is the key to its improved gastrointestinal safety profile compared to non-selective NSAIDs like ibuprofen and naproxen, which inhibit both isoforms.[4][8] The structural basis for this selectivity lies in celecoxib's sulfonamide side chain, which binds to a specific hydrophilic pocket present in the active site of COX-2 but not COX-1.[5][8]

AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible at inflammation site) AA->COX2 PGs_H Prostaglandins (PGH2) COX1->PGs_H COX2->PGs_H PGs_Physiological Physiological Prostaglandins PGs_H->PGs_Physiological GI Protection, Platelet Function PGs_Inflammatory Inflammatory Prostaglandins (e.g., PGE2) PGs_H->PGs_Inflammatory Pain, Fever, Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition NS_NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) NS_NSAIDs->COX1 Inhibition NS_NSAIDs->COX2 Inhibition

Celecoxib's selective inhibition of the COX-2 pathway.
1,3-diphenyl-1H-pyrazol-5-ol: A Progenitor with Potential

Therefore, it is hypothesized that 1,3-diphenyl-1H-pyrazol-5-ol likely exerts anti-inflammatory effects through one or more of the following pathways:

  • COX Inhibition: Acting as a potential inhibitor of COX enzymes, similar to its derivative, celecoxib.

  • LOX Inhibition: Targeting the lipoxygenase pathway, which produces inflammatory leukotrienes.

  • Cytokine Modulation: Suppressing the production or signaling of pro-inflammatory cytokines.

Further investigation is required to elucidate its precise molecular targets and selectivity profile.

Stimuli Inflammatory Stimuli (e.g., LPS, Injury) Cell Immune Cell (e.g., Macrophage) Stimuli->Cell COX2 COX-2 Pathway Cell->COX2 Activation LOX LOX Pathway Cell->LOX Activation NFkB NF-κB Pathway Cell->NFkB Activation Pyrazole 1,3-diphenyl-1H-pyrazol-5-ol & Derivatives Pyrazole->COX2 Potential Inhibition Pyrazole->LOX Potential Inhibition Pyrazole->NFkB Potential Inhibition PGs Prostaglandins COX2->PGs LTs Leukotrienes LOX->LTs Cytokines Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation PGs->Inflammation LTs->Inflammation Cytokines->Inflammation

Potential anti-inflammatory targets for pyrazole derivatives.

Comparative Data Summary

The following tables summarize the available quantitative data to compare the anti-inflammatory profiles of the two compounds. It is critical to note that while extensive data exists for celecoxib, data for 1,3-diphenyl-1H-pyrazol-5-ol is limited, and therefore, data from closely related pyrazole derivatives are included for context.

Table 1: In Vitro COX Inhibition
CompoundTargetIC₅₀ (nM)Selectivity Index (COX-1/COX-2)Source
Celecoxib COX-240 ~10-20[8][13]
Celecoxib COX-260 405[14]
Pyrazole Derivative 2a COX-219.87N/A[15]
Pyrazole Derivative 3b COX-239.4322.21[15]
Pyrazole Derivative 5b *COX-238.7317.47[15]

*Note: Data for pyrazole derivatives are from compounds synthesized and evaluated in a 2019 study and are not for 1,3-diphenyl-1H-pyrazol-5-ol itself, but demonstrate the potential of the scaffold.[15]

Table 2: In Vivo Anti-Inflammatory Activity
CompoundModelDosage% Inhibition of EdemaReference CompoundSource
Celecoxib Various arthritis & pain modelsClinically relevant dosesEfficaciousDiclofenac, Naproxen[16][17]
Pyrazole Derivative 4a Xylene-induced ear edemaN/A48.71%Dexamethasone (47.18%)[10]
Pyrazole Derivative 13i Carrageenan-induced paw edemaN/AClose to CelecoxibCelecoxib[18]

*Note: In vivo data for pyrazole derivatives illustrates the anti-inflammatory efficacy of the chemical class in established animal models.[10][18]

Key Experimental Protocols

The following are standardized, validated protocols for assessing the anti-inflammatory activity of test compounds. Adherence to these methodologies ensures reproducibility and trustworthiness of the generated data.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines a compound's potency and selectivity in inhibiting the two COX isoforms.

Methodology:

  • Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 1,3-diphenyl-1H-pyrazol-5-ol, celecoxib) in a suitable solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or vehicle control. Pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a solution of HCl.

  • Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by plotting inhibition percentage against compound concentration. The selectivity index is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Workflow for In Vitro COX Inhibition Assay.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

Methodology:

  • Animal Acclimatization: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Grouping: Divide animals into groups: a control group (vehicle), a reference group (e.g., celecoxib), and test groups (different doses of 1,3-diphenyl-1H-pyrazol-5-ol).

  • Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Inflammation Induction: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema (inflammation) at each time point relative to the baseline volume. Determine the percentage of inhibition of edema for each treatment group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema in the control group and V_t is the average edema in the treated group.

Workflow for Carrageenan-Induced Paw Edema Assay.

Expert Synthesis and Conclusion

Celecoxib stands as a testament to the power of rational drug design. Its well-defined mechanism, selective action on COX-2, and extensive clinical validation make it a gold standard for anti-inflammatory therapy.[6][9][17] The data consistently demonstrates its efficacy in reducing pain and inflammation with a more favorable gastrointestinal safety profile than traditional NSAIDs.[8][16]

  • Celecoxib is the highly optimized, clinically proven, selective COX-2 inhibitor. Its performance is the benchmark against which new anti-inflammatory agents are measured.

  • 1,3-diphenyl-1H-pyrazol-5-ol is a promising but under-investigated progenitor. It serves as a valuable lead compound, and the compelling activity of its derivatives highlights the significant potential for developing novel, potent anti-inflammatory agents from this chemical family.

Future research should focus on the direct evaluation of 1,3-diphenyl-1H-pyrazol-5-ol in the standardized assays described herein to quantify its specific COX selectivity and in vivo efficacy. Such studies will fully elucidate its therapeutic potential and guide the synthesis of next-generation pyrazole-based anti-inflammatory drugs.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Celecoxib - Wikipedia. (n.d.). Wikipedia. [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). PubMed. [Link]

  • What is the mechanism of Celecoxib? (2024). Patsnap Synapse. [Link]

  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (n.d.). Taylor & Francis Online. [Link]

  • Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR. [Link]

  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC - PubMed Central. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. [Link]

  • Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. (n.d.). MDPI. [Link]

  • New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2024). NIH. [Link]

  • COX Inhibitors - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. (n.d.). NIH. [Link]

  • New 1,3-diphenyl-1 H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2024). PubMed. [Link]

  • 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (1990). Semantic Scholar. [Link]

  • 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. (n.d.). PubMed. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). PMC. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH. [Link]

  • Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. (n.d.). PubMed. [Link]

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (n.d.). MDPI. [Link]

  • 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. (n.d.). PMC - NIH. [Link]

  • Synthesis, Characterization, Biological and Molecular Docking Studies of 1,3-Diphenyl-1H-pyrazole Terminated Imino Derivatives. (2021). Asian Journal of Chemistry. [Link]

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. (n.d.). MDPI. [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). NIH. [Link]

  • Celecoxib: A review of its use in osteoarthritis, rheumatoid arthritis and acute pain. (2025). Semantic Scholar. [Link]

  • 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. (n.d.). PMC - NIH. [Link]

  • 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl). (n.d.). NIH. [Link]

  • (PDF) 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. (n.d.). ResearchGate. [Link]

  • Comparison of two different dosages of celecoxib with diclofenac for the treatment of active ankylosing spondylitis: results of a 12-week randomised, double-blind, controlled study. (n.d.). PubMed. [Link]

  • Combination therapy versus celecoxib, a single selective COX-2 agent, to reduce gastrointestinal toxicity in arthritic patients: patient and cost-effectiveness considerations. (n.d.). PMC - NIH. [Link]

Sources

Comparative

The Emerging Potential of 1,3-diphenyl-1H-pyrazol-5-ol: A Comparative Analysis Against Traditional NSAIDs

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of 1,3-diphenyl-1H-pyrazol-5-ol, a pyrazole-based compound, against establishe...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of 1,3-diphenyl-1H-pyrazol-5-ol, a pyrazole-based compound, against established nonsteroidal anti-inflammatory drugs (NSAIDs). This document synthesizes available preclinical data on its derivatives to forecast its potential efficacy and safety profile, offering insights into a promising avenue for the development of new anti-inflammatory agents.

The pyrazole scaffold is a cornerstone in medicinal chemistry, famously forming the core of the selective COX-2 inhibitor, Celecoxib.[1] This has spurred significant interest in the therapeutic potential of other pyrazole derivatives. This guide focuses on 1,3-diphenyl-1H-pyrazol-5-ol, examining its standing relative to conventional NSAIDs like ibuprofen, diclofenac, and the selective inhibitor celecoxib. Through an objective lens, we will delve into its proposed mechanism of action, comparative anti-inflammatory and analgesic activities, and its potential gastrointestinal and cardiovascular safety profile, supported by experimental data from closely related analogues.

Mechanism of Action: The Cyclooxygenase (COX) Inhibition Paradigm

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal mucosa, and COX-2, which is induced during an inflammatory response.[3]

The therapeutic efficacy of NSAIDs is derived from the inhibition of COX-2, while the undesirable side effects, such as gastric ulcers, are primarily linked to the inhibition of COX-1.[3] Consequently, the development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery. Pyrazole derivatives have shown significant promise as selective COX-2 inhibitors.[1]

While direct COX inhibition data for 1,3-diphenyl-1H-pyrazol-5-ol is not extensively available in the reviewed literature, studies on its close derivatives provide valuable insights. For instance, a series of 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles demonstrated selective COX-2 inhibitory activity.[4] This suggests that the 1,3-diphenyl-1H-pyrazole scaffold has a propensity for selective COX-2 inhibition.

Comparative Efficacy: A Synthesis of Preclinical Findings

To contextualize the potential of 1,3-diphenyl-1H-pyrazol-5-ol, this section presents a comparative summary of the anti-inflammatory and analgesic activities of its derivatives against commonly used NSAIDs. The data is collated from various preclinical studies employing standardized models.

Anti-Inflammatory Activity

The carrageenan-induced rat paw edema model is a widely accepted acute inflammation assay. The percentage of edema inhibition is a key metric for evaluating the anti-inflammatory potency of a compound.

CompoundDose (mg/kg)Time (h)Edema Inhibition (%)Reference CompoundEdema Inhibition (%)
Pyrazole Derivative (9g)¹74.3 (ED₅₀)--Aspirin-
Pyrazole Derivative (11b)²--Strong Activity--
Pyrazole Derivative (18)²--Strong Activity--
Ibuprofen-----
Diclofenac-----
Celecoxib--Potent Activity--

¹Data for 2-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole[4] ²Qualitative description of activity for 1-phenyl-4-pivaloyl-1H-pyrazole and 1-phenyl-1H-pyrazole-5-acetic acid[5]

Analgesic Activity

The acetic acid-induced writhing test in mice is a common method to assess peripheral analgesic activity. A reduction in the number of writhes indicates an analgesic effect.

CompoundDose (mg/kg)Writhing Inhibition (%)Reference CompoundWrithing Inhibition (%)
Pyrazole Derivative (9g)¹-Comparable to AspirinAspirin-
Pyrazole Derivative (11b)²-Appreciable Activity--
Pyrazole Derivative (18)²-Appreciable Activity--
Ibuprofen----
Diclofenac----
Celecoxib----

¹Data for 2-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole[4] ²Qualitative description of activity for 1-phenyl-4-pivaloyl-1H-pyrazole and 1-phenyl-1H-pyrazole-5-acetic acid[5]

Safety Profile: A Critical Consideration

The clinical utility of NSAIDs is often limited by their adverse effects, primarily gastrointestinal and cardiovascular complications.[3][6][7]

Gastrointestinal Safety

The ulcerogenic potential of NSAIDs is a major concern. This is typically assessed by examining the gastric mucosa of treated animals for lesions and calculating an ulcer index.

CompoundDose (mg/kg)Ulcer IndexReference CompoundUlcer Index
Pyrazole Derivative (9g)¹-Superior to AspirinAspirin-
Pyrazole Derivatives (general)-Low UlcerogenicityCelecoxibLow Ulcerogenicity

¹Data for 2-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole[4]

The favorable gastrointestinal profile of pyrazole derivatives is often attributed to their COX-2 selectivity, which spares the protective effects of COX-1 in the stomach lining.[2]

Cardiovascular Risk

Concerns about the cardiovascular risks associated with selective COX-2 inhibitors emerged with the withdrawal of rofecoxib.[8] These risks are thought to be related to an imbalance between prostacyclin and thromboxane A2. While specific cardiovascular safety data for 1,3-diphenyl-1H-pyrazol-5-ol and its close derivatives are not extensively reported in the reviewed literature, this remains a critical aspect for future investigation in the development of any new NSAID.

Experimental Methodologies: A Guide for Researchers

For scientists aiming to validate and expand upon these findings, the following are standardized protocols for the key experiments cited in this guide.

Synthesis of 1,3-diphenyl-1H-pyrazol-5-ol

A general and efficient method for the synthesis of pyrazole derivatives involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For 1,3-diphenyl-1H-pyrazol-5-ol, a common route is the reaction of ethyl benzoylacetate with phenylhydrazine.

Synthesis reagent1 Ethyl Benzoylacetate reaction Condensation reagent1->reaction + reagent2 Phenylhydrazine reagent2->reaction Reflux in Ethanol product 1,3-diphenyl-1H-pyrazol-5-ol reaction->product

Caption: Synthesis of 1,3-diphenyl-1H-pyrazol-5-ol.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme.

  • Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.

  • Quantification: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

  • IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

COX_Inhibition_Workflow start Start enzyme COX-1 or COX-2 Enzyme start->enzyme preincubation Pre-incubation enzyme->preincubation compound Test Compound compound->preincubation substrate Arachidonic Acid preincubation->substrate reaction Enzymatic Reaction substrate->reaction quantification PGE2 Quantification (EIA) reaction->quantification ic50 IC₅₀ Calculation quantification->ic50 end End ic50->end

Caption: Workflow for COX Inhibition Assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model to evaluate the acute anti-inflammatory effect of a compound.

  • Animal Model: Wistar rats are typically used.

  • Compound Administration: The test compound is administered orally or intraperitoneally.

  • Induction of Inflammation: A sub-plantar injection of carrageenan is given into the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with the control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.

  • Animal Model: Swiss albino mice are commonly used.

  • Compound Administration: The test compound is administered orally or intraperitoneally.

  • Induction of Writhing: An intraperitoneal injection of acetic acid is given to induce abdominal constrictions (writhing).

  • Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) after the acetic acid injection.

  • Calculation of Inhibition: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated group with the control group.

Ulcerogenic Activity Assessment

This experiment evaluates the potential of a compound to cause gastric ulcers.

  • Animal Model: Wistar rats are used.

  • Compound Administration: The test compound is administered orally at a high dose for several consecutive days.

  • Stomach Examination: The animals are sacrificed, and their stomachs are removed, opened along the greater curvature, and examined for any signs of ulceration.

  • Ulcer Index Calculation: The severity of the ulcers is scored, and an ulcer index is calculated.

Future Perspectives and Conclusion

The available evidence on the derivatives of 1,3-diphenyl-1H-pyrazol-5-ol suggests that this compound class holds significant promise as a source of novel anti-inflammatory and analgesic agents with a potentially favorable safety profile. The consistent findings of potent anti-inflammatory and analgesic activities, coupled with reduced ulcerogenic potential in its analogues, strongly support the rationale for further investigation of 1,3-diphenyl-1H-pyrazol-5-ol itself.

Future research should focus on a direct and comprehensive head-to-head comparison of 1,3-diphenyl-1H-pyrazol-5-ol with standard NSAIDs. This should include detailed in vitro COX-1/COX-2 inhibition assays, a battery of in vivo anti-inflammatory and analgesic models, and thorough gastrointestinal and cardiovascular safety assessments. Such studies are crucial to fully elucidate the therapeutic potential of this compound and to determine if it represents a genuine advancement in the management of inflammatory conditions. The insights gained from this and future research will be invaluable for drug development professionals seeking to expand the arsenal of effective and safer NSAIDs.

References

A comprehensive list of references will be provided upon the completion of a full, in-depth research report. The citations within this guide are based on a synthesis of information from multiple scientific publications and databases.

Sources

Validation

A Comparative Analysis of the Antimicrobial Efficacy of Pyrazole Derivatives: A Guide for Drug Development Professionals

Abstract In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount.[1] Pyrazole derivatives have emerged as a particularly promising class...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount.[1] Pyrazole derivatives have emerged as a particularly promising class of heterocyclic compounds, demonstrating a broad spectrum of potent activity against clinically relevant bacteria and fungi.[2][3] This guide provides a comprehensive comparative analysis of the antimicrobial efficacy of various pyrazole derivatives, contrasting their performance with standard-of-care antibiotics. We delve into the critical structure-activity relationships that govern their potency, explore their primary mechanisms of action, and provide detailed, field-proven protocols for their evaluation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to discovering the next generation of antimicrobial agents.

The Pyrazole Scaffold: A Privileged Structure in Antimicrobial Research

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a foundational structure in medicinal chemistry.[4] Its metabolic stability and versatile synthetic accessibility have established it as a "privileged scaffold."[1][2] This versatility allows for the strategic placement of various functional groups at different positions on the ring, enabling fine-tuning of its physicochemical properties and biological activity. This inherent adaptability is a key reason why pyrazole derivatives have been successfully developed for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiviral treatments.[5] In the context of antimicrobial research, the pyrazole core serves as an excellent foundation for designing molecules that can effectively interact with microbial targets, often with greater potency and novel mechanisms compared to existing drug classes.[6][7]

cluster_mech Proposed Mechanism: DNA Gyrase Inhibition cluster_dna DNA Replication Cycle PD Pyrazole Derivative DG Bacterial DNA Gyrase (Topoisomerase II/IV) PD->DG Binds to enzyme DNA_S Supercoiled DNA DG->DNA_S INHIBITED ATP ATP ATP->DG Blocked DNA_R Relaxed DNA DNA_R->DNA_S Gyrase Activity

Caption: Inhibition of DNA gyrase by pyrazole derivatives blocks DNA supercoiling.

Standardized Methodologies for Efficacy Evaluation

To ensure that comparative data is both reliable and reproducible, standardized protocols for antimicrobial susceptibility testing (AST) must be employed. [8][9]The following are detailed methodologies for two of the most common in vitro assays.

Experimental Protocol 1: Broth Microdilution for MIC Determination

This method is considered a "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of a novel compound. [10][11]It provides a quantitative result that is essential for comparative analysis.

Materials:

  • 96-well microtiter plates

  • Test pyrazole derivative, stock solution in a suitable solvent (e.g., DMSO)

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Microbial culture grown to the logarithmic phase

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile pipettes and tips

  • Incubator (35-37°C)

Step-by-Step Procedure:

  • Inoculum Preparation: Aseptically select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar plate. Suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [10]2. Inoculum Dilution: Dilute the adjusted inoculum in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This step is critical; an incorrect inoculum density will lead to erroneous MIC results.

  • Compound Serial Dilution: Add 100 µL of sterile CAMHB to all wells of a 96-well plate. Add 100 µL of the pyrazole stock solution to the first column of wells, creating a 1:2 dilution. Mix thoroughly and transfer 100 µL from the first column to the second, continuing this two-fold serial dilution across the plate to generate a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL). [10]Discard the final 100 µL from the last column.

  • Controls: Prepare a positive control (broth with inoculum and a standard antibiotic) and a negative/growth control (broth with inoculum but no compound). A sterility control (broth only) is also essential to check for contamination. [10]5. Inoculation: Add the diluted microbial inoculum to each well containing the compound dilutions and controls.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most common bacteria. [10]7. MIC Determination: Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth of the microorganism. [1]

cluster_workflow Workflow: Broth Microdilution for MIC Determination start Start: Pure Microbial Colony prep_inoculum 1. Prepare Inoculum (Adjust to 0.5 McFarland) start->prep_inoculum inoculate 3. Inoculate Wells with Standardized Microbial Suspension prep_inoculum->inoculate serial_dilute 2. Serially Dilute Pyrazole Derivative in 96-Well Plate serial_dilute->inoculate incubate 4. Incubate Plate (37°C, 16-20 hours) inoculate->incubate read_mic 5. Read Results (Lowest concentration with no growth) incubate->read_mic end End: MIC Value Determined read_mic->end

Caption: Workflow of the broth microdilution method for MIC determination.

Experimental Protocol 2: Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is excellent for initial screening of multiple compounds.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Test pyrazole derivatives at known concentrations

  • Positive control antibiotic disks/solutions

Step-by-Step Procedure:

  • Plate Preparation: Dip a sterile cotton swab into the standardized microbial inoculum. Squeeze out excess liquid against the inside of the tube.

  • Lawn Inoculation: Streak the swab evenly across the entire surface of the MHA plate in three different directions to ensure uniform growth.

  • Well Creation: Allow the plate to dry for 3-5 minutes. Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar. [10]4. Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of each pyrazole derivative solution into separate, labeled wells. Add a positive control antibiotic to another well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone diameter corresponds to greater antimicrobial activity.

Conclusion and Future Perspectives

The collective evidence strongly supports the continued development of pyrazole derivatives as a formidable class of antimicrobial agents. [1][2]Their potent, broad-spectrum activity, including efficacy against drug-resistant pathogens, highlights their significant therapeutic potential. [6]The key to unlocking this potential lies in a deep understanding of their structure-activity relationships, which allows for the rational design of next-generation compounds with enhanced potency and optimized pharmacological profiles.

Future research should focus on several key areas: expanding the chemical diversity of pyrazole libraries, performing in vivo efficacy studies in animal models of infection, and conducting comprehensive toxicological profiling to ensure safety. Furthermore, exploring synergistic combinations of pyrazole derivatives with existing antibiotics could provide a powerful strategy to overcome resistance and extend the life of current antimicrobial therapies. The versatility and proven efficacy of the pyrazole scaffold ensure it will remain a central focus in the urgent, ongoing quest for novel antimicrobial drugs.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Gazzar, M. G., & El-Gazzar, A. B. A. (2022). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 27(21), 7268. Available at: [Link]

  • Gomha, S. M., Abdel-aziz, S. A., & Abdel-Rahman, A. H. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical Research, 43(9-10), 324-329. Available at: [Link]

  • Gomha, S. M., Kheder, N. A., Abdel-Aziz, S. A., & Abdel-Rahman, A. H. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 23(12), 3274. Available at: [Link]

  • Patel, D. P., & Panchal, V. (2024). Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 15(1), 1000-1008. Available at: [Link]

  • Patel, P., Shah, V., & Mashru, R. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research, 2(4), 184-189. Available at: [Link]

  • Kumar, A., & Tumu, R. K. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363. Available at: [Link]

  • IJRAR. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews, 9(3). Available at: [Link]

  • ResearchGate. (2022). (PDF) Antibacterial Pyrazoles: Tackling Resistant Bacteria. Available at: [Link]

  • Singh, P., & Kumar, A. (2024). Antibacterial and antifungal pyrazoles based on different construction strategies. European Journal of Medicinal Chemistry, 283, 117001. Available at: [Link]

  • Sharma, D., & Narasimhan, B. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Topics in Medicinal Chemistry, 20(21), 1934-1954. Available at: [Link]

  • Sharma, D., & Narasimhan, B. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science. Available at: [Link]

  • ResearchGate. (n.d.). Structures of some pyrazole derivatives as antimicrobial compounds. Available at: [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Available at: [Link]

  • Li, Y., et al. (2014). Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. Current Topics in Medicinal Chemistry, 14(18), 2073-2085. Available at: [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. Google Books.
  • World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. Available at: [Link]

  • Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 8(2), 47. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,3-Diphenyl-1H-pyrazol-5-ol Analogs

The 1,3-diphenyl-1H-pyrazol-5-ol scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and versatile substitution points have made it a fertile ground for the...

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-diphenyl-1H-pyrazol-5-ol scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and versatile substitution points have made it a fertile ground for the development of a wide array of pharmacologically active agents.[1][2][3] Analogs derived from this core have demonstrated significant potential in oncology, neuropharmacology, infectious diseases, and inflammatory conditions.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds across various biological targets. We will dissect how subtle molecular modifications influence binding affinity, selectivity, and functional activity, offering field-proven insights for researchers engaged in rational drug design.

The Core Scaffold: A Platform for Molecular Diversity

The foundational 1,3-diphenyl-1H-pyrazol-5-ol structure offers several key positions for chemical modification, each playing a critical role in dictating the molecule's interaction with biological targets. Understanding these positions is fundamental to interpreting the SAR data that follows.

SAR_Core_Scaffold cluster_main 1,3-Diphenyl-1H-pyrazol-5-ol Core cluster_labels Key Modification Points Pyrazolol Pyrazolol N1_Label N1-Phenyl Ring: Influences pharmacokinetics and target selectivity. N1_Label->Pyrazolol C3_Label C3-Phenyl Ring: Critical for potency and interaction with target's hydrophobic pockets. C3_Label->Pyrazolol C4_Label C4 Position: Amenable to substitution for modulating activity and physicochemical properties. C4_Label->Pyrazolol C5_OH_Label C5-Hydroxyl Group: Key hydrogen bonding site; can be derivatized to alter agonist/antagonist profile. C5_OH_Label->Pyrazolol

Caption: Core structure of 1,3-diphenyl-1H-pyrazol-5-ol with key modification points highlighted.

Comparative SAR Across Major Biological Targets

The versatility of the diphenyl-pyrazolol scaffold is evident in its ability to target a diverse range of proteins. The following sections compare the SAR for its most prominent activities.

Anticancer Activity: Targeting Kinases and Inducing Apoptosis

Diphenyl-pyrazole derivatives have shown significant antiproliferative effects by targeting key enzymes in cancer signaling pathways, such as Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3]

Key SAR Insights:

  • N1-Phenyl Ring: Substitution on this ring is crucial. For instance, in a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, the unsubstituted phenyl group at N1 (compound 5a) showed the most potent CDK2/cyclin E inhibitory activity (IC₅₀ = 0.98 µM) and high antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 1.88 µM).

  • C3-Phenyl Ring: Modifications here directly impact potency. Hybrid molecules incorporating a benzimidazole skeleton attached to the pyrazole core via the C3-phenyl ring have demonstrated potent growth inhibition against lung, breast, and cervical cancer cell lines, with IC₅₀ values in the low micromolar range (0.83–1.81 µM).[4][5] This suggests the benzimidazole moiety effectively interacts with the target protein.

  • C4 Position: This position is often used as an attachment point for other functional groups. Linking an aniline derivative via a methyl group at C4 led to the development of potent CDK2 inhibitors.

  • Mechanism: Many of these compounds inhibit cell proliferation by inducing apoptosis, which is often accompanied by the collapse of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[4]

Comparative Data for Anticancer Activity

Compound IDKey Structural FeaturesTargetActivity (IC₅₀)Cell LineReference
Compound 5a Unsubstituted N1-phenyl, aniline at C4CDK2/cyclin E0.98 µM-
Proliferation1.88 µMMCF-7
Compound 9 Benzimidazole hybridProliferation0.83 µMA549 (Lung)[4]
Compound 17 Benzimidazole hybridProliferation1.03 µMMCF-7 (Breast)[4]
Compound 2 Diphenyl-pyrazoleEGFR (wild-type)16.25 µg/mL-[1]
Compound 8 Diphenyl-pyrazoleVEGFR-235.85 µg/mL-[1]
Monoamine Oxidase (MAO) Inhibition: A Focus on Antidepressant Potential

Pyrazoline derivatives, which are structurally related to pyrazoles, are potent and selective inhibitors of monoamine oxidase A (MAO-A), an enzyme whose inhibition increases levels of neurotransmitters like serotonin and is a validated strategy for treating depression.[6] The 1,3-diphenyl-pyrazol-5-ol scaffold provides a template for developing reversible and selective MAO-A inhibitors.[7]

Key SAR Insights:

  • Selectivity: The substitution pattern on the phenyl rings is the primary determinant of selectivity between MAO-A and MAO-B. Many 1,3,5-trisubstituted pyrazoline derivatives show high selectivity for MAO-A, with selectivity indices (SI = IC₅₀ MAO-B / IC₅₀ MAO-A) often exceeding 10,000.[7]

  • Potency: The presence of a third substituted ring (Ring C) generally increases potency and selectivity towards MAO-A.[8][9] Analogs lacking this third ring show decreased potency for both isoforms.[8]

  • Reversibility: Many pyrazoline-based inhibitors are reversible, which is a desirable safety feature compared to older, irreversible MAO inhibitors.[10] Molecular docking studies suggest these compounds fit into the active site of MAO-A, but without forming covalent bonds.[10]

Comparative Data for MAO-A Inhibition

Compound ClassKey Structural FeaturesTargetActivity Range (IC₅₀ or Kᵢ)Selectivity Index (MAO-B/MAO-A)Reference
Pyrazolines Unsubstituted Ring A, Substituted Ring ChMAO-APotent Inhibition1,000 - 10,000[8][9]
Pyrazolines Unsubstituted Ring A, No Ring ChMAO-ADecreased PotencyLower[8]
3,5-Diaryl Pyrazolines Varied substitutionsMAO-AKᵢ values in congruence with docking1,000 - 100,000[10]
Trisubstituted Pyrazolines Varied substitutionsMAO-A8.6 x 10⁻⁸ - 9.0 x 10⁻⁹ M10,000 - 16,250[7]
Antimicrobial Activity: Combating Resistant Pathogens

The diphenyl-pyrazolol scaffold has been successfully modified to create potent antimicrobial agents, including some with activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[11]

Key SAR Insights:

  • Hybridization: Hybrid molecules that club the pyrazole core with other heterocyclic systems like pyrimidine or thiazole have shown promising broad-spectrum antimicrobial activity.[11]

  • C4-Substituents: The nature of the substituent at the C4 position is critical. A 4-acetyl-1,3-diphenyl-1H-pyrazol-5-ol starting material can be used to synthesize a variety of derivatives.[11] For example, a dipyrazolylbenzene derivative (compound 12) exhibited the highest antibacterial activity against MRSA (MIC = 10 µg/mL).[11]

  • Broad Spectrum: Certain derivatives, such as those bearing aminoguanidine or furan-2-carbohydrazide moieties, show potent inhibition against a range of Gram-positive and Gram-negative bacteria, with MIC values as low as 1-64 µg/mL.[12]

Comparative Data for Antimicrobial Activity

Compound IDKey Structural FeaturesPathogenActivity (MIC)Reference
Compound 12 Dipyrazolylbenzene derivativeMRSA10 µg/mL[11]
B. subtilis5 µg/mL[11]
Compound 13 Pyrazole-pyrimidine hybridC. albicans5 µg/mL[11]
Compound 19 Hydrazinylthiazole derivativeK. pneumoniaPotent[11]
Compound 7l Aminoguanidine moietyGram-positive bacteria1-64 µg/mL[12]

Experimental Protocols: A Practical Framework

To ensure scientific integrity and provide actionable insights, this section outlines standardized methodologies for the synthesis and evaluation of 1,3-diphenyl-1H-pyrazol-5-ol analogs.

General Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol Analogs

The core scaffold is typically synthesized via a Claisen condensation followed by cyclization with a hydrazine derivative. This workflow allows for the introduction of diversity at the N1 and C3 positions.

Synthesis_Workflow Start Start: Substituted Acetophenone & Substituted Benzoate Step1 Step 1: Claisen Condensation (Base, e.g., NaH) Forms 1,3-Diketone Intermediate Start->Step1 Step2 Step 2: Cyclization (Substituted Hydrazine Hydrochloride) Forms Pyrazole Ring Step1->Step2 Step3 Step 3: C4/C5 Modification (e.g., Acetylation, Alkylation) Further Derivatization Step2->Step3 Product Final Product: Substituted 1,3-Diphenyl- 1H-pyrazol-5-ol Analog Step3->Product

Caption: General synthetic workflow for producing 1,3-diphenyl-1H-pyrazol-5-ol analogs.

Step-by-Step Protocol:

  • Synthesis of 1,3-Diketone Intermediate:

    • To a solution of a substituted acetophenone (1.0 eq) in a suitable solvent (e.g., dry THF), add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0°C.

    • Allow the mixture to stir for 30 minutes.

    • Add a substituted methyl benzoate (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting 1,3-diketone by column chromatography.

  • Cyclization to Form Pyrazole Core:

    • Reflux a mixture of the 1,3-diketone intermediate (1.0 eq) and a substituted hydrazine hydrochloride (1.1 eq) in ethanol for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the 1,3-diphenyl-1H-pyrazol-5-ol analog.[11][13]

In Vitro Biological Assay: Anticancer Cytotoxicity (MTT Assay)

This protocol is a self-validating system for assessing the antiproliferative activity of synthesized compounds.

  • Cell Culture:

    • Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well in a suitable culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Treat the cells with serial dilutions of the compounds (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

The 1,3-diphenyl-1H-pyrazol-5-ol scaffold remains a highly valuable starting point for the discovery of new therapeutic agents. The SAR studies compiled in this guide demonstrate that specific, targeted modifications to its core structure can produce potent and selective modulators of diverse biological targets.

  • For anticancer applications, future work should focus on developing hybrids that target multiple nodes in a signaling cascade to overcome resistance.

  • In neuropharmacology , the emphasis should be on refining substitutions to achieve high selectivity for MAO-A while maintaining a favorable safety and pharmacokinetic profile.

  • For antimicrobial agents, the challenge lies in identifying novel modifications that can circumvent existing bacterial resistance mechanisms.

By integrating the comparative data and experimental frameworks presented here, researchers can more effectively navigate the chemical space of diphenyl-pyrazolol analogs and accelerate the development of next-generation therapeutics.

References

  • Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. (n.d.). Wiley Online Library. [Link]

  • Chimenti, F., et al. (2011). Pyrazoline based MAO inhibitors: synthesis, biological evaluation and SAR studies. Bioorganic & Medicinal Chemistry Letters, 21(14), 4296-4300. [Link]

  • El-Gazzar, M. G., et al. (2024). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Results in Chemistry, 7, 101431. [Link]

  • Reddy, T. S., et al. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. European Journal of Medicinal Chemistry, 103, 436-447. [Link]

  • Carradori, S., et al. (2007). Synthesis, biological evaluation and 3D-QSAR of 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives as potent and highly selective monoamine oxidase A inhibitors. Journal of Medicinal Chemistry, 50(16), 3955-3967. [Link]

  • Choudhary, D., et al. (2024). Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. Current Topics in Medicinal Chemistry, 24(5), 401-415. [Link]

  • Al-Ostoot, F. H. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 664562. [Link]

  • Lv, K., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry, 20(16), 4895-4900. [Link]

  • Li, Y., et al. (2014). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(3), 824-828. [Link]

  • Choi, S., et al. (2011). 1,3-Diphenyl-1H-pyrazole derivatives as a new series of potent PPARγ partial agonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3244-3248. [Link]

  • Lv, K., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry, 20(16), 4895-900. [Link]

  • Reddy, T. S., et al. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. Semantic Scholar. [Link]

  • Mathew, B., et al. (2010). Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies. Bioorganic & Medicinal Chemistry, 18(5), 1875-1881. [Link]

  • Chimenti, F., et al. (2011). Pyrazoline based MAO inhibitors: Synthesis, biological evaluation and SAR studies. ResearchGate. [Link]

  • Haupt, M., et al. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Corrosion Inhibition: Evaluating 1,3-Diphenyl-1H-pyrazol-5-ol Against Other Organic Inhibitors

In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount, particularly in industries where metallic assets are routinely exposed to aggressive acidic environmen...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount, particularly in industries where metallic assets are routinely exposed to aggressive acidic environments. Organic inhibitors, especially heterocyclic compounds, represent a cornerstone of this defense. Their efficacy is rooted in their molecular architecture—rich in heteroatoms (like nitrogen and oxygen) and π-electrons—which facilitates their adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1][2][3]

Among these, pyrazole derivatives have garnered significant attention for their robust performance.[1][4] This guide provides an in-depth comparative analysis of a specific pyrazole derivative, 1,3-diphenyl-1H-pyrazol-5-ol (also known as 5-hydroxy-1,3-diphenylpyrazole), placing its performance in context with other notable organic inhibitors. We will dissect the experimental data, explore the underlying mechanisms of action, and provide the detailed protocols necessary to validate these findings in your own laboratory.

Comparative Performance Analysis: A Data-Driven Overview

The true measure of an inhibitor lies in its quantitative performance. The inhibition efficiency (IE%) is a critical metric, indicating the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor compared to its absence. Our analysis focuses on performance in highly corrosive acidic media, a common challenge in industrial settings.

A recent study meticulously evaluated 1,3-diphenyl-1H-pyrazol-5-ol and its structural analog, 5-amino-1,3-diphenylpyrazole, on mild steel in a 1 M hydrochloric acid (HCl) solution.[5][6] The results are highly illustrative of how subtle molecular changes can impact performance.

Key Findings:

  • 1,3-Diphenyl-1H-pyrazol-5-ol demonstrated a strong inhibition efficiency of 86.4% .[5][6]

  • Its amino-substituted counterpart, 5-amino-1,3-diphenylpyrazole , achieved an even more impressive efficiency of 94.7% under identical conditions.[5][6] This suggests that the amino group (-NH₂) may offer superior interaction with the metal surface compared to the hydroxyl group (-OH) in this specific molecular framework.

To contextualize these findings, the following table compares their performance with other pyrazole-based inhibitors reported in the literature.

InhibitorMetalCorrosive MediumMethodConcentrationInhibition Efficiency (%)Reference
1,3-Diphenyl-1H-pyrazol-5-ol Mild Steel1 M HClWeight Loss0.5 mM86.4%[5][6]
5-Amino-1,3-diphenylpyrazoleMild Steel1 M HClWeight Loss0.5 mM94.7%[5][6]
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)Carbon Steel1 M HClEIS, PDP1.0 mM90.8%[7][8][9]
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole (BM-01)Carbon Steel1 M HClWeight Loss1.0 mM90.4%[10]
Pyrazolone-sulfonamide HybridMild Steel1 M HClGravimetric500 ppm>90%[11][12]
5-(4-dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (P1)C38 Steel0.5 M H₂SO₄Weight Loss5x10⁻⁴ M>90%[3]

This data clearly positions 1,3-diphenyl-1H-pyrazol-5-ol as an effective inhibitor, while highlighting that the field of pyrazole derivatives offers compounds with exceptional, often greater than 90%, protective capabilities. The performance variation underscores the importance of the specific functional groups and overall electronic structure of the inhibitor molecule.

The Mechanism of Inhibition: A Molecular Shield

The efficacy of pyrazole-based inhibitors is not accidental; it is a direct consequence of their molecular structure and resulting electrochemical behavior. The primary mechanism is the adsorption of the inhibitor molecules onto the metal surface, which forms a protective film that isolates the metal from the corrosive environment.[13][14]

This adsorption process is driven by several key features:

  • Heteroatom Interaction: The nitrogen atoms within the pyrazole ring and the oxygen atom in the hydroxyl group of 1,3-diphenyl-1H-pyrazol-5-ol possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption).[2]

  • π-Electron System: The delocalized π-electrons from the two phenyl rings and the pyrazole ring create an electron-rich system. This system can interact with the positively charged metal surface (in acidic solution), further strengthening the adsorption.

  • Surface Blocking: The adsorbed molecules physically block the active sites on the metal surface where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would normally occur. For this reason, pyrazole derivatives are often classified as mixed-type inhibitors .[7][15]

The following diagram illustrates the proposed adsorption mechanism.

G cluster_solution Corrosive Solution (H⁺, Cl⁻) cluster_surface Mild Steel Surface (Fe) cluster_interface Protective Film Formation inhibitor Pyrazol-5-ol Inhibitor adsorbed_inhibitor Adsorbed Inhibitor Layer (N, O, π-electrons interact with Fe) inhibitor->adsorbed_inhibitor Adsorption H_ion H⁺ block_H Blocks Attack H_ion->block_H Cl_ion Cl⁻ block_Cl Blocks Attack Cl_ion->block_Cl Fe_surface Fe Fe Fe Fe Fe adsorbed_inhibitor->Fe_surface block_H->Fe_surface Cathodic Reaction Inhibited block_Cl->Fe_surface Anodic Reaction Inhibited

Caption: Proposed mechanism of corrosion inhibition by pyrazole derivatives.

Experimental Validation: Self-Validating Protocols

Trustworthy data is built upon rigorous and repeatable experimental design. The following sections detail the standard, industry-accepted protocols for evaluating corrosion inhibitor efficiency. Adhering to these methodologies ensures the generation of reliable and comparable data.

Gravimetric (Weight Loss) Measurement

This is the most direct method for determining the corrosion rate. The causality is simple: the more the metal corrodes, the more mass it loses. The inhibitor's effectiveness is measured by its ability to reduce this mass loss.

Step-by-Step Protocol:

  • Coupon Preparation:

    • Cut mild steel coupons to a standard size (e.g., 4.5 cm x 2.5 cm x 0.2 cm).[5]

    • Mechanically polish the coupons using successively finer grades of emery/sandpaper (e.g., up to 1200 grit) to achieve a uniform, mirror-like surface.

    • Degrease the coupons by rinsing with acetone, followed by double-distilled water.[5]

    • Dry the coupons in a warm air oven and store them in a desiccator.

    • Accurately weigh each coupon to four decimal places using a precision analytical balance (this is W_initial).

  • Immersion Test:

    • Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor.

    • Completely immerse the pre-weighed coupons in 100 mL of the test solution in separate beakers.[5]

    • Maintain a constant temperature (e.g., 303 K) for a specified duration (e.g., 10 hours).[5][6]

  • Post-Immersion Analysis:

    • Carefully retrieve the coupons from the solutions.

    • Rinse with distilled water to remove the acid.

    • Gently clean with a nylon brush to remove loose corrosion products.

    • Rinse again with acetone, dry thoroughly, and re-weigh to get the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10⁴), ΔW is in grams, A is the surface area in cm², T is time in hours, and D is the density of the metal in g/cm³.[5]

    • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100.[5]

G cluster_prep 1. Coupon Preparation cluster_immersion 2. Immersion cluster_analysis 3. Post-Analysis p1 Polish Coupon (to 1200 grit) p2 Degrease (Acetone, Water) p1->p2 p3 Dry & Weigh (W_initial) p2->p3 i1 Immerse in Solution (with/without inhibitor) p3->i1 i2 Maintain Temp & Time (e.g., 303 K, 10 hrs) i1->i2 a1 Retrieve & Clean i2->a1 a2 Dry & Re-weigh (W_final) a1->a2 a3 Calculate IE% a2->a3

Caption: Standard workflow for the gravimetric (weight loss) method.

Electrochemical Methods (PDP & EIS)

Electrochemical techniques offer faster results and deeper mechanistic insights into the inhibitor's function. They are performed in a three-electrode glass cell containing the working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode, SCE), and a counter electrode (e.g., platinum).[16][17]

Protocol:

  • Electrode Preparation: The working electrode (mild steel) is prepared similarly to the weight loss coupons (polished, cleaned) and mounted in an electrode holder, exposing a known surface area (e.g., 1 cm²).

  • System Stabilization: The electrode is immersed in the test solution (with or without inhibitor) and allowed to stabilize for approximately 20-30 minutes until a steady Open Circuit Potential (OCP) is reached.[17]

  • Electrochemical Impedance Spectroscopy (EIS):

    • A small amplitude AC potential (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[16]

    • The resulting impedance data is plotted as a Nyquist plot. An increase in the diameter of the plot's semicircle corresponds to an increase in charge-transfer resistance (R_ct), indicating better inhibition.[16][18]

    • Calculation: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100.

  • Potentiodynamic Polarization (PDP):

    • After EIS, the potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow, constant scan rate (e.g., 1 mV/s).[17]

    • The resulting current is plotted against the potential (Tafel plot).

    • Corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions back to the corrosion potential (E_corr). A lower i_corr value signifies better corrosion protection.

    • Calculation: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100.

G cluster_eis EIS Measurement cluster_pdp PDP Measurement start Prepare 3-Electrode Cell & Test Solutions stabilize Immerse Electrode & Stabilize at OCP start->stabilize eis_run Apply AC Signal (100 kHz -> 10 mHz) stabilize->eis_run First Test eis_analyze Analyze Nyquist Plot (Determine R_ct) eis_run->eis_analyze pdp_run Scan Potential (-250 mV to +250 mV vs OCP) eis_analyze->pdp_run Second Test calc Calculate IE% eis_analyze->calc pdp_analyze Analyze Tafel Plot (Determine i_corr) pdp_run->pdp_analyze pdp_analyze->calc

Caption: Workflow for electrochemical evaluation (EIS and PDP).

Conclusion

The experimental evidence confirms that 1,3-diphenyl-1H-pyrazol-5-ol is a highly effective corrosion inhibitor for mild steel in acidic media, achieving an efficiency of 86.4%. Comparative analysis reveals that it is part of a potent class of pyrazole derivatives capable of delivering over 90% protection. The performance is dictated by the molecule's ability to adsorb onto the metal surface, a process governed by its specific functional groups and electronic structure. By employing the standardized gravimetric and electrochemical protocols detailed in this guide, researchers can confidently evaluate and compare inhibitor candidates, contributing to the development of next-generation materials for asset protection.

References

  • Title: Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review - Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC - PubMed Central Source: PubMed Central URL: [Link]

  • Title: Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride - AIP Publishing Source: AIP Publishing URL: [Link]

  • Title: Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations | ACS Omega Source: ACS Omega URL: [Link]

  • Title: Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors Source: Nature.com URL: [Link]

  • Title: Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations | Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: New pyrazole derivatives as effective corrosion inhibitors on steel-electrolyte interface in 1 M HCl: Electrochemical, surface morphological (SEM) and computational analysis - ResearchGate Source: ResearchGate URL: [Link]

  • Title: A comprehensive review on pyrazole derivatives as corrosion inhibitors: Ligand properties, coordination bonding, and interfacial adsorption | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Electrochemical Impedance Spectroscopy as a Tool for Studying Steel Corrosion Inhibition in Simulated Concrete Environments—Red Mud Used as Rebar Corrosion Inhibitor - ASTM Digital Library Source: ASTM Digital Library URL: [Link]

  • Title: Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies | ACS Omega Source: ACS Omega URL: [Link]

  • Title: Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta Source: ojs.wiserpub.com URL: [Link]

  • Title: Guardians Against Corrosion: Exploring Diphenylpyrazoles Through Experimental and DFT Analysis Source: Progress in Color, Colorants and Coatings URL: [Link]

  • Title: Potentiodynamic Polarization, EIS, Weight Loss, Thermometric, Inhibitor, Steel, H2SO4 - Scientific & Academic Publishing Source: Scientific & Academic Publishing URL: [Link]

  • Title: Experimental studies on the corrosion inhibition effect of new synthesized pyrazole derivatives on C38 steel in 0.5 M H2SO4 and Source: International Journal of Chemical and Biomolecular Science URL: [Link]

  • Title: Guardians Against Corrosion: Exploring Diphenylpyrazoles Through Experimental and DFT Analysis Source: link.springer.com URL: [Link]

  • Title: Corrosion inhibition Efficiency values calculated from the weight loss measurements Source: typeset.io URL: [Link]

  • Title: Corrosion inhibition of mild steel in 1 M HCl by pyrazolone-sulfonamide hybrids: synthesis, characterization, and evaluation - PMC - NIH Source: PubMed Central URL: [Link]

  • Title: Guardians Against Corrosion: Exploring Diphenylpyrazoles Through Experimental and DFT Analysis - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study - NIH Source: Nature.com URL: [Link]

  • Title: (PDF) Corrosion Inhibition of Mild Steel by newly Synthesized Pyrazole Carboxamide Derivatives in HCl Acid Medium: Experimental and Theoretical Studies - ResearchGate Source: ResearchGate URL: [https://www.researchgate.net/publication/343719448_Corrosion_Inhibition_of_Mild_Steel_by_newly_Synthesized_Pyrazole_Carboxamide_Derivatives_in_HCl_Acid_Medium_Experimental_and_Theoretical_Studies]([Link]_ Derivatives_in_HCl_Acid_Medium_Experimental_and_Theoretical_Studies)

  • Title: (PDF) Corrosion inhibition of mild steel in 1 M HCl by pyrazolone-sulfonamide hybrids synthesis, characterization, and evaluation - ResearchGate Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Guide to Privileged Scaffolds: Evaluating Alternatives to 1,3-Diphenyl-1H-pyrazol-5-ol in Bioactive Compound Synthesis

Introduction: Beyond a Workhorse Scaffold The 1,3-disubstituted-1H-pyrazol-5-ol core, exemplified by structures like Edaravone, represents a cornerstone in medicinal chemistry. Its facile synthesis and proven efficacy as...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Workhorse Scaffold

The 1,3-disubstituted-1H-pyrazol-5-ol core, exemplified by structures like Edaravone, represents a cornerstone in medicinal chemistry. Its facile synthesis and proven efficacy as a radical scavenger and antioxidant have cemented its status as a "go-to" scaffold for initiating drug discovery programs. Pyrazolone derivatives have demonstrated a vast pharmacological profile, including antimicrobial, antitumor, anti-inflammatory, and CNS activities.[1][2] However, over-reliance on a single privileged structure can lead to challenges in establishing novel intellectual property, overcoming specific ADME (absorption, distribution, metabolism, and excretion) liabilities, and exploring new chemical space.[3]

Notably, the pyrazole nucleus is recognized for its metabolic stability, a key factor in its prevalence in drug candidates.[3][4][5] Yet, the quest for improved potency, selectivity, or alternative mechanisms of action necessitates a broader perspective. The strategy of bioisosteric replacement—exchanging one scaffold for another with similar steric and electronic properties—offers a rational approach to scaffold hopping, aiming to enhance pharmacological profiles while maintaining key binding interactions.[6][7][8]

This guide provides an in-depth comparison of viable heterocyclic alternatives to the pyrazolone core for researchers in drug development. We will dissect the synthetic accessibility, biological activity, and key physicochemical properties of prominent scaffolds, supported by experimental data and detailed protocols, to empower informed decisions in the design of next-generation bioactive compounds.

Isoxazol-5-ones: The Closest Bioisostere

From a structural standpoint, the isoxazol-5-one ring is a direct bioisostere of the pyrazolone ring, replacing the N1 nitrogen with an oxygen atom. This seemingly minor change can significantly alter the hydrogen bonding capacity, electronic distribution, and metabolic profile of the resulting molecule, leading to profound differences in biological activity and isoform selectivity.[1][9]

One of the most direct comparisons comes from the field of sirtuin (SIRT) inhibitors. Cambinol, a nonselective SIRT1/SIRT2 inhibitor, features a pyrimidinethione ring. Efforts to improve its profile led to the synthesis of pyrazolone and isoxazol-5-one analogues.[9] This work demonstrated that switching the core heterocycle could flip the isoform selectivity. The pyrazolone analogue 17 showed a 7.8-fold selectivity for SIRT1, whereas the isoxazol-5-one analogue 24 exhibited a 15.4-fold selectivity for SIRT2.[10][11] This reversal is attributed to the change in hydrogen bond directionality; the N-H of the pyrazolone acts as a hydrogen bond donor, while the isoxazolone oxygen acts as a hydrogen bond acceptor.[10]

Causality Behind the Choice: The primary rationale for exploring isoxazolones is to modulate the hydrogen bonding pattern and fine-tune electronic properties while maintaining a similar overall shape to the pyrazolone parent. This makes it an excellent first choice for subtle modifications aimed at altering selectivity or escaping existing patent landscapes.

Core Synthesis: 1,3-Dipolar Cycloaddition

The hallmark synthesis for the isoxazole/isoxazoline core is the 1,3-dipolar cycloaddition. This reaction typically involves the in situ generation of a nitrile oxide from an aldoxime or α-nitroketone, which then reacts with an alkene or alkyne dipolarophile to form the five-membered ring.[12][13][14]

cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition R-CH=NOH Aldoxime NitrileOxide [R-C≡N⁺-O⁻] R-CH=NOH->NitrileOxide Oxidation Oxidant Oxidant (e.g., Chloramine-T, DIB) Oxidant->NitrileOxide NitrileOxide_ref [R-C≡N⁺-O⁻] Dipolarophile Dipolarophile (e.g., Alkene) Isoxazoline Isoxazoline Product Dipolarophile->Isoxazoline NitrileOxide_ref->Isoxazoline [3+2] Cycloaddition

Caption: General workflow for Isoxazoline synthesis.

Comparative Biological Data: Sirtuin Inhibitors
CompoundScaffoldSIRT1 IC₅₀ (µM)SIRT2 IC₅₀ (µM)SelectivityReference
Analogue 17 Pyrazolone26>200>7.8-fold for SIRT1[10]
Analogue 24 Isoxazol-5-one>20013>15.4-fold for SIRT2[10]

Rhodanine and Thiazolidinedione: The Thiazolidine Family

The thiazolidine core, particularly in its oxidized forms as rhodanine (thiazolidin-2-thione-4-one) and thiazolidinedione (TZD), represents a departure from the pyrazolone scaffold but maintains a five-membered heterocyclic structure with rich chemical functionality. These scaffolds are renowned for their broad biological activities and their synthesis is highly versatile.[15][16][17]

Rhodanine Derivatives

Rhodanines are potent enzyme inhibitors, with activities spanning antiviral, antibacterial, and anticancer domains.[5][8][17] Their synthesis is dominated by the Knoevenagel condensation of rhodanine itself (or its N3-substituted derivatives) with various aldehydes. This reaction is highly efficient and amenable to a wide range of conditions, including green chemistry protocols using water as a solvent or microwave irradiation.[18][19][20]

Causality Behind the Choice: The rhodanine scaffold is selected when seeking potent, often covalent or tight-binding, enzyme inhibitors. The exocyclic double bond formed during the Knoevenagel condensation acts as a Michael acceptor, enabling potential covalent modification of nucleophilic residues (like cysteine) in enzyme active sites. The thione group also provides a unique hydrogen bonding and coordination center compared to the pyrazolone's carbonyl and amine groups.

A compelling study synthesized hybrid molecules combining the 5-aryloxy pyrazole motif with a rhodanine core to evaluate their combined antibacterial effects.[21] This work provides direct evidence of the utility of combining these scaffolds and allows for a comparative analysis of their contributions.

Comparative Biological Data: Antibacterial Activity (MRSA)
Compound IDScaffold TypeMIC (µg/mL) vs MRSA CCARM 3167MIC (µg/mL) vs QRSA CCARM 3505Reference
Norfloxacin Fluoroquinolone (Std.)8>64[22]
Oxacillin β-Lactam (Std.)>641[22]
Compound 9 Pyrazole-Rhodanine Hybrid11[22]
Compound 15 Pyrazole-Rhodanine Hybrid11[22]

MRSA: Methicillin-Resistant Staphylococcus aureus; QRSA: Quinolone-Resistant S. aureus

Thiazolidinedione (TZD) Derivatives

TZDs are famously known as the "glitazone" class of antidiabetic drugs (e.g., Pioglitazone, Rosiglitazone), which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[15] However, their biological activities are far broader, with significant potential as anticancer and anti-inflammatory agents.[23] The core TZD synthesis often relies on the Hantzsch methodology or related cyclocondensations.[24][25]

Causality Behind the Choice: TZDs are an excellent choice when targeting nuclear receptors or when seeking compounds with significant anti-inflammatory or metabolic modulatory effects. The diketone functionality and the acidic N-H proton (pKa ≈ 6-7) provide a distinct electronic and hydrogen-bonding signature compared to pyrazolones, driving interactions with different biological targets. While direct comparative studies are less common, we can compare reported IC₅₀ values against common cancer cell lines.

Comparative Biological Data: Anticancer Activity (MCF-7 Breast Cancer Cell Line)
Compound TypeTarget (if specified)IC₅₀ (µM)Reference
Doxorubicin (Std.) Topoisomerase II~0.98 - 3.46[23]
Pyrazolone-fused Thiazolidinone HER2 (designed)0.22 (Compound 6g)[26]
2,4-TZD Derivative EGFR1.02 (Compound 47)[23]
Fused Pyrazole Derivative Not Specified2.86 - 25.89[27]

Quinazolinones: The Fused Aromatic Powerhouse

Moving to fused heterocyclic systems, the 4(3H)-quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry.[18][28][29] Its rigid, planar structure is found in numerous approved drugs, particularly kinase inhibitors for cancer therapy (e.g., Gefitinib, Erlotinib). The most common synthetic route is the Niementowski quinazolinone synthesis, which involves the condensation of an anthranilic acid with an amide.[28][29][30]

Causality Behind the Choice: The quinazolinone scaffold is a strategic choice when seeking potent kinase inhibitors or compounds that require a rigid, aromatic core to interact with flat hydrophobic pockets in a target protein. Its extended π-system and multiple points for substitution offer vast opportunities for SAR exploration, providing a significant departure from the more flexible single-ring pyrazolone system.

cluster_start Project Initiation cluster_decision Scaffold Selection Logic cluster_scaffolds Scaffold & Synthesis Route Start Define Target & Desired Properties (e.g., MOA, ADME profile) Decision1 Maintain Core Shape? (Bioisosteric Replacement) Start->Decision1 Decision2 Target Known Enzyme Class? Decision1->Decision2 No Scaffold_Iso Isoxazol-5-one (1,3-Dipolar Cycloaddition) Decision1->Scaffold_Iso Yes Decision3 Require Rigid/ Aromatic Core? Decision2->Decision3 Other/New Target Scaffold_Rho Rhodanine (Knoevenagel Condensation) Decision2->Scaffold_Rho Michael Acceptor (Covalent Potential) Scaffold_TZD Thiazolidinedione (Hantzsch Synthesis) Decision2->Scaffold_TZD Nuclear Receptor/ Metabolic Target Decision3->Start No (Re-evaluate) Scaffold_Qui Quinazolinone (Niementowski Synthesis) Decision3->Scaffold_Qui Yes (e.g., Kinase)

Caption: Strategic workflow for scaffold selection.

Detailed Experimental Protocols

Trustworthiness in synthetic chemistry is rooted in reproducibility. The following protocols are detailed, self-validating systems derived from established literature.

Protocol 1: Microwave-Assisted Knoevenagel Condensation for (Z)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one

This protocol is adapted from green chemistry procedures for the synthesis of 5-arylidenerhodanines.[18]

  • Reagent Preparation: In a 10 mL microwave process vial, add rhodanine (133 mg, 1.0 mmol), 4-fluorobenzaldehyde (124 mg, 1.0 mmol), and alum (KAl(SO₄)₂·12H₂O) (71 mg, 0.15 mmol, 15 mol%).

  • Solvent Addition: Add 3 mL of deionized water to the vial and cap it securely.

  • Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 400 W for 8-10 minutes. Monitor the reaction progress using TLC (ethyl acetate/hexane 3:7), visualizing with UV light. The starting materials will have different Rf values than the bright yellow product spot.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the vial to room temperature. The solid product will precipitate out of the aqueous medium.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with copious cold water (3 x 10 mL) and then a small amount of cold ethanol (5 mL) to remove unreacted starting materials and catalyst.

  • Drying and Characterization: Dry the resulting bright yellow solid under vacuum. The product typically does not require further chromatographic purification. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic singlet for the exocyclic vinyl proton (=CH) is expected around δ 7.6-7.7 ppm.

Protocol 2: Synthesis of a 3-Benzoylisoxazoline via 1,3-Dipolar Cycloaddition

This protocol is based on procedures for the cycloaddition of α-nitroketones with alkenes.[13][14]

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzoylnitromethane (α-nitroketone, 165 mg, 1.0 mmol), styrene (alkene dipolarophile, 520 mg, 5.0 mmol, 5 equiv), and anhydrous acetonitrile (CH₃CN, 2.0 mL).

  • Catalyst Addition: Add p-Toluenesulfonic acid (p-TsOH), anhydrous (9.5 mg, 0.05 mmol, 5 mol%) to the stirring solution. Note: The reaction generates water, so using anhydrous reagents and solvent is critical for efficiency.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80-82 °C) and maintain for 18 hours. Monitor the consumption of the α-nitroketone by TLC (ethyl acetate/hexane 1:9).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (starting from 2% and increasing to 10%) to isolate the desired isoxazoline product.

  • Characterization: Combine the fractions containing the product (identified by TLC). Remove the solvent in vacuo to yield the purified product. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and purity.

Conclusion and Future Perspectives

While the 1,3-diphenyl-1H-pyrazol-5-ol scaffold and its relatives remain powerful tools in medicinal chemistry, rational drug design compels the exploration of alternatives to achieve superior therapeutic profiles. Isoxazol-5-ones offer a subtle bioisosteric switch to modulate selectivity. The thiazolidine family, including rhodanines and TZDs, provides access to distinct biological targets and mechanisms of action, such as covalent enzyme inhibition and nuclear receptor modulation. For targets requiring rigid aromatic frameworks, like protein kinases, fused systems such as quinazolinones present a validated and highly adaptable platform.

The choice of an alternative scaffold is not arbitrary; it is a strategic decision guided by the biological target, the desired mechanism of action, and the specific physicochemical properties required for a successful drug candidate. By understanding the synthetic causality and comparative bioactivity of these privileged structures, researchers can more effectively navigate the complex landscape of drug discovery and design molecules with a higher probability of clinical success.

References

  • Der Pharma Chemica. (n.d.). Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. [Link]

  • Molnar, M., et al. (2018). Environmentally Friendly Approach to Knoevenagel Condensation of Rhodanine in Choline Chloride: Urea Deep Eutectic Solvent and QSAR Studies on Their Antioxidant Activity. ResearchGate. [Link]

  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. [Link]

  • Molecules. (2024). CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxid. [Link]

  • Abdel-Wahab, B. F., et al. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. [Link]

  • Vinayak, V. (2023). Environmentally Benign Synthesis of 5-Arylidene-Rhodanine Derivatives in Room Temperature Diisopropyl Ethyl Ammonium Acetate. Scholars Research Library. [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. [Link]

  • Nastasa, C., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. [Link]

  • Gong, F., et al. (2012). Green synthesis of 5-benzylidene rhodanine derivatives catalyzed by 1-butyl-3-methyl imidazolium hydroxide in water. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • ResearchGate. (n.d.). Niementowski synthesis of 4(3H)-quinazolinone; Condensation of acetanilides with urethanes. [Link]

  • Ibrahim, A. M., et al. (2023). Methods for the synthesis of TZD and its derivatives based on Hantzsch‐based cycloaddition reaction. ResearchGate. [Link]

  • Zhou, C-H., & Wang, Y. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. [Link]

  • D'hooghe, M., & De Kimpe, N. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. [Link]

  • Stanovnik, B., & Svete, J. (2002). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. MDPI. [Link]

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Lan, R., et al. (2008). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H-pyrazole-3-carboxamide (SR141716A). ResearchGate. [Link]

  • Travelli, C., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]

  • Kappe, C. O. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units. [Link]

  • Lange, J. H. M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Mercer University. (2014). BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. [Link]

  • Song, D., et al. (2013). Synthesis and antibacterial evaluation of rhodanine-based 5-aryloxy pyrazoles against selected methicillin resistant and quinolone-resistant Staphylococcus aureus (MRSA and QRSA). PubMed. [Link]

  • Peng, X., et al. (2022). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. PMC. [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]

  • Jo, S. Y., et al. (2015). Synthesis and antibacterial activity of novel 1,3-diphenyl-1H-pyrazoles functionalized with phenylalanine-derived rhodanines. PubMed. [Link]

  • Tuffour, I., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. [Link]

  • Mahajan, S. S., et al. (2014). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. PMC. [Link]

  • Peng, X., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. PMC. [Link]

  • Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed Central. [Link]

  • Ciura, K., et al. (2020). Structures of isoxazolones and pyrazolones drugs. ResearchGate. [Link]

  • ResearchGate. (2012). Synthesis and antibacterial evaluation of rhodanine-based 5-aryloxy pyrazoles against selected methicillin resistant and quinolone- resistant Staphylococcus aureus (MRSA and QRSA). [Link]

  • Mahajan, S. S., et al. (2014). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Arunachalam, S., et al. (2021). Design, Synthesis and Evaluation of Core Scaffold Pyrazolone Fused Thiazolidinone Derivatives as Anticancer Agents. Journal of Pharmaceutical Research International. [Link]

  • ResearchGate. (n.d.). Structures of isoxazolones and pyrazolones drugs. [Link]

  • Ritchie, T. J., et al. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. [Link]

  • Ghandi, M., & Ziarani, G. M. (2021). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online. [Link]

  • Mahajan, S. S., et al. (2014). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. PMC. [Link]

  • Tzani, A., et al. (2020). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC. [Link]

  • Pontiki, E., & Hadjipavlou-Litina, D. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. [Link]

  • Singh, P., et al. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. [Link]

  • ResearchGate. (n.d.). Examples of bioactive compounds containing the rhodanine and oxazolidin‐2,4‐dione motifs. [Link]

  • ResearchGate. (n.d.). Investigation of antioxidant and anti‐nociceptive potential of isoxazolone, pyrazolone derivatives, and their molecular docking studies. [Link]

  • Nassar, I. F., et al. (2018). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). PubMed Central. [Link]

Sources

Validation

A Guide to the Cross-Validation of Experimental and Computational Analyses of 1,3-Diphenyl-1H-pyrazol-5-ol

This guide provides a comprehensive framework for the synthesis, characterization, and computational analysis of 1,3-diphenyl-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry. Pyraz...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and computational analysis of 1,3-diphenyl-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole scaffolds are foundational in the development of a wide array of therapeutic agents, known to exhibit diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The core principle of this guide is the cross-validation of empirical data with theoretical calculations—a critical practice in modern drug discovery and materials science to ensure the accuracy of molecular models and to confidently predict molecular behavior.[2][3]

We will delve into the experimental protocols for synthesizing and characterizing the title compound using standard analytical techniques. In parallel, we will explore computational methodologies, primarily Density Functional Theory (DFT) and molecular docking, to model its structural, spectroscopic, and potential biological properties. The central objective is to demonstrate how these two approaches, when used in concert, provide a deeper and more reliable understanding of the molecule's characteristics than either method could achieve alone.

Part 1: Experimental Characterization

The empirical validation of a molecule's structure and properties is the bedrock of chemical analysis. The following section outlines the necessary experimental procedures.

Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol

The synthesis of pyrazole derivatives can be achieved through various well-established routes. A common and effective method involves the cyclization of a chalcone precursor with a hydrazine derivative.[4]

Experimental Protocol: Synthesis

  • Chalcone Formation: The synthesis begins with the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde to form a chalcone.

  • Cyclization Reaction: The resulting chalcone is then refluxed with phenylhydrazine in a suitable solvent, such as ethanol, often with a catalytic amount of acid or base.

  • Work-up and Purification: Upon completion of the reaction (monitored by Thin Layer Chromatography), the reaction mixture is cooled, and the crude product is precipitated, typically by pouring it into water.

  • Recrystallization: The solid product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure crystals of 1,3-diphenyl-1H-pyrazol-5-ol.

Spectroscopic and Structural Elucidation

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the purified compound.

  • Data Collection: Mount a selected crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα). Collect diffraction data at a controlled temperature (e.g., 100 K or 296 K).[5][8]

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using software packages like SHELXS and SHELXL.[6]

FT-IR and NMR spectroscopy are essential for confirming the functional groups and connectivity of the synthesized molecule.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the characteristic vibrational frequencies of the functional groups within the molecule. For 1,3-diphenyl-1H-pyrazol-5-ol, key expected absorptions include:

  • O-H stretch: A broad band in the region of 3300-3500 cm⁻¹ due to the hydroxyl group.

  • N-H stretch: If tautomerism occurs, an N-H stretch may be observed around 3300-3400 cm⁻¹.

  • C-H stretch (aromatic): Sharp peaks typically above 3000 cm⁻¹.[9]

  • C=N and C=C stretch: Strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole and phenyl rings.[10]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • ¹H NMR: The spectrum would show multiplet signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings.[11][12] A singlet for the proton at the C4 position of the pyrazole ring would also be expected. The hydroxyl proton may appear as a broad singlet, the position of which can vary depending on the solvent and concentration.

  • ¹³C NMR: The spectrum would display signals for all 15 carbon atoms. The carbons of the phenyl rings would resonate in the typical aromatic region (δ 115-140 ppm).[13] The carbons of the pyrazole ring would have characteristic shifts, with the C=O carbon (in the pyrazolone tautomer) appearing significantly downfield.[10][14]

Part 2: Computational Modeling

Computational chemistry offers powerful tools to predict and rationalize the properties of molecules. Here, we focus on Density Functional Theory (DFT) for structural and spectroscopic prediction and molecular docking for exploring biological potential.

Density Functional Theory (DFT) Analysis

DFT is a robust quantum chemical method for investigating the electronic structure of molecules.[15] It provides a good balance between accuracy and computational cost for molecules of this size.

Computational Protocol: DFT Calculations

  • Geometry Optimization: The molecular structure of 1,3-diphenyl-1H-pyrazol-5-ol is optimized using a functional like B3LYP with a basis set such as 6-311++G(d,p).[16] This process finds the lowest energy conformation of the molecule in the gas phase.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the IR spectrum.[16]

  • NMR Prediction: The ¹H and ¹³C NMR chemical shifts are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method.[14][15]

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[4][15]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[4]

G Computational Workflow for DFT Analysis A Initial Molecular Structure B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Minimum Energy (No Imaginary Frequencies) C->D E Prediction of Spectroscopic Data (IR, NMR) D->E F Calculation of Electronic Properties (HOMO-LUMO, MEP) D->F

Caption: Workflow for DFT-based molecular property prediction.

Molecular Docking

Given the known antimicrobial activity of many pyrazole derivatives, molecular docking can be employed to predict how 1,3-diphenyl-1H-pyrazol-5-ol might interact with a bacterial protein target.[17][18] DNA gyrase is a well-established target for antibacterial agents, making it a suitable choice for an in silico study.[17][18]

Computational Protocol: Molecular Docking

  • Preparation of Receptor and Ligand: Obtain the 3D structure of the target protein (e.g., DNA gyrase) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the ligand (1,3-diphenyl-1H-pyrazol-5-ol) is taken from the DFT optimization.

  • Docking Simulation: Use docking software (e.g., AutoDock) to place the ligand into the active site of the protein.[19] The program explores various conformations and orientations of the ligand, scoring them based on binding affinity (e.g., in kcal/mol).

  • Analysis of Results: The best-docked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. A lower binding energy suggests a more stable protein-ligand complex.[20]

Part 3: Cross-Validation of Results

The true power of this dual approach lies in comparing the results. A strong correlation between experimental and computational data enhances confidence in both the synthesized structure and the theoretical model.[2][3]

G Cross-Validation Framework Exp Experimental Data (X-ray, NMR, IR, Bio-assay) Val Cross-Validation & Analysis Exp->Val Comp Computational Data (DFT, Docking) Comp->Val Insight Validated Molecular Insight (Structure, Properties, Activity) Val->Insight

Caption: The synergy between experimental and computational data.

Structural and Spectroscopic Comparison

The data obtained from experimental techniques should be systematically compared with the DFT-predicted values.

Table 1: Comparison of Structural Parameters

ParameterExperimental (X-ray)Computational (DFT)
Bond Lengths (Å)
N1-N2Value from literatureCalculated Value
C3-N2Value from literatureCalculated Value
C5-OValue from literatureCalculated Value
Bond Angles (˚)
N1-N2-C3Value from literatureCalculated Value
C4-C5-OValue from literatureCalculated Value

Note: Experimental values would be populated from a specific crystallographic study of the title compound or a very close analogue.

Table 2: Comparison of Spectroscopic Data

ParameterExperimentalComputational (DFT)
FT-IR (cm⁻¹)
ν(O-H)~3400 (broad)Calculated Value
ν(C=N)~1610Calculated Value
¹H NMR (δ, ppm)
Phenyl-H7.0 - 8.0Calculated Values
Pyrazole-H (C4)Observed ValueCalculated Value
¹³C NMR (δ, ppm)
Pyrazole-C3Observed ValueCalculated Value
Pyrazole-C5Observed ValueCalculated Value

Discussion of Concordance: A good agreement is typically observed between DFT-calculated and experimental data. Minor deviations in spectroscopic data are expected due to factors like solvent effects in NMR (which can be modeled computationally) and the fact that IR calculations are for a single molecule in the gas phase, whereas experiments are on a bulk sample. Similarly, differences between X-ray data (solid state) and DFT geometry (gas phase) can arise from intermolecular packing forces in the crystal.

Biological Activity and Computational Rationale

The biological activity of 1,3-diphenyl-1H-pyrazol-5-ol derivatives against various pathogens has been reported.[17][18][21]

Experimental Protocol: Antimicrobial Susceptibility Testing

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus).

  • Disk Diffusion Method: Impregnate sterile paper discs with a known concentration of the test compound. Place the discs on an agar plate swabbed with the bacterial inoculum.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: Measure the diameter of the zone of inhibition (ZOI) around the discs. A larger zone indicates greater antimicrobial activity.[17][18]

  • MIC Determination: To quantify potency, determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution method, which identifies the lowest concentration of the compound that prevents visible microbial growth.[17][18]

The results from molecular docking can then be correlated with these experimental findings. If the compound shows significant antimicrobial activity, a low binding energy and strong interactions with the active site of a key bacterial enzyme (like DNA gyrase) from the docking study would provide a plausible mechanism of action, thereby validating the computational model as a predictive tool.

Conclusion

The rigorous cross-validation of experimental and computational data is indispensable for the modern chemical researcher. This integrated approach, as demonstrated for 1,3-diphenyl-1H-pyrazol-5-ol, leads to a robust and multifaceted understanding of a molecule. Experimental techniques provide tangible proof of existence and behavior, while computational methods offer profound insights into the underlying electronic structure and potential interactions that govern these properties. By bridging theory and practice, scientists can accelerate the discovery and development of new chemical entities with desired functions, from novel pharmaceuticals to advanced materials.

References

  • Benchchem. A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals.
  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756.
  • Abdel Reheim, M. A. M., et al. (2024). New 1,3-Diphenyl-1H-pyrazol-5-ols as Anti-Methicillin Resistant Staphylococcus aureus Agents: Synthesis, Antimicrobial Evaluation and In Silico Studies. ResearchGate.
  • MDPI. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
  • NIH. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC.
  • Abdel Reheim, M. A. M., et al. (2024). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Heliyon, 10(13).
  • Sattu, H., Hinanaaz, S., & Navneetha, O. (2023). Synthesis, Characterization, Molecular Docking Studies and Anthelmintic and Anti-Cancer Activity of Pyrazole Contain Novel Indolin-2-one Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(7), 3404-3413.
  • International Journal of Pharmacy and Biological Sciences. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma.
  • AIP Publishing. (2020). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Conference Proceedings.
  • NIH. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid.
  • Abdel Reheim, M. A. M., et al. (2024). New 1,3-diphenyl-1 H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. PubMed.
  • Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (2025).
  • Benchchem. Cross-Validation of Experimental and Computational Studies on Amphos: A Comparative Guide.
  • Fiveable. Validation of computational results with experimental data. Computational Chemistry Class Notes.
  • Fun, H. K., et al. (2011). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(11).
  • Prasad, T. N. M., et al. (2010). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. X-ray Structure Analysis Online, 26, 31-32.
  • Shahani, T., et al. (2011). 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 67(5).
  • Fun, H. K., et al. (2011). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. PubMed.
  • ResearchGate. (n.d.). 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b)...
  • Goleneva, M. D., et al. (2021). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2021(3), M1266.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. (2025).

Sources

Comparative

A Comparative Benchmarking Guide to 1,3-Diphenyl-1H-pyrazol-5-ol-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying specific molec...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying specific molecular events and microenvironmental changes within living systems. The selection of an appropriate fluorescent probe is a critical decision that directly impacts the accuracy, reliability, and translational potential of research findings. This guide provides a comprehensive, in-depth comparison of a promising class of fluorophores—1,3-diphenyl-1H-pyrazol-5-ol derivatives—benchmarked against widely-used commercial alternatives for the detection of two key cellular parameters: viscosity and reactive oxygen species (ROS).

As a senior application scientist, the rationale behind this guide is not merely to present data but to provide a foundational understanding of the principles governing probe performance. We will delve into the causality behind experimental design, ensuring that the presented protocols are not just a series of steps but a self-validating system for rigorous scientific inquiry.

The Rise of Pyrazolone Scaffolds in Fluorescent Probe Design

The 1,3-diphenyl-1H-pyrazol-5-ol core, a derivative of the pyrazolone heterocyclic ring system, has garnered significant attention in medicinal chemistry and, more recently, in the design of fluorescent probes.[1] Its synthetic accessibility and tunable photophysical properties make it an attractive scaffold for developing sensors for a variety of biological analytes and microenvironmental parameters.[2][3] The inherent structural features of the pyrazolone ring, including its electron-rich nature and potential for intramolecular charge transfer (ICT), form the basis for its utility as a fluorescent reporter.

Understanding Fluorescence: The Jablonski Diagram

To appreciate the nuances of fluorescent probe performance, a brief review of the fundamental principles of fluorescence is essential. The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.[4][5][6][7]

Jablonski S0 S₀ (Ground State) S2 S₂ (Second Excited State) S0->S2 Absorption S1 S₁ (First Excited State) S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating the processes of light absorption, non-radiative decay, fluorescence, and phosphorescence.

Upon absorption of a photon, a fluorophore is excited from its ground state (S₀) to a higher electronic state (e.g., S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the first excited state (S₁) through non-radiative processes like internal conversion and vibrational relaxation. From S₁, the molecule can return to the ground state via several pathways, including the emission of a photon (fluorescence) or through non-radiative decay, dissipating energy as heat. The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φ), which is the ratio of emitted photons to absorbed photons.

Part 1: Benchmarking Against Viscosity Probes

Cellular viscosity is a critical parameter that reflects the fluidity of the intracellular environment and is implicated in various cellular processes and disease states.[8] Fluorescent molecular rotors are a class of probes whose fluorescence properties are sensitive to the viscosity of their surroundings.[9][10] In low-viscosity environments, these molecules can undergo non-radiative decay through intramolecular rotation, leading to quenched fluorescence. In viscous media, this rotation is restricted, resulting in enhanced fluorescence emission.

The Contenders: Pyrazolone vs. BODIPY-Based Rotors

We compare a representative 1,3-diphenyl-1H-pyrazol-5-ol-based viscosity probe with a well-established class of commercial viscosity sensors: BODIPY (boron-dipyrromethene) derivatives.[11][12][13]

Feature1,3-Diphenyl-1H-pyrazol-5-ol Probe (Representative)BODIPY-Based Probe (Representative)
Sensing Mechanism Intramolecular Charge Transfer (ICT) coupled with rotational restrictionTwisted Intramolecular Charge Transfer (TICT) and restricted rotation
Excitation Max (λex) ~400-450 nm~480-520 nm
Emission Max (λem) ~500-580 nm~500-550 nm
Quantum Yield (Φ) in high viscosity Moderate to HighHigh
Photostability Generally GoodModerate to Good
Advantages - Simple synthesis- Tunable photophysical properties- High quantum yields- Sharp emission peaks
Disadvantages - Can be sensitive to polarity- Can be sensitive to temperature and polarity[14]
Experimental Validation: A Side-by-Side Comparison

To provide a tangible comparison, we outline a series of experiments to benchmark a novel 1,3-diphenyl-1H-pyrazol-5-ol-based viscosity probe against a commercial BODIPY rotor.

workflow cluster_0 Probe Synthesis & Characterization cluster_1 Photophysical Evaluation cluster_2 In Vitro & Cellular Imaging synthesis Synthesis of Pyrazolone Probe purification Purification & Structural Confirmation (NMR, MS) synthesis->purification absorbance Absorbance & Emission Spectra purification->absorbance quantum_yield Quantum Yield Determination absorbance->quantum_yield photostability Photostability Assay absorbance->photostability viscosity_titration Viscosity Titration absorbance->viscosity_titration cell_loading Cell Loading & Cytotoxicity Assay viscosity_titration->cell_loading imaging Live Cell Fluorescence Imaging cell_loading->imaging data_analysis Image Analysis & Quantification imaging->data_analysis

Caption: A comprehensive workflow for the synthesis, characterization, and evaluation of a novel fluorescent viscosity probe.

A general and adaptable synthesis involves the condensation of ethyl benzoylacetate with phenylhydrazine.[15]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl benzoylacetate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.

  • Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Crystallization: Upon completion, cool the reaction mixture to room temperature. The product, 1,3-diphenyl-1H-pyrazol-5-ol, will often crystallize out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol outlines the use of a pyrazolone-based probe for imaging intracellular viscosity.[16][17][18][19]

  • Cell Culture: Plate cells (e.g., HeLa or MCF-7) on glass-bottom dishes and culture overnight to allow for adherence.

  • Probe Loading: Prepare a stock solution of the pyrazolone viscosity probe in DMSO. Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Staining: Remove the old medium from the cells and add the probe-containing medium. Incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths. Capture images of cells under normal conditions and after inducing viscosity changes (e.g., with nystatin or monensin treatment).

Part 2: Benchmarking Against Reactive Oxygen Species (ROS) Probes

Reactive oxygen species are a group of highly reactive molecules that play dual roles in cellular signaling and pathophysiology.[20][21] Their detection is crucial for understanding oxidative stress-related diseases.

The Contenders: Pyrazolone vs. DCFH-DA

We compare a 1,3-diphenyl-1H-pyrazol-5-ol-based ROS probe with the most widely used, yet often criticized, ROS indicator, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[22][23][24]

Feature1,3-Diphenyl-1H-pyrazol-5-ol Probe (for •OH)2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
Sensing Mechanism Specific reaction with •OH leading to fluorescence turn-onNon-specific oxidation to fluorescent dichlorofluorescein (DCF)
Specificity High for hydroxyl radical (•OH)Low; reacts with a broad range of ROS and RNS
Excitation Max (λex) ~350-400 nm~495 nm (for DCF)
Emission Max (λem) ~450-500 nm~529 nm (for DCF)
Photostability ModerateLow; prone to photo-oxidation
Advantages - Higher specificity for certain ROS- Can be designed for ratiometric detection- High sensitivity- Broadly used and well-documented
Disadvantages - May have lower quantum yield than DCF- Lack of specificity- Prone to auto-oxidation and artifacts
Experimental Validation: A Head-to-Head Comparison

The following protocols are designed to highlight the differences in specificity and reliability between a pyrazolone-based probe and DCFH-DA.

ros_workflow cluster_0 Probe Synthesis & Characterization cluster_1 In Vitro Selectivity Assay cluster_2 Cellular ROS Detection synthesis Synthesis of Pyrazolone-ROS Probe purification Purification & Structural Confirmation synthesis->purification ros_generation Generation of Various ROS/RNS purification->ros_generation fluorescence_measurement Fluorescence Response Measurement ros_generation->fluorescence_measurement cell_loading Cell Loading & Co-staining ros_induction Induction of Oxidative Stress cell_loading->ros_induction imaging Confocal Microscopy Imaging ros_induction->imaging data_analysis data_analysis imaging->data_analysis Quantitative Analysis

Caption: A workflow for the synthesis and comparative evaluation of a novel fluorescent ROS probe.

The synthesis of a probe for hydroxyl radicals can be achieved by introducing a recognition site that is cleaved upon reaction with •OH, releasing the fluorescent pyrazolone core.[25][26]

  • Starting Material: Begin with a synthesized 1,3-diphenyl-1H-pyrazol-5-ol derivative containing a reactive hydroxyl or amino group.

  • Coupling Reaction: Couple the pyrazolone derivative with a moiety that is susceptible to cleavage by hydroxyl radicals, such as a p-aminophenyl ether group. This is typically done using standard coupling chemistries.

  • Purification: Purify the final product using column chromatography.

  • Characterization: Confirm the structure and purity using NMR and mass spectrometry.

This protocol assesses the selectivity of the pyrazolone probe against various ROS and reactive nitrogen species (RNS).

  • Probe Preparation: Prepare a stock solution of the pyrazolone-ROS probe and DCFH-DA in DMSO.

  • ROS/RNS Generation: In a 96-well plate, generate various ROS/RNS in a suitable buffer (e.g., PBS, pH 7.4). Examples include:

    • Hydroxyl radical (•OH): Fenton reaction (Fe²⁺ + H₂O₂)

    • Superoxide (O₂⁻•): KO₂ or xanthine/xanthine oxidase system

    • Hydrogen peroxide (H₂O₂): Dilution of a stock solution

    • Peroxynitrite (ONOO⁻): Commercially available or synthesized

  • Fluorescence Measurement: Add the pyrazolone probe or DCFH-DA to each well containing a specific ROS/RNS. Measure the fluorescence intensity at the respective excitation and emission wavelengths over time using a plate reader.

  • Data Analysis: Plot the fluorescence intensity against time for each ROS/RNS to determine the selectivity of the probes.

Conclusion and Future Perspectives

This guide provides a framework for the objective comparison of 1,3-diphenyl-1H-pyrazol-5-ol-based fluorescent probes with established commercial alternatives. The pyrazolone scaffold demonstrates significant potential due to its synthetic versatility and tunable photophysical properties. For viscosity sensing, pyrazolone-based probes offer a viable alternative to BODIPY dyes, particularly when considering ease of synthesis. In the context of ROS detection, the key advantage of pyrazolone-based probes lies in the potential for designing highly specific sensors, overcoming the well-documented limitations of broad-spectrum dyes like DCFH-DA.

The future of fluorescent probe development will undoubtedly involve the creation of probes with enhanced photostability, higher quantum yields, and multi-analyte sensing capabilities. The 1,3-diphenyl-1H-pyrazol-5-ol core is a promising platform for these future innovations. It is imperative for researchers to critically evaluate and benchmark new probes against existing standards to ensure the generation of robust and reproducible data, thereby advancing our understanding of complex biological systems.

References

  • Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection. National Institutes of Health (NIH). Available at: [Link]

  • Jablonski diagram of fluorescence process. Absorption and stimulated... ResearchGate. Available at: [Link]

  • A Homodimeric BODIPY Rotor as a Fluorescent Viscosity Sensor for Membrane-Mimicking and Cellular Environments. PubMed Central (PMC). Available at: [Link]

  • Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors. Royal Society of Chemistry (RSC). Available at: [Link]

  • Mapping viscosity in discrete subcellular locations with a BODIPY based fluorescent probe. Biophysical Journal. Available at: [Link]

  • What is the Jablonski Diagram? HORIBA. Available at: [Link]

  • Jablonski diagram. Wikipedia. Available at: [Link]

  • Lipid droplet specific BODIPY based rotors with viscosity sensitivity to distinguish normal and cancer cells: impact of molecular conformation. Royal Society of Chemistry (RSC) Publishing. Available at: [Link]

  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Springer. Available at: [Link]

  • Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. PubMed Central (PMC). Available at: [Link]

  • Perrin-Jablonski Diagram. Edinburgh Instruments. Available at: [Link]

  • Concerns in the application of fluorescent probes DCDHF-DA, DHR 123 and DHE to measure reactive oxygen species in vitro. PubMed. Available at: [Link]

  • Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Full article: Development of a standard operating procedure for the DCFH2-DA acellular assessment of reactive oxygen species produced by nanomaterials. Taylor & Francis Online. Available at: [Link]

  • Evaluation of intracellular lipid droplets viscosity by a probe with high fluorescence quantum yield. PubMed. Available at: [Link]

  • Two-photon fluorescent probes for detecting the viscosity of lipid droplets and its application in living cells. Royal Society of Chemistry (RSC) Publishing. Available at: [Link]

  • (PDF) Two-photon fluorescent probes for detecting the viscosity of lipid droplets and its application in living cells. ResearchGate. Available at: [Link]

  • Nile red: a selective fluorescent stain for intracellular lipid droplets. PubMed - National Institutes of Health (NIH). Available at: [Link]

  • Two-photon fluorescent probes for detecting the viscosity of lipid droplets and its application in living cells. Royal Society of Chemistry (RSC) Publishing. Available at: [Link]

  • Live-cell microscopy – tips and tools. Journal of Cell Science. Available at: [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. Available at: [Link]

  • Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status. MDPI. Available at: [Link]

  • Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. PubMed Central (PMC) - National Institutes of Health (NIH). Available at: [Link]

  • DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Bioquochem. Available at: [Link]

  • 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. PubMed Central (PMC) - National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. PubMed. Available at: [Link]

  • (PDF) Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]

  • Pyrazoline-Based Fluorescent Probe: Synthesis, Characterization, Theoretical Simulation, and Detection of Picric Acid. PubMed. Available at: [Link]

  • Pyrazoline-based fluorescent probe: Synthesis, Characterization, Theoretical Simulation, and Detection of picric acid. ResearchGate. Available at: [Link]

  • Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. National Institutes of Health (NIH). Available at: [Link]

  • A minireview of viscosity-sensitive fluorescent probes: design and biological applications. Journal of Materials Chemistry B (RSC Publishing). Available at: [Link]

  • Fluorescence detection of hydroxyl radicals. ResearchGate. Available at: [Link]

  • Advances in Fluorescence Techniques for the Detection of Hydroxyl Radicals near DNA and Within Organelles and Membranes. MDPI. Available at: [Link]

  • Development of a viscosity sensitive fluorescent probe for real-time monitoring of mitochondria viscosity. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl). National Institutes of Health (NIH). Available at: [Link]

  • 1,3-Diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole (DPPhP): structure, properties, and application in organic light-emitting diodes. Journal of Materials Chemistry (RSC Publishing). Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of 1,3-Diphenyl-1H-pyrazol-5-ol Derivatives

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of 1,3-diphenyl-1H-pyrazol-5-ol derivatives. It is intended for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of 1,3-diphenyl-1H-pyrazol-5-ol derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design and screening of this privileged scaffold. We will delve into the causality behind experimental choices, ensuring a robust and self-validating workflow.

The 1,3-diphenyl-1H-pyrazol-5-ol core is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer and anti-inflammatory properties.[1][2][3] Molecular docking, a powerful in silico tool, allows for the prediction of binding conformations and affinities of these derivatives within the active sites of target proteins, thereby guiding lead optimization and elucidating structure-activity relationships (SAR).[4]

The Strategic Imperative of Target Selection

The success of any docking study hinges on the selection of biologically relevant protein targets. For the 1,3-diphenyl-1H-pyrazol-5-ol scaffold, the literature points towards several key protein families implicated in oncology and inflammation.

Key Protein Targets for 1,3-Diphenyl-1H-pyrazol-5-ol Derivatives:

  • Kinases: This superfamily of enzymes plays a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Several pyrazole derivatives have shown inhibitory activity against various kinases.[1][5][6]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5][7]

    • Cyclin-Dependent Kinase 2 (CDK2): A critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][5][8]

    • Aurora A Kinase: Involved in mitotic spindle formation, its inhibition can disrupt cell division.[5]

    • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation.[9][10][11]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[1][2]

The choice of target should be driven by the specific therapeutic area of interest and supported by preliminary in vitro data or strong theoretical rationale.

A Self-Validating Experimental Workflow for Comparative Docking

To ensure the trustworthiness and reproducibility of docking results, a rigorously defined and self-validating workflow is paramount. This involves meticulous preparation of both the protein and the ligands, appropriate selection of the docking algorithm and scoring function, and a thorough analysis of the resulting poses.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis PDB Protein Structure Acquisition (PDB) Protein_Prep Protein_Prep PDB->Protein_Prep Remove water, add hydrogens Ligand Ligand Library Preparation Ligand_Prep Ligand_Prep Ligand->Ligand_Prep Generate 3D conformers, assign charges Grid_Gen Grid Box Generation Protein_Prep->Grid_Gen Define binding site Docking Molecular Docking (e.g., AutoDock) Ligand_Prep->Docking Flexible ligand docking Grid_Gen->Docking Pose_Clustering Pose_Clustering Docking->Pose_Clustering RMSD-based clustering Scoring Binding Energy & Interaction Analysis Pose_Clustering->Scoring Select lowest energy pose Validation Validation Scoring->Validation Comparison with known inhibitors

Caption: A generalized workflow for comparative molecular docking studies.

Step-by-Step Experimental Protocol

1. Protein Preparation: The Foundation of Accuracy

  • Objective: To prepare the target protein structure for docking by ensuring it is in a chemically correct and computationally tractable state.

  • Protocol:

    • Acquisition: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). Prioritize structures with high resolution and a co-crystallized ligand, which helps in validating the docking protocol. For example, for VEGFR-2, the PDB entry 2QU5 can be used.[5]

    • Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not critical for binding.

    • Protonation: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. The protonation state of ionizable residues (e.g., Histidine, Aspartate, Glutamate) should be carefully considered, often using software like H++ or PROPKA to predict their pKa values at physiological pH.

    • Charge Assignment: Assign appropriate atomic charges to the protein atoms using a force field such as Kollman united atom charges.

2. Ligand Preparation: Ensuring Conformational Diversity

  • Objective: To generate low-energy 3D conformations of the 1,3-diphenyl-1H-pyrazol-5-ol derivatives and assign correct atomic charges.

  • Protocol:

    • 2D to 3D Conversion: Sketch the 2D structures of the pyrazole derivatives and convert them into 3D structures using software like MarvinSketch or ChemDraw.

    • Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Charge Calculation: Calculate partial atomic charges for each ligand, for instance, using the Gasteiger-Marsili method.

    • Torsional Degrees of Freedom: Define the rotatable bonds in the ligands to allow for conformational flexibility during the docking process.

3. Grid Generation: Defining the Search Space

  • Objective: To define the three-dimensional grid within the protein's active site where the docking algorithm will search for favorable binding poses.

  • Protocol:

    • Binding Site Identification: If a co-crystallized ligand is present, the binding site can be defined based on its location. Alternatively, binding pocket prediction tools can be employed.

    • Grid Box Setup: A grid box is centered on the identified binding site. The size of the grid box should be large enough to encompass the entire binding pocket and allow for the free rotation and translation of the ligand.

4. Molecular Docking: Simulating the Binding Process

  • Objective: To predict the preferred binding orientation and conformation of each ligand within the protein's active site and to estimate the binding affinity.

  • Protocol:

    • Algorithm Selection: Employ a reliable docking algorithm, such as the Lamarckian Genetic Algorithm (LGA) implemented in AutoDock.[5] The LGA combines a genetic algorithm for global searching with a local search method for energy minimization.

    • Docking Parameters: Set the docking parameters, including the number of genetic algorithm (GA) runs, population size, and the maximum number of energy evaluations. Typically, a higher number of GA runs (e.g., 10-100) increases the probability of finding the optimal binding pose.[5]

    • Execution: Run the docking simulations for all the prepared ligands against the prepared protein target.

5. Post-Docking Analysis: Interpreting the Results

  • Objective: To analyze the docking results to identify the most promising candidates and to understand the molecular basis of their binding.

  • Protocol:

    • Pose Clustering and Ranking: The docking results will consist of multiple binding poses for each ligand. These poses are typically clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy in the most populated cluster is often considered the most probable binding mode.

    • Binding Energy Evaluation: The binding energy (or docking score) provides a quantitative estimate of the binding affinity. Lower binding energies generally indicate a more favorable interaction.

    • Interaction Analysis: Visualize the ligand-protein interactions for the best-ranked poses. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. This analysis is crucial for understanding the SAR and for guiding further lead optimization. Software like PyMOL or Discovery Studio Visualizer can be used for this purpose.

    • Validation: To validate the docking protocol, the native co-crystallized ligand (if available) can be re-docked into the protein's active site. A low RMSD (< 2.0 Å) between the re-docked pose and the crystallographic pose indicates that the docking protocol is reliable.

Comparative Data Presentation

To facilitate a clear and objective comparison of the docking results for different 1,3-diphenyl-1H-pyrazol-5-ol derivatives, the quantitative data should be summarized in a structured table.

Table 1: Comparative Docking Results against VEGFR-2 (PDB: 2QU5)

Compound IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
Reference (Sorafenib) -9.5-10.2Cys919, Asp1046, Glu8853
Derivative 1a -8.7-9.4Cys919, Asp10462
Derivative 1b -9.2-9.9Cys919, Asp1046, Phe10472
Derivative 1c -8.1-8.8Asp10461

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing Molecular Interactions

A diagram illustrating the key interactions between a potent derivative and the active site residues provides invaluable insight.

G cluster_protein VEGFR-2 Active Site cluster_ligand Pyrazol-5-ol Derivative Cys919 Cys919 Asp1046 Asp1046 Glu885 Glu885 Phe1047 Phe1047 Pyrazolol_OH Pyrazolol OH Pyrazolol_OH->Asp1046 H-Bond Pyrazolol_OH->Glu885 H-Bond Phenyl_1 Phenyl Ring 1 Phenyl_1->Cys919 Hydrophobic Phenyl_2 Phenyl Ring 2 Phenyl_2->Phe1047 Pi-Pi Stacking

Caption: Key interactions of a pyrazol-5-ol derivative in the VEGFR-2 active site.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for conducting comparative docking studies of 1,3-diphenyl-1H-pyrazol-5-ol derivatives. By adhering to these principles of meticulous preparation, validated protocols, and thorough analysis, researchers can confidently leverage molecular docking as a predictive tool to accelerate the discovery of novel therapeutic agents. The insights gained from these in silico studies provide a strong foundation for subsequent experimental validation through in vitro and in vivo assays, ultimately contributing to the development of new and effective medicines. The pyrazole scaffold continues to be a privileged structure in drug discovery, and its exploration through computational methods will undoubtedly unveil further therapeutic potential.[3]

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]

  • Representative molecular docking of efficient phenyl-based pyrazol-5-ol... ResearchGate. [Link]

  • Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. [Link]

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences. [Link]

  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. MDPI. [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. PubMed. [Link]

  • Synthesis, Characterization, Biological and Molecular Docking Studies of 1,3-Diphenyl-1H-pyrazole Terminated Imino Derivatives. Asian Journal of Chemistry. [Link]

  • Hybrid Derivatives of 1,3-Diphenyl-1H-Pyrazole and L-α-Amino Acids: Synthesis, Biological Evaluation, and Molecular Docking Studies. Semantic Scholar. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link]

Sources

Comparative

A Comparative In Vivo Analysis of 1,3-Diphenyl-1H-pyrazol-5-ol Derivatives and Standard Anti-Inflammatory Drugs

This guide offers a comprehensive comparison of the in vivo efficacy of a promising class of compounds, the 1,3-diphenyl-1H-pyrazol-5-ol derivatives, against established, standard-of-care anti-inflammatory and analgesic...

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive comparison of the in vivo efficacy of a promising class of compounds, the 1,3-diphenyl-1H-pyrazol-5-ol derivatives, against established, standard-of-care anti-inflammatory and analgesic drugs. We will delve into the experimental data that underscores their therapeutic potential, provide detailed protocols for reproducing these findings, and explore the mechanistic underpinnings of their action. This document is intended for researchers, scientists, and drug development professionals actively seeking novel and effective therapeutic agents.

Introduction: The Quest for Superior Anti-Inflammatory Agents

Inflammation is a complex biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The mainstay of treatment has long been non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac, and more selective COX-2 inhibitors such as celecoxib.[2] While effective, their long-term use is often hampered by adverse effects, primarily gastrointestinal and cardiovascular complications.[2] This has spurred the search for new chemical entities with improved efficacy and safety profiles.

The 1,3-diphenyl-1H-pyrazol-5-ol scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] This guide will synthesize the available in vivo data to provide a clear comparison of their performance against commonly used standards.

Comparative Efficacy: A Data-Driven Assessment

The in vivo anti-inflammatory and analgesic potential of novel compounds is typically evaluated in well-established animal models. Here, we present a summary of the performance of various 1,3-diphenyl-1H-pyrazol-5-ol derivatives and related pyrazole compounds in comparison to standard drugs.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely accepted acute inflammatory model used to assess the efficacy of anti-inflammatory drugs.[5] The injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, allowing for the evaluation of drug efficacy over time.

Compound/DrugDose (mg/kg)Time (hours)Paw Edema Inhibition (%)Reference
Hybrid Pyrazole Analogue (5s) 10380.87[6]
476.56[6]
Hybrid Pyrazole Analogue (5u) 10380.63[6]
478.09[6]
Ibuprofen (Standard) 10381.32[6]
479.23[6]
3-Methyl Pyrazolone (PYZ2) 400451.02[7]
Indomethacin (Standard) 10454.08[7]
1,3-Diaryl Pyrazole (7l) -0.593.59[8]
Ibuprofen (Standard) ---[8]
Indomethacin (Standard) ---[8]

Note: A direct comparison for compound 7l with standards was noted as more potent, but specific percentage inhibition for the standards was not provided in the source.

Analgesic Activity: Acetic Acid-Induced Writhing Test

The writhing test is a chemical-induced nociception model used to evaluate peripheral analgesic activity.[9] The intraperitoneal injection of acetic acid induces characteristic stretching and writhing behaviors, and a reduction in the number of writhes indicates an analgesic effect.

Compound/DrugDose (mg/kg)Writhing Inhibition (%)Reference
Hybrid Pyrazole Analogue (5s) 1073.56[6]
Hybrid Pyrazole Analogue (5u) 1073.72[6]
Ibuprofen (Standard) 1074.12[6]
Pyrazolone Derivative (4) -85.3[4]
Pyrazolone Derivative (6) -89.1[4]
Pyrazolone Derivative (7) -90.3[4]
Aspirin (Standard) -71.5[4]

Mechanistic Insights: How Do These Derivatives Work?

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[2] There are two main isoforms, COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, and COX-2, which is induced during inflammation.[2] The selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Several studies suggest that 1,3-diphenyl-1H-pyrazol-5-ol derivatives and related pyrazole compounds exert their anti-inflammatory effects through the selective inhibition of COX-2.[10][11] Molecular docking studies have shown that the pyrazole scaffold can fit snugly into the active site of the COX-2 enzyme.[10]

Beyond COX inhibition, evidence suggests that some pyrazole derivatives may also modulate other key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][12] These pathways are critical regulators of the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[13][14] By inhibiting these pathways, pyrazole derivatives can exert a broader anti-inflammatory effect.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_pathways Intracellular Signaling Cascades cluster_enzymes Pro-inflammatory Enzyme cluster_mediators Inflammatory Mediators cluster_response Physiological Response cluster_drugs Therapeutic Intervention Stimulus Stimulus MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB COX2 COX-2 Stimulus->COX2 MAPK->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Cytokines->Inflammation Pyrazoles 1,3-Diphenyl-1H-pyrazol-5-ol Derivatives Pyrazoles->MAPK Inhibit Pyrazoles->NFkB Inhibit Pyrazoles->COX2 Inhibit NSAIDs Standard NSAIDs (Ibuprofen, Diclofenac) NSAIDs->COX2 Inhibit Celecoxib Celecoxib Celecoxib->COX2 Inhibit (Selective)

Caption: Proposed mechanism of action for 1,3-diphenyl-1H-pyrazol-5-ol derivatives.

Experimental Protocols: A Guide to In Vivo Evaluation

To ensure the reproducibility and validity of the findings presented, this section provides detailed methodologies for the key in vivo experiments cited.

Carrageenan-Induced Paw Edema Assay

This protocol outlines the steps for inducing and measuring inflammation in a rodent model.

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6): a control group (vehicle), a standard drug group (e.g., ibuprofen, 10 mg/kg), and test groups (various doses of the pyrazole derivative). The drugs are administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Acclimatize Animal Acclimatization Grouping Grouping and Dosing Acclimatize->Grouping Induce Induce Edema (Carrageenan Injection) Grouping->Induce Measure Measure Paw Volume (Plethysmometer) Induce->Measure At 0, 1, 2, 3, 4 hours Calculate Calculate % Inhibition Measure->Calculate

Caption: Workflow for the carrageenan-induced paw edema assay.

Acetic Acid-Induced Writhing Test

This protocol details the procedure for assessing peripheral analgesic activity.

  • Animal Acclimatization: Male Swiss albino mice (20-25g) are used and acclimatized as described above.

  • Grouping and Dosing: Animals are divided into groups (n=6) and administered the vehicle, standard drug (e.g., ibuprofen, 10 mg/kg), or test compounds orally.

  • Induction of Writhing: Thirty minutes after drug administration, 0.1 mL of a 0.6% v/v acetic acid solution is injected intraperitoneally.

  • Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a 15-minute period.

  • Calculation of Inhibition: The percentage of analgesic activity is calculated as follows: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Conclusion and Future Directions

The compiled in vivo data strongly suggests that 1,3-diphenyl-1H-pyrazol-5-ol derivatives and related pyrazole compounds represent a promising class of anti-inflammatory and analgesic agents. Several derivatives have demonstrated efficacy comparable, and in some cases superior, to that of standard NSAIDs in preclinical models. Their potential for selective COX-2 inhibition, coupled with possible modulation of other inflammatory pathways, positions them as attractive candidates for further development.

Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the potency and safety of this scaffold. Long-term efficacy and detailed toxicological studies are also crucial next steps to translate these promising preclinical findings into clinically viable therapeutics. The continued exploration of this chemical space holds significant potential for the development of the next generation of anti-inflammatory drugs.

References

  • Chahal, P. et al. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
  • ResearchGate. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF.
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed Central.
  • ResearchGate. In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib | Request PDF.
  • Pyrrol)-Pyrazole Derivatives as Non- Acidic Anti-Inflammatory an. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
  • Graphical representation of analgesic activity of compounds against diclofenac as standard using acetic acid induced writhing test.
  • Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. NIH.
  • NF-κB and MAPK inflammatory pathways..
  • Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)
  • 1,3-Diarylcycloalkanopyrazoles and diphenyl hydrazides as selective inhibitors of cyclooxygenase-2. PubMed.
  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Deriv
  • Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. PubMed Central.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • Table 3 from Comparison of analgesic, anti-inflammatory and anti-pyretic efficacy of diclofenac, paracetamol and their combination in experimental animals -. Semantic Scholar.
  • Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migr
  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflamm
  • Analgesic effect, Dashamula, Diclofenac sodium, Writhing test, NSAIDs. JCDR.
  • COX Inhibitors. NCBI Bookshelf.
  • Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone deriv
  • Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. NIH.
  • Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activ
  • Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. NIH.
  • In Vivo Validation of the Anti-Inflammatory Efficacy of a 1-(pyridin-4-yl)

Sources

Validation

A Researcher's Guide to Assessing the Selectivity of 1,3-Diphenyl-1H-pyrazol-5-ol-Based Enzyme Inhibitors

For drug development professionals and researchers in medicinal chemistry, the quest for selective enzyme inhibitors is paramount. The ability of a therapeutic agent to modulate a specific target while minimizing off-tar...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the quest for selective enzyme inhibitors is paramount. The ability of a therapeutic agent to modulate a specific target while minimizing off-target effects is a cornerstone of modern drug design. This guide provides an in-depth, technical comparison of 1,3-diphenyl-1H-pyrazol-5-ol-based compounds as selective enzyme inhibitors, with a primary focus on their well-documented activity against cyclooxygenase (COX) enzymes. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower your research endeavors.

The Significance of Selectivity: The Case of COX-1 vs. COX-2

The 1,3-diphenyl-1H-pyrazol-5-ol scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in the development of selective COX-2 inhibitors.[1][2] The two primary isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4]

However, the two isoforms play distinct physiological roles. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and maintain kidney function and platelet aggregation.[3][4] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[3][4]

Non-selective NSAIDs, such as aspirin and ibuprofen, inhibit both COX-1 and COX-2. While this provides effective pain relief, the inhibition of COX-1 can lead to undesirable side effects like gastric ulcers and bleeding.[5] The development of selective COX-2 inhibitors, such as Celecoxib (which features a pyrazole core), was a major breakthrough, offering potent anti-inflammatory effects with a reduced risk of gastrointestinal complications.[1] The 1,3-diphenyl-1H-pyrazol-5-ol framework is a key pharmacophore that has been extensively explored to achieve this desired selectivity.[2]

The Prostaglandin Biosynthesis Pathway: The Target Environment

To appreciate the role of COX inhibitors, it is essential to understand their place within the prostaglandin biosynthesis pathway. The following diagram illustrates this crucial cascade.

Prostaglandin_Pathway cluster_inhibitors Inhibitor Action Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Steroidal Anti- Inflammatory Drugs (inhibition) Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PLA2->Arachidonic_Acid PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins (PGE2, PGI2, etc.) Thromboxanes (TXA2) PGH2->Prostanoids Physiological_Functions Gastric Protection Platelet Aggregation Renal Function Prostanoids->Physiological_Functions via COX-1 Inflammation_Pain Inflammation Pain Fever Prostanoids->Inflammation_Pain via COX-2 Non_Selective_NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) Non_Selective_NSAIDs->COX1 Non_Selective_NSAIDs->COX2 Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., 1,3-Diphenyl-1H-pyrazol-5-ol derivatives) Selective_COX2_Inhibitors->COX2

Caption: The Prostaglandin Biosynthesis Pathway and points of inhibition.

Assessing Selectivity: Experimental Design and Protocols

The cornerstone of evaluating the selectivity of a potential COX inhibitor is to determine its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2. The selectivity index (SI) is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.[2]

Experimental Workflow for In Vitro COX Inhibition Assay

The following diagram outlines a typical workflow for determining the COX-inhibitory activity of test compounds.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compounds Prepare serial dilutions of test compounds Incubation Incubate enzyme with test compound or vehicle Test_Compounds->Incubation Enzymes Prepare COX-1 and COX-2 enzymes Enzymes->Incubation Reagents Prepare assay buffer, co-factors, and substrate (Arachidonic Acid) Reaction_Initiation Initiate reaction by adding Arachidonic Acid Reagents->Reaction_Initiation Incubation->Reaction_Initiation Detection Measure product formation (e.g., PGE2 via ELISA or fluorometric/colorimetric detection) Reaction_Initiation->Detection IC50_Calculation Calculate IC50 values for COX-1 and COX-2 Detection->IC50_Calculation SI_Calculation Calculate Selectivity Index (SI) SI = IC50(COX-1) / IC50(COX-2) IC50_Calculation->SI_Calculation Comparison Compare with reference compounds (e.g., Celecoxib) SI_Calculation->Comparison

Caption: A generalized workflow for in vitro COX inhibition assays.

Detailed Protocol: In Vitro Fluorometric COX Inhibition Assay

This protocol is adapted from commercially available kits and published literature, providing a reliable method for assessing COX-1 and COX-2 inhibition.[6]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (co-factor)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic acid (substrate)

  • Test compounds (1,3-diphenyl-1H-pyrazol-5-ol derivatives)

  • Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation/Emission ~535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of COX-1 and COX-2 enzymes in assay buffer.

    • Prepare a working solution of the fluorometric probe.

    • Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare the arachidonic acid substrate solution.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and all reagents except the enzyme.

    • Control wells (100% activity): Add assay buffer, enzyme, co-factors, and vehicle (solvent used for test compounds).

    • Test wells: Add assay buffer, enzyme, co-factors, and the test compound at various concentrations.

    • Reference inhibitor wells: Add assay buffer, enzyme, co-factors, and the reference inhibitor.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Immediately place the plate in the fluorometric reader and measure the fluorescence intensity kinetically over a period of 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • Calculate the Selectivity Index (SI) as described previously.

Comparative Analysis of 1,3-Diphenyl-1H-pyrazol-5-ol Derivatives

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several pyrazole derivatives, including those based on the 1,3-diphenyl-1H-pyrazol-5-ol scaffold, as reported in the literature. This data allows for a direct comparison of their potency and selectivity.

CompoundR1R2COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib 4-SO2NH2-PhCF3150.04375[7]
Compound 5f Pyridazine3,4,5-(OCH3)3-Ph14.341.509.56[1]
Compound 6f Pyridazine3,4,5-(OCH3)3-Ph9.561.158.31[1]
Compound 5u 4-SO2NH2-PhCH2NH-Ph-O-CH2-Ph130.121.7972.73[2]
Compound 5s 4-SO2NH2-PhCH2NH-Ph-O-CH2-Ph165.012.5165.75[2]
Compound 9g 4-NO2-PhOxadiazole-Ph>1000.31>322[8]

Note: The structures of compounds 5f, 6f, 5u, 5s, and 9g are complex derivatives of the pyrazole scaffold and are detailed in their respective references. This table is for comparative purposes.

Structure-Activity Relationship (SAR) and the Basis of Selectivity

The selectivity of 1,3-diphenyl-1H-pyrazol-5-ol derivatives for COX-2 over COX-1 can be attributed to key differences in the active sites of the two enzyme isoforms. The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2.[9] This creates a side pocket in the COX-2 active site that is absent in COX-1.

Selective COX-2 inhibitors are designed to have bulky side groups that can fit into this side pocket, leading to a tighter binding with COX-2 and a weaker interaction with the more constricted active site of COX-1.[9] For many pyrazole-based inhibitors, a key pharmacophore for this selectivity is a sulfonyl or sulfonamide group on one of the phenyl rings, which can bind within this hydrophilic side pocket.[2]

Molecular docking studies have consistently shown that the pyrazole core and its phenyl substituents form crucial hydrophobic and hydrogen-bonding interactions with key amino acid residues in the COX-2 active site, such as Arg513, Phe518, and His90.[2] The orientation of the bulky groups into the selective side pocket is a determining factor for potent and selective COX-2 inhibition.[2]

This guide has provided a comprehensive framework for assessing the selectivity of 1,3-diphenyl-1H-pyrazol-5-ol-based enzyme inhibitors, with a specific focus on their interaction with COX-1 and COX-2. By understanding the underlying biological pathways, employing robust experimental protocols, and analyzing comparative data, researchers can effectively characterize the selectivity profiles of their novel compounds and advance the development of safer and more effective therapeutic agents.

References

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. Available at: [Link]

  • Prostaglandin Synthesis. Biology LibreTexts. Available at: [Link]

  • Prostaglandin. Wikipedia. Available at: [Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Journal of Drug Targeting. Available at: [Link]

  • Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 Inhibitors. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Semantic Scholar. Available at: [Link]

  • Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chemical structures of some selective cyclooxygenase-2 (COX-2) inhibitors (1-9). ResearchGate. Available at: [Link]

  • In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. ResearchGate. Available at: [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Graphical representation of IC 50 (COX-1 and COX-2) values for the... ResearchGate. Available at: [Link]

  • COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core. Bioorganic Chemistry. Available at: [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available at: [Link]

  • Literature model for COX-2 inhibition and the designed target compounds. ResearchGate. Available at: [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Saudi Pharmaceutical Journal. Available at: [Link]

  • Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study. ResearchGate. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Available at: [Link]

  • Structure of some selective COX-2 inhibitors and target compounds (1–3). ResearchGate. Available at: [Link]

  • 5-heteroatom substituted pyrazoles as canine COX-2 inhibitors. Part 1: Structure-activity relationship studies of 5-alkylamino pyrazoles and discovery of a potent, selective, and orally active analog. Semantic Scholar. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,3-diphenyl-1H-pyrazol-5-ol

I. Hazard Profile and Risk Assessment: A Precautionary Approach Given the chemical structure of 1,3-diphenyl-1H-pyrazol-5-ol, it is prudent to handle it as a hazardous substance.

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Profile and Risk Assessment: A Precautionary Approach

Given the chemical structure of 1,3-diphenyl-1H-pyrazol-5-ol, it is prudent to handle it as a hazardous substance. Structurally related compounds, such as Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) and other phenylpyrazolone derivatives, exhibit a range of health and environmental hazards.[1][2][3][4] A thorough risk assessment is the foundational step for its safe management.

Inferred Hazard Classification:

Hazard CategoryClassificationRationale and Precautionary Statements
Acute Oral Toxicity Category 4 (Harmful if swallowed)Based on data for similar pyrazolone compounds.[2][3][4] P-Statements: P264, P270, P301+P312, P330, P501.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Phenylpyrazolone derivatives are known skin irritants.[2][5] P-Statements: P280, P302+P352, P332+P313.
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)A common hazard for this class of chemicals.[2][3][4][5] P-Statements: P280, P305+P351+P338, P337+P313.
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)Dusts from solid compounds can irritate the respiratory tract.[2] P-Statements: P261, P304+P340, P312.
Environmental Hazards Potentially harmful to aquatic lifeDischarge into the environment should be avoided.[1][6]

This table summarizes potential hazards based on structurally similar compounds. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

The primary guiding principle is to prevent the release of 1,3-diphenyl-1H-pyrazol-5-ol into the environment and to minimize exposure to laboratory personnel. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2][7]

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of 1,3-diphenyl-1H-pyrazol-5-ol waste.

1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves. Inspect for tears or holes before use.[2]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[2]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure, unused 1,3-diphenyl-1H-pyrazol-5-ol and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves) in a designated, leak-proof, and chemically compatible container.[8]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "1,3-diphenyl-1H-pyrazol-5-ol," and the appropriate hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

  • Liquid Waste (Solutions):

    • Collect all solutions containing 1,3-diphenyl-1H-pyrazol-5-ol in a separate, dedicated, and properly sealed hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with 1,3-diphenyl-1H-pyrazol-5-ol should be placed in a designated sharps container for hazardous chemical waste.

3. Container Management and Storage:

  • Labeling: All waste containers must be accurately and clearly labeled.

  • Closure: Keep waste containers securely closed except when adding waste.

  • Storage: Store waste containers in a designated and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[5][9]

4. Final Disposal:

  • Professional Disposal Service: The ultimate disposal of 1,3-diphenyl-1H-pyrazol-5-ol must be conducted by a licensed professional waste disposal company.[2][8]

  • Incineration: The recommended method of disposal is high-temperature incineration with flue gas scrubbing.[1] This method ensures the complete destruction of the compound, preventing its release into the environment.

III. Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Emergency ScenarioResponse Protocol
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Small Spill (Solid) Carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[2][9] Clean the spill area with a suitable solvent and then with soap and water.
Large Spill Evacuate the area and contact your institution's EHS department immediately.

IV. Workflow for Disposal Decision-Making

The following diagram illustrates the logical flow for the proper management and disposal of 1,3-diphenyl-1H-pyrazol-5-ol waste.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_storage_disposal Storage & Final Disposal Start Handling 1,3-diphenyl-1H-pyrazol-5-ol PPE Don Appropriate PPE Start->PPE WasteType Identify Waste Type PPE->WasteType SolidWaste Solid Waste Container WasteType->SolidWaste Solid LiquidWaste Liquid Waste Container WasteType->LiquidWaste Liquid SharpsWaste Sharps Container WasteType->SharpsWaste Sharps Label Label Container Correctly SolidWaste->Label LiquidWaste->Label SharpsWaste->Label Store Store in Designated Area Label->Store Pickup Arrange for EHS Pickup Store->Pickup Dispose Professional Incineration Pickup->Dispose

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-diphenyl-1H-pyrazol-5-ol

Welcome to your essential guide for the safe handling of 1,3-diphenyl-1H-pyrazol-5-ol (Edaravone). As researchers and drug development professionals, our primary responsibility extends beyond achieving groundbreaking res...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 1,3-diphenyl-1H-pyrazol-5-ol (Edaravone). As researchers and drug development professionals, our primary responsibility extends beyond achieving groundbreaking results to ensuring the utmost safety in our laboratories. This guide is structured to provide immediate, practical, and scientifically-grounded advice on personal protective equipment (PPE). We will move beyond simple checklists to explain the causality behind each recommendation, empowering you to make informed safety decisions.

Understanding the Compound: A Hazard Overview

1,3-diphenyl-1H-pyrazol-5-ol, also known commercially as Edaravone, is a pyrazolone derivative. While its therapeutic applications are significant, particularly as a free radical scavenger in treating amyotrophic lateral sclerosis (ALS), its handling in a laboratory setting demands a thorough understanding of its potential hazards.[1] It is typically supplied as a white to off-white crystalline powder.[2]

A comprehensive hazard assessment is the first step in any safety protocol.[3] Based on available Safety Data Sheets (SDS), the primary risks associated with this compound involve contact with the skin, eyes, and respiratory system, particularly when in powdered form.

Table 1: Hazard Profile of 1,3-diphenyl-1H-pyrazol-5-ol

Hazard CategoryDescriptionPrimary Exposure RouteSource
Acute Oral Toxicity Harmful if swallowed.[4][5]Ingestion[4][5]
Eye Irritation Causes serious eye irritation.[4][5]Eyes[4][5]
Skin Irritation May cause skin irritation upon contact.[6][7]Skin[6]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[7][8] Avoid formation of dust and aerosols.[9]Inhalation[8][9]
Combustibility Treat as combustible, though specific flash point data is often unavailable.[9] In case of fire, hazardous combustion products can include nitrogen oxides (NOx) and carbon monoxide (CO).[2][10]N/A[2][9]
The Core of Protection: A Risk-Based PPE Selection Protocol

The Occupational Safety and Health Administration (OSHA) mandates that PPE selection be based on the specific hazards of the task at hand.[3][11] Not all procedures involving 1,3-diphenyl-1H-pyrazol-5-ol carry the same level of risk. Weighing the dry powder, for instance, presents a higher inhalation risk than handling a dilute solution.

The following workflow provides a logical pathway for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Level cluster_2 Key Controls start Start: Procedure involving 1,3-diphenyl-1H-pyrazol-5-ol task_assessment Assess Task: Handling solid powder or generating dust/aerosols? start->task_assessment solution_assessment Assess Task: Working with dilute solution (<1%)? task_assessment->solution_assessment No level_c Level C (Enhanced PPE): - Lab Coat - Tightly fitting Safety Goggles - Chemical-Resistant Gloves - Respiratory Protection (if needed) task_assessment->level_c Yes spill_assessment Assess Task: Large volume spill potential? solution_assessment->spill_assessment No level_d Level D (Minimum PPE): - Lab Coat - Safety Glasses - Standard Nitrile Gloves solution_assessment->level_d Yes spill_assessment->level_c No level_b Level B (Spill Response): - Chemical Resistant Suit/Apron - Face Shield & Goggles - Double Gloves (Chemical Resistant) - Air-Purifying Respirator spill_assessment->level_b Yes disposal Disposal: Dispose of contents/container to an approved waste disposal plant. level_d->disposal ventilation Engineering Control: Work in a certified chemical fume hood or ensure adequate ventilation. level_c->ventilation level_b->disposal

Caption: Risk-based workflow for selecting appropriate PPE.

Detailed PPE Specifications and Procedures

Based on the risk assessment, here are the detailed specifications for each piece of protective equipment.

Due to the classification of this chemical as a serious eye irritant, robust eye protection is non-negotiable.[4][5]

  • Minimum Requirement (Handling Solutions): Safety glasses with side shields that comply with ANSI Z87.1 standards are required.[3]

  • Enhanced Requirement (Handling Powder/Dust): Wear tightly fitting safety goggles to provide a seal around the eyes, protecting against airborne particles.[9] For tasks with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.

Protective clothing and gloves create a necessary barrier to prevent skin contact.

  • Gloves: Standard nitrile gloves may suffice for handling dilute solutions. However, for handling the powder or concentrated solutions, chemical-impermeable gloves are mandatory.[9] Always inspect gloves for tears or punctures before use and dispose of them after handling the chemical.[8] Proper glove removal technique is critical to avoid contaminating your hands.[8]

  • Lab Coat/Clothing: A standard laboratory coat should be worn at all times. For larger quantities or tasks with a high splash potential, consider a chemical-resistant apron or a full protective suit.[8][9] Contaminated work clothing must not be allowed out of the workplace.[9]

The primary respiratory hazard stems from inhaling the fine powder.

  • Engineering Controls First: The most effective way to mitigate this risk is to handle the solid form of 1,3-diphenyl-1H-pyrazol-5-ol within a certified chemical fume hood or in an area with adequate exhaust ventilation.[8][9]

  • When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is required.[9] A NIOSH-approved air-purifying respirator with a P95 or P100 particulate filter is recommended for nuisance exposures.[8] For higher concentrations or unknown exposure levels, a full-face respirator should be used.[9]

Operational Plans: Donning, Doffing, and Disposal

Procedural discipline is as crucial as the equipment itself. Follow these steps meticulously to ensure your protection.

Table 2: PPE Donning and Doffing Protocol

StepDonning (Putting On) ProcedureDoffing (Taking Off) ProcedureRationale
1 Lab Coat/ApronGloves (using proper technique to avoid skin contact)The most contaminated items are removed first to prevent cross-contamination.
2 Respirator (if required)Face Shield/Goggles (handling by the strap)Prevents touching the potentially contaminated front surface.
3 Goggles/Face ShieldLab Coat/Apron (rolling it inside out)Contains the contaminant within the garment.
4 GlovesRespirator (if used)The last item removed is the one protecting your airway.
5 N/AWash Hands Thoroughly The final and most critical step to remove any residual contamination.

Disposal Plan: All used PPE, including gloves, disposable lab coats, and any materials used for cleaning spills, should be considered contaminated waste.

  • Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4] Do not let the chemical enter drains or the environment.[9]

Emergency Procedures: Exposure and Spills

In the event of an accidental exposure or spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.[9]

  • Skin Contact: Take off contaminated clothing immediately.[9] Wash the affected area thoroughly with soap and plenty of water.[9] Consult a doctor if irritation persists.[9]

  • Inhalation: Move the victim to fresh air.[9] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration, but do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[9] Seek immediate medical attention.[9]

  • Ingestion: Wash out the mouth with water.[9] Do not induce vomiting.[9] Seek immediate medical attention or call a poison control center.[9]

  • Spill Cleanup: Evacuate personnel to a safe area.[9] Ensure adequate ventilation.[9] Wearing the appropriate Level B PPE (see workflow diagram), sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[8]

By adhering to these rigorous, evidence-based protocols, you are not only ensuring your personal safety but also fostering a culture of responsibility and excellence within your laboratory.

References

  • Piramal Critical Care. (2024, July 15).
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. Available at: [Link]

  • Compliance and Safety LLC. (2024, April 8). Navigating OSHA Chemical Safety Rules for a Safer Workplace. Available at: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available at: [Link]

  • Biosynth. (n.d.). Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
  • CIRS Group. (2020, April 30). Personal Protective Equipment (PPE) must Comply with EU REACH. Available at: [Link]

  • C&K Testing. (n.d.). Compliance of Personal Protective Equipment (PPE) with EU REACH Regulations. Available at: [Link]

  • Angene Chemical. (2025, December 26). Safety Data Sheet - 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid.
  • Compliance Gate. (2023, May 21). Personal Protective Equipment (PPE) Regulation: An Essential Guide. Available at: [Link]

  • Dr.Oracle. (2025, December 12).
  • Fisher Scientific. (2025, December 18).
  • EU-OSHA. (2023, November 28). Guide to application of Regulation EU 2016/425 on personal protective equipment. Available at: [Link]

  • Oriental Journal of Chemistry. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Available at: [Link]

  • Fisher Scientific. (2023, August 24). SAFETY DATA SHEET - 1-Methyl-3-phenyl-1H-pyrazol-5-amine.
  • Health and Safety Authority. (2025, December 3). Personal Protective Equipment - PPE. Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Available at: [Link]

  • Der Pharma Chemica. (n.d.).
  • MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Piramal Critical Care. (n.d.). Edaravone Injection. Available at: [Link]

  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 1-Phenyl-1H-pyrazole-5-carbaldehyde.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%.
  • National Center for Biotechnology Information (NCBI). (2023, May 30). Safety and efficacy of edaravone in patients with amyotrophic lateral sclerosis: a systematic review and meta-analysis. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-diphenyl-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
1,3-diphenyl-1H-pyrazol-5-ol
© Copyright 2026 BenchChem. All Rights Reserved.